molecular formula C9H10N2O B073867 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol CAS No. 1565-39-5

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

货号: B073867
CAS 编号: 1565-39-5
分子量: 162.19 g/mol
InChI 键: ASGUONPNJUFYGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a key chemical entity of significant interest in pharmacological research, primarily recognized for its role as a structural analog of imidazoline and its activity as a partial α2-adrenoceptor agonist. This compound is extensively utilized in the study of the imidazoline receptor (I-R) system and the central and peripheral α2-adrenergic receptors. Its mechanism of action involves binding to these G-protein coupled receptors, modulating neurotransmitter release such as norepinephrine, which is crucial for investigating cardiovascular regulation, sympathetic nervous system activity, and central mechanisms of analgesia and sedation. Researchers employ this phenol derivative as a critical tool compound to dissect complex signaling pathways, to explore receptor-ligand interactions, and to develop novel therapeutic agents for conditions like hypertension, metabolic syndrome, and neuropathic pain. The compound's balanced affinity makes it an invaluable probe for distinguishing between receptor subtypes and for high-throughput screening assays aimed at discovering new receptor modulators. Supplied with detailed analytical characterization, including HPLC and NMR data, this product is intended to ensure reproducibility and reliability in your experimental models. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFVISOIQMHABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417746, DTXSID90901158
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-39-5
Record name NSC322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Introduction: A Multifaceted Building Block

This compound, also known by synonyms such as o-2-Imidazolin-2-yl-phenol and 2-(2-Hydroxyphenyl)-2-imidazoline, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science.[1][2] Its structure, which uniquely combines a phenolic moiety with a dihydroimidazole (imidazoline) ring, imparts a versatile set of chemical properties.[3] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, focusing on its synthesis, characterization, reactivity, and applications, with an emphasis on the causal relationships that govern its behavior in experimental settings.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical is a thorough understanding of its basic properties. The presence of a hydrophilic phenolic group and a basic imidazoline ring within the same molecule suggests solubility in polar organic solvents and dictates its acid-base chemistry.[3]

PropertyValueSource(s)
CAS Number 1565-39-5[1]
Molecular Formula C₉H₁₀N₂O[1][4]
Molecular Weight 162.19 g/mol [1][2]
Appearance Typically a solid at room temperature[3]
SMILES Oc1ccccc1C2=NCCN2[2]
InChI Key CSFVISOIQMHABM-UHFFFAOYSA-N[5]

Synthesis and Purification: A Practical Workflow

The construction of the imidazoline ring is a cornerstone of this molecule's synthesis. A prevalent and efficient method involves the cyclocondensation reaction between a suitable starting material derived from salicylic acid (2-hydroxybenzoic acid) and ethylenediamine.

Conceptual Synthesis Workflow

The following diagram outlines the logical flow from starting materials to a fully characterized, high-purity product. This workflow is designed to be self-validating, with clear checkpoints for quality control.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & QC Reactants Salicylonitrile or Salicylic Acid Ester Reaction Cyclocondensation (Reflux) Reactants->Reaction Reagent Ethylenediamine + Trimethylaluminum (or heat) Reagent->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Spectroscopy Structural Verification (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (HPLC, Melting Point) Spectroscopy->Purity Final Pure Product (>97%) Purity->Final

Caption: General workflow for synthesis and validation.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established methods for imidazoline synthesis.[6][7]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting nitrile (e.g., 2-hydroxybenzonitrile) and an anhydrous solvent such as toluene. The choice of an anhydrous solvent is critical to prevent hydrolysis of the reagents and intermediates.

  • Reagent Addition: While stirring, slowly add a solution of ethylenediamine and trimethylaluminum in toluene. Trimethylaluminum serves as a powerful Lewis acid to activate the nitrile group towards nucleophilic attack by the diamine, facilitating the reaction under milder conditions than direct thermal methods.[6]

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol, to yield the final product as a crystalline solid.[8] The efficacy of this step is validated by obtaining a sharp melting point.

Structural Elucidation: The Spectroscopic Profile

Confirming the molecular structure is a non-negotiable step. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the synthesized molecule.

Analytical Characterization Workflow

G cluster_spec Spectroscopic Analysis Product Purified Sample NMR NMR (¹H, ¹³C) - Confirms C-H framework - Identifies functional groups Product->NMR IR FTIR - Confirms functional groups (O-H, C=N, N-H) Product->IR MS Mass Spec - Confirms Molecular Weight - Provides fragmentation pattern Product->MS Structure Verified Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for structural verification.

Expected Spectroscopic Data

The following table summarizes the key signals anticipated for this compound.

TechniqueKey FeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Phenolic Proton (O-H)> 9.0 ppm (broad singlet)Acidic proton, often exchanges, leading to broadening.
Aromatic Protons (Ar-H)6.8 - 7.5 ppm (multiplet)Protons on the benzene ring, splitting pattern depends on substitution.
Imidazoline Protons (-CH₂-CH₂-)3.0 - 4.0 ppm (singlet or multiplet)Methylene groups of the imidazoline ring.
Amine Proton (N-H)Variable, often broadExchangeable proton on the imidazoline ring.
¹³C NMR Imidazoline Carbon (C=N)160 - 170 ppmQuaternary carbon double-bonded to nitrogen.
Aromatic Carbons (Ar-C)115 - 160 ppmCarbons of the phenolic ring.
Imidazoline Carbons (-CH₂-CH₂-)40 - 55 ppmMethylene carbons of the imidazoline ring.
FTIR O-H Stretch (Phenol)3200 - 3600 cm⁻¹ (broad)Characteristic of a hydrogen-bonded hydroxyl group.
N-H Stretch3100 - 3500 cm⁻¹ (medium)Stretching vibration of the amine in the imidazoline ring.
C=N Stretch (Imidazoline)1600 - 1650 cm⁻¹ (strong)Key indicator of the imidazoline ring structure.
Mass Spec Molecular Ion (M+)m/z = 162.08Corresponds to the molecular weight of C₉H₁₀N₂O.[5]

Chemical Reactivity and Stability

The molecule's reactivity is governed by its two primary functional domains: the phenol and the imidazoline ring.

  • Phenolic Hydroxyl Group: This group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para positions relative to the hydroxyl group.[9] The phenolic proton is acidic and can be deprotonated by bases. The resulting phenoxide is a potent nucleophile. The phenol moiety may also exhibit antioxidant properties by donating its hydrogen atom to quench free radicals.[3]

  • Imidazoline Ring: The C=N double bond can be susceptible to reduction. The nitrogen atoms are basic and can be protonated or act as nucleophiles. This basicity is a key factor in its biological activity and its use as a ligand in coordination chemistry.

  • Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[11] Decomposition under thermal stress may produce carbon and nitrogen oxides.[11]

Applications in Research and Drug Development

The structural motifs within this compound make it a "privileged scaffold" in medicinal chemistry. Imidazoline derivatives are known to interact with various biological targets.

  • Adrenergic and Imidazoline Receptors: The 2-arylimidazoline scaffold is a well-known pharmacophore that interacts with α-adrenergic and imidazoline receptors.[6][7] This has led to the development of derivatives with potential antihypertensive properties.[7]

  • Antidepressant Research: Certain 2-substituted dihydroimidazole derivatives have been identified as having a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory (SSRI) activities, indicating potential as novel antidepressants.[6]

  • Versatile Reactant: Beyond direct biological applications, it serves as a versatile starting material for synthesizing more complex heterocyclic systems and ligands for metal complexes.[1][12]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Based on available safety data sheets (SDS), the compound presents the following hazards:

  • Hazards:

    • Causes skin irritation (H315).[13]

    • Causes serious eye irritation (H319).[13]

    • May cause respiratory irritation (H335).[13]

  • Precautionary Measures:

    • Prevention: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. Wash hands and skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[10][13]

    • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. If inhaled, remove person to fresh air and keep comfortable for breathing.[11][13]

    • Storage: Store locked up in a well-ventilated place with the container tightly closed.[13]

Always consult the most current Safety Data Sheet from your supplier before handling this compound.

References

  • Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl).
  • GHS 11 (Rev.11) SDS for this compound. XiXisys. [Link]
  • Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. Semantic Scholar. [Link]
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]
  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances. [Link]
  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole deriv
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. PubMed Central. [Link]
  • This compound. PubChemLite. [Link]
  • This compound (97%). Amerigo Scientific. [Link]
  • Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol.
  • Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives. Journal of Medicinal Chemistry. [Link]
  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • 3-{(4,5-dihydro-1H-imidazol-2-yl)methylamino}phenol; acetic acid. PubChem. [Link]
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem. [Link]
  • Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol.
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
  • 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol as Efficient Chemosensor for On–Off Fluorescence System: Catalytic Synthesis and NMR Spectral Studies.
  • Reactions of Phenols. OpenStax. [Link]
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry. [Link]
  • Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole. Preprints.org. [Link]
  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III)

Sources

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" CAS number 1565-39-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 1565-39-5)

Introduction: Unveiling a Versatile Pharmacophore

This compound, also known as 2-(2-Hydroxyphenyl)-2-imidazoline, is an organic compound that merges two key chemical moieties: a phenol ring and a 2-imidazoline heterocycle. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development. The phenolic group, a well-known hydrogen donor, imparts potential antioxidant properties, while the imidazoline core is a recognized pharmacophore that interacts with specific biological targets, most notably adrenergic and imidazoline receptors.[1]

Historically, compounds bearing the imidazoline scaffold have been explored for a range of therapeutic applications, particularly as centrally-acting antihypertensive agents.[2][3] The substitution with a hydroxyphenyl group at the 2-position modifies the electronic and steric properties of the core structure, opening avenues for novel receptor interactions and pharmacological profiles. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, pharmacological context, and essential analytical and experimental protocols, designed to empower researchers in their exploration of this promising molecule.

Section 1: Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The presence of a hydrophilic phenolic hydroxyl group and a basic imidazoline ring within the same structure suggests a complex solubility profile and the potential for intra- and intermolecular hydrogen bonding.

Key Properties

A summary of the essential physicochemical data for this compound is provided below.

PropertyValueSource(s)
CAS Number 1565-39-5CymitQuimica[1]
Molecular Formula C₉H₁₀N₂OCymitQuimica[1]
Molecular Weight 162.19 g/mol CymitQuimica[1]
Appearance Solid at room temperatureCymitQuimica[1]
Melting Point 205-209 °CSigma-Aldrich
Synonyms 2-(2-Hydroxyphenyl)-2-imidazoline, o-2-Imidazolin-2-yl-phenolSanta Cruz Biotechnology
Structural Insights

The molecule's structure is foundational to its function. The planar phenol ring is attached to the C2 carbon of the non-aromatic dihydroimidazole (imidazoline) ring. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the imidazoline nitrogen atoms, which can influence the molecule's conformation and reactivity. The imidazoline ring contains two nitrogen atoms, providing basic centers that can be protonated at physiological pH, a critical factor for receptor binding and solubility.

Section 2: Synthesis and Chemical Reactivity

A reliable synthetic route is paramount for further investigation. While numerous methods exist for creating 2-imidazolines, a common and efficient approach involves the cyclization of a nitrile with a diamine or the condensation of an aldehyde with a diamine.[4]

Representative Synthesis Protocol: Cyclocondensation

This protocol outlines a plausible and widely adopted method for synthesizing the title compound from accessible starting materials. The core of this synthesis is the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and ethylenediamine.

Causality Behind Experimental Choices:

  • Iodine as Oxidant: Iodine is chosen as a mild and effective oxidant to facilitate the cyclization and dehydration steps, converting the intermediate aminal to the final imidazoline ring.[4]

  • Potassium Carbonate as Base: A mild inorganic base like K₂CO₃ is used to neutralize the HI formed in situ, driving the reaction forward without causing unwanted side reactions on the sensitive phenolic group.

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and is compatible with the reaction conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde (1.22 g, 10 mmol) and ethylenediamine (0.60 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reagents: To this stirring solution, add potassium carbonate (1.38 g, 10 mmol) followed by iodine (2.54 g, 10 mmol).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (7:3).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Pharmacological Profile and Mechanism of Action

The imidazoline scaffold is a privileged structure known to interact with α-adrenergic and imidazoline receptors.[3] These receptors are crucial in the central and peripheral regulation of the cardiovascular system. While specific binding data for CAS 1565-39-5 is not widely published, its structural similarity to known ligands allows for a well-grounded hypothesis of its mechanism of action.

Primary Hypothesized Target: α₁-Adrenergic Receptors

This compound is structurally analogous to agonists of α₁-adrenergic receptors (α₁-ARs). These receptors are G protein-coupled receptors (GPCRs) that play a critical role in mediating smooth muscle contraction, particularly vasoconstriction.[5][6]

Downstream Signaling Pathway: The Gq Cascade

α₁-ARs are canonically coupled to the Gq family of heterotrimeric G proteins.[5][7] Activation of the receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.

Mechanism of Action:

  • Agonist Binding: The compound binds to the α₁-AR, inducing a conformational change.

  • Gq Protein Activation: This change facilitates the exchange of GDP for GTP on the α subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

  • PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).[5]

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (CAS 1565-39-5) a1AR α₁-Adrenergic Receptor (GPCR) Agonist->a1AR Binds Gq Gq Protein (α, β, γ subunits) a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Muscle Contraction) PKC->Response Phosphorylates Targets

Caption: α₁-Adrenergic receptor Gq signaling pathway.

Section 4: Analytical Methodologies and Experimental Protocols

Rigorous analytical characterization and robust biological assays are essential for validating the identity, purity, and activity of the compound.

Analytical Characterization Workflow

A multi-step workflow ensures the comprehensive characterization of a synthesized batch of this compound.

analytical_workflow start Synthesized Crude Product hplc Purity Assessment (Reverse-Phase HPLC) start->hplc lcms Mass Confirmation (LC-MS) hplc->lcms If >95% pure nmr Structural Elucidation (¹H & ¹³C NMR) lcms->nmr ftir Functional Group ID (FT-IR) nmr->ftir end Characterized Compound (Purity & Identity Confirmed) ftir->end

Caption: Workflow for analytical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A C18 column is used to separate the compound from non-polar impurities, while an acidic mobile phase modifier ensures the basic imidazoline nitrogen is protonated, leading to sharper peaks.

  • Instrumentation: HPLC with UV detector (set to ~275 nm).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

  • Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

In Vitro Biological Assay Protocol: Radioligand Binding

This protocol describes a competitive binding assay to determine the affinity of the test compound for a target receptor (e.g., α₁-AR or imidazoline receptors) in a tissue preparation.[8][9]

Principle: The assay measures the ability of the unlabeled test compound to compete with a known, high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the binding affinity (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize a relevant tissue source (e.g., rat cerebral cortex for α₁-AR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand (e.g., [³H]-Prazosin for α₁-AR) + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine).

    • Competition: Membranes + Radioligand + varying concentrations of the test compound (CAS 1565-39-5).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. The molecule contains a phenol moiety, which as a class can be corrosive and toxic.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity Profile: While specific toxicology data for this compound is limited, it should be treated as potentially hazardous. Phenols can be absorbed through the skin and may cause irritation or burns.[10] Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound (CAS 1565-39-5) is a compelling chemical entity positioned at the intersection of established pharmacophores. Its synthesis is achievable through standard organic chemistry techniques, and its structure suggests a strong potential for interaction with adrenergic and imidazoline receptor systems via the Gq signaling pathway. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the pharmacological activity of this molecule, paving the way for potential discoveries in cardiovascular research and beyond.

References

  • Wikipedia contributors. (2024). Alpha-1 adrenergic receptor. Wikipedia, The Free Encyclopedia. [Link]
  • Zhong, H., & Minneman, K. P. (1999). Recent progress in alpha1-adrenergic receptor research. Acta Pharmacologica Sinica, 20(11), 961-968. [Link]
  • Ishikawa, Y., et al. (2001). Alpha1-adrenoceptor-Gq-RhoA signaling is upregulated to increase myofibrillar Ca2+ sensitivity in failing hearts. American Journal of Physiology-Heart and Circulatory Physiology, 281(2), H637-H646. [Link]
  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]
  • Myagmar, B. E., et al. (2017). Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist.
  • Perez, D. M. (2007). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptor, Ligand and Channel Research, 1, 1-9. [Link]
  • ResearchGate. (n.d.). Synthesis of 2‐(2‐hydroxyphenyl)imidazoles 6. [Link]
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-79. [Link]
  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S20. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]
  • Szabo, B. (2002). Imidazoline antihypertensive drugs: a critical review on their mechanism of action. Pharmacology & Therapeutics, 93(1), 1-35. [Link]
  • Taylor & Francis Online. (n.d.). 2-Imidazoline – Knowledge and References. [Link]
  • Wikipedia contributors. (2023). Imidazoline receptor. Wikipedia, The Free Encyclopedia. [Link]
  • PubChem. (n.d.). Phenol.

Sources

An In-Depth Technical Guide to 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: From Synthesis to Pharmacological Implications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. We will delve into its molecular structure, synthesis, characterization, and its established role as a modulator of adrenergic signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and potential applications.

Introduction: The Significance of the Phenolic Imidazoline Scaffold

This compound, also known as 2-(2-Hydroxyphenyl)-2-imidazoline, belongs to the 2-substituted imidazoline class of compounds.[1] This structural motif, featuring a phenol ring directly attached to a dihydroimidazole ring, is a privileged scaffold in medicinal chemistry. The imidazoline core is found in numerous biologically active compounds with a wide range of therapeutic applications, including antihypertensive, anti-inflammatory, and antidepressant agents.[2] The phenolic group, a well-known pharmacophore, can participate in hydrogen bonding and may contribute to antioxidant properties.[3] The strategic combination of these two moieties in this compound suggests a rich pharmacological potential, primarily centered around its interaction with the adrenergic system.

Table 1: Physicochemical Properties of this compound [1][4]

PropertyValue
CAS Number 1565-39-5
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Solid (at room temperature)
Solubility Potentially soluble in polar organic solvents
SMILES Oc1ccccc1C2=NCCN2

Synthesis and Characterization: A Methodical Approach

Proposed Synthetic Protocol

This protocol is based on the general synthesis of 2-imidazolines from nitriles and the synthesis of structurally related 2-(hydroxyphenyl)imidazole derivatives.[4][7]

Reaction Scheme:

G Salicylonitrile Salicylonitrile This compound This compound Salicylonitrile->this compound Ethylenediamine, Acid Catalyst (e.g., p-TsOH), Toluene, Reflux

A proposed synthetic route.

Materials and Reagents:

  • Salicylonitrile (2-hydroxybenzonitrile)

  • Ethylenediamine

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve salicylonitrile (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add ethylenediamine (1.1 equivalents) to the solution. Subsequently, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Reflux and Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The structure and purity of the synthesized compound must be confirmed using a combination of spectroscopic and analytical techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated:[4][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the methylene protons of the imidazoline ring, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring. A D₂O exchange experiment can be performed to confirm the hydroxyl and N-H protons.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the phenyl and imidazoline rings. The chemical shift of the C2 carbon of the imidazoline ring is particularly characteristic.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretches of the imidazoline ring, C=N stretch of the imine bond, and C-H stretches of the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this molecule, both positive and negative ion modes in electrospray ionization (ESI) could be effective.[9]

Pharmacological Profile: An Adrenergic Receptor Modulator

The imidazoline scaffold is a well-known pharmacophore that interacts with both adrenergic and imidazoline receptors.[10][11] this compound, as a member of this class, is anticipated to exhibit significant activity at α-adrenergic receptors.

Mechanism of Action: Targeting α-Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines norepinephrine and epinephrine.[12] They are broadly classified into α and β subtypes. The α-adrenergic receptors are further divided into α₁ and α₂ subtypes.[13]

  • α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins.[13][14] Activation of α₁-receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[15][16] The downstream effects of α₁-receptor activation are primarily excitatory, leading to smooth muscle contraction and vasoconstriction.[17]

  • α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins.[18] Activation of α₂-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18] They are often located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit the further release of norepinephrine.[18]

Based on the structure-activity relationships of related imidazoline compounds, this compound is likely to act as an agonist or antagonist at α-adrenergic receptors. The specific subtype selectivity (α₁ vs. α₂) and the nature of its activity (agonist vs. antagonist) would need to be determined through rigorous pharmacological testing, including radioligand binding assays and functional assays. For instance, studies on related 2-(4,5-dihydroimidazol-2-yl)benzimidazoles have shown high affinity and selectivity for imidazoline I₂ and α₂-adrenergic receptors.[19]

Signaling Pathway

The activation of α₁-adrenergic receptors by an agonist like this compound would initiate the Gq signaling cascade.

G cluster_membrane Plasma Membrane Receptor α₁-Adrenergic Receptor Gq Gq Protein (inactive) Receptor->Gq Activates Gq_active Gq Protein (active) Gq->Gq_active GDP -> GTP PLC Phospholipase C (inactive) PLC_active Phospholipase C (active) PLC->PLC_active Agonist 2-(4,5-Dihydro-1H- imidazol-2-yl)phenol Agonist->Receptor Binds to Gq_active->PLC Activates PIP2 PIP₂ PLC_active->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response Phosphorylates Target Proteins

α₁-Adrenergic receptor signaling pathway.

Analytical Methodologies

The robust and reliable quantification of this compound in various matrices is crucial for preclinical and clinical development. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds.[2][20]

HPLC-UV/Fluorescence Method

A reverse-phase HPLC method coupled with UV or fluorescence detection would be suitable for the analysis of this compound. The phenolic group provides a chromophore for UV detection, and its inherent fluorescence or the fluorescence of a derivatized form can be exploited for enhanced sensitivity and selectivity.[21][22]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV at an appropriate wavelength (e.g., 280 nm) or fluorescence detection (with excitation and emission wavelengths determined experimentally)
Column Temperature Ambient or controlled (e.g., 30 °C)

Method Validation: Any developed bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[18][23] Key validation parameters include:

  • Selectivity and Specificity

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, stock solution)

Therapeutic Potential and Future Directions

The pharmacological profile of this compound as an α-adrenergic modulator suggests its potential for therapeutic applications in conditions where this system is dysregulated. For example, α₁-adrenergic agonists are used as vasopressors, while antagonists are used to treat hypertension and benign prostatic hyperplasia. α₂-adrenergic agonists have applications as antihypertensives, sedatives, and analgesics.[18]

Future research on this compound should focus on:

  • Detailed Pharmacological Characterization: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities, functional activities at various adrenergic and imidazoline receptor subtypes, and its pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in understanding the key structural features required for potent and selective activity, potentially leading to the discovery of novel drug candidates.

  • Exploration of Therapeutic Applications: Based on its pharmacological profile, the compound and its derivatives could be investigated for their efficacy in cardiovascular, central nervous system, and other disorders.

Conclusion

This compound is a fascinating molecule with a promising pharmacological scaffold. Its synthesis is achievable through established chemical methodologies, and its characterization can be performed using standard analytical techniques. The core of its biological activity lies in its interaction with the adrenergic system, particularly the α-adrenergic receptors, which opens up a wide range of possibilities for therapeutic intervention. This guide has provided a foundational understanding of this compound, and it is hoped that it will stimulate further research and development in this exciting area of medicinal chemistry.

References

  • National Center for Biotechnology Information. Biochemistry, G Protein Coupled Receptors. [Link]
  • Wikipedia. Gq alpha subunit. [Link]
  • The Pharma Innovation Journal. Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). [Link]
  • University of Washington Pressbooks. Signal Transduction 1: G Protein Coupled Receptors. [Link]
  • QIAGEN. α-Adrenergic Signaling. [Link]
  • PubMed. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. [Link]
  • PubMed. Pharmacological and toxicological studies on 2-(N-p-tolyl-N-(m-hydroxyphenyl)-aminomethyl)-imidazoline (C-7337), a new adrenergic blocking agent. [Link]
  • Wikipedia. 2-Imidazoline. [Link]
  • PubMed.
  • Wikipedia. Adrenergic receptor. [Link]
  • PubMed. 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. [Link]
  • Pixorize. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE. [Link]
  • PubMed Central.
  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
  • Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link]
  • PubMed. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. [Link]
  • Wikipedia. Alpha-2 adrenergic receptor. [Link]
  • JAPS.
  • Family Practice Notebook. Alpha Adrenergic Receptor. [Link]
  • PubMed.
  • PubMed. 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. [Link]
  • Amerigo Scientific. This compound (97%). [Link]
  • ResearchGate. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. [Link]
  • Taylor & Francis Online. 2-Imidazoline – Knowledge and References. [Link]
  • PubMed. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. [Link]
  • GSRS. 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL. [Link]
  • PubMed. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. [Link]
  • PubMed Central. ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. [Link]
  • Processes of Petrochemistry and Oil Refining. SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. [Link]
  • PubChem. 2-Phenylimidazoline. [Link]
  • PubChem. 2-Imidazoline. [Link]
  • PubMed Central. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. [Link]
  • NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]
  • International Journal for Modern Trends in Science and Technology.
  • ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. [Link]
  • PubMed. Part 1 - imidazolines and the changing face of nasal decongestants. [Link]
  • ResearchGate. 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). [Link]
  • PubMed. Significance of the imidazoline receptors in toxicology. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of the essential spectroscopic data required to unambiguously identify and characterize the small molecule 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow, moving from molecular weight confirmation to the nuanced details of atomic connectivity. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a robust and self-validating approach to structural elucidation.

Introduction and Compound Identity

This compound, also known as o-2-Imidazolin-2-yl-phenol, is a heterocyclic compound featuring a phenol ring linked to a 2-imidazoline moiety. This structural arrangement contains multiple functional groups—a phenol, an aromatic ring, a cyclic aminal (dihydroimidazole), and an imine—making it a candidate for investigation in medicinal chemistry as a potential ligand or pharmacophore. Accurate and thorough spectroscopic characterization is the cornerstone of its chemical validation, ensuring purity, confirming its structure, and enabling further research and development. This guide details the expected outcomes and standard protocols for its analysis by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Compound Identification

ParameterValueSource
Compound Name This compound-
CAS Number 1565-39-5[1]
Molecular Formula C₉H₁₀N₂O[1][2]
Molecular Weight 162.19 g/mol [1]
Monoisotopic Mass 162.07932 Da[2]
SMILES Oc1ccccc1C2=NCCN2[1][2]
InChIKey CSFVISOIQMHABM-UHFFFAOYSA-N[2]

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry serves as the initial and most crucial step for confirming the molecular weight of the synthesized compound. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to readily protonate the sample, forming a stable pseudomolecular ion.

Predicted Mass Spectrometry Data

The primary ion expected is the protonated molecule, [M+H]⁺. The predicted monoisotopic mass for this ion provides a high-resolution target for confirmation.

Table 2: Predicted ESI-MS Adducts

AdductFormulaPredicted m/z
[M+H]⁺ C₉H₁₁N₂O⁺163.08660
[M+Na]⁺ C₉H₁₀N₂NaO⁺185.06854
[M+K]⁺ C₉H₁₀N₂KO⁺201.04248
[M]⁺ C₉H₁₀N₂O⁺162.07877

Data sourced from PubChem predictions.[2]

Experimental Protocol: LC-MS Analysis

This protocol describes a standard method for obtaining high-resolution mass spectrometry data.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a High-Performance Liquid Chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., starting with 5% B, ramping to 95% B).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Spray Voltage: ~3.5 kV.[3]

    • Capillary Temperature: ~275-325 °C.[3]

    • Analysis Mode: Full scan mode, typically over a mass range of m/z 50-500.

Data Interpretation

The primary objective is to locate the peak corresponding to the exact mass of the [M+H]⁺ ion. For this compound, a prominent signal at m/z 163.0866 would confirm the molecular formula C₉H₁₀N₂O. The presence of other adducts, such as [M+Na]⁺, can further support the identification.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Dissolve sample in ACN/H₂O + 0.1% FA Inject Inject into HPLC Prep->Inject Column C18 Reverse-Phase Separation Inject->Column ESI ESI Source (Positive Ion Mode) Column->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Process Extract Mass Spectrum Analyzer->Process Confirm Confirm [M+H]⁺ at m/z 163.0866 Process->Confirm

Caption: High-level workflow for LC-MS analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of specific bonds.

Expected IR Absorption Bands

The structure of this compound suggests several characteristic absorption bands. These predictions are based on established IR correlation tables and data from structurally similar compounds.[4][5]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3400 - 3200O-H (Phenol) & N-H (Imidazoline)StretchBroad
3100 - 3000C-H (Aromatic)StretchSharp, medium
2950 - 2850C-H (Aliphatic -CH₂)StretchSharp, medium
~1620C=N (Imine)StretchStrong
1600 & 1470C=C (Aromatic)StretchMedium to strong
~1250C-O (Phenol)StretchStrong
~1280C-N (Amine/Imine)StretchMedium
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The resulting IR spectrum should be analyzed for the presence of the key bands listed in Table 3. A very broad peak in the 3400-3200 cm⁻¹ region is a strong indicator of the hydrogen-bonded O-H and N-H groups. The strong C=N stretch around 1620 cm⁻¹ is characteristic of the imidazoline ring, while aromatic C=C stretches and the strong C-O phenol stretch further confirm the key structural components.

Workflow Visualization

FTIR_Workflow cluster_analysis FTIR-ATR Analysis cluster_data Data Interpretation Sample Place solid sample on ATR crystal Scan Collect Sample Spectrum Sample->Scan BG Collect Background Spectrum BG->Scan Process Generate Absorbance Spectrum Scan->Process Identify Identify key functional group frequencies (O-H, N-H, C=N, C=C) Process->Identify

Caption: Standard workflow for FTIR-ATR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information, allowing for the precise mapping of the carbon and hydrogen framework of the molecule. For compounds with exchangeable protons (O-H, N-H) and potential tautomerism, careful selection of solvent and experimental technique is critical.[6] DMSO-d₆ is an excellent solvent choice as it often slows down proton exchange, allowing for the observation of O-H and N-H signals.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and exchangeable protons.

Table 4: Predicted ¹H NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
OH ~9.5 - 10.5Broad singlet1HPhenolic proton, chemical shift is concentration and temperature dependent.
NH ~7.0 - 8.0Broad singlet1HImidazoline N-H proton; broad due to exchange and quadrupolar effects.
Ar-H 7.4 - 7.6Multiplet2HProtons ortho and para to the hydroxyl group, deshielded.
Ar-H 6.8 - 7.0Multiplet2HProtons meta to the hydroxyl group, more shielded.
-CH₂ -CH₂ -~3.8Singlet or AA'BB'4HMethylene protons of the imidazoline ring. May appear as a singlet if chemically equivalent, or a more complex multiplet if not.

Note: A D₂O exchange experiment can be performed to confirm the O-H and N-H signals; upon adding a drop of D₂O to the NMR tube, these peaks will disappear or significantly diminish.[6]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)Rationale
C =N~165Imine carbon, highly deshielded.
Ar-C -OH~158Phenolic carbon, deshielded by the oxygen atom.
Ar-C ~130 - 132Aromatic CH carbons.
Ar-C ~115 - 120Aromatic CH carbons.
Ar-C -Imidazoline~118Quaternary aromatic carbon attached to the imidazoline ring.
-C H₂-C H₂-~45 - 50Aliphatic methylene carbons of the imidazoline ring.

Note: Chemical shifts are estimated based on data for similar structures and general principles.[7][8][9]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize shims for field homogeneity.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

  • D₂O Exchange (Optional):

    • Acquire the initial ¹H spectrum.

    • Remove the tube, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum to observe the disappearance of exchangeable proton signals.[6]

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Spectral Interpretation Prep Dissolve 5-10 mg sample in ~0.7 mL DMSO-d₆ AcqH1 Acquire ¹H Spectrum Prep->AcqH1 AcqC13 Acquire ¹³C Spectrum (Proton Decoupled) Prep->AcqC13 D2O Optional: D₂O Exchange AcqH1->D2O AssignH1 Assign ¹H signals: δ, multiplicity, integration AcqH1->AssignH1 AssignC13 Assign ¹³C signals: δ (chemical shift) AcqC13->AssignC13 Structure Correlate all data to confirm final structure AssignH1->Structure AssignC13->Structure

Caption: General workflow for 1D NMR structural analysis.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. MS confirms the molecular formula, IR identifies the key functional groups, and ¹H and ¹³C NMR together provide a definitive map of the atomic connectivity. This multi-technique approach ensures the structural integrity and purity of the compound, which is a prerequisite for its use in any research or drug development application.

References

  • SpectraBase. (n.d.). 2-[[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazin-1-ylidene]methyl]phenol - Optional[Vapor Phase IR] - Spectrum.
  • PubChem. (n.d.). This compound.
  • Zeb, A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Scientific Reports, 13(1), 4635.
  • Wamzer, I., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3330.
  • Reddy, C. S., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 2(1), 12-16.
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
  • Rajasekar, T. S., et al. (2023). 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol as Efficient Chemosensor for On–Off Fluorescence System: Catalytic Synthesis and NMR Spectral Studies. Journal of Fluorescence.
  • Amerigo Scientific. (n.d.). This compound (97%).
  • Mostaghni, A. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177.
  • ResearchGate. (n.d.). Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol.
  • Mostaghni, A. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. PubMed.
  • Nguefack, J. L. D., et al. (2016). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-..]. ResearchGate.
  • International Journal of Foundation for Medical Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • Helfer, A., et al. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(10), 841.

Sources

Unveiling a Phenolic Imidazoline: A Technical Guide to the Discovery and History of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and foundational synthesis of the compound 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. While the specific historical discovery of this molecule remains nuanced within the broader exploration of imidazoline chemistry, this guide synthesizes available information to provide a detailed overview of its chemical nature, synthesis, and potential pharmacological relevance.

Introduction: The Imidazoline Scaffold in Medicinal Chemistry

The imidazoline ring system, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The initial synthesis of imidazolines dates back to the late 19th century, with significant therapeutic development commencing in the 1940s. These compounds have been successfully developed as nasal decongestants, antihypertensive agents, and tools for probing specific receptor systems. The subject of this guide, this compound, combines this key heterocyclic moiety with a phenol group, suggesting a potential for unique biological activity.

Chemical Identity and Properties

Before delving into its history and synthesis, it is essential to establish the fundamental chemical properties of this compound.

PropertyValueSource
CAS Number 1565-39-5[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Synonyms o-2-Imidazolin-2-yl-phenol, 2-(2-Hydroxyphenyl)-2-imidazoline[1]

Historical Context and Discovery

The specific discovery of this compound is not prominently documented in easily accessible historical records. Its emergence is likely intertwined with the broader investigation of imidazoline derivatives that accelerated in the mid-20th century. The general class of 2-imidazolines was explored for various applications, and the synthesis of analogs with different substitutions on the phenyl ring was a logical step in structure-activity relationship studies.

The presence of the phenol group suggests an early interest in its potential as an antiseptic or as a precursor for more complex molecules, given that phenol itself is a well-known disinfectant.[2]

Foundational Synthesis: The Condensation of an Ester and a Diamine

A widely validated and fundamental method for the synthesis of this compound involves the condensation reaction between methyl salicylate and ethylenediamine. This straightforward approach provides a reliable route to the target compound.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The amino groups of ethylenediamine act as nucleophiles, attacking the carbonyl carbon of the methyl salicylate ester. Subsequent intramolecular cyclization and elimination of methanol and water lead to the formation of the 2-imidazoline ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_Salicylate Methyl Salicylate Mixing Mixing & Reflux Methyl_Salicylate->Mixing Ethylenediamine Ethylenediamine Ethylenediamine->Mixing Target_Compound 2-(4,5-Dihydro-1H- imidazol-2-yl)phenol Mixing->Target_Compound Cyclocondensation Signaling_Pathways cluster_receptors Potential Imidazoline Receptor Targets cluster_effects Potential Downstream Effects Compound 2-(4,5-Dihydro-1H- imidazol-2-yl)phenol I1_Receptor I₁ Receptor Compound->I1_Receptor I2_Receptor I₂ Receptor Compound->I2_Receptor I3_Receptor I₃ Receptor Compound->I3_Receptor BP_Regulation Blood Pressure Regulation I1_Receptor->BP_Regulation Neuroprotection Neuroprotection I2_Receptor->Neuroprotection Analgesia Analgesia I2_Receptor->Analgesia Insulin_Secretion Insulin Secretion I3_Receptor->Insulin_Secretion

Sources

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives and Analogs: From Synthesis to Therapeutic Application

Abstract

The this compound scaffold and its analogs represent a versatile and enduring class of compounds in medicinal chemistry. Initially recognized for their potent antihypertensive effects, exemplified by the archetypal drug clonidine, the pharmacological profile of these molecules is now understood to be far more complex. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the nuanced pharmacology, synthesis, structure-activity relationships (SAR), and therapeutic applications of this chemical class. We will explore the critical duality of their mechanism of action, which involves interaction with both α-adrenergic and imidazoline receptors. This dual activity is central to both their therapeutic efficacy and their side-effect profiles. The guide details synthetic methodologies, lead optimization strategies including bioisosteric replacement, and the analytical techniques required for their characterization. By synthesizing field-proven insights with foundational scientific principles, this document serves as an authoritative resource for harnessing the full potential of 2-imidazoline phenolic derivatives in modern drug discovery.

Chapter 1: Introduction to the 2-Imidazoline Phenolic Scaffold

The Core Structure: this compound

The foundational structure consists of a phenol ring directly attached at its 2-position to the C2 carbon of a 4,5-dihydro-1H-imidazole ring, commonly known as a 2-imidazoline ring. This arrangement creates a relatively rigid framework with specific steric and electronic properties that are crucial for receptor binding. The phenolic hydroxyl group and the basic nitrogen atoms of the imidazoline ring can act as hydrogen bond donors and acceptors, respectively, facilitating key interactions with biological targets. The aromatic nature of the phenol ring allows for a wide range of substitutions, enabling fine-tuning of the molecule's pharmacological and pharmacokinetic properties.

Historical Context and Landmark Compounds

The journey of this scaffold into clinical practice began with the discovery of clonidine in the 1960s.[1] Initially investigated as a nasal decongestant, its potent hypotensive and sedative properties were quickly identified.[1] This led to its extensive use as an antihypertensive agent and the elucidation of its mechanism as a centrally acting α2-adrenergic receptor agonist.[2][3] However, the observation that some of its effects could not be solely attributed to adrenoceptors spurred further research, ultimately leading to the identification of a new class of receptors: the imidazoline receptors.[4][5] This discovery marked a paradigm shift, revealing that clonidine and related analogs were non-selective ligands acting on at least two distinct receptor systems.[6] This has driven the development of second-generation agents like moxonidine and rilmenidine, which show greater selectivity for imidazoline I1 receptors over α2-adrenoceptors, thereby reducing side effects like sedation while maintaining antihypertensive efficacy.[7][8]

The Duality of Pharmacological Targets: Adrenergic vs. Imidazoline Receptors

The defining characteristic of many 2-imidazoline derivatives is their ability to interact with two distinct receptor families:

  • α-Adrenergic Receptors (α-ARs): These are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines (epinephrine and norepinephrine). Compounds based on the 2-imidazoline scaffold primarily target α2-ARs, which are involved in reducing sympathetic outflow from the central nervous system (CNS), leading to decreased blood pressure and heart rate.[3] However, some derivatives have been developed as selective α1-AR agonists.[9][10]

  • Imidazoline Receptors (IRs): This is a separate class of receptors that are not sensitive to catecholamines.[4] They are subdivided into three main classes: I1, I2, and I3. The I1 subtype is predominantly involved in the central regulation of blood pressure.[8][11] The I2 subtype is associated with pain modulation, neuroprotection, and allosteric regulation of monoamine oxidase (MAO).[12][13] The I3 subtype regulates insulin secretion.[11]

The clinical effects of any given derivative depend on its relative affinity and selectivity for these different receptor types. High affinity for α2-ARs is often associated with sedation, while I1-receptor activity mediates the desired antihypertensive effect with a lower incidence of this side effect.[8] This pharmacological duality is the central pillar upon which the design and development of new analogs are based.

Chapter 2: Pharmacology and Mechanism of Action

Interaction with α-Adrenergic Receptors

As agonists, 2-imidazoline derivatives bind to and activate α-adrenergic receptors. The most significant interactions are typically with the α2 subtype.

Mechanism of α2-Mediated Sympatholysis: Activation of presynaptic α2-ARs in the brainstem (specifically in the nucleus of the solitary tract) inhibits the release of norepinephrine. This reduction in sympathetic nervous system outflow leads to a decrease in peripheral vascular resistance, heart rate, and blood pressure.[3][6] This is the primary mechanism behind the hypotensive and sedative effects of clonidine.[6] The α2-AR is a Gi-coupled receptor; its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.[14]

G cluster_presynaptic Presynaptic Neuron Agonist α2 Agonist (e.g., Clonidine) Alpha2R α2-Adrenergic Receptor (Gi) Agonist->Alpha2R Binds & Activates AC Adenylyl Cyclase Alpha2R->AC Ca_channel Ca2+ Channel (Voltage-gated) Alpha2R->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle NE Vesicle Ca_channel->Vesicle Triggers Fusion NE_release Norepinephrine Release Vesicle->NE_release feedback Reduced Sympathetic Outflow NE_release->feedback

Caption: α2-Adrenergic receptor signaling pathway.

Interaction with Imidazoline Receptors

The discovery of imidazoline receptors revealed a non-adrenergic mechanism for the cardiovascular effects of these compounds.[4]

  • I1 Receptors: Located in the plasma membranes of cells in the rostral ventrolateral medulla (RVLM) of the brainstem, I1 receptors are key to central blood pressure control.[5] Activation of I1 receptors by agonists like moxonidine reduces sympathetic outflow, similar to α2-AR activation, but is believed to involve different downstream signaling pathways and is less associated with sedation.[8]

  • I2 Receptors: These binding sites are often located on the outer mitochondrial membrane and are linked to the allosteric modulation of MAO-A and MAO-B. Ligands selective for I2 receptors have shown significant promise as analgesics in models of chronic and neuropathic pain and may also possess neuroprotective properties.[12][13] The selective I2 ligand CR4056 has advanced to Phase II clinical trials for osteoarthritis pain.

G cluster_targets Cellular Targets of Imidazoline Ligands cluster_effects Pharmacological Effects I1R I1 Receptor (Plasma Membrane) BP Blood Pressure Reduction I1R->BP I2R I2 Receptor (Mitochondria) MAO Monoamine Oxidase (MAO) I2R->MAO Allosterically Modulates Pain Analgesia (Chronic Pain) I2R->Pain Neuro Neuroprotection I2R->Neuro Ligand Imidazoline Ligand Ligand->I1R Activates Ligand->I2R Binds

Caption: Overview of Imidazoline Receptor Subtypes and Effects.

Chapter 3: Synthesis and Chemical Space

General Synthetic Strategies for the 2-Imidazoline Ring

The construction of the 2-imidazoline ring is a cornerstone of synthesizing this class of compounds. The most common and reliable method involves the condensation of a suitable precursor with ethylenediamine.

Causality in Experimental Choice: The choice of precursor is critical and depends on the desired final structure and available starting materials. Using an ortho-hydroxy-substituted benzonitrile or ethyl benzoate derivative ensures the correct regiochemistry for the final phenolic product. The reaction is typically heated to drive the cyclization and removal of ammonia or ethanol as a byproduct. The use of a catalyst, such as p-toluenesulfonic acid, can facilitate the reaction, particularly when starting from an ester, by activating the carbonyl group towards nucleophilic attack.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-4,5-dihydro-1H-imidazole via Nitrile Cyclization

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous chlorobenzene.

  • Addition of Ethylenediamine: Add anhydrous ethylenediamine (1.5 eq) to the solution. An excess is used to drive the reaction to completion.

  • Catalysis (Optional but Recommended): Add a catalytic amount of hydrogen sulfide (H₂S) gas passed through the solution or a solid source like phosphorus pentasulfide (P₄S₁₀) (0.05 eq). This converts the nitrile to a thioamide in situ, which is more reactive.

  • Reaction: Heat the mixture to reflux (approx. 130°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product is often an acid salt. Neutralize an aqueous solution of the crude material with a base (e.g., NaOH) to precipitate the free base. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, using a mobile phase such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking.

Synthesis of Key Analogs: The Case of Clonidine

The synthesis of clonidine [2-(2,6-dichloro-phenylimino)-imidazolidine] highlights a different strategy, starting with a substituted aniline.[15][16]

  • Starting Material: The synthesis typically begins with 2,6-dichloroaniline.

  • Isothiocyanate Formation: The aniline is reacted with thiophosgene to form 2,6-dichlorophenyl isothiocyanate.[16]

  • Thiourea Intermediate: This is followed by a reaction with ethylenediamine to form a thiourea intermediate, 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea.[16]

  • Cyclization: The thiourea is then cyclized. This can be achieved by heating with a reagent like mercuric oxide or a lead salt, which promotes the elimination of H₂S and ring closure to form the 2-iminoimidazolidine structure of clonidine.[17]

Exploring the Chemical Space

The versatility of the scaffold has led to the development of numerous derivatives with diverse pharmacological profiles.

Derivative ClassCore ModificationPrimary Target(s)Representative ExampleTherapeutic Area
Clonidine-like Dichloro-substituted phenyl-imino-imidazolidineα2-AR, I1-IRClonidineHypertension, ADHD[6]
Anilinomethyl Imidazolines Methylene bridge between phenyl and imidazolineα1A-ARA-61603Research Tool
Benzoxazines Phenyl ring fused into a benzoxazine systemα2-AR, I1/I2-IRCompound 4h[18]Antihypertensive (preclinical)
Phthalazines Imidazoline linked to a phthalazine corePotential AnticancerHybrid compound 5[19]Anticancer (preclinical)
Selective I2 Ligands Conformationally restricted structuresI2-IRBenazoline[20]Analgesia (preclinical)

Chapter 4: Structure-Activity Relationships (SAR) and Lead Optimization

SAR at the Aromatic Ring

The substitution pattern on the phenyl ring is a primary determinant of activity and selectivity.

  • For α2-AR Agonism: As seen with clonidine, bulky, lipophilic substituents at the ortho (2,6) positions of the phenyl ring are critical for high α2-adrenergic activity.[2] This steric hindrance is thought to force the molecule into a specific conformation favorable for binding to the α2-AR.

  • For I1/I2-IR Affinity: The requirements are less stringent. High affinity for imidazoline receptors can be maintained or even enhanced with different substitution patterns, allowing for the separation of adrenergic and imidazoline effects.[20]

  • The Phenolic Hydroxyl: The -OH group itself is a key pharmacophoric feature, capable of forming a strong hydrogen bond with the receptor. Its position is critical; moving it from the ortho position drastically reduces activity at these targets.

Bioisosteric Replacement of the Phenol Moiety

Rationale: The phenolic hydroxyl group, while crucial for activity, is a primary site for phase II metabolism, specifically glucuronidation. This can lead to rapid clearance and poor oral bioavailability. Bioisosteric replacement is a key strategy to mitigate this liability.[21] A bioisostere is a functional group that retains the key electronic and steric properties of the original group required for biological activity but alters the molecule's physicochemical properties.[22]

Example: Indazole as a Phenol Bioisostere The indazole ring system can serve as an effective bioisostere for the phenol group.[21] The N-H of the indazole can mimic the hydrogen-bonding capability of the phenolic -OH. This substitution has been shown to retain high affinity for the target receptor while blocking the metabolic pathway of glucuronidation, thus improving the pharmacokinetic profile.[21]

G cluster_original Phenolic Compound cluster_bioisostere Bioisosteric Analog cluster_pk Pharmacokinetics Phenol Phenol (-OH group) Indazole Indazole (N-H group) Phenol->Indazole Bioisosteric Replacement Metabolism Glucuronidation (Rapid Clearance) Phenol->Metabolism Prone to ImprovedPK Blocked Metabolism (Improved Bioavailability) Indazole->ImprovedPK Leads to

Caption: Bioisosteric replacement strategy for improving pharmacokinetics.

Achieving Selectivity

Distinguishing between adrenergic and imidazoline receptor activity is the holy grail of modern research in this area.

  • From α2 to I1: Moving away from the rigid, coplanar structure of clonidine's phenyl-imino system towards more flexible structures often reduces α2 affinity while retaining or increasing I1 affinity. This is the principle behind moxonidine and rilmenidine.[8]

  • Achieving I2 Selectivity: Introducing conformational constraints, such as fusing the phenyl ring into a larger, rigid system, has proven effective in generating ligands with unprecedented selectivity for I2 receptors over both α1 and α2 adrenoceptors.[20] The ligands tracizoline and benazoline are prime examples of this design principle.[20]

Chapter 5: Therapeutic Applications and Clinical Landscape

CompoundPrimary Target(s)Clinical Status/UseKey Indication(s)
Clonidine α2-AR > I1-IRApprovedHypertension, ADHD, Pain Management[3][6]
Moxonidine I1-IR > α2-ARApproved (not in US)Mild to Moderate Hypertension[7][8]
Rilmenidine I1-IR > α2-ARApproved (not in US)Hypertension[5][7]
Idazoxan α2-AR / IR AntagonistResearch ToolInvestigated for depression
CR4056 Selective I2-IR LigandPhase II Clinical TrialsChronic Inflammatory Pain (Osteoarthritis)[23]
Apraclonidine α2-AR AgonistApprovedGlaucoma (topical)

Chapter 6: Analytical and Quality Control Methodologies

The characterization and quality control of 2-imidazoline derivatives require robust analytical methods to ensure purity, identity, and stability.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of these compounds.[24][25]

Experimental Protocol: Representative HPLC-UV Method for Purity Analysis

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.8) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 95:5 (v/v) buffer:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210-280 nm, chosen based on the UV absorbance maximum of the specific analog.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working dilutions from this stock.

    • Sample Solution: Dissolve the test sample in the mobile phase to a similar concentration as the standard. Filter through a 0.45 µm syringe filter before injection.

  • Validation (Self-Validating System): To ensure trustworthiness, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A system suitability test (e.g., injecting the standard solution five times) must be performed before sample analysis to check for consistent retention times and peak areas.

G cluster_workflow Analytical Workflow for a New Analog Synthesis Synthesized Compound Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Structure Structural Confirmation Purification->Structure Purity Purity Assessment (HPLC-UV) Purification->Purity NMR NMR (1H, 13C) Structure->NMR MS Mass Spectrometry (LC-MS) Structure->MS Final Qualified Compound for Biological Assay Structure->Final Purity->Final

Caption: Workflow for the characterization of a new analog.

Conclusion and Future Directions

The this compound scaffold and its analogs have proven to be a remarkably fruitful starting point for the development of potent and selective modulators of adrenergic and imidazoline receptors. From the non-selective, broad-acting clonidine to highly selective I2 ligands entering clinical trials, the journey of this chemical class illustrates key principles of medicinal chemistry, including lead optimization, SAR exploration, and the deconvolution of complex pharmacology.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: The design of ligands with even greater selectivity for specific imidazoline receptor subtypes (e.g., I2 over I1) to create highly targeted therapeutics with minimal side effects.

  • New Therapeutic Areas: Leveraging the known functions of imidazoline receptors to explore applications beyond hypertension and pain, such as in metabolic disorders (I3), neurodegenerative diseases, and oncology.

  • Advanced Pharmacokinetic Design: Employing strategies like bioisosterism and prodrug approaches to overcome metabolic liabilities and improve the druggability of new lead compounds.

The continued exploration of this rich chemical space promises to yield novel therapeutics that can address significant unmet medical needs.

References

  • Li, F., & Li, J. X. (2018). Imidazoline I2 receptors: an update. Neuropharmacology, 139, 149-157. [Link]
  • Reis, D. J., & Regunathan, S. (1998). Imidazoline receptors and their endogenous ligands. Annual review of pharmacology and toxicology, 38, 513-542. [Link]
  • Hancock, A. A., et al. (2003). 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. Journal of medicinal chemistry, 46(23), 4974-4983. [Link]
  • Kalkan, G., & Kaygisiz, B. (2019). The imidazoline receptors and ligands in pain modulation. Agri: Agri (Algoloji) Dernegi'nin Yayin organidir= The journal of the Turkish Society of Algology, 31(1), 1-8. [Link]
  • Bousquet, P., et al. (1992). [Pharmacology of imidazoline receptors and cardiovascular regulation. Imidazoline receptors and blood pressure]. Archives des maladies du coeur et des vaisseaux, 85(7), 943-947. [Link]
  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Current medicinal chemistry, 19(27), 4648-4675. [Link]
  • Rouot, B., Leclerc, G., & Wermuth, C. G. (1976). Clonidine and related analogues. Quantitative correlations. Journal of medicinal chemistry, 19(8), 1049-1054. [Link]
  • Hancock, A. A., et al. (2003). 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds. Bioorganic & medicinal chemistry letters, 13(6), 1183-1186. [Link]
  • Sun, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules (Basel, Switzerland), 29(5), 1097. [Link]
  • Kam, P. C., & Tan, K. H. (1996). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anaesthesia, 51(11), 1067-1076. [Link]
  • Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry, 5(5), 833-841. [Link]
  • Wikipedia. (2024). Clonidine.
  • Stähle, H. (2000). A historical perspective: Development of clonidine. Best practice & research. Clinical anaesthesiology, 14(2), 237-246. [Link]
  • Alergan, Inc. (1997). U.S. Patent No. 5,684,156. Washington, DC: U.S.
  • DeMarinis, R. M., et al. (1979). Synthesis and characterization of [phenyl-3H] clonidine hydrochloride at high specific activity. Journal of labelled compounds & radiopharmaceuticals, 16(5), 755-764. [Link]
  • Biotage. (2014). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product.
  • Palkhiwala, S. A., Yu, A., & Frishman, W. H. (2000). Imidazoline receptor agonist drugs for treatment of systemic hypertension and congestive heart failure. Heart disease (Hagerstown, Md.), 2(1), 83-92. [Link]
  • Li, J. X. (2017). Reigniting the Promise of Imidazoline Receptors for Pain Control. Trends in pharmacological sciences, 38(4), 301-303. [Link]
  • van Arman, C. G., & Risley, E. A. (1969). 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol.
  • Newsome, W. H., & Panopio, L. G. (1992). A method for the determination of 2-imidazoline residues in food crops. Journal of agricultural and food chemistry, 40(10), 1934-1936. [Link]
  • N'Chobo, C. K., et al. (2018). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol]nitrate. IOSR Journal of Applied Chemistry, 11(5), 13-22. [Link]
  • van Zwieten, P. A., & Prichard, B. N. (1995). Why imidazoline receptor modulator in the treatment of hypertension?. The American journal of cardiology, 76(1), 4A-10A. [Link]
  • Fernandes, E., et al. (2018). Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Current organic synthesis, 15(6), 869-879. [Link]
  • ResearchGate. (n.d.). Structure of the phenol derivative 72 and its bioisosteres 73 and 74.
  • Starchenkov, M. K., et al. (2021). Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. International journal of molecular sciences, 22(21), 11728. [Link]
  • RU Patent No. 2,597,787 C2. (2016).
  • Kumar, S., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 238-245. [Link]
  • Touzeau, F., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of medicinal chemistry, 46(10), 1962-1979. [Link]
  • Chapleo, C. B., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 25(6), 666-670. [Link]
  • Sztanke, K., et al. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules (Basel, Switzerland), 25(22), 5486. [Link]
  • Schepmann, D., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of medicinal chemistry, 66(16), 11213-11231. [Link]
  • Sharma, A., et al. (2021). A review on "imidazoles": Their chemistry and pharmacological potentials. Journal of Molecular Structure, 1239, 130521. [Link]
  • Ben-Aoun, E., et al. (2022). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 12(1), 1-13. [Link]
  • Starchenkov, M. K., et al. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. International Journal of Molecular Sciences, 22(21), 11728. [Link]
  • Ghorbani-Vaghei, R., & Malaeke, A. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-inflammatory and Analgesic Agent. Open Journal of Medicinal Chemistry, 13(3), 61-70. [Link]
  • Dar, O. A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PloS one, 18(3), e0283296. [Link]
  • Sztanke, K., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. International Journal of Molecular Sciences, 23(21), 13327. [Link]

Sources

Unveiling the Therapeutic Potential of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: A Chemo-Pharmacological Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS No. 1565-39-5). In the absence of extensive direct experimental data for this specific molecule, this document serves as a predictive profile, meticulously extrapolating its potential pharmacological effects based on the well-established properties of its core pharmacophores: the 2-imidazoline ring and a phenolic moiety. The primary focus is on its expected interaction with imidazoline receptors (I₁, I₂, and I₃), which are implicated in a range of physiological processes including cardiovascular regulation, pain modulation, and metabolic control. Furthermore, the guide explores the anticipated antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities conferred by the phenolic group and the imidazole scaffold. Detailed, field-proven experimental protocols are provided to facilitate future in-vitro and in-vivo evaluation of this promising compound. This document is intended to be a foundational resource for researchers embarking on the investigation of this compound, offering a scientifically grounded roadmap for its systematic study.

Introduction: A Molecule of Convergent Bioactivity

The convergence of a 2-imidazoline ring and a phenolic group within a single molecular entity, this compound, presents a compelling case for multifaceted biological activity. The 2-imidazoline scaffold is a well-recognized pharmacophore, with numerous derivatives established as potent ligands for imidazoline receptors.[1] These receptors, distinct from adrenergic receptors, are categorized into three main subtypes: I₁, I₂, and I₃, each with unique physiological roles.[1] The phenolic component, a ubiquitous motif in natural and synthetic bioactive compounds, is renowned for its antioxidant and anti-inflammatory properties.[2][3]

This guide will deconstruct the probable biological profile of this compound by examining the contributions of each of its constituent parts. We will explore the predicted mechanisms of action, propose a strategic framework for its experimental validation, and provide detailed protocols to empower researchers in their investigations.

Physicochemical Properties and Structural Rationale

PropertyValueSource
CAS Number 1565-39-5[4][5]
Molecular Formula C₉H₁₀N₂O[4]
Molecular Weight 162.19 g/mol [4]
Synonyms o-2-Imidazolin-2-yl-phenol, 2-(2-Hydroxyphenyl)-2-imidazoline[4]

The structure of this compound suggests a molecule with both hydrophilic (phenolic hydroxyl and imidazoline nitrogens) and lipophilic (phenyl ring) characteristics, likely imparting moderate solubility in both aqueous and organic solvents. This balance is crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Biological Activity and Mechanisms of Action

Interaction with Imidazoline Receptors: The Core Hypothesis

The primary predicted biological activity of this compound centers on its potential to act as a ligand for imidazoline receptors. The 2-imidazoline ring is a key structural feature of many known imidazoline receptor agonists and antagonists.[1][6]

  • I₁ Imidazoline Receptors: Primarily located in the rostral ventrolateral medulla of the brainstem, I₁ receptors are involved in the central regulation of blood pressure.[7][8][9] Ligands that activate I₁ receptors typically exhibit antihypertensive effects. It is hypothesized that this compound could act as an I₁ receptor agonist, leading to a reduction in sympathetic outflow and consequently, a lowering of blood pressure.

  • I₂ Imidazoline Receptors: These receptors are found in various tissues, including the brain, liver, and kidney, and are associated with the modulation of monoamine oxidase (MAO) activity, pain perception, and neuroprotection.[10][11] Ligands for I₂ receptors have shown promise in preclinical models of neuropathic pain and neurodegenerative diseases.[12][13] The interaction of this compound with I₂ receptors could therefore confer analgesic and neuroprotective properties.

  • I₃ Imidazoline Receptors: Located in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin secretion. While less characterized than I₁ and I₂ receptors, they represent a potential target for the development of novel anti-diabetic agents.

The affinity and selectivity of this compound for each of these receptor subtypes would need to be determined experimentally to fully elucidate its therapeutic potential in these areas.

Signaling Pathway Diagram: Predicted I₁ Imidazoline Receptor-Mediated Antihypertensive Effect

I1_Signaling_Pathway Compound This compound I1_Receptor I₁ Imidazoline Receptor (Rostral Ventrolateral Medulla) Compound->I1_Receptor Agonist Binding Sympathetic_Outflow Decreased Sympathetic Nervous System Outflow I1_Receptor->Sympathetic_Outflow Inhibition Blood_Pressure Reduced Blood Pressure Sympathetic_Outflow->Blood_Pressure Leads to

Caption: Predicted signaling cascade for the antihypertensive action.

Antioxidant and Anti-inflammatory Properties: The Phenolic Contribution

The phenolic hydroxyl group is a well-established scavenger of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous inflammatory and degenerative diseases.[2][3]

  • Antioxidant Activity: this compound is expected to exhibit direct antioxidant activity by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This can be quantified using standard in-vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • Anti-inflammatory Effects: Chronic inflammation is often associated with oxidative stress. By reducing ROS levels, this compound may indirectly exert anti-inflammatory effects. Furthermore, many phenolic compounds are known to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[12]

Antimicrobial and Cytotoxic Potential

The imidazole nucleus is a common feature in many antimicrobial and anticancer agents.[14][15][16][17][18][19][20] The combination of the imidazole and phenolic moieties in this compound may result in synergistic or novel antimicrobial and cytotoxic activities.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a systematic experimental approach is essential. The following section outlines detailed, step-by-step methodologies for key in-vitro and in-vivo assays.

In-Vitro Assays

4.1.1. Imidazoline Receptor Binding Assays

  • Objective: To determine the binding affinity and selectivity of this compound for I₁, I₂, and α₂-adrenergic receptors.

  • Methodology: Radioligand binding assays are the gold standard.

    • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptors (e.g., bovine adrenal chromaffin cells for I₁, rat kidney for I₂, rat cerebral cortex for α₂-receptors).

    • Radioligand: Use a specific radioligand for each receptor (e.g., [³H]clonidine for I₁ and α₂, [³H]idazoxan for I₂).

    • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

4.1.2. Antioxidant Activity Assays

  • Objective: To quantify the radical scavenging capacity of the compound.

  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Add varying concentrations of this compound to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

4.1.3. Anti-inflammatory Activity Assays

  • Objective: To assess the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Culture RAW 264.7 cells and pre-treat with different concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable metabolite of NO.

4.1.4. Antimicrobial Activity Assays

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Broth Microdilution Method:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Workflow Diagram: In-Vitro Screening Cascade

In_Vitro_Workflow Start This compound Receptor_Binding Imidazoline & Adrenergic Receptor Binding Assays Start->Receptor_Binding Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Start->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Start->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) Start->Cytotoxicity Data_Analysis Data Analysis & Lead Identification Receptor_Binding->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis

Caption: A systematic workflow for the in-vitro evaluation of the compound.

In-Vivo Models

Based on promising in-vitro data, the following in-vivo models can be employed:

  • Antihypertensive Activity: Spontaneously Hypertensive Rats (SHR) are a standard model to evaluate the blood pressure-lowering effects of test compounds.

  • Analgesic Activity: Models of neuropathic pain (e.g., chronic constriction injury) or inflammatory pain (e.g., carrageenan-induced paw edema) can be used to assess the analgesic potential.

  • Neuroprotective Activity: Animal models of stroke or neurodegenerative diseases can be utilized to investigate the neuroprotective effects.

Conclusion and Future Directions

This compound is a molecule of significant interest, strategically combining two pharmacophores with well-documented and complementary biological activities. While direct experimental evidence is currently lacking, this in-depth chemo-pharmacological analysis provides a strong rationale for its potential as a multi-target therapeutic agent. The primary hypothesis is its action as an imidazoline receptor ligand, with predicted antihypertensive, analgesic, and neuroprotective effects. Concurrently, its phenolic nature suggests potent antioxidant and anti-inflammatory activities.

The experimental protocols detailed in this guide offer a clear and robust framework for the systematic evaluation of these predicted activities. Future research should prioritize the determination of its binding affinities to imidazoline and adrenergic receptors, followed by a comprehensive in-vitro and in-vivo screening to validate its therapeutic potential. The insights gained from such studies will be instrumental in unlocking the full pharmacological profile of this promising compound and paving the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. J Med Chem. 2003 May 8;46(10):1962-79. [Link]
  • Synthesis and therapeutic potential of imidazole containing compounds. BMC Chem. 2021 Feb 18;15(1):12. [Link]
  • Imidazoline receptors and their endogenous ligands. Annu Rev Pharmacol Toxicol. 1995;35:231-61. [Link]
  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. J Org Inorg Chem Vol. 3 No. 2:5. [Link]
  • The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. J Hypertens Suppl. 1997 Jan;15(1):S9-23. [Link]
  • Imidazoline Receptors. A New Concept in Central Regulation of the Arterial Blood Pressure. Am J Hypertens. 1992 Apr;5(4 Pt 2):47S-50S. [Link]
  • The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. J Hypertens Suppl. 1997 Jan;15(1):S9-23. [Link]
  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives.
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. 2021 May 20;26(10):3030. [Link]
  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives.
  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives.
  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. World Journal of Pharmaceutical Research. [Link]
  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Eur J Med Chem. 2007 Jan;42(1):103-10. [Link]
  • 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis. J Integr Neurosci. 2017;16(4):385-400. [Link]
  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. 2017 Nov 21;22(11):2011. [Link]
  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]
  • The imidazoline I2 receptor agonist 2-BFI enhances cytotoxic activity of hydroxychloroquine by modulating oxidative stress, energy-related metabolism and autophagic influx in human colorectal adenocarcinoma cell lines. Eur J Pharmacol. 2025 Jun 5:996:177590. [Link]
  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles.
  • Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Medicinal and Chemical Sciences. [Link]
  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Adv. 2023 Mar 21;13(14):9300-9318. [Link]
  • 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.
  • 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol.
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2021 May 26;69(20):5746-5754. [Link]
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
  • Phenol. PubChem. [Link]
  • Phenol. IARC Monographs. [Link]
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
  • Phenol Identific
  • [Study of 2,6-di(propan-2-yl)phenol detection features and localization nature in warm-blooded after intragastric administration]. Sud Med Ekspert. 2024;67(6):30-37. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 1565-39-5), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related analogs and the fundamental chemistry of its constituent functional groups—a phenol and a 2-imidazoline. We present the known physicochemical properties, theoretical considerations for its solubility and stability profiles, and detailed, field-proven experimental protocols for the precise determination of these characteristics. This document is intended to serve as a foundational resource for scientists and developers, enabling informed decisions in handling, formulation, and analytical method development.

Introduction and Chemical Profile

This compound, also known as o-2-Imidazolin-2-yl-phenol or 2-(2-Hydroxyphenyl)-2-imidazoline, is a molecule incorporating both a phenolic hydroxyl group and a basic imidazoline ring.[1][2] This unique combination of acidic and basic moieties suggests a complex physicochemical behavior, including pH-dependent solubility and multiple potential degradation pathways. Understanding these properties is critical for its application in pharmaceutical research, where bioavailability, shelf-life, and formulation compatibility are paramount.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1565-39-5[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Solid at room temperature[3]
Melting Point 205-209 °C[2]
SMILES Oc1ccccc1C2=NCCN2[2]
InChI Key CSFVISOIQMHABM-UHFFFAOYSA-N[2]

Solubility Profile

The solubility of this compound is dictated by the interplay between its aromatic phenol portion and the polar imidazoline ring. While specific quantitative data is not extensively published, a qualitative and predictive analysis can be derived from its structural features.

Theoretical Solubility Considerations
  • Aqueous Solubility: The presence of both a hydrogen bond donor (phenolic -OH) and hydrogen bond acceptors (imidazoline nitrogens) suggests some degree of aqueous solubility.[4] However, the hydrophobic phenyl ring will limit this. The compound's amphoteric nature, possessing both a weakly acidic phenol (pKa ~10) and a basic imidazoline moiety, means its aqueous solubility will be highly dependent on pH. At low pH, the imidazoline ring will be protonated, forming a cationic species with likely enhanced water solubility. Conversely, at high pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide, which should also increase water solubility. The isoelectric point, where the molecule has a net neutral charge, is expected to correspond to its point of minimum aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents.[3] Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) should effectively solvate the molecule. Solubility in less polar solvents like ethyl acetate may be moderate, while it is expected to be low in nonpolar solvents such as hexanes or toluene.[4] The presence of the hydroxyl group on the 2-imidazoline structure is known to increase its solubility in water.[4]

Proposed Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized shake-flask method is recommended. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (97% purity or higher)[2]

  • Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, Methanol, DMSO, Acetonitrile)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • HPLC with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of the compound to each solvent in sealed vials. The excess solid is crucial to ensure equilibrium is established with the dissolved state.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.

  • Sampling: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature-induced precipitation.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess compound to solvent B Agitate in thermostatic shaker bath (24-72h) A->B C Settle undissolved solid (≥2h) B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Quantify via validated HPLC F->G H H G->H Report Solubility (mg/mL or mol/L)

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, influenced by its susceptibility to hydrolysis, oxidation, and degradation by light and heat.

Potential Degradation Pathways
  • Hydrolytic Degradation: The 2-imidazoline ring is a cyclic amidine, which is known to be susceptible to hydrolysis. This reaction can be catalyzed by both acid and base, leading to the cleavage of the C=N bond and ring-opening to form an N-(2-aminoethyl)salicylamide derivative.[4] The rate of hydrolysis is expected to be pH and temperature-dependent.

  • Oxidative Degradation: The phenol moiety is sensitive to oxidation. In the presence of oxygen, light, or trace metal ions, it can be oxidized to form colored quinone-type structures.[5][6] This is a common degradation pathway for many phenolic compounds and can lead to discoloration and loss of potency.

  • Thermal Degradation: While imidazolines are generally thermally stable, elevated temperatures can induce degradation.[4] Thermal stress studies on similar heterocyclic compounds have shown stability up to approximately 200°C, above which multi-step degradation occurs.[7]

  • Photodegradation: Aromatic compounds, particularly phenols, can absorb UV light, leading to photochemical reactions.[8] This can result in complex degradation pathways, including oxidation and polymerization.

G cluster_stressors Stress Conditions cluster_pathways Degradation Pathways Compound This compound Stressors pH (Acid/Base) Oxygen / Oxidants Heat Light (UV/Vis) Pathways Hydrolysis (Ring Opening) Oxidation (Quinone Formation) Thermal Degradation Photodegradation Stressors:f0->Pathways:f0 H⁺ / OH⁻ Stressors:f1->Pathways:f1 O₂ Stressors:f2->Pathways:f2 Δ Stressors:f3->Pathways:f3 Degradants Formation of Degradation Products Pathways->Degradants Leads to

Caption: Key Stress Factors and Degradation Pathways.

Recommended Storage and Handling

Based on the potential stability issues, the following handling and storage procedures are recommended:

  • Storage: Keep in a cool, dry, dark location in a tightly sealed container.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

  • Handling: All chemicals should be considered hazardous. Avoid direct physical contact. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Handling should occur in a well-ventilated area or a chemical fume hood.[4]

Proposed Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • Compound solution at a known concentration (e.g., 1 mg/mL in a suitable solvent).

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for acid/base hydrolysis.

  • Hydrogen peroxide (H₂O₂) for oxidative stress.

  • Temperature-controlled oven for thermal stress.

  • Photostability chamber for light stress.

  • HPLC-UV/DAD and HPLC-MS for separation and identification of degradants.

Methodology:

  • Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set time. Withdraw samples at various time points, neutralize, and analyze.

  • Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize, and analyze.

  • Oxidative Degradation: Mix the compound solution with a solution of 3% H₂O₂. Keep at room temperature and protect from light. Monitor the reaction over time.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Analyze samples at different time intervals.

  • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A diode-array detector (DAD) can help assess peak purity, while mass spectrometry (MS) is crucial for the structural elucidation of any new peaks corresponding to degradation products.

Conclusion

This compound is a molecule with a rich chemical functionality that suggests a nuanced solubility and stability profile. While specific experimental data remains limited, this guide provides a robust framework based on established chemical principles and analogous structures. The provided protocols offer a clear path for researchers to generate the necessary quantitative data to support drug development efforts. The amphoteric nature of the molecule makes pH a critical variable for both solubility and hydrolytic stability. Furthermore, the phenolic moiety necessitates careful control of oxidative and photolytic stress. By applying the methodologies outlined herein, researchers can confidently characterize this promising compound for its intended applications.

References

  • MDPI. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent.
  • ACS Publications. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants.
  • JoVE. (2025). Video: Oxidation of Phenols to Quinones.
  • PubMed. (2011). Hydrolysis of imidazole-2-ylidenes.
  • MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV).
  • Revue Roumaine de Chimie. (2013). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION.
  • NIH. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
  • White Rose Research Online. (2018). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine.
  • JOC. (1972). Mechanism of Acid Hydrolysis of Imidazolines.
  • ACS Publications. (1953). The Chemistry of the 2-Imidazolines and Imidazolidines.
  • NIH. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities.

Sources

Navigating the Nomenclature of a Versatile Building Block: A Guide to the Alternate Names for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Precise Chemical Language

In the landscape of chemical research and pharmaceutical development, the unambiguous identification of a molecule is paramount. The compound known systematically as 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol serves as a critical building block in the synthesis of a wide array of more complex molecules. Its utility spans from being a versatile reactant in organic chemistry to a foundational scaffold in medicinal chemistry. However, the lexicon used to describe this compound can vary across different contexts, from commercial supplier catalogs to academic literature. This technical guide aims to provide an in-depth clarification of the various names and identifiers for this compound, ensuring that researchers, scientists, and drug development professionals can communicate with precision and confidence.

Core Chemical Identity

Before delving into its various appellations, it is crucial to establish the definitive structural identity of the molecule .

  • Molecular Formula : C₉H₁₀N₂O[1]

  • Molecular Weight : 162.19 g/mol [1][2]

  • CAS Number : 1565-39-5[1][2]

The Chemical Abstracts Service (CAS) number is a unique numerical identifier, providing an unambiguous way to reference the substance, regardless of the naming convention used.

Below is a diagram illustrating the workflow for identifying and verifying a chemical compound, a process that is fundamental to the work of researchers and developers.

cluster_0 Chemical Identification Workflow A Initial Query (e.g., Common Name, Structure) B Database Search (e.g., SciFinder, PubChem, Reaxys) A->B Input C Retrieve Identifiers (CAS No., IUPAC Name, InChI) B->C Output D Cross-Verification (Check multiple sources) C->D Validate E Confirm Structure & Properties D->E Confidence F Standardize Nomenclature for Project E->F Action

Caption: A typical workflow for the unambiguous identification of a chemical compound.

Deconstructing the Nomenclature: A Systematic Approach

The systematic name, This compound , is derived from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Let's break down its components to understand the structure it represents.

  • Phenol : This is the parent structure, indicating a hydroxyl (-OH) group attached to a benzene ring.

  • 2-yl : This locant specifies that the substituent is attached to the second carbon of the phenol ring, ortho to the hydroxyl group.

  • imidazol : This refers to a five-membered heterocyclic ring containing two nitrogen atoms.

  • 4,5-Dihydro-1H : This part of the name indicates that the imidazole ring is partially saturated. The double bond between carbons 4 and 5 in imidazole is reduced to a single bond. The "1H" specifies the position of the hydrogen atom on one of the nitrogen atoms in the ring.

The logical relationship between the chemical name and its structure can be visualized as follows:

cluster_1 IUPAC Name Deconstruction IUPAC This compound Phenol 2-(4,5-Dihydro-1H-imidazol-2-yl) at position 2 Structure Chemical Structure C₉H₁₀N₂O IUPAC:parent->Structure is the base IUPAC:substituent->Structure is attached to

Caption: Relationship between the IUPAC name and the chemical structure.

Common and Alternative Names

In practice, several alternative names are used for this compound, often for brevity or based on older nomenclature systems.

Name TypeNameRationale
Common Name o-2-Imidazolin-2-yl-phenol"Imidazoline" is a common name for a dihydroimidazole. The "o-" (ortho) prefix specifies the 2-position on the phenol ring.[1][2]
Alternative Name 2-(2-Hydroxyphenyl)-2-imidazolineThis name treats the imidazoline as the parent structure, with the "2-hydroxyphenyl" group as a substituent at the 2-position of the imidazoline ring.[1][2]

Experimental Protocols: A Note on Purity and Application

When utilizing this compound in a laboratory setting, it is crucial to consider its purity, which is typically specified by the supplier. For most synthetic applications, a purity of 97% or higher is generally acceptable.[2]

A General Protocol for Using this compound as a Reactant:

  • Material Handling : Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagent Preparation : Accurately weigh the required amount of this compound.

  • Solvent Selection : Choose an appropriate solvent based on the reaction conditions. The phenol and imidazoline moieties offer some polarity, making it soluble in a range of organic solvents.

  • Reaction Setup : Combine the reactants under the specified conditions (e.g., temperature, inert atmosphere).

  • Monitoring : Track the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Once the reaction is complete, perform an appropriate work-up procedure to isolate the crude product, followed by purification (e.g., column chromatography, recrystallization) to obtain the desired compound in high purity.

The self-validating nature of such a protocol lies in the in-process controls. For instance, a successful reaction is validated by the disappearance of the starting material and the appearance of the product spot on a TLC plate, and ultimately confirmed by structural elucidation of the purified product using techniques like NMR and mass spectrometry.

Conclusion

A thorough understanding of the alternate names for this compound is essential for effective scientific communication and research. While the IUPAC name provides a systematic and unambiguous identifier, familiarity with common names like "o-2-Imidazolin-2-yl-phenol" and "2-(2-Hydroxyphenyl)-2-imidazoline" is invaluable for navigating the chemical literature and supplier databases. The consistent use of the CAS number (1565-39-5) is highly recommended as a universal identifier to prevent any ambiguity.

References

  • Amerigo Scientific. (n.d.). This compound (97%).

Sources

An In-depth Technical Guide to Key Isomers of C9H10N2O for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in the C9H10N2O Chemical Space

The molecular formula C9H10N2O represents a fascinating landscape of chemical diversity. While seemingly simple, this specific combination of carbon, hydrogen, nitrogen, and oxygen atoms can arrange itself into a multitude of distinct molecules, known as isomers. These isomers, despite sharing the same atomic composition, possess unique three-dimensional structures. This structural variance is not a mere chemical curiosity; it is the very foundation of their diverse and often potent biological activities. For researchers and drug development professionals, understanding the nuances of these isomers is paramount, as a subtle shift in atomic arrangement can mean the difference between a therapeutic breakthrough and a toxicological dead-end.

This guide provides a deep dive into the core properties, synthesis, mechanisms of action, and experimental considerations for select, high-impact isomers of C9H10N2O. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental choices and the self-validating systems inherent in robust scientific protocols. The isomers selected for this guide—Phenidone and Aminorex—have been chosen for their significant, albeit contrasting, roles in science and medicine. Phenidone, a dual enzyme inhibitor, offers a window into anti-inflammatory and neuroprotective pathways, while Aminorex serves as a critical case study in pharmacology and toxicology, highlighting the profound impact of stereochemistry on drug safety. Through a detailed exploration of these compounds, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of the C9H10N2O chemical space and beyond.

Phenidone: A Dual COX/LOX Inhibitor with Diverse Applications

Phenidone, or 1-phenyl-3-pyrazolidinone, is a compound that has found utility in both industrial and research settings. Initially recognized for its role as a photographic developing agent, its biological properties as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) have made it a valuable tool for studying the arachidonic acid cascade and its role in inflammation and neurodegeneration.[1][2][3]

Core Physicochemical Properties of Phenidone

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. The key properties of Phenidone are summarized in the table below.

PropertyValueSource
IUPAC Name 1-phenylpyrazolidin-3-one[1]
CAS Number 92-43-3[1]
Molecular Formula C9H10N2O[1][4]
Molar Mass 162.19 g/mol [1][4]
Melting Point 119-121 °C[5][6]
Appearance White to off-white solid/light beige powder or crystals[6][7]
Solubility Soluble in hot water, ethanol, dilute acid, and alkali. Practically insoluble in diethyl ether.[1][5]
Stability Stable, but light sensitive. Incompatible with strong acids, strong oxidizing agents, and strong bases.[6][7]
Synthesis of Phenidone

Phenidone can be synthesized by heating phenylhydrazine with 3-chloropropanoic acid.[1] A more detailed, generalized procedure for the synthesis of pyrazolidin-3-ones from substituted phenyl hydrazine hydrochloride and α,β-unsaturated acid esters is also available.[8]

Materials:

  • Phenylhydrazine

  • 3-chloropropanoic acid

  • Heating apparatus with temperature control

  • Reaction vessel

  • Purification apparatus (e.g., for recrystallization)

Procedure:

  • Combine phenylhydrazine and 3-chloropropanoic acid in a suitable reaction vessel.

  • Heat the mixture under controlled temperature conditions. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the crude Phenidone product is isolated.

  • Purify the crude product, typically by recrystallization from a suitable solvent like ethyl acetate, to yield pure Phenidone.[8]

Mechanism of Action: Dual Inhibition of COX and LOX

Phenidone's primary biological significance lies in its ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3] These enzymes are crucial in the metabolism of arachidonic acid, a key inflammatory mediator. The inhibition mechanism is believed to involve the irreversible binding of a Phenidone metabolite to the enzymes.[9]

  • Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2, Phenidone blocks the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules involved in pain, fever, and inflammation.[9][10]

  • Lipoxygenase (LOX) Inhibition: Phenidone also inhibits 5-lipoxygenase (5-LOX), thereby preventing the synthesis of leukotrienes.[9] Leukotrienes are potent inflammatory mediators that contribute to various inflammatory diseases.

This dual inhibitory action makes Phenidone a powerful tool for investigating inflammatory pathways and has shown potential in ameliorating conditions like experimental autoimmune encephalomyelitis.[10] Furthermore, its antioxidant properties contribute to its neuroprotective effects against excitotoxicity induced by agents like kainic acid.[11]

Phenidone_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by 5-LOX 5-LOX Arachidonic Acid->5-LOX Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Phenidone Phenidone Phenidone->COX-1 / COX-2 Inhibits Phenidone->5-LOX Inhibits

Caption: Mechanism of Phenidone as a dual inhibitor of COX and LOX pathways.

Applications in Research and Drug Development

Beyond its use in photography, Phenidone's biological activities have established it as a valuable research tool:[12]

  • Anti-inflammatory Research: As a dual COX/LOX inhibitor, it is used to study the roles of prostaglandins and leukotrienes in various inflammatory models.[2]

  • Neuroscience: Its neuroprotective and antioxidant properties are leveraged in studies of neurodegenerative diseases and excitotoxicity.[11]

  • Drug Discovery: The pyrazolidinone scaffold of Phenidone serves as a starting point for the development of novel anti-inflammatory and analgesic drugs.[12]

Aminorex: A Cautionary Tale in Drug Development

Aminorex is a synthetic stimulant that was initially marketed as an anorectic for weight loss.[13][14] However, it was withdrawn from the market in the late 1960s and early 1970s after being linked to a significant increase in the incidence of primary pulmonary hypertension (PPH), a rare and often fatal condition.[13][15][16] The story of Aminorex serves as a critical lesson in drug development, emphasizing the importance of thorough toxicological screening and post-market surveillance.

Core Physicochemical Properties of Aminorex

The fundamental properties of Aminorex are detailed in the table below.

PropertyValueSource
IUPAC Name 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine[17]
CAS Number 2207-50-3[18]
Molecular Formula C9H10N2O[18][19]
Molar Mass 162.19 g/mol [17][18]
Melting Point 134-138 °C[18][20]
Appearance White to off-white solid[18][19]
Solubility Soluble in ethanol and 0.1N HCl; insoluble in water.[18]
Legal Status DEA Schedule I controlled substance in the United States.[17]
Synthesis of Aminorex

The synthesis of racemic Aminorex was first achieved through the addition and cyclization reaction of 2-amino-1-phenylethanol with cyanogen bromide.[13] Alternative synthetic routes have also been developed, including methods that allow for the production of specific enantiomers using chiral starting materials like styrene oxide.[13]

Aminorex_Synthesis cluster_reactants Reactants 2-amino-1-phenylethanol 2-amino-1-phenylethanol Reaction Reaction 2-amino-1-phenylethanol->Reaction Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction Racemic Aminorex Racemic Aminorex Reaction->Racemic Aminorex Addition/Cyclization

Caption: Simplified workflow for the synthesis of racemic Aminorex.

Mechanism of Action and Toxicology: The Link to Pulmonary Hypertension

Aminorex functions as a central nervous system stimulant, with effects attributed to the release of catecholamines.[13] Its anorectic effects are also linked to its ability to increase the efflux of serotonin (5-HT) in the hypothalamus.[17]

The development of pulmonary hypertension in patients taking Aminorex is a complex process, but a leading hypothesis involves its interaction with the serotonin system and potassium channels in the pulmonary vasculature.[15]

  • Increased Serotonin Levels: Aminorex can increase circulating levels of serotonin.

  • Inhibition of Potassium Channels: Aminorex has been shown to inhibit potassium currents in the smooth muscle cells of pulmonary arteries.[21][22]

  • Vasoconstriction: The inhibition of potassium channels leads to membrane depolarization and vasoconstriction of the pulmonary arteries.[21][22]

  • Vascular Remodeling: Chronic vasoconstriction and the mitogenic effects of serotonin on pulmonary artery smooth muscle cells are thought to lead to the vascular remodeling characteristic of pulmonary hypertension.[17]

This cascade of events highlights a critical, off-target effect of the drug that was not anticipated during its initial development.

Conclusion

The isomers of C9H10N2O, exemplified by Phenidone and Aminorex, underscore the profound principle that a molecule's biological identity is dictated not just by its atomic constituents, but by their precise spatial arrangement. Phenidone, with its dual inhibitory action on key inflammatory enzymes, continues to be a valuable pharmacological tool for dissecting the complexities of the arachidonic acid cascade. Its utility in both fundamental research and as a scaffold for future drug design remains significant.

In stark contrast, Aminorex serves as a powerful and enduring cautionary tale in the field of drug development. Its tragic association with pulmonary hypertension revealed the devastating consequences of unforeseen off-target effects and highlighted the critical importance of comprehensive preclinical toxicological evaluation and vigilant post-market surveillance. The elucidation of its mechanism of toxicity, involving the serotonin pathway and pulmonary vascular physiology, has provided invaluable insights that continue to inform the safety assessment of new chemical entities.

For the researcher, scientist, and drug development professional, the lessons from these two isomers are clear. A deep and nuanced understanding of structure-activity relationships, potential off-target pharmacology, and the intricate biological systems with which a molecule may interact is not merely an academic exercise, but an essential prerequisite for the safe and effective development of new medicines. The C9H10N2O chemical space, while holding the promise of therapeutic innovation, also demands a rigorous and informed approach to its exploration.

References

  • PubChem. (n.d.). Aminorex. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Phenidone.
  • Wikipedia. (n.d.). Aminorex.
  • Toronto Research Chemicals. (n.d.). Aminorex (A170) - Datasheet.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents.
  • PubChem. (n.d.). Phenidone. National Center for Biotechnology Information.
  • Weir, E. K., et al. (1996). Anorexic agents aminorex, fenfluramine, and dexfenfluramine inhibit potassium current in rat pulmonary vascular smooth muscle and cause pulmonary vasoconstriction. Circulation, 94(9), 2216-2220.
  • AHA/ASA Journals. (n.d.). Anorexic Agents Aminorex, Fenfluramine, and Dexfenfluramine Inhibit Potassium Current in Rat Pulmonary Vascular Smooth Muscle and Cause Pulmonary Vasoconstriction.
  • Rodriguez, W. R., & Allred, R. A. (2005). Synthesis of trans-4-Methylaminorex from Norephedrine and Potassium Cyanate. Journal of Forensic Sciences, 50(4), 1-4.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • ChemBK. (2024). Phenidone A.
  • Wikipedia. (n.d.). 4-Methylaminorex.
  • McCann, U. D., et al. (1994). The effects of aminorex and related compounds on brain monoamines and metabolites in CBA mice. NIDA research monograph, 146, 167-181.
  • ResearchGate. (n.d.). Synthesis of new isonicotinic hydrazide (HIN) derivatives. Retrieved from a source providing this scientific diagram.
  • Jinan Future chemical Co.,Ltd. (n.d.). Phenidone CAS:92-43-3.
  • Eddahibi, S., & Adnot, S. (2002). Anorexigen-induced pulmonary hypertension and the serotonin (5-HT) hypothesis: lessons for the future in pathogenesis. Respiratory research, 3(1), 1-5.
  • National Institutes of Health. (n.d.). Stimulants and Pulmonary Arterial Hypertension: An Update.
  • National Institutes of Health. (2024). Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater.
  • CymitQuimica. (n.d.). Aminorex.
  • Taylor & Francis Online. (n.d.). The Effects of Aminorex and Related Compounds on Brain Monoamines and Metabolites in CBA Mice.
  • Scite.ai. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Taylor & Francis Online. (n.d.). Aminorex – Knowledge and References.
  • LookChem. (n.d.). The Versatility of Phenidone 92-43-3: Beyond Photography.
  • National Institutes of Health. (n.d.). Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR).
  • The Hive. (n.d.). 4-Methylaminorex Synth w/o CNBr. Retrieved from a source providing this forum discussion.
  • National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
  • ResearchGate. (n.d.). Phenidone, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes.
  • PrepChem.com. (n.d.). Synthesis of hydroquinone phenidone.
  • National Institutes of Health. (2005). Phenidone, a Dual Inhibitor of Cyclooxygenases and Lipoxygenases, Ameliorates Rat Paralysis in Experimental Autoimmune Encephalomyelitis by Suppressing Its Target Enzymes.
  • ACS Publications. (n.d.). Mechanisms of inactivation of lipoxygenases by phenidone and BW755C.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives.
  • National Institutes of Health. (n.d.). Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the expression of adhesion molecules on human umbilical vascular endothelial cells.
  • National Institutes of Health. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
  • National Institutes of Health. (2000). Phenidone prevents kainate-induced neurotoxicity via antioxidant mechanisms.
  • Primary Information Services. (n.d.). Phenidone-Msds, Product, Company Profiles, Market, Patents, Reports, Suppliers, Synthesis.
  • National Institutes of Health. (n.d.). Mechanisms of inactivation of lipoxygenases by phenidone and BW755C.
  • National Institutes of Health. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome.

Sources

The Multifaceted Role of 2-(2-Hydroxyphenyl)-2-imidazoline: A Privileged Scaffold in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The 2-(2-hydroxyphenyl)-2-imidazoline (HIP) core is a quintessential example of a "privileged scaffold" in modern chemical research. Its unique structural arrangement, featuring a planar aromatic phenol ring fused to a non-planar imidazoline heterocycle, imparts a rigid yet versatile framework for molecular design. The proximate hydroxyl and imine functionalities create a powerful bidentate chelation site, making it an exceptional ligand in coordination chemistry and a cornerstone for developing highly efficient homogeneous catalysts. Concurrently, the scaffold's inherent ability to interact with key biological targets, particularly adrenergic and imidazoline receptors, has established it as a critical pharmacophore in drug discovery. This technical guide provides an in-depth exploration of the synthesis, coordination properties, and diverse research applications of the HIP scaffold, offering detailed protocols and mechanistic insights for researchers in catalysis, drug development, and materials science.

Core Molecular Profile: Structure and Physicochemical Properties

The foundational structure of 2-(2-hydroxyphenyl)-2-imidazoline, often referred to as a 2-aryl-2-imidazoline, combines two key functional motifs on a compact frame.

  • The Phenolic Group: The ortho-hydroxyl group (-OH) on the phenyl ring is a crucial feature. It acts as a hydrogen bond donor and, upon deprotonation, becomes a potent anionic oxygen ligand for metal coordination. Its acidity and electronic influence can be modulated by introducing substituents on the phenyl ring.

  • The Imidazoline Ring: This five-membered heterocycle contains two nitrogen atoms. The sp²-hybridized imine nitrogen serves as a Lewis basic site and a primary point for metal coordination. The sp³-hybridized amine nitrogen can be substituted to fine-tune the steric and electronic properties of the molecule, a common strategy in ligand design for asymmetric catalysis.[1][2]

This combination results in a pre-organized bidentate (N, O) ligand system, capable of forming stable 6-membered chelate rings with a wide array of metal ions.[3][4] This chelation is fundamental to its applications in catalysis and as a metal-binding motif in biological systems.

Caption: Molecular structure of the HIP scaffold.

Synthesis and Characterization

The most common and efficient route to synthesize the HIP core involves the acid-catalyzed condensation of a salicylonitrile derivative with a 1,2-diamine, typically ethylenediamine. This method is a variation of the Pinner reaction.[1]

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-2-imidazoline

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-Hydroxybenzonitrile (Salicylonitrile)

  • Ethylenediamine

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or Xylene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for reflux and purification

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 2-hydroxybenzonitrile (1.0 eq), ethylenediamine (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water generated during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-(2-hydroxyphenyl)-2-imidazoline as a crystalline solid.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including characteristic peaks for the aromatic, methylene (imidazoline), and hydroxyl protons.

  • ¹³C NMR: To identify all unique carbon atoms in the structure.

  • FT-IR: To observe key functional group vibrations, such as the O-H stretch of the phenol, N-H stretch of the imidazoline, and the C=N imine stretch.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Caption: Workflow for the synthesis of the HIP scaffold.

Applications in Medicinal Chemistry & Drug Discovery

The HIP scaffold and its parent 2-imidazoline ring are cornerstones of medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][5]

Targeting Adrenergic and Imidazoline Receptors

The most prominent therapeutic application of this scaffold is in modulating the adrenergic system. The antihypertensive drug Clonidine, an imidazoline derivative, exemplifies this action.[1][6] HIP-based compounds are known to interact with both α-adrenergic receptors and a distinct class of imidazoline receptors (I-receptors).[7]

  • α₂-Adrenergic Receptors: Located presynaptically on sympathetic neurons, activation of these GPCRs by HIP-based agonists inhibits the release of norepinephrine.[6][8] This leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced heart rate, vasodilation, and lowered blood pressure.[6]

  • Imidazoline I₁ Receptors: Primarily located in the brainstem, activation of I₁ receptors also reduces sympathetic tone, contributing significantly to the antihypertensive effects of drugs like clonidine and moxonidine. A key advantage for drug developers is that selective I₁ agonists may produce fewer side effects (like sedation) than non-selective α₂-agonists.[9][10]

The phenolic hydroxyl group in the HIP scaffold can form critical hydrogen bonds within the receptor's binding pocket, enhancing affinity and modulating selectivity compared to non-phenolic analogues.

cluster_CNS Central Nervous System cluster_PNS Periphery HIP HIP-based Agonist (e.g., Clonidine) Alpha2R Presynaptic α₂-Adrenergic Receptor HIP->Alpha2R Binds I1R Imidazoline I₁ Receptor HIP->I1R Binds Neuron Sympathetic Neuron Alpha2R->Neuron Inhibits NE Release (-) I1R->Neuron Inhibits Signal (-) SympOutflow Reduced Sympathetic Outflow Neuron->SympOutflow Heart Heart SympOutflow->Heart Vessels Blood Vessels SympOutflow->Vessels HR ↓ Heart Rate Heart->HR BP ↓ Blood Pressure (Vasodilation) Vessels->BP

Caption: Mechanism of antihypertensive action via receptor modulation.

Emerging Therapeutic Frontiers

Recent research has expanded the therapeutic potential of the HIP scaffold beyond cardiovascular applications.

  • Oncology: The imidazoline core is being explored as an inhibitor of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression.[1] Furthermore, certain imidazoline derivatives have shown promise in modulating autophagy, a potential strategy for treating colorectal cancer.[11]

  • Neurodegenerative Diseases: The discovery of imidazoline receptors in the brain has spurred investigation into their role in neurological disorders.[7] Patented imidazoline compounds are being developed for the treatment of conditions like Alzheimer's and Parkinson's disease.[12][13]

  • Antimicrobial and Anti-inflammatory Activity: The core structure has been incorporated into molecules with demonstrated antibacterial, antifungal, and anti-inflammatory properties.[3][5]

Applications in Coordination Chemistry and Catalysis

The robust chelating ability of the HIP scaffold makes it a highly effective ligand for creating transition metal complexes with significant catalytic activity.[4][14]

Ligand Design and Metal Complexation

HIP and its derivatives readily form stable complexes with a wide range of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), and Ru(II).[3][15][16] In these complexes, the ligand typically coordinates in a bidentate fashion through the imine nitrogen and the deprotonated phenolic oxygen. The resulting metal complexes often adopt square planar or octahedral geometries, depending on the metal center and the presence of other co-ligands.[3][4]

The true power of the scaffold lies in its tunability. By modifying the N-substituent on the imidazoline ring or adding electronic-donating/withdrawing groups to the phenyl ring, a researcher can precisely control the steric and electronic environment around the metal center. This is the key to developing catalysts with high activity and selectivity.

Homogeneous Catalysis

As structural analogues to the well-established oxazoline ligands, imidazoline-based ligands have been successfully applied in a multitude of catalytic transformations.[1][2] Chiral versions of the HIP ligand are particularly valuable in asymmetric catalysis.[17][18]

Table 1: Representative Catalytic Applications of HIP-Metal Complexes

Catalytic ReactionMetal CenterTypical SubstratesKey Advantage of HIP LigandReference(s)
Suzuki-Miyaura CouplingPd, NiAryl halides, boronic acidsHigh thermal stability, tunable electronics[1]
Mizoroki-Heck ReactionPdAlkenes, aryl halidesPromotes efficient C-C bond formation[1]
Asymmetric Friedel-CraftsCu(II), Zn(II)Indoles, nitroolefinsCreates chiral centers with high enantioselectivity[17]
Asymmetric Allylic AlkylationPd, IrAllylic carbonates, nucleophilesControls regioselectivity and enantioselectivity[1]
Cycloaddition ReactionsN/A (Organocatalyst)Epoxides, isocyanatesBifunctional activation of substrates[19][20]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines the use of a pre-formed Pd(II)-HIP complex as a catalyst.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(II)-HIP catalyst (e.g., [PdCl₂(HIP)₂]) (1-2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane/Water or Toluene)

Procedure:

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd(II)-HIP catalyst, aryl bromide, arylboronic acid, and base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC to confirm the consumption of the aryl bromide.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum. Purify the crude product via flash column chromatography to obtain the biaryl product.

Caption: Role of the HIP ligand in a catalytic cycle.

Future Outlook and Conclusion

The 2-(2-hydroxyphenyl)-2-imidazoline scaffold represents a remarkable convergence of functionality. Its straightforward synthesis and exceptional versatility have cemented its role as a privileged structure in both medicinal chemistry and homogeneous catalysis. In drug discovery, the focus is shifting towards developing derivatives with high selectivity for specific imidazoline receptor subtypes to create novel therapeutics for metabolic, neurological, and oncological diseases with improved side-effect profiles. In catalysis, the ongoing development of chiral HIP ligands continues to push the boundaries of asymmetric synthesis, enabling the efficient construction of complex, stereochemically-defined molecules. The continued exploration of this simple yet powerful molecular core promises to unlock new solutions to significant challenges across the chemical and biomedical sciences.

References

  • Dmitriev, V., Vedekhina, T., Sapegin, A. V., & Krasavin, M. (2020). Convenient Assembly of Privileged (Hetero)Arene‐Fused Benzo[1.4]oxazepines via Two Tandem SNAr Events. Part 3 – (Hetero)arene‐Fused benzo[f]imidazo[1,2‐d][3][22]oxazepines. ResearchGate.
  • Wikipedia. (n.d.). 2-Imidazoline. In Wikipedia.
  • Kubiak-Tomaszewska, G., et al. (2021). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PubMed Central.
  • Durg, V., Patil, N., & Shivaprasad, K. H. (2012). Synthesis, Characterization and Microbial Activities of Metal Complexes with 2-[N-(2-Hydroxyphenyl)methylidinyl]amino-4,5-dihydronaphtho[1,2d]thiazole Derivatives. Asian Journal of Chemistry, 24(5), 2162-2164.
  • Hoveyda, H. R., Karunaratne, V., Rettig, S. J., & Orvig, C. (1993). Coordination chemistry of 2-(2'-hydroxyphenyl)-2-oxazolines with aluminum, gallium, and indium: first tris(ligand)metal(III) complexes of this naturally occurring binding group. Inorganic Chemistry, 32(13), 2945–2950.
  • Saleem, M., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13.
  • Coronado, E. A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22687–22699.
  • Khan, I., Zaib, S., & Kumar, A. (2020). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. ResearchGate.
  • Hofmann, K. (1947). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews, 40(2), 251–279.
  • Sharma, R. K., & Singh, R. (2014). Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one. Hilaris Publisher.
  • Guan, X., & Hu, Y. (2012). Imidazoline derivatives: a patent review (2006--present). Expert Opinion on Therapeutic Patents, 22(11), 1353-1365.
  • Di Santo, A., et al. (2022). Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. PubMed Central.
  • Taylor & Francis. (n.d.). 2-Imidazoline – Knowledge and References. Taylor & Francis Online.
  • Burlov, A. S., et al. (2002). Non-Traditional Coordination in the Complexes of 2-[2´-hydroxy(2´-Ntosylamino) phenyl] and 2-[2´-hydroxyazomethine)]-1-alkylbenzimidazoles. Redalyc.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • Caballero, M. P., et al. (2021). [4-(2-Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin-2-one. White Rose Research Online.
  • Caballero, M. P., et al. (2021). [4‐(2‐Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin. RUIdeRA.
  • El-Gammal, O. A., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central.
  • Uivarosi, V. (2022). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 27(19), 6296.
  • Słoczyńska, K., et al. (2001). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed.
  • Ahmad, S., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. PubMed Central.
  • Piletz, J. E., Halaris, A., & Eglen, R. M. (1998). Psychopharmacology of Imidazoline and Alpha 2-adrenergic Receptors: Implications for Depression. PubMed.
  • Sharma, K., et al. (2023). Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central.
  • Kowalski, S., et al. (2025). The imidazoline I2 receptor agonist 2-BFI enhances cytotoxic activity of hydroxychloroquine by modulating oxidative stress, energy-related metabolism and autophagic influx in human colorectal adenocarcinoma cell lines. European Journal of Pharmacology, 996, 177590.
  • Słoczyńska, K., et al. (2001). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate.
  • Zhang, X., et al. (2016). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 21(11), 1438.
  • Lu, Z., & Ma, J. (2021). Chiral Imidazoline Ligands and Their Applications in Metal‐Catalyzed Asymmetric Synthesis. ResearchGate.
  • Al-Hourani, B. J. (2023). Biological impacts of imidazoline derivatives. ResearchGate.
  • Kamibayashi, T., & Maze, M. (1999). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. PubMed.
  • Rico, A., et al. (2022). Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands. Molecules, 27(15), 4785.
  • Ghaffari, S., et al. (2013). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia and Pain Medicine, 3(3), 259-263.
  • Tyagi, R., Tyagi, V. K., & Pandey, S. K. (2007). Imidazoline and its derivatives: an overview. Journal of Oleo Science, 56(5), 211-222.
  • Lachaud, V., et al. (1991). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. PubMed.

Sources

An In-Depth Technical Guide to the Structural Information of 2-(2-Hydroxyphenyl)-2-imidazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 2-(2-Hydroxyphenyl)-2-imidazoline, also known as 2-(2-hydroxyphenyl)-4,5-dihydro-1H-imidazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectroscopic characterization, structural features, and analytical methodologies related to this compound.

Introduction

2-(2-Hydroxyphenyl)-2-imidazoline belongs to the 2-imidazoline class of heterocyclic compounds. The presence of both a phenolic hydroxyl group and an imidazoline ring imparts unique chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. The structural arrangement allows for intramolecular hydrogen bonding, which significantly influences its conformation and reactivity. This guide will delve into the core structural aspects of this molecule, providing a foundational understanding for its application in various scientific endeavors.

Physicochemical Properties

PropertyValue (Estimated)Reference
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Melting Point 94-99 °C (for 2-phenyl-2-imidazoline)[2]
Boiling Point 188 °C at 20.0 mmHg (for 2-phenyl-2-imidazoline)[2]
Solubility in Water 11 g/L at 20 °C (for 2-phenyl-2-imidazoline)
pKa Not available
Appearance Likely a white to off-white solid

Synthesis of 2-(2-Hydroxyphenyl)-2-imidazoline

The most direct and widely applicable method for the synthesis of 2-substituted imidazolines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by reaction with a diamine. In the case of 2-(2-Hydroxyphenyl)-2-imidazoline, the synthesis would logically proceed from 2-hydroxybenzonitrile (2-cyanophenol) and ethylenediamine.

Proposed Synthetic Pathway: Pinner Reaction

The synthesis involves two key steps: the formation of an imidate salt from the nitrile and an alcohol, followed by cyclization with ethylenediamine to form the imidazoline ring.

G cluster_0 Step 1: Imidate Formation (Pinner Reaction) cluster_1 Step 2: Cyclization 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Imidate Salt Imidate Salt 2-Hydroxybenzonitrile->Imidate Salt  Ethanol, HCl (gas) 2-(2-Hydroxyphenyl)-2-imidazoline 2-(2-Hydroxyphenyl)-2-imidazoline Imidate Salt->2-(2-Hydroxyphenyl)-2-imidazoline  Ethylenediamine Ethylenediamine Ethylenediamine

Caption: Proposed two-step synthesis of 2-(2-Hydroxyphenyl)-2-imidazoline.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of the Pinner reaction for the synthesis of 2-imidazolines.[3][4][5]

Materials:

  • 2-Hydroxybenzonitrile (2-cyanophenol)

  • Anhydrous Ethanol

  • Dry Dichloromethane (or another suitable inert solvent)

  • Hydrogen Chloride (gas)

  • Ethylenediamine

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-hydroxybenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • Continue bubbling HCl until the solution is saturated and a precipitate (the imidate hydrochloride, or Pinner salt) begins to form.

  • Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete formation of the Pinner salt.

  • Collect the precipitated Pinner salt by filtration under a dry atmosphere, wash with cold, dry diethyl ether, and dry under vacuum.

Step 2: Cyclization to form 2-(2-Hydroxyphenyl)-2-imidazoline

  • To a solution of the dried Pinner salt (1 equivalent) in anhydrous ethanol, add ethylenediamine (1.1 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-(2-Hydroxyphenyl)-2-imidazoline.

Spectroscopic Characterization

The structural elucidation of 2-(2-Hydroxyphenyl)-2-imidazoline relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific molecule is not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following are the reported chemical shifts for 2-(2-Hydroxyphenyl)-2-imidazoline.[1]

Carbon AtomChemical Shift (δ, ppm)
C=N (imidazoline)~165
C (aromatic, attached to O)~155
CH₂ (imidazoline)~50
Aromatic carbons115-130

¹H NMR (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the imidazoline ring, and the protons of the hydroxyl and amine groups.

  • Aromatic Protons (4H): These will appear in the downfield region, typically between δ 6.8 and 7.8 ppm, as a complex multiplet due to spin-spin coupling.

  • Methylene Protons (4H): The two CH₂ groups of the imidazoline ring are expected to give a singlet or a narrow multiplet around δ 3.5-4.0 ppm.

  • NH Proton (1H): The N-H proton of the imidazoline ring will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. It is expected in the region of δ 4.5-5.5 ppm.

  • OH Proton (1H): The phenolic hydroxyl proton will also be a broad singlet, with a chemical shift highly dependent on solvent and temperature, likely appearing in the region of δ 9.0-11.0 ppm due to intramolecular hydrogen bonding.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200-3600Broad
N-H stretch (imidazoline)3100-3500Medium, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=N stretch (imidazoline)1630-1690Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (phenol)1200-1260Strong
Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 162, corresponding to the molecular weight of the compound.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of small molecules from the imidazoline ring and cleavage of the bond between the phenyl and imidazoline rings.

Structural Features and Crystallography

While the crystal structure of 2-(2-Hydroxyphenyl)-2-imidazoline itself is not publicly available, the crystal structure of the related compound, 2-(2-hydroxyphenyl)-4,5-diphenylimidazole, has been determined.[4] This structure reveals the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the imidazole ring.

It is highly probable that 2-(2-Hydroxyphenyl)-2-imidazoline also adopts a conformation that allows for the formation of a stable intramolecular hydrogen bond. This interaction would result in a planar, six-membered ring-like structure involving the hydrogen bond, which would significantly influence the molecule's chemical and physical properties.

G cluster_0 Intramolecular Hydrogen Bonding H-bond H-bond caption Figure 1: Proposed intramolecular hydrogen bonding in 2-(2-Hydroxyphenyl)-2-imidazoline.

Caption: Proposed intramolecular hydrogen bonding in 2-(2-Hydroxyphenyl)-2-imidazoline.

Reactivity and Stability

The chemical reactivity of 2-(2-Hydroxyphenyl)-2-imidazoline is dictated by the functional groups present: the phenolic hydroxyl group, the imidazoline ring with its C=N double bond, and the secondary amine.

  • Phenolic Hydroxyl Group: This group can undergo typical reactions of phenols, such as etherification and esterification. It also imparts acidic properties to the molecule.

  • Imidazoline Ring: The C=N bond can be susceptible to reduction. The imidazoline ring itself can undergo hydrolysis, particularly under acidic or basic conditions, to open the ring and form the corresponding N-(2-aminoethyl)-2-hydroxybenzamide.[6][7] The stability of the imidazoline ring is a critical factor in its applications.

Hydrolysis Pathway:

G Imidazoline 2-(2-Hydroxyphenyl)-2-imidazoline Amide N-(2-aminoethyl)-2-hydroxybenzamide Imidazoline->Amide  H₂O, H⁺ or OH⁻

Caption: Hydrolysis of the imidazoline ring.

The compound should be stored in a cool, dry place, away from strong oxidizing agents, to prevent degradation.

Analytical Methods

The analysis of 2-(2-Hydroxyphenyl)-2-imidazoline can be performed using a variety of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile method for the separation, identification, and quantification of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) would likely provide good separation. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (around 254-280 nm) would be appropriate.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of the compound, although derivatization might be necessary to improve its volatility and thermal stability. The mass spectrometer provides definitive identification based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopic characterization section, ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for the rapid identification of the key functional groups present in the molecule.

Safety and Toxicology

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Material Safety Data Sheet (MSDS) for related compounds for more specific handling and disposal information.[2][3]

Conclusion

2-(2-Hydroxyphenyl)-2-imidazoline is a molecule with interesting structural features, primarily due to the interplay between the phenolic hydroxyl group and the imidazoline ring. While a complete experimental dataset for this specific compound is not fully available, this guide has provided a comprehensive overview of its expected properties, a plausible synthetic route, and predicted spectroscopic and structural characteristics based on sound chemical principles and data from closely related analogs. This information serves as a valuable resource for researchers and scientists working with this and similar compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.

References

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PubMed Central.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. PubMed Central.
  • Pinner reaction. Wikipedia.
  • Crystal Structure of 2-(2-Hydroxyphenyl)-4,5-diphenylimidazole. Request PDF.
  • Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl).
  • 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole. PubChem.
  • Safety D
  • A Lewis acid-promoted Pinner reaction. PMC.
  • 2-(2-HYDROXYPHENYL)-IMIDAZOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy. PubMed.
  • Pinner Reaction. SynArchive.
  • SAFETY D
  • 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. PMC.
  • SAFETY D
  • Pinner Reaction. Organic Chemistry Portal.
  • 2-Phenyl-2-imidazoline - Safety D
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Hydrolysis of imidazole-2-ylidenes. PubMed.
  • Application Notes and Protocols: 2-Hydroxybenzonitrile in Coordin
  • Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. PMC.
  • Green Chemistry. IRIS.
  • Synthesis, crystal structure and Hirshfeld surface analysis of ethyl 2-[2-(methylsulfanyl)
  • Identification and Characterization of an Imidazolium By-Product Formed During the Synthesis of 4-methylmethc
  • Synthesis of 2-imidazolines. Organic Chemistry Portal.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Significance of the imidazoline receptors in toxicology. PubMed.
  • Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. PubMed Central.
  • 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole. PubChem.
  • The FT-IR spectrum of compound.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one.
  • How Toxic indeed is Oxymetazoline? Collection and Comparison of Toxicological Data of Pharmacologically Active Imidazoline Derivatives.
  • Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Deriv
  • Synthesis of 2‐(2‐hydroxyphenyl)imidazoles 6.
  • 2-Phenyl-2-imidazoline(936-49-2) 1H NMR spectrum. ChemicalBook.
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRAD
  • FT-IR (KBr) spectrum of 2-(Phenyl) imidazoline (1a).
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem.
  • Title: Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals.
  • (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.
  • Acute exposure to imidazoline deriv
  • Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. Semantic Scholar.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • CN101781235B - Method for preparing 2-cyanophenol.
  • CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar.
  • FTIR Spectrum of imidazoline.
  • Hydrolytic stability of selected pharmaceuticals and their transform
  • Imidazoline and Its Derivatives : An Overview.
  • FTIR and GC-MS spectral analysis of Cucumis dipsaceous Ex. Spach. Ehreb leaves. Journal of Pharmacognosy and Phytochemistry.

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol from Ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a valuable heterocyclic compound often utilized as a precursor in medicinal chemistry and materials science. The protocol details a robust and well-established method involving the condensation reaction between a salicylic acid derivative and ethylenediamine. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers rationale for procedural choices, and provides a framework for characterization and validation, ensuring a reliable and reproducible synthesis for researchers and drug development professionals.

Scientific Principle and Reaction Mechanism

The synthesis of 2-imidazolines from 1,2-diamines and carboxylic acid derivatives is a cornerstone of heterocyclic chemistry.[1][2] The formation of this compound from ethylenediamine and a suitable salicylic acid precursor proceeds via a two-stage mechanism: initial amidation followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of one of the primary amine groups of ethylenediamine on the electrophilic carbonyl carbon of the salicylic acid derivative (e.g., methyl salicylate). This forms a tetrahedral intermediate which subsequently collapses to yield an N-(2-aminoethyl)salicylamide intermediate, releasing a byproduct (e.g., methanol).

  • Intramolecular Cyclization & Dehydration: The second, free amine group of the intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This cyclization event forms a second tetrahedral intermediate which eliminates a molecule of water to yield the final, thermodynamically stable 2-imidazoline ring structure. The reaction is typically driven to completion by the removal of the volatile byproducts (methanol and water), often by heating.[2][3]

The overall transformation is a classic condensation reaction, efficiently constructing the heterocyclic core.

Reaction_Mechanism cluster_0 Step 1: Amidation cluster_1 Step 2: Intramolecular Cyclization & Dehydration Methyl_Salicylate Methyl Salicylate Amide_Intermediate N-(2-aminoethyl)salicylamide Intermediate Methyl_Salicylate->Amide_Intermediate + Ethylenediamine Ethylenediamine Ethylenediamine Methanol Methanol (byproduct) Amide_Intermediate->Methanol Cyclization Intramolecular Cyclization Amide_Intermediate->Cyclization Heat (Δ) Final_Product This compound Cyclization->Final_Product Water Water (byproduct) Final_Product->Water

Figure 1: General mechanism for the synthesis of the target imidazoline.

Reagent Selection and Experimental Design

The choice of the salicylic acid derivative is a critical parameter influencing reaction conditions and outcomes.

  • Salicylic Acid: Direct condensation with the carboxylic acid is possible but generally requires high temperatures (180-220 °C) and long reaction times to drive off two equivalents of water.[2]

  • Salicyl Chloride: As the most reactive derivative, it allows for lower reaction temperatures. However, it is moisture-sensitive, more expensive, and the reaction generates corrosive HCl gas, requiring careful handling and an acid scavenger (like a tertiary amine).[4]

  • Methyl Salicylate (Recommended): This ester provides an excellent balance of reactivity, cost, and ease of handling. The reaction is cleaner than using the free acid, and the methanol byproduct is easily removed. This protocol will utilize methyl salicylate for its practicality and efficiency.

Ethylenediamine is used as the difunctional amine source to construct the five-membered imidazoline ring. It is a corrosive liquid and must be handled with appropriate personal protective equipment (PPE).

Detailed Experimental Protocol

This protocol describes a representative synthesis on a 25 mmol scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)QuantityPurityCAS Number
Methyl Salicylate152.15253.80 g (3.36 mL)≥99%119-36-8
Ethylenediamine60.1030 (1.2 eq)1.80 g (2.01 mL)≥99%107-15-3
Xylene (Solvent)--50 mLAnhydrous1330-20-7
Sodium Sulfate142.04-~5 gAnhydrous7757-82-6
Ethanol46.07-~25-50 mLReagent Grade64-17-5
Round-bottom flask--100 mL--
Dean-Stark Apparatus-----
Reflux Condenser-----
Magnetic Stirrer/Hotplate-----
Rotary Evaporator-----
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried. The setup should be placed in a fume hood.

  • Reagent Addition: Charge the round-bottom flask with methyl salicylate (3.80 g, 25 mmol) and xylene (50 mL).

  • Initiate Heating & Stirring: Begin stirring the solution and heat the mixture to a gentle reflux using a heating mantle.

  • Ethylenediamine Addition: Once the xylene is refluxing, slowly add ethylenediamine (1.80 g, 30 mmol) dropwise to the flask over 10-15 minutes using a dropping funnel. Causality Note: A slight excess of ethylenediamine is used to ensure complete consumption of the limiting ester and to compensate for any potential loss due to its volatility.

  • Reaction Monitoring: Continue to heat the reaction at reflux. The progress of the reaction can be monitored by observing the collection of the methanol/water azeotrope in the side arm of the Dean-Stark trap. The reaction is typically complete within 4-6 hours.[3]

  • Cooling and Solvent Removal: Once the reaction is complete (no more liquid collecting in the trap), turn off the heat and allow the mixture to cool to room temperature. Remove the xylene solvent under reduced pressure using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue is the crude this compound, which may be a viscous oil or a semi-solid.

Purification Protocol (Recrystallization)
  • Dissolution: Dissolve the crude residue in a minimal amount of hot ethanol (~25-50 mL). If the product oils out, add slightly more solvent until a clear solution is achieved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for an additional 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal (if used) or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection and Drying: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to yield the pure product. The final product is typically a white to off-white solid.[5]

Safety Precautions
  • Ethylenediamine: Corrosive and a respiratory irritant. Handle only in a fume hood while wearing gloves, safety goggles, and a lab coat.

  • Xylene: Flammable liquid and vapor. Keep away from ignition sources.

  • General: The reaction involves heating flammable solvents. Ensure the apparatus is assembled correctly and there are no leaks.

Characterization and Validation

The identity and purity of the synthesized this compound (C₉H₁₀N₂O, M.W.: 162.19 g/mol ) should be confirmed using standard analytical techniques.[6]

TechniqueExpected Result / Characteristic Signal
¹H NMR δ (ppm): ~10-12 (s, 1H, broad, Ar-OH ), ~7.5-6.8 (m, 4H, Ar-H ), ~3.8 (s, 4H, -CH ₂-CH ₂-), ~3.5 (s, 1H, broad, NH ). Note: The NH proton may exchange and broaden or disappear.
¹³C NMR δ (ppm): ~165 (Imidazoline C2), ~160 (Ar-C-OH), ~135-115 (Ar-C), ~50 (-C H₂-C H₂-).
FTIR ν (cm⁻¹): 3400-3200 (O-H and N-H stretch, broad), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1610 (C=N stretch), ~1590, 1480 (Ar C=C stretch).
Mass Spec (ESI+) m/z: 163.0866 [M+H]⁺.

Experimental Workflow Visualization

The entire process, from reagent preparation to final analysis, is summarized in the workflow diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware (Flask, Dean-Stark, Condenser) B Measure Reagents (Methyl Salicylate, Ethylenediamine, Xylene) A->B C Assemble Apparatus in Fume Hood B->C D Charge Flask with Ester & Solvent C->D E Heat to Reflux D->E F Add Ethylenediamine Dropwise E->F G Reflux for 4-6 hours (Monitor H₂O/MeOH collection) F->G H Cool to Room Temperature G->H I Remove Solvent (Rotary Evaporator) H->I J Recrystallize from Hot Ethanol I->J K Collect Crystals via Vacuum Filtration J->K L Dry Product Under Vacuum K->L M Obtain Final Mass & Calculate Yield L->M N Characterize Product (NMR, FTIR, MS) M->N

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Wet reagents or glassware. 3. Insufficient heating.1. Extend the reflux time; confirm completion via TLC. 2. Use anhydrous solvent and properly dried glassware. 3. Ensure the reaction mixture maintains a steady reflux.
Product is an Oil, Fails to Crystallize 1. Presence of impurities (e.g., unreacted starting material, xylene). 2. Incorrect recrystallization solvent or volume.1. Ensure solvent was fully removed. Consider purification by column chromatography. 2. Try a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Use minimal hot solvent. Try scratching the inside of the flask to induce crystallization.
Broad/Impure NMR Spectrum 1. Residual solvent. 2. Presence of starting materials or byproducts.1. Dry the sample under high vacuum for an extended period. 2. Re-purify the product via a second recrystallization or column chromatography.

References

  • ResearchGate. (n.d.). Synthetic routes toward 2-substituted 2-imidazolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • The Pharma Innovation Journal. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl).
  • Chemistry Stack Exchange. (2020). Reaction of diamines with carboxylic acids to form imidazole.
  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12.
  • Google Patents. (n.d.). EP0002943A1 - Process for the manufacture of imidazolines.
  • Mars, P., et al. (1990). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 33(10), 2890-2896.
  • de Oliveira, J. S., et al. (2022). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 27(15), 4991.
  • Amerigo Scientific. (n.d.). This compound (97%).
  • IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine and its Characterization.

Sources

Application Notes and Protocols for Cardiovascular Research: 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Phenolic Imidazolines in Cardiovascular Disease

The imidazoline nucleus is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of compounds with significant cardiovascular activities. The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol belongs to this class and holds potential for modulating cardiovascular function through its interaction with key physiological targets. The cardiovascular effects of imidazoline derivatives are complex, primarily arising from their ability to bind to both imidazoline receptors (I₁ and I₂) and α-adrenergic receptors (α₁ and α₂)[1]. This dual activity can lead to a spectrum of physiological responses, including alterations in blood pressure, heart rate, and cardiac contractility[2].

The presence of the phenolic hydroxyl group on the phenyl ring of this compound is a key structural feature that may influence its receptor affinity and selectivity, and consequently its pharmacological profile. This guide provides a comprehensive overview of the potential cardiovascular applications of this compound, detailed protocols for its in vitro and in vivo characterization, and a framework for interpreting the resulting data. While specific pharmacological data for this compound is not extensively available in public literature, the methodologies described herein are robust, validated approaches for characterizing novel imidazoline-based compounds.

Mechanism of Action: A Tale of Two Receptor Families

The cardiovascular effects of this compound are likely mediated by its interaction with two major receptor families: imidazoline receptors and α-adrenergic receptors.

Imidazoline Receptors: Beyond Adrenergic Signaling

Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline moiety. There are three main classes, with I₁ and I₂ being the most relevant to cardiovascular pharmacology.

  • I₁ Imidazoline Receptors: Primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the central regulation of blood pressure. Activation of I₁ receptors generally leads to a decrease in sympathetic outflow, resulting in a reduction in blood pressure and heart rate[1][3]. The signaling pathway for I₁ receptors is distinct from that of α₂-adrenergic receptors and is thought to involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG)[3][4].

  • I₂ Imidazoline Receptors: These receptors are more widely distributed, being found in various peripheral tissues, including the adrenal medulla and blood vessels. Their role in cardiovascular regulation is less defined, but some studies suggest they may be involved in vasodilation[5].

α-Adrenergic Receptors: The Classical Sympathetic Targets

The structural similarity of this compound to known α-adrenergic agonists suggests it may also interact with these receptors.

  • α₁-Adrenergic Receptors: Predominantly located on vascular smooth muscle cells. Their activation by agonists like norepinephrine leads to vasoconstriction and an increase in blood pressure. The signaling cascade involves the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction[6][7][8].

  • α₂-Adrenergic Receptors: Found both presynaptically on sympathetic nerve terminals and postsynaptically in the central nervous system and on some vascular smooth muscle cells. Presynaptic α₂-receptor activation inhibits the release of norepinephrine, leading to a decrease in sympathetic tone. Centrally, their activation in the brainstem contributes to a reduction in blood pressure.

The overall cardiovascular effect of this compound will therefore depend on its relative affinity and efficacy at these different receptor subtypes. A higher affinity for central I₁ and/or α₂ receptors would be expected to produce a hypotensive effect, whereas a predominant action on peripheral α₁ receptors would lead to vasoconstriction and hypertension.

Signaling Pathway Diagrams

I1_Receptor_Signaling cluster_membrane Plasma Membrane I1R I₁ Imidazoline Receptor PC_PLC Phosphatidylcholine- Selective PLC I1R->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Ligand This compound Ligand->I1R Binds Downstream Downstream Signaling DAG->Downstream Response Decreased Sympathetic Outflow Downstream->Response

Caption: I₁ Imidazoline Receptor Signaling Pathway.

a1_Adrenergic_Receptor_Signaling cluster_membrane Plasma Membrane a1AR α₁-Adrenergic Receptor Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand This compound Ligand->a1AR Binds IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: α₁-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the comprehensive cardiovascular characterization of this compound.

Protocol 1: In Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of the test compound for imidazoline and adrenergic receptors.

Objective: To determine the binding affinity (Ki) of this compound for I₁, I₂, α₁, and α₂ receptors.

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare Tissue/Cell Membrane Homogenates start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Measure Radioactivity (Liquid Scintillation) filter->count analyze Analyze Data (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • For I₁ receptors, use tissue homogenates from bovine adrenal medulla or PC12 cells, which are known to express I₁ sites and lack α₂-adrenergic receptors[4][9].

    • For I₂ receptors, rabbit cerebral cortex is a suitable tissue source[10].

    • For α₁ and α₂ receptors, use membranes from tissues known to express these receptors, such as rat cerebral cortex or commercially available cell lines expressing the specific receptor subtypes.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Radioligand Binding:

    • In a 96-well plate, add the membrane preparation, a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).

    • Recommended Radioligands:

      • I₁ Receptors: [³H]clonidine or [³H]p-aminoclonidine[9][11]. To distinguish I₁ binding from α₂ binding, include an excess of an α₂-selective antagonist like rauwolscine to mask the α₂ sites.

      • I₂ Receptors: [³H]idazoxan[10][12].

      • α₁ Receptors: [³H]prazosin.

      • α₂ Receptors: [³H]rauwolscine or [³H]yohimbine.

    • Total Binding: Incubate membranes with only the radioligand.

    • Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-labeled competing ligand (e.g., phentolamine for α-receptors, idazoxan for I₂ receptors).

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay in Isolated Rat Aorta

This assay assesses the direct effect of the compound on vascular tone.

Objective: To determine if this compound causes vasoconstriction or vasodilation in isolated rat aortic rings.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley) and excise the thoracic aorta.

    • Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Assessment of Vasoconstrictor Activity:

    • After an equilibration period, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

    • Construct a concentration-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal contraction (Emax).

    • To determine the involvement of α₁-adrenergic receptors, perform the concentration-response curve in the presence of a selective α₁-antagonist like prazosin (e.g., 10⁻⁸ M to 10⁻⁶ M)[13][14]. A rightward shift in the concentration-response curve indicates competitive antagonism at α₁-receptors.

  • Assessment of Vasodilator Activity:

    • Pre-contract the aortic rings with a vasoconstrictor agent, such as phenylephrine (an α₁-agonist, typically 10⁻⁷ M to 10⁻⁶ M) or potassium chloride (KCl, e.g., 60 mM)[15][16].

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound and record the relaxation.

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Calculate the IC₅₀ (inhibitory concentration to cause 50% of the maximal relaxation) and the maximal relaxation (Emax).

Protocol 3: In Vivo Blood Pressure and Heart Rate Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of essential hypertension and is ideal for evaluating the antihypertensive potential of new compounds.

Objective: To evaluate the effect of this compound on blood pressure and heart rate in conscious, freely moving SHRs.

Step-by-Step Methodology:

  • Animal Model:

    • Use adult male spontaneously hypertensive rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration:

    • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

    • The dose range should be determined from preliminary dose-finding studies. For imidazoline compounds, doses in the range of 1-10 mg/kg have been used in SHRs[17][18].

    • Include a vehicle control group and a positive control group (e.g., a known antihypertensive agent like clonidine).

  • Blood Pressure and Heart Rate Monitoring:

    • Measure systolic blood pressure, diastolic blood pressure, and heart rate using a non-invasive tail-cuff method or, for more accurate and continuous measurements, radiotelemetry.

    • Acclimatize the animals to the measurement procedure for several days before the experiment to minimize stress-induced fluctuations in cardiovascular parameters.

    • Record baseline measurements before drug administration.

    • After drug administration, monitor cardiovascular parameters at multiple time points (e.g., 30, 60, 120, 240 minutes, and 24 hours) to determine the onset, magnitude, and duration of the effect.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline for each animal.

    • Compare the effects of the test compound with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation: Illustrative Quantitative Data

The following table provides a hypothetical example of how to present the data obtained from the described protocols. Disclaimer: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

ParameterReceptor/AssayValue
Binding Affinity (Ki, nM)
I₁ Imidazoline50
I₂ Imidazoline>10,000
α₁-Adrenergic250
α₂-Adrenergic150
In Vitro Functional Activity
Vasoconstriction (Rat Aorta)EC₅₀ (nM)>10,000
Emax (% of KCl max)< 10
Vasodilation (Rat Aorta, PE pre-contracted)IC₅₀ (nM)350
Emax (%)85
In Vivo Antihypertensive Effect (SHR)
Dose (mg/kg, i.p.)5
Max. Δ Mean Arterial Pressure (mmHg)-25 ± 3
Max. Δ Heart Rate (bpm)-40 ± 5

Conclusion and Future Directions

This guide provides a comprehensive framework for the cardiovascular characterization of this compound. By systematically evaluating its receptor binding profile, in vitro functional effects on vascular tone, and in vivo impact on blood pressure and heart rate, researchers can elucidate its mechanism of action and therapeutic potential. The dual interaction with imidazoline and adrenergic receptors offers a promising avenue for the development of novel cardiovascular drugs with potentially unique pharmacological profiles. Further studies should focus on subtype selectivity, in vivo efficacy in different models of cardiovascular disease, and pharmacokinetic and toxicological profiling to fully assess the drug development potential of this and related phenolic imidazoline compounds.

References

  • α1-adrenergic receptor (α1-AR)-mediated signaling pathway. ResearchGate.
  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S71-S81.
  • Exton, J. H. (1985). Mechanisms involved in alpha-adrenergic phenomena. American Journal of Physiology-Endocrinology and Metabolism, 248(6), E633-E647.
  • Ford, A. P., et al. (1996). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate.
  • α-Adrenergic Signaling. QIAGEN GeneGlobe.
  • Chloroquine Inhibits Contraction Elicited by the Alpha-1 Adrenoceptor Agonist Phenylephrine in the Isolated Rat Aortas. MDPI.
  • Separovic, D., et al. (1997). Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells. Molecular Pharmacology, 52(4), 623-629.
  • Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841.
  • Constantine, J. W., et al. (1980). In Vitro Relaxation of Arteries and Veins by Prazosin: Alpha-Adrenergic Blockade With No Direct Vasodilation. Journal of Cardiovascular Pharmacology, 2(3), 277-290.
  • Nitric oxide-mediated inhibition of phenylephrine- induced contraction in response to hypothermia is partially modulated by. International Journal of Medical Sciences.
  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53.
  • Iloprost relaxes phenylephrine-precontracted rat aortic rings. e-Century Publishing Corporation.
  • Concentration-dependent vasocontraction elicited by phenylephrine in... ResearchGate.
  • Renzi, G., et al. (1993). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. European Journal of Medicinal Chemistry, 28(10), 751-759.
  • Ernsberger, P., et al. (1995). I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences, 763, 22-42.
  • Schlicker, E., et al. (1995). Influence of imidazolines on catecholamine release in pithed spontaneously hypertensive rats. Annals of the New York Academy of Sciences, 763, 541-554.
  • Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake. PMC.
  • The I1-imidazoline receptor and its cellular signaling pathways. ResearchGate.
  • Adrenergic Receptors. YouTube.
  • Yang, S. N., et al. (2012). Changes of imidazoline receptors in spontaneously hypertensive rats.
  • Stereochemical Studies of Adrenergic Drugs. Optically Active Derivatives of Imidazolines. Journal of Medicinal Chemistry, 15(7), 745-748.
  • Kobinger, W., & Walland, A. (1974). Effect of the imidazoline-derivative ST-91 on heart rate and blood pressure in healthy man. British Journal of Clinical Pharmacology, 1(3), 197-202.
  • Rubin, P. C., & Blaschke, T. F. (1980). Alpha adrenoceptor blockade with oral prazosin. British Journal of Clinical Pharmacology, 9(4), 345-350.
  • Yang, S. N., et al. (2012). Changes of imidazoline receptors in spontaneously hypertensive rats.
  • de Almeida, W. A., et al. (2016). New 2-Aminothiazoline derivatives lower blood pressure of spontaneously hypertensive rats (SHR) via I1-imidazoline and alpha-2 adrenergic receptors activation. European Journal of Pharmacology, 791, 715-721.
  • Onesti, G., et al. (1967). The antihypertensive effects of an imidazoline compound. Clinical Pharmacology & Therapeutics, 8(6), 810-816.
  • Renouard, A., et al. (1994). [3H]-idazoxan binding to rabbit cerebral cortex recognises multiple imidazoline I2-type receptors: pharmacological characterization and relationship to monoamine oxidase. British Journal of Pharmacology, 111(1), 178-186.
  • Penner, S. B., & Smyth, D. D. (2021). Cardiovascular Effects Mediated by Imidazoline Drugs: An Update. Current Pharmaceutical Design, 27(1), 1-1.
  • Cardiovascular effects of two potential beta-hydroxylase inhibitors. Journal of Pharmaceutical Sciences, 61(8), 1306-1311.
  • Effect of prazosin on the concentration–response curve to A-61603 (left... ResearchGate.
  • Molderings, G. J., et al. (1991). Binding of [3H]clonidine to I1-imidazoline sites in bovine adrenal medullary membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(6), 630-636.
  • Ruffolo, R. R., Jr, et al. (1977). Receptor interactions of imidazolines. VI. Significance of carbon bridge separating phenyl and imidazoline rings of tolazoline-like alpha adrenergic imidazolines. Journal of Pharmacology and Experimental Therapeutics, 203(3), 572-580.
  • Schmitt, H., et al. (1968). Cardiovascular effects of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride (ST 155). II. Central sympathetic structures. European Journal of Pharmacology, 2(5), 340-346.
  • Summary of IC50 and EC50 values for different ligands in multiple functional assays.
  • What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? Dr.Oracle.
  • Mallard, N. J., et al. (1992). Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system. British Journal of Pharmacology, 106(4), 1019-1027.
  • Colucci, W. S. (1982). Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications. Annals of Internal Medicine, 97(1), 67-77.
  • Stähle, H., et al. (1985). [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects]. Arzneimittel-Forschung, 35(10), 1463-1473.
  • Piletz, J. E., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology, 23(6), 708-720.
  • Miralles, A., et al. (1993). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. Journal of Pharmacology and Experimental Therapeutics, 264(3), 1187-1197.
  • Yablonsky, F., & Dausse, J. P. (1987). Binding of [3H]p-aminoclonidine to two sites, alpha 2-adrenoceptors and imidazoline binding sites. European Journal of Pharmacology, 139(2), 175-181.
  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 13(2), S71-81.
  • Li, J. X. (2014). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 141(3), 259-269.
  • Bousquet, P., et al. (2000). Significance of the imidazoline receptors in toxicology. Journal of Toxicology. Clinical Toxicology, 38(1), 71-76.

Sources

Application Notes & Protocols: The Versatile N,O-Bidentate Ligand 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the use of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol , hereafter referred to as (HO-Ph)ImH , as a highly versatile ligand in coordination chemistry. This ligand features a unique combination of a hard phenolate oxygen donor and a borderline/soft nitrogen donor from the imidazoline ring, creating a stable five-membered chelate ring upon coordination to a metal center. This structural motif makes (HO-Ph)ImH an excellent candidate for stabilizing a wide range of metal ions, leading to complexes with significant potential in catalysis, bioinorganic modeling, and materials science. We present detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, methodologies for their characterization, and insights into their practical applications.

Section 1: The Ligand - Synthesis and Characterization

Rationale and Significance

The utility of (HO-Ph)ImH as a ligand is rooted in its distinct structural and electronic properties. The phenolic proton is readily lost upon coordination, creating a formally anionic, bidentate N,O-donor ligand. This chelation effect imparts significant thermodynamic stability to the resulting metal complexes. The imidazoline ring provides a sterically accessible and electronically tunable nitrogen donor site. This combination allows for the formation of robust complexes that can act as catalysts or functional materials.

Synthesis Protocol: this compound (HO-Ph)ImH

The synthesis of (HO-Ph)ImH is efficiently achieved via the Pinner reaction, which involves the condensation of a nitrile with an amino alcohol, in this case, ethylenediamine. The protocol described below is a robust method adapted from established syntheses of related imidazoline compounds.[1]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxybenzonitrile (salicylonitrile) (10.0 g, 83.9 mmol) in 100 mL of anhydrous toluene.

  • Addition of Ethylenediamine: To the stirring solution, add ethylenediamine (6.0 g, 99.8 mmol, 1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Introduction (Optional but Recommended): Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (0.2 g, 1.5 mmol), to facilitate the cyclization. This step enhances the reaction rate and yield.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.

  • Work-up and Isolation: After cooling to room temperature, a precipitate will typically form. Filter the solid product and wash it with cold toluene (2 x 20 mL) to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from hot ethanol or isopropanol to yield the pure ligand as a white to off-white crystalline solid. Dry the final product under vacuum.

Expected Characterization Data:

  • Molecular Formula: C₉H₁₀N₂O[2]

  • Molecular Weight: 162.19 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.8 (s, 1H, -OH), ~7.5-6.8 (m, 4H, Ar-H), ~3.6 (t, 4H, -CH₂-CH₂-), NH proton may be broad or not observed.

  • IR (KBr, cm⁻¹): ~3300-3100 (broad, O-H and N-H stretch), ~1610 (C=N stretch), ~1250 (C-O stretch).

G Workflow: Synthesis of (HO-Ph)ImH Ligand cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Salicylonitrile in Anhydrous Toluene B Add Ethylenediamine (1.2 eq) A->B C Add ZnCl₂ Catalyst B->C D Reflux at 110°C for 12-18h C->D E Cool & Filter Crude Product D->E F Recrystallize from Ethanol E->F G Dry Under Vacuum F->G H Pure (HO-Ph)ImH Ligand G->H

Caption: General N,O-bidentate coordination of the ligand to a metal center.

General Protocol for Synthesis of Metal(II) Complexes

This protocol is a general guideline for the synthesis of complexes with divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II). It can be adapted for other metal ions by adjusting the solvent and reaction time.

Experimental Protocol:

  • Ligand Solution: Dissolve the (HO-Ph)ImH ligand (2 mmol) in warm methanol (30 mL) in a 100 mL round-bottom flask with stirring.

  • Base Addition: Add a solution of sodium methoxide (2 mmol in 5 mL methanol) or triethylamine (2 mmol) to the ligand solution. This deprotonates the phenolic -OH group, facilitating coordination. A color change may be observed.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(OAc)₂) (1 mmol) in methanol (15 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. The molar ratio of ligand to metal is typically 2:1 for octahedral complexes or 1:1 for square planar or tetrahedral complexes, depending on the metal and other coordinating species. [3]5. Reaction and Precipitation: Stir the reaction mixture at 60°C for 2-4 hours. In many cases, the metal complex will precipitate out of the solution upon formation or cooling.

  • Isolation and Purification: Cool the mixture to room temperature, and collect the solid product by vacuum filtration. Wash the precipitate with cold methanol (2 x 10 mL) and then diethyl ether (1 x 10 mL).

  • Drying: Dry the resulting colored powder in a vacuum desiccator. For definitive structural analysis, single crystals can be grown by slow evaporation of a dilute solution of the complex in a suitable solvent like DMF or acetonitrile. [4]

Characterization of Metal Complexes
  • FT-IR Spectroscopy: Confirmation of coordination is evidenced by:

    • The disappearance of the broad O-H stretching band (~3300 cm⁻¹).

    • A shift in the C=N stretching frequency (~1610 cm⁻¹) to a lower or higher wavenumber, indicating nitrogen coordination.

    • The appearance of new low-frequency bands corresponding to M-O and M-N vibrations.

  • UV-Vis Spectroscopy: The formation of a complex is often accompanied by the appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal center.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. [5][6]

Section 3: Applications and Field-Proven Insights

Complexes derived from imidazole and phenol-containing ligands are known for a wide range of applications, particularly in catalysis. [7][8]

Application in Homogeneous Catalysis: Oxidation Reactions

Metal complexes of (HO-Ph)ImH, particularly with copper and cobalt, are excellent candidates for catalyzing aerobic oxidation reactions. The ligand framework can stabilize the metal in various oxidation states required for the catalytic cycle.

Protocol: Catalytic Oxidation of Benzyl Alcohol

  • Reaction Setup: To a 50 mL Schlenk flask, add the M(II)-(HO-Ph)ImH₂ complex (0.01 mmol, 1 mol%), benzyl alcohol (1.0 mmol), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst (0.1 mmol, 10 mol%).

  • Solvent and Base: Add 10 mL of acetonitrile and potassium carbonate (K₂CO₃) as a base (1.2 mmol).

  • Reaction: Seal the flask and purge with pure oxygen (O₂) or air from a balloon. Stir the mixture vigorously at 80°C for 24 hours.

  • Analysis: After the reaction, cool the mixture, filter off the base, and analyze the liquid phase by Gas Chromatography (GC) or GC-MS to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

G Hypothetical Catalytic Cycle for Alcohol Oxidation A L₂M(II) B L₂M(II)-OOR' A->B + R'OH, O₂ C L₂M(IV)=O B->C - R'OOH C->A + Substrate - Oxidized Product D L₂M(II)(OR')₂ C->D + R'OH D->A + Aldehyde - H₂O

Caption: A simplified, hypothetical catalytic cycle for M-(HO-Ph)ImH₂ catalyzed oxidation.

Data Summary of Related Imidazole-Phenol Metal Complexes

While extensive data for the specific (HO-Ph)ImH ligand is emerging, properties can be inferred from closely related structures reported in the literature. The table below summarizes representative data for analogous metal complexes.

Metal IonStoichiometry (L:M)Coordination GeometryKey ApplicationReference
Co(II)2:1Distorted TetrahedralAntimicrobial Studies[9]
Ni(II)2:1Square Planar / OctahedralCatalysis[9]
Cu(II)2:1Distorted Square PlanarBioinorganic Modeling[9]
Zn(II)2:1TetrahedralFluorescence Sensing[9]
Ru(II)2:1 (with co-ligands)OctahedralPhotophysics, Drug Dev.[3]

Section 4: Concluding Remarks and Future Outlook

The this compound ligand offers a compelling platform for the development of novel coordination compounds. Its straightforward synthesis and stable chelation make it an attractive building block for new catalysts, sensors, and biologically active molecules. Future research should focus on expanding the library of metal complexes derived from this ligand and exploring their efficacy in challenging catalytic transformations, such as C-H activation and asymmetric synthesis. The potential for tuning the ligand's steric and electronic properties through substitution on the phenyl ring further broadens the horizon for creating highly tailored and efficient functional materials.

References

  • Khan, S. A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances.
  • Safari, J., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing.
  • Kouam, S. F., et al. (2015). Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate. ResearchGate.
  • Fun, H.-K., et al. (2011). 2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole. National Institutes of Health.
  • Abbasov, V. M., et al. (2021). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining.
  • Ye, L., et al. (2007). 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate. PubMed Central.
  • Ahmad, Z., et al. (2019). Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol. ResearchGate.
  • Kamal, A. M., & Faisal, M. H. (2015). Potentiometric Study Of Metal Complexes Of Some Imidazole Contained Ligands. ResearchGate.
  • Orujova, N. S., et al. (2021). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. ResearchGate.
  • Trotsko, N., et al. (2018). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores. Molecules.
  • Kumar, A., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
  • PubChemLite (2025). This compound.
  • Pedrosa, M. R., et al. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry.

Sources

Application Notes & Protocols for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives as Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Sympathetic Nervous System in Hypertension

Essential hypertension, a multifactorial disorder characterized by persistently elevated blood pressure, remains a leading cause of cardiovascular morbidity and mortality worldwide. A key contributor to the pathophysiology of hypertension is the overactivity of the sympathetic nervous system. Centrally acting antihypertensive agents that modulate sympathetic outflow from the brainstem represent a potent therapeutic strategy.

The 2-(4,5-dihydro-1H-imidazol-2-yl)phenol scaffold is a privileged structure in the design of such agents. These compounds are known to interact with specific G protein-coupled receptors (GPCRs) in the rostral ventrolateral medulla (RVLM) of the brainstem, the primary site for the central regulation of blood pressure.[1] Historically, the antihypertensive effect of the prototypical imidazoline compound, clonidine, was attributed solely to its agonist activity at α2-adrenergic receptors (α2-ARs).[2] However, the discovery of non-adrenergic imidazoline receptors (I-receptors) has revolutionized our understanding.[3][4]

Modern research focuses on developing derivatives with high selectivity for the I1-imidazoline receptor (I1-IR) over the α2-AR.[3] This selectivity is crucial as activation of I1-IR is primarily responsible for the desired reduction in blood pressure, while α2-AR activation is associated with undesirable side effects such as sedation and dry mouth.[3][4] This guide provides a comprehensive overview of the mechanisms, synthesis, and preclinical evaluation of this compound derivatives for researchers in pharmacology and drug development.

The Dual Receptor Mechanism of Action

The antihypertensive action of imidazoline derivatives is a result of their complex interplay with two key receptor systems in the central nervous system: α2-adrenergic and I1-imidazoline receptors.[1]

  • α2-Adrenergic Receptors (α2-ARs): These are well-characterized Gi-protein coupled receptors.[5] When activated by an agonist in the RVLM, the inhibitory G-protein (Gi) cascade is initiated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in neuronal firing and norepinephrine release. This dampens sympathetic outflow to the heart and peripheral vasculature, causing vasodilation and a decrease in blood pressure.[5]

  • I1-Imidazoline Receptors (I1-IR): The I1-IR is a distinct plasma membrane receptor, and its activation also leads to a reduction in sympathetic tone.[6][7] While its signaling pathway is not as fully elucidated as the α2-AR pathway, evidence suggests it involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[6][7] Crucially, second-generation agents like moxonidine and rilmenidine show a higher affinity for I1-IR than for α2-ARs, which correlates with their improved side-effect profile.[1][8]

The key distinction lies in the downstream effects and anatomical location of these receptors. While both contribute to lowering blood pressure, the sedative effects of drugs like clonidine are primarily mediated by α2-ARs in the locus coeruleus, whereas the antihypertensive action is concentrated in the RVLM, a region rich in I1-IR.[4]

Featureα2-Adrenergic Receptor (α2-AR)I1-Imidazoline Receptor (I1-IR)
Primary Signaling Pathway Gi-coupled: Inhibition of Adenylyl Cyclase, ↓cAMPPC-PLC activation, ↑Diacylglycerol (DAG)[6][7]
Prototypical Agonist Clonidine, Guanfacine[5][8]Moxonidine, Rilmenidine[1][8]
Primary Therapeutic Effect Antihypertension, Sedation, Analgesia[5]Antihypertension[3]
Key Side Effects Sedation, Dry Mouth[3]Reduced incidence of sedation/dry mouth[3]
Primary Brain Region Locus Coeruleus (sedation), RVLM (BP)[4]Rostral Ventrolateral Medulla (RVLM) (BP)[1]
Signaling Pathway Diagram

Antihypertensive Signaling Pathways Central Antihypertensive Mechanism cluster_0 Imidazoline Derivative cluster_1 CNS Neuron (RVLM) cluster_2 Physiological Effect cluster_3 CNS Neuron (Locus Coeruleus) Compound 2-(Imidazol-2-yl)phenol Derivative alpha2_R α2-AR Compound->alpha2_R I1_R I1-IR Compound->I1_R alpha2_R_LC α2-AR Compound->alpha2_R_LC Gi Gi alpha2_R->Gi Activates PLC PC-PLC I1_R->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP SNS_Outflow ↓ Sympathetic Nervous System Outflow cAMP->SNS_Outflow DAG ↑ DAG PLC->DAG DAG->SNS_Outflow BP ↓ Blood Pressure SNS_Outflow->BP Sedation Sedation alpha2_R_LC->Sedation Causes

Caption: Central mechanism of 2-(Imidazol-2-yl)phenol derivatives.

Application Protocols: From Synthesis to In Vivo Evaluation

This section provides validated, step-by-step protocols for the synthesis and preclinical assessment of novel this compound derivatives.

General Synthesis Protocol

The most common and efficient method for synthesizing the 2-imidazoline core involves the condensation of a nitrile with ethylenediamine, often catalyzed by an acid.

Reaction Scheme: A representative synthesis of a this compound derivative.

  • Materials:

    • Substituted 2-hydroxybenzonitrile (1.0 eq)

    • Ethylenediamine (1.5 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

    • Toluene (solvent)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Protocol:

    • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the substituted 2-hydroxybenzonitrile, toluene, ethylenediamine, and p-TSA.

    • Reflux: Heat the reaction mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Rationale: The azeotropic removal of water drives the condensation reaction to completion.

    • Work-up: Once the starting nitrile is consumed, cool the reaction mixture to room temperature. Dilute with DCM and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol gradient) to yield the pure this compound derivative.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Characterization: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its target receptors and for assessing selectivity.[9]

Objective: To determine the binding affinity of a test compound for α2-AR and I1-IR.

  • Materials:

    • Membrane Preparations:

      • For α2-AR: Membranes from cells stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

      • For I1-IR: Bovine adrenal medulla membranes are a rich source of I1-IR.[10]

    • Radioligands:

      • For α2-AR: [³H]-Yohimbine (antagonist) or [³H]-Clonidine (agonist).[11]

      • For I1-IR: [³H]-Clonidine or [³H]-Moxonidine.[10][12]

    • Non-specific Binding Control:

      • For α2-AR: Phentolamine or unlabeled yohimbine.

      • For I1-IR: Moxonidine or cirazoline.

    • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

    • Test compounds dissolved in DMSO.

    • 96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, glass fiber filters.

  • Protocol:

    • Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Add Components:

      • Total Binding Wells: Add radioligand and vehicle (DMSO).

      • Non-specific Binding (NSB) Wells: Add radioligand and a high concentration of the non-specific binding control.

      • Test Compound Wells: Add radioligand and serial dilutions of the test compound.

    • Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction.

    • Incubation: Incubate the plate at a specified temperature (e.g., 22-25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

      • Rationale: Incubation time and temperature are optimized to ensure equilibrium is reached without significant degradation of the receptor or ligand.

    • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

      • Rationale: Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the washing steps.

    • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

      • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Receptor_Binding_Assay_Workflow start Start: Prepare Reagents plate_setup 1. Set up 96-well plate (Total, NSB, Test Compound) start->plate_setup add_reagents 2. Add Radioligand, Controls, and Test Compound plate_setup->add_reagents add_membrane 3. Add Receptor Membranes (Initiate Reaction) add_reagents->add_membrane incubation 4. Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_membrane->incubation filtration 5. Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing 6. Wash Filters with Ice-Cold Buffer filtration->washing counting 7. Scintillation Counting washing->counting analysis 8. Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Evaluation: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated animal model for studying essential hypertension.[13][14]

Objective: To assess the antihypertensive efficacy and duration of action of a test compound in conscious, unrestrained SHRs.

  • Animals: Male Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks old, when hypertension is well-established.[14] Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Methodology: Radiotelemetry is the gold standard for continuous and stress-free measurement of blood pressure (BP) and heart rate (HR). However, the tail-cuff method can be used for screening, though it can induce stress and affect readings.[15][16] The following protocol describes the telemetry method.

  • Protocol:

    • Telemetry Implantation:

      • Surgically implant a telemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the descending aorta via the femoral artery under sterile conditions and appropriate anesthesia.

      • Allow animals to recover for at least 7-10 days post-surgery.

      • Rationale: A sufficient recovery period ensures that the animal's physiological parameters have returned to a stable baseline before the study begins.

    • Acclimatization and Baseline Recording:

      • House rats individually in their home cages placed on top of telemetry receivers.

      • Acclimatize the animals to the experimental conditions and handling for several days.

      • Record baseline cardiovascular data (Systolic BP, Diastolic BP, Mean Arterial Pressure, Heart Rate) for at least 24-48 hours before dosing.

    • Drug Administration:

      • Prepare the test compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

      • Administer the compound via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.)). Administer vehicle to a control group.

    • Data Collection:

      • Continuously record BP and HR data for at least 24 hours post-dose to determine the peak effect and duration of action.

    • Data Analysis:

      • Calculate the change in Mean Arterial Pressure (ΔMAP) from the pre-dose baseline for each animal.

      • Plot the time course of ΔMAP and ΔHR for each treatment group.

      • Determine key parameters: maximal hypotensive response (nadir), time to peak effect, and duration of action (time for BP to return to baseline).

      • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing and testing derivatives is to establish a clear Structure-Activity Relationship (SAR). This involves correlating changes in the chemical structure with changes in biological activity (e.g., receptor affinity and antihypertensive potency).

A hypothetical SAR table might look as follows:

CompoundSubstituent (R)α2-AR Ki (nM)I1-IR Ki (nM)Selectivity Ratio (α2/I1)In Vivo ΔMAP (mmHg) @ 10 mg/kg p.o.
1 (Lead) H15300.5-25
2a 4-Cl1052.0-35
2b 4-OCH₃50252.0-30
2c 4-CH₃20102.0-40
2d 2-Cl1005000.2-15
  • Expert Interpretation:

    • From this hypothetical data, one could infer that substitution at the 4-position of the phenol ring is beneficial for activity.

    • A chloro or methyl group at the 4-position (compounds 2a, 2c) enhances both I1-IR affinity and in vivo potency compared to the unsubstituted lead compound.[17]

    • The 4-methoxy group (2b) decreases affinity for the α2-AR, improving selectivity.

    • Substitution at the 2-position (2d) is detrimental to the activity at both receptors.

    • This systematic analysis guides the design of the next generation of compounds with improved potency and, critically, enhanced I1-IR selectivity to minimize side effects.[17]

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of centrally acting antihypertensive agents. The key to therapeutic success lies in the rational design of derivatives that selectively target I1-imidazoline receptors over α2-adrenergic receptors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel candidates.

Future research should focus on:

  • High-throughput screening of diverse phenol substitution patterns to expand SAR knowledge.

  • Elucidating the I1-IR signaling cascade in greater detail to identify novel downstream targets.

  • Pharmacokinetic and ADME studies to optimize drug-like properties for clinical development.

  • Exploring biased agonism at the α2-AR to potentially separate its therapeutic effects from its side effects.[18]

By integrating synthetic chemistry with rigorous pharmacological evaluation, researchers can continue to refine this important class of compounds and develop safer, more effective treatments for hypertension.

References

  • Chiang, T. S., & Chi, Y. C. (1978). Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure. American Journal of Physiology-Heart and Circulatory Physiology, 234(6), H690-H695. [Link]
  • Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., ... & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry, 5(5), 833-841. [Link]
  • Koprdova, M., Mravec, B., & Adamcova, M. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological reports, 12(5), e15951. [Link]
  • Head, G. A. (1999). Central imidazoline-and alpha 2-receptors involved in the cardiovascular actions of centrally acting antihypertensive agents. Journal of hypertension, 17(5), 601-608. [Link]
  • Timmermans, P. B., & Van Zwieten, P. A. (1977). Quantitative structure-activity relationships in centrally acting imidazolidines structurally related to clonidine. Journal of medicinal chemistry, 20(12), 1636-1644. [Link]
  • Wang, Y., Zhang, Y., Wang, Y., & Liu, H. (2024). Non-Invasive Blood Pressure Tracking of Spontaneous Hypertension Rats Using an Electronic Nose. Biosensors, 14(1), 16. [Link]
  • Hilbert, P., Lindpaintner, K., Beckmann, J. S., Serikawa, T., Soubrier, F., Dubay, C., ... & Ganten, D. (1991). Biometric genetic analysis of blood pressure in the spontaneously hypertensive rat. Journal of hypertension, 9(8), 701-710. [Link]
  • Schank, J. R., Liles, L. C., & Weinshenker, D. (2008). Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking. Neuropsychopharmacology, 33(9), 2234-2243. [Link]
  • Farsang, C. (2011). Imidazoline antihypertensive drugs: selective i (1)-imidazoline receptors activation. Acta physiologica Hungarica, 98(3), 247-264. [Link]
  • Spontaneously hypertensive r
  • Tibiriçá, E., & Bousquet, P. (2006). Opposite to alpha2-adrenergic agonists, an imidazoline I1 selective compound does not influence reflex bradycardia in rabbits. Autonomic Neuroscience, 128(1-2), 19-24. [Link]
  • Bousquet, P., Feldman, J., & Schwartz, J. (1984). Imidazoline receptors. A new concept in central regulation of the arterial blood pressure. Journal of cardiovascular pharmacology, 6 Suppl 5, S798-802. [Link]
  • Fairbanks, C. A., & Wilcox, G. L. (1999). Effects of the I (1) imidazoline/alpha (2)-adrenergic receptor agonist moxonidine in comparison with clonidine in the formalin test in rats. Journal of pharmacology and experimental therapeutics, 290(2), 527-535. [Link]
  • Fall, A., Mbowa, B., Tamboura, F. B., & Gaye, M. (2019). Synthesis and crystal structure of 4-chloro-[2-(4, 5-diphenyl-1H-imidazol-2-yl). IOSR Journal of Applied Chemistry, 12(5), 13-22. [Link]
  • Shirini, F., & Yahya-Zadeh, A. (2013). Synthesis of 2, 4, 5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 6-9. [Link]
  • Bar-Yehuda, T., Youdim, M. B. H., & Amit, T. (2015). I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline. PLoS One, 10(6), e0127049. [Link]
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1 (2H)-imine and 4, 5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 23(11), 2973. [Link]
  • Ernsberger, P., & Haxhiu, M. A. (1997). Optimization of Radioligand Binding Assays for I 1-Imidazoline Sites. Annals of the New York Academy of Sciences, 812(1), 108-110. [Link]
  • Van der Veen, B., & Schultes, C. (2021). Imidazoline antihypertensive drugs: A critical review on their mechanism of action. Pharmacological Research, 164, 105399. [Link]
  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of hypertension. Supplement, 17(3), S11-S20. [Link]
  • Singh, S., Parle, A., & Goyal, S. (2012). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 4(4), 1433-1439. [Link]
  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., Vergara-Galicia, J., Rivera-Leyva, J. C., Estrada-Soto, S., ... & Ibarra-Barajas, M. (2010). Synthesis, vasorelaxant activity and antihypertensive effect of benzo [d] imidazole derivatives. Bioorganic & medicinal chemistry, 18(11), 3985-3991. [Link]
  • Codd, E. E. (1995). Alpha2-adrenoceptors vs. imidazoline receptors: implications for α2-mediated analgesia and other non-cardiovascular therapeutic uses. Life sciences, 56(1), 63-74. [Link]
  • Van Zwieten, P. A., & Timmermans, P. B. (1990). Imidazoline antihypertensive drugs: a critical review on their mechanism of action. Journal of hypertension, 8(Suppl 7), S39-S46. [Link]
  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 17, S11-S20. [Link]
  • Reis, D. J., Regunathan, S., & Meeley, M. P. (1995). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 268(3), R782-R790. [Link]
  • Wood, M. D., & Williams, M. (2007). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 39(1), 4-11. [Link]
  • Neubig, R. R., & Szamraj, O. I. (1986). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. The Journal of biological chemistry, 261(19), 8856-8864. [Link]
  • Alpha-2 adrenergic receptor. (2023). In Wikipedia. [Link]
  • Tankam, F. M., Ngouonpe, A. W., Mpetga, D. J. S., Tchoukoua, A., Tchamgoue, J., & Mbafor, J. T. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4, 5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 11-25. [Link]
  • Qu, L., Zhou, Q., Xu, Y., Guo, Y., Chen, X., Yao, D., ... & Zhang, H. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabn1522. [Link]
  • Tikhonov, D. V., & Volodarsky, L. B. (1999). Synthesis and inhibitory effect on platelet aggregation and antihypertensive activity of 1-hydroxy-2, 5-dihydro-1H-imidazole-2-carboxylic acid 3-oxides, 1, 3-dihydroxyimidazolidine-2-carboxylic acids, and 1, 4-dihydroxy-2, 3-piperazinediones. Archiv der Pharmazie, 332(9), 305-308. [Link]
  • Klutchko, S., Hodges, J. C., Blankley, C. J., Colbry, N. L., Wenger, H. C., Fleming, R. W., ... & Wert, P. A. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3, 8-diazaspiro [4.5] decan-2-ones. Journal of medicinal chemistry, 29(10), 1953-1961. [Link].nlm.nih.gov/2876295/)

Sources

Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This application note provides a comprehensive, step-by-step protocol for the synthesis of the novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. This molecule, which incorporates both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores, is a subject of interest for its potential biological activities.[1][2] The synthesis detailed herein is based on established and peer-reviewed methodologies, ensuring a reliable and reproducible process for researchers in medicinal chemistry and drug development.[1] This guide is designed to not only provide a procedural walkthrough but also to offer insights into the rationale behind key experimental steps, thereby empowering researchers to understand and adapt the protocol as needed.

The described synthesis is a two-step process commencing from the precursor 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol. The methodology involves the formation of an intermediate betaine, which is subsequently converted to the target imine under basic conditions.[1][2] This protocol includes detailed information on reagent handling, reaction conditions, and product purification, as well as comprehensive characterization data to validate the final compound.

Reaction Scheme

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine proceeds through a two-step reaction sequence as illustrated below.

Reaction_Scheme cluster_step1 Step 1: Formation of the Intermediate Sulfate Salt cluster_step2 Step 2: Formation of the Final Product Start 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol (3) Intermediate (2-(4,5-dihydro-1H-imidazol-1-ium-2-yl)-1,2-dihydrophthalazin-1-yl)amino sulfate (4) Start->Intermediate Reaction Reagent1 Hydroxylamine-O-sulfonic acid (HOSA) in anhydrous DMF Reagent1->Intermediate Reacts with Intermediate2 (2-(4,5-dihydro-1H-imidazol-1-ium-2-yl)-1,2-dihydrophthalazin-1-yl)amino sulfate (4) Product 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5) Intermediate2->Product Treatment Reagent2 5% Sodium Hydroxide (NaOH) solution Reagent2->Product Induces

Caption: Reaction scheme for the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine.

Experimental Protocol

This protocol is designed for the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5) from 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol (3).

Materials and Reagents
ReagentCAS NumberSupplierPurity/Grade
2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol (3)Not specifiedSynthesized in-house>98%
Hydroxylamine-O-sulfonic acid (HOSA)2950-43-8Commercial>97%
Anhydrous Dimethylformamide (DMF)68-12-2CommercialAnhydrous, >99.8%
Sodium Hydroxide (NaOH)1310-73-2Commercial>98%
Deionized Water7732-18-5In-houseHigh purity
Crushed IceN/AIn-houseN/A
Step 1: Synthesis of (2-(4,5-dihydro-1H-imidazol-1-ium-2-yl)-1,2-dihydrophthalazin-1-yl)amino Sulfate (4)
  • To a suspension of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol (3) (2.162 g, 10 mmol) in 3 mL of anhydrous dimethylformamide, gradually add hydroxylamine-O-sulfonic acid (4.524 g, 40 mmol) over 15 minutes at room temperature (20–22 °C).[1]

  • After one hour of stirring, a solid will precipitate. Continue stirring for a total of 24 hours.[1]

  • Following the 24-hour stirring period, add 10–20 g of crushed ice to the suspension.[1]

  • Filter the resulting suspension and wash the collected solid with water.[1]

  • The obtained intermediate (4) is used in the next step without further purification.[1]

Step 2: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5)
  • Treat the intermediate (4) from the previous step with a 5% aqueous solution of sodium hydroxide at room temperature.[1]

  • The desired product, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5), will precipitate out of the solution.[1]

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Experimental Workflow

The following diagram outlines the key stages of the experimental workflow.

Experimental_Workflow Start Start: Weigh Reagents Step1 Step 1: React Precursor (3) with HOSA in DMF Start->Step1 Stirring Stir at Room Temperature for 24h Step1->Stirring Quench Quench with Crushed Ice Stirring->Quench Filter1 Filter and Wash with Water Quench->Filter1 Intermediate Intermediate (4) Obtained Filter1->Intermediate Step2 Step 2: Treat Intermediate (4) with 5% NaOH Intermediate->Step2 Filter2 Filter and Wash with Water Step2->Filter2 Dry Dry Under Vacuum Filter2->Dry Product Final Product (5) Obtained Dry->Product Characterization Characterize Product (IR, NMR, MS, EA) Product->Characterization

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization Data

The structure of the synthesized 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5) should be confirmed by a suite of analytical techniques.[1]

Analytical TechniqueExpected Results
Infrared (IR) Spectroscopy N-H stretching vibrations for the imine group (C=N-H) of the phthalazin-1(2H)-imine ring and the secondary amine group (N-H) of the imidazoline scaffold are observed in the range of 3310 to 3157 cm⁻¹.[1]
¹H NMR Spectroscopy (DMSO-d₆) Two broad singlets are expected at approximately 6.94 ppm and 10.87 ppm, corresponding to the protons of the C=N-H and N-H groups, respectively.[1]
¹³C NMR Spectroscopy (DMSO-d₆) Signals for the imidazoline ring carbons (C4' and C5') are expected at approximately 42.9 ppm and 54.2 ppm.[1] The carbon atoms of the phthalazin-1(2H)-imine ring are observed at approximately: C8a—125.2 ppm (quaternary), C8—125.8 ppm, C5—127.3 ppm, C4a—129.9 ppm (quaternary), C6 and C7—132.5 ppm and 132.7 ppm, C4—138.3 ppm, and the C1 carbon of the C=NH moiety at 147.9 ppm.[1]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.
Elemental Analysis The calculated elemental composition should be in close agreement with the experimentally determined values.

Trustworthiness and Self-Validation

The protocol described is derived from a peer-reviewed scientific publication, ensuring a high degree of trustworthiness.[1] To self-validate the experimental results, it is imperative to perform the full suite of characterization analyses detailed above. The congruence of the obtained spectroscopic and analytical data with the reference values will confirm the successful synthesis of the target compound. Any significant deviation from the expected results may indicate the presence of impurities or the formation of an incorrect product, necessitating further investigation and purification.

Expert Insights and Causality

  • Choice of Solvent: Anhydrous dimethylformamide (DMF) is used in the first step due to its high polarity and ability to dissolve the reactants, facilitating the reaction. The anhydrous nature of the solvent is critical to prevent unwanted side reactions with the highly reactive hydroxylamine-O-sulfonic acid.

  • Excess Reagent: A four-fold excess of hydroxylamine-O-sulfonic acid is used to drive the reaction to completion and ensure the full conversion of the starting material.[1]

  • Intermediate Isolation: The intermediate sulfate salt (4) is used without further purification. This is a common practice in multi-step syntheses when the intermediate is sufficiently pure for the subsequent reaction and to avoid product loss during purification steps.[1]

  • Basic Workup: The use of a 5% sodium hydroxide solution in the final step is crucial for the deprotonation of the intermediate and the formation of the final imine product. The basic conditions facilitate the elimination of the sulfate group.[1]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. By following the outlined procedures and paying close attention to the experimental details, researchers can confidently synthesize this novel heterocyclic compound for further investigation into its chemical and biological properties. The comprehensive characterization data provided serves as a benchmark for validating the successful synthesis of the target molecule.

References

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. [Link]
  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI. [Link]

Sources

The Versatile N,O-Bidentate Ligand: Applications of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic organic chemistry, the quest for efficient, selective, and robust catalytic systems is perpetual. A key element in the design of such systems is the ancillary ligand that coordinates to the metal center, modulating its reactivity and steric environment. Among the myriad of ligand classes, those incorporating the 2-imidazoline moiety have garnered significant attention due to their strong σ-donating properties and tunable steric profiles. This application note delves into the synthesis and utility of a particularly promising, yet underutilized, N,O-bidentate ligand: 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol .

This molecule, also known as 2-(2-hydroxyphenyl)-2-imidazoline, uniquely combines the electron-rich 2-imidazoline ring with a phenolic hydroxyl group. This arrangement allows for the formation of stable five-membered chelate rings with a variety of transition metals, making it an excellent candidate for applications in homogeneous catalysis. The phenolic oxygen can act as a hemilabile coordinating atom, potentially playing a crucial role in the stabilization of catalytic intermediates and facilitating key steps in the catalytic cycle. This guide provides a comprehensive overview of its synthesis and detailed protocols for its application in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and Heck reactions.

I. Synthesis of this compound: A Practical Approach

The synthesis of 2-aryl-2-imidazolines is most commonly achieved through the condensation of an aryl nitrile or an aldehyde with ethylenediamine.[1][2] For the preparation of this compound, salicylaldehyde serves as a readily available and convenient starting material. The reaction proceeds via the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the desired imidazoline. It is important to note that the reaction between salicylaldehyde and ethylenediamine can also yield the tetradentate Schiff base ligand N,N'-bis(salicylidene)ethylenediamine (salen), particularly when a 2:1 molar ratio of aldehyde to diamine is used.[3][4] To favor the formation of the desired 1:1 adduct and subsequent cyclization, careful control of stoichiometry and reaction conditions is paramount.

Causality in Experimental Design:

The choice of an oxidant, such as iodine or tert-butyl hypochlorite, is crucial for facilitating the cyclization of the intermediate hemiaminal formed from the aldehyde and diamine.[2] These reagents promote the oxidative cyclization pathway, leading to the formation of the imidazoline ring. The use of a base, such as potassium carbonate, helps to neutralize the HI or HCl generated in situ, driving the reaction to completion.

Synthesis_of_Imidazoline Salicylaldehyde Salicylaldehyde Intermediate Schiff Base/ Hemiaminal Intermediate Salicylaldehyde->Intermediate Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Product This compound Intermediate->Product Oxidative Cyclization Oxidant Oxidant (e.g., I₂, t-BuOCl) Oxidant->Product

Caption: Synthetic pathway to this compound.

Detailed Synthetic Protocol:

Materials:

  • Salicylaldehyde

  • Ethylenediamine

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and toluene (100 mL).

  • Addition of Reagents: While stirring, add potassium carbonate (11.3 g, 81.9 mmol) to the solution. In a separate beaker, dissolve ethylenediamine (4.92 g, 81.9 mmol) in toluene (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Oxidative Cyclization: Add iodine (20.8 g, 81.9 mmol) portion-wise to the stirring mixture. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexanes 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid and wash it with ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (2 x 50 mL) to remove excess iodine, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford this compound as a solid.

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound lies in its application as a robust N,O-bidentate ligand in transition metal catalysis. The combination of a σ-donating imidazoline nitrogen and a potentially anionic phenoxide donor creates a stable and electronically rich metal center, ideal for facilitating key steps in cross-coupling reactions, such as oxidative addition and reductive elimination.

Caption: Chelation of the N,O-bidentate ligand to a palladium center.

A. Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5] The in situ generated palladium complex with this compound is anticipated to be a highly effective catalyst for this transformation.

Causality in Protocol Design:

  • Palladium Precursor: Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 2.2 mol%) relative to the palladium precursor (e.g., 2 mol%) is often used to ensure complete complex formation and prevent catalyst decomposition.

  • Base: A base, such as potassium carbonate, is essential for the transmetalation step, activating the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is typically used to dissolve both the organic substrates and the inorganic base.

Suzuki_Miyaura_Workflow Start Start Setup Combine Aryl Halide, Arylboronic Acid, Base, Pd(OAc)₂, and Ligand Start->Setup Solvent Add Solvent (e.g., Toluene/H₂O) Setup->Solvent Degas Degas the Reaction Mixture Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification supplies

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, stir Pd(OAc)₂ (0.02 mmol) and the ligand (0.022 mmol) in toluene (5 mL) for 15 minutes at room temperature.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add deionized water (2 mL) to the reaction mixture.

  • Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the biaryl product.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid2K₂CO₃Toluene/H₂O908>95
24-Chloroanisole4-Methylphenylboronic acid2K₃PO₄Dioxane/H₂O1001288
31-Iodonaphthalene3-Methoxyphenylboronic acid1Cs₂CO₃Toluene/H₂O806>98

Note: The data in this table is representative and based on typical results for similar catalytic systems. Actual yields may vary depending on the specific substrates and reaction conditions.

B. Mizoroki-Heck Reaction of Aryl Halides with Alkenes

The Mizoroki-Heck reaction is a powerful method for the synthesis of substituted alkenes.[6] The palladium complex of this compound is also expected to show high catalytic activity in this transformation.

Causality in Protocol Design:

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often used to neutralize the hydrohalic acid formed during the reaction and to regenerate the active Pd(0) catalyst.

  • Solvent: A polar aprotic solvent like DMF or NMP is typically employed to ensure the solubility of the reactants and the catalyst.

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can be used to stabilize the palladium catalyst and improve yields, especially with less reactive aryl chlorides.

Protocol for Heck Reaction:

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification supplies

Procedure:

  • Reaction Assembly: In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol), the ligand (0.011 mmol), the aryl halide (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture.

  • Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired substituted alkene.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzenen-Butyl acrylate1Et₃NDMF1001292
24-BromoacetophenoneStyrene1.5DIPEANMP1201885
34-ChlorobenzonitrileMethyl methacrylate2K₂CO₃DMAc1302478

Note: The data in this table is representative and based on typical results for similar catalytic systems. Actual yields may vary depending on the specific substrates and reaction conditions.

III. Conclusion and Future Outlook

This compound represents a readily accessible and highly promising N,O-bidentate ligand for homogeneous catalysis. Its unique electronic and structural features make it a versatile tool for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this ligand in the synthesis of complex organic molecules.

Future research in this area could focus on the development of chiral analogues of this ligand for asymmetric catalysis, expanding its application to the synthesis of enantiomerically enriched compounds. Furthermore, immobilization of the corresponding metal complexes on solid supports could lead to the development of recyclable and more sustainable catalytic systems. The continued exploration of such privileged ligand scaffolds will undoubtedly pave the way for new and innovative synthetic methodologies in the years to come.

IV. References

  • Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942.

  • Gahan, B. K., & Bakir, M. (2012). Synthesis, spectral characterization, and electrochemistry of N, N′-bis (salicylidene) ethylenediamine (salen) and its copper (II) complex. Journal of Chemical Education, 89(5), 654-657.

  • Palladium Complexes with N,O‐Bidentate Ligands Based on N‐Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki‐Heck Reaction. (2022). ChemistrySelect, 7(12), e202200547.

  • Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). (2015). The Pharma Innovation Journal, 4(3), 01-05.

  • Wikipedia. (2023). 2-Imidazoline. Retrieved from [Link]

  • Synthesis of 2-imidazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N,N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. (2024). Communications Chemistry, 7(1), 1-9.

  • A highly active and stable imidazolidine-bridged N,O-donor ligand for efficient palladium catalyzed Suzuki–Miyaura reactions in water. (2012). Catalysis Communications, 20, 5-9.

  • Mixed-donor N,N,O-tridentate ligands for palladium-catalyzed Suzuki reactions. (2009). Tetrahedron Letters, 50(35), 4994-4997.

  • [4‐(2‐Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin]. (2021). European Journal of Organic Chemistry, 2021(42), 5731-5738.

  • Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. (2021). RSC Advances, 11(53), 33568-33572.

  • Suzuki-Miyaura cross-coupling reaction catalyzed by new synthesized palladium complex containing N,N,O-Tridentate ligands. (2019). World Scientific News, 122, 153-166.

  • Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. (2016). MOJ Biorg Org Chem, 1(1), 00004.

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2203.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Ishihara, M., & Togo, H. (2006). A mild and convenient method for the preparation of 2-imidazolines and their conversion to imidazoles. Synlett, 2006(02), 227-230.

  • N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. (2024). Communications Chemistry, 7(1), 1-9.

  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. (2014). Chinese Chemical Letters, 25(2), 311-314.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). New Journal of Chemistry, 42(18), 15159-15167.

  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. (2009). Organic Letters, 11(21), 4874-4877.

  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. (2007). Letters in Organic Chemistry, 4(1), 28-31.

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2020). Journal of Organometallic Chemistry, 910, 121139.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry, 14, 2806-2813.

Sources

Application Notes and Protocols for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a unique heterocyclic compound, stands at the intersection of medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring a phenol ring directly attached to a 2-imidazoline core, imparts a fascinating combination of properties. The phenolic hydroxyl group offers a site for derivatization and acts as a hydrogen bond donor, while the imidazoline ring provides two nitrogen atoms with distinct electronic environments, making it an excellent bidentate ligand for a wide array of metal ions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving this compound. We will delve into its synthesis, explore its role as a versatile ligand in coordination chemistry, and provide detailed, field-proven protocols to empower your research endeavors. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Safety Imperatives

Before embarking on any experimental work, a thorough understanding of the compound's properties and the necessary safety precautions is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OPubChem[1]
Molecular Weight162.19 g/mol PubChem[1]
AppearanceOff-white to pale yellow solid (predicted)General knowledge
Melting PointNot explicitly reported, but expected to be a solid at room temperature.Inferred from related structures
SolubilitySoluble in polar organic solvents like methanol, ethanol, and DMSO.General chemical principles
pKaThe phenolic proton is weakly acidic, while the imidazoline nitrogens are basic.General chemical principles

Safety and Handling:

This compound and its precursors should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data for this compound is limited, related aromatic and heterocyclic compounds can be irritants and may have other health effects. Always consult the Safety Data Sheet (SDS) for any reagents used in the described protocols.

Synthetic Protocol: Accessing the Core Scaffold

The most direct and efficient route to synthesize this compound is through the condensation reaction of salicylaldehyde (2-hydroxybenzaldehyde) with ethylenediamine. This reaction forms the imidazoline ring in a straightforward manner.

Causality of Experimental Choices:
  • Solvent: A polar solvent like ethanol or methanol is chosen to dissolve both the salicylaldehyde and ethylenediamine, facilitating their interaction.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

  • Work-up: The work-up procedure is designed to remove any unreacted starting materials and byproducts. The use of a saturated solution of sodium bicarbonate or a dilute base helps to neutralize any acidic impurities and deprotonate the phenolic hydroxyl group of the product, which can sometimes aid in its precipitation or extraction.

Detailed Protocol for Synthesis

Materials:

  • Salicylaldehyde

  • Ethylenediamine

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (e.g., 10 mmol, 1.22 g) in 50 mL of absolute ethanol.

  • Reagent Addition: While stirring, slowly add ethylenediamine (10 mmol, 0.60 g, approximately 0.67 mL) to the ethanolic solution of salicylaldehyde. The addition should be done dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Cooling and Concentration: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product as a crystalline solid.

Expected Outcome and Characterization:

The expected product is an off-white to pale yellow solid. The yield can vary but is typically in the range of 70-90%. For structural confirmation, the following characterization techniques are recommended:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenol ring, the methylene protons of the imidazoline ring, and the N-H and O-H protons.

  • ¹³C NMR: Expect signals for the aromatic carbons, the imidazoline carbons (including the C=N carbon), and the methylene carbons.

  • FT-IR: Look for characteristic peaks for O-H and N-H stretching, C=N stretching of the imidazoline ring, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Application as a Bidentate Ligand in Coordination Chemistry

The true versatility of this compound lies in its ability to act as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and one of the imidazoline nitrogen atoms. This forms a stable five-membered chelate ring, a common structural motif in coordination chemistry.[2]

G cluster_ligand This compound cluster_complex Metal Complex Phenol Phenolic Oxygen Metal Metal Ion (M) Phenol->Metal Coordination Bond Imidazoline_N Imidazoline Nitrogen Imidazoline_N->Metal Coordination Bond Chelate Stable 5-Membered Chelate Ring

Caption: Coordination of this compound to a metal ion.

General Protocol for Metal Complex Synthesis

This protocol provides a general framework for the synthesis of metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., Cu(OAc)₂, ZnCl₂, Ni(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Magnetic stirrer with heating plate

  • Schlenk flask or round-bottom flask

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line), if required for air-sensitive metals.

Procedure:

  • Ligand Solution: Dissolve this compound (e.g., 2 mmol) in 20 mL of methanol or ethanol in a Schlenk flask under an inert atmosphere if necessary.

  • Deprotonation (Optional): If the metal salt is not basic, add a stoichiometric amount of a base like triethylamine (2 mmol) to the ligand solution to deprotonate the phenolic hydroxyl group. Stir for 15-20 minutes.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in a minimum amount of the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change or precipitation of the complex is often observed.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours to ensure complete complex formation.

  • Isolation: The method of isolation depends on the properties of the complex.

    • If the complex precipitates: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the complex is soluble: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization of Metal Complexes:

The formation of the metal complex can be confirmed by various spectroscopic and analytical techniques:

  • FT-IR: A shift in the C=N and C-O stretching frequencies upon coordination. The disappearance or significant broadening of the O-H stretching band indicates deprotonation and coordination of the phenolic oxygen.

  • UV-Vis Spectroscopy: The appearance of new absorption bands in the visible region, often due to d-d transitions in the case of transition metal complexes.

  • Elemental Analysis: To determine the precise stoichiometry of the complex.

  • Single-Crystal X-ray Diffraction: Provides the definitive structure of the complex, including bond lengths and angles.

Potential Catalytic Applications: A Look into the Future

Metal complexes of 2-(hydroxyphenyl)imidazoline and related ligands have shown promise as catalysts in various organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the phenol ring, which in turn influences the catalytic activity of the metal center.

G cluster_workflow Catalytic Reaction Workflow A Reactants B Metal Complex Catalyst C Solvent & Conditions D Reaction Mixture E Product Isolation & Purification F Product

Caption: General workflow for a catalytic reaction.

While a specific, universally applicable catalytic protocol is beyond the scope of this general guide, researchers can explore the use of these complexes in reactions such as:

  • Oxidation Reactions: The metal center can act as a redox-active site for the oxidation of alcohols or other organic substrates.

  • Polymerization: As catalysts for olefin polymerization.

  • Cross-Coupling Reactions: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

To develop a catalytic protocol, one would typically start by screening the synthesized metal complex in a model reaction, optimizing parameters such as catalyst loading, temperature, solvent, and reaction time.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in various fields of chemical research. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives. By understanding the principles behind the experimental setups, scientists can confidently design and execute their own investigations, leading to new discoveries and innovations.

References

  • PubChem. This compound. [Link][1]
  • Hiti, E. A., et al. (2021). Comparing Coordination Uranyl (VI) Complexes with 2-(1H- imidazo[4,5-b]phenazin-2-yl)

Sources

The Versatile Synthon: Application Notes for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and the strategic selection of foundational building blocks is paramount to synthetic efficiency and innovation.[1] 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a bifunctional molecule possessing a nucleophilic phenol and a latent aminal functionality within its imidazoline ring, represents a highly versatile and strategic synthon. Its intrinsic chemical reactivity allows for divergent synthetic pathways, enabling access to a diverse array of complex heterocyclic systems.

This guide provides detailed application notes and protocols for leveraging this compound as a precursor for advanced heterocyclic structures. We will explore its utility in constructing fused-ring systems via intramolecular cyclization and in building complex molecular frameworks through N-functionalization of the imidazoline ring. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles that govern these transformations.

Core Chemistry & Strategic Considerations

The synthetic utility of this compound stems from two key reactive sites:

  • The Phenolic Hydroxyl Group: This group can act as a potent nucleophile, particularly when deprotonated to the phenoxide. Its ortho-position relative to the imidazoline substituent makes it ideally suited for intramolecular cyclization reactions, leading to the formation of fused five- or six-membered rings.[2][3][4]

  • The Imidazoline Ring Nitrogens: The secondary amine within the dihydroimidazole ring is a nucleophilic center, amenable to substitution reactions such as N-alkylation and N-arylation.[5][6][7] This allows for the introduction of various substituents, profoundly influencing the molecule's steric and electronic properties and providing a vector for further chemical elaboration.

Our exploration will focus on two primary applications that exploit this dual reactivity: the synthesis of tetracyclic benzoxazino-imidazoles and the construction of N-aryl imidazolines as platforms for further diversification.

Application Note 1: Synthesis of Fused Benzoxazino-imidazole Scaffolds via Intramolecular Cyclization

The proximity of the phenolic hydroxyl and the imidazoline ring allows for the construction of rigid, fused heterocyclic systems. One powerful application is the synthesis of benzoxazino[3,4-a]dihydroimidazole derivatives. This transformation can be conceptualized as an intramolecular variant of reactions used to form benzoxazines from phenols and amines.[8] The protocol described below is an adaptation of established methods for the cyclization of ortho-functionalized phenols.[3][4]

Mechanistic Rationale

The proposed reaction proceeds via an initial functionalization of the phenol at the ortho-position with an electrophilic partner containing a leaving group (e.g., an allyl halide). This introduces a tethered electrophile. Subsequent base-mediated deprotonation of the phenolic hydroxyl generates a phenoxide, which then acts as an intramolecular nucleophile. The phenoxide attacks the tethered electrophile, leading to a cyclization event that forms the oxazine ring fused to the original benzene ring. This type of intramolecular reaction is often favored due to the close proximity of the reacting centers, which overcomes the entropic barrier associated with intermolecular reactions.

Visualizing the Workflow: Intramolecular Cyclization

G cluster_0 Step 1: Ortho-Allylation cluster_1 Step 2: Intramolecular Cyclization A This compound C Ortho-Allylated Phenol Intermediate A->C Alkylation B Allyl Bromide, Base (e.g., K₂CO₃) B->C D Ortho-Allylated Phenol Intermediate F Fused Benzoxazino-imidazole Product D->F Oxidative Cyclization E Catalyst (e.g., Pd(OAc)₂), Base E->F

Caption: Workflow for Benzoxazino-imidazole Synthesis.

Detailed Experimental Protocol: Synthesis of a Fused Benzoxazino-imidazole Derivative

This protocol details a two-step process: ortho-allylation of the starting phenol followed by a palladium-catalyzed intramolecular oxidative cyclization.

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

Step 1: Synthesis of 2-(2-allyl-6-(4,5-dihydro-1H-imidazol-2-yl)phenol)

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Addition of Reagent: Stir the suspension at room temperature for 20 minutes. Add allyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the ortho-allylated intermediate.

Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide, and also serves to neutralize the HBr byproduct.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Cyclization

  • Reaction Setup: In a sealed reaction vial, dissolve the ortho-allylated intermediate from Step 1 (1.0 eq) in anhydrous toluene.

  • Addition of Catalyst and Base: Add palladium(II) acetate (0.1 eq) and sodium carbonate (2.0 eq).

  • Reaction: Seal the vial and heat the mixture to 110 °C for 24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final fused benzoxazino-imidazole product.

Causality Note: The palladium catalyst is essential for activating the alkene for the intramolecular nucleophilic attack by the phenol. The base is required for the catalytic cycle to proceed efficiently. Toluene is a suitable high-boiling solvent for this type of catalysis.

Application Note 2: Synthesis of N-Aryl Imidazoline Derivatives

The imidazoline ring serves as a valuable scaffold for introducing molecular diversity. N-arylation of the ring transforms the starting material into a new building block, opening avenues for subsequent functionalization. The following protocol is based on the well-established Ullmann condensation and Buchwald-Hartwig amination reactions, which are cornerstone methods for C-N bond formation.[6][9]

Mechanistic Rationale

The copper-catalyzed N-arylation (Ullmann-type coupling) typically involves the reaction of a nitrogen nucleophile with an aryl halide. The copper(I) catalyst is believed to undergo oxidative addition to the aryl halide, followed by coordination of the imidazoline nitrogen. Reductive elimination then forms the desired C-N bond and regenerates the active catalyst. The use of a ligand, such as a diamine, can accelerate the reaction by stabilizing the copper intermediates. A strong base is required to deprotonate the imidazoline nitrogen, increasing its nucleophilicity.[6]

Visualizing the Workflow: Copper-Catalyzed N-Arylation

G Start This compound + Aryl Halide Catalyst CuI (Catalyst) Ligand (e.g., DMEDA) Base (e.g., K₃PO₄) Start->Catalyst Solvent Anhydrous Solvent (e.g., Toluene/Dioxane) Catalyst->Solvent Heat Heat (100-120 °C) Solvent->Heat Workup Aqueous Work-up & Filtration Heat->Workup Reaction Purify Column Chromatography Workup->Purify Product N-Aryl Imidazoline Product Purify->Product

Sources

Application Notes and Protocols for the Spectroscopic Characterization of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structural Nuances of a Bioactive Scaffold

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a molecule featuring a phenol ring linked to a dihydroimidazole (imidazoline) core, represents a significant scaffold in medicinal chemistry and drug development. The biological activity of such compounds is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, unambiguous characterization is a critical step in its synthesis and application. This guide provides a detailed technical overview and robust protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles and data from closely related analogs to provide a comprehensive and predictive analysis, empowering researchers to confidently identify and characterize this important chemical entity.

I. Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines an aromatic phenol group with a heterocyclic imidazoline ring. This unique combination gives rise to a distinct spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring and the methylene protons of the imidazoline ring. The chemical shifts of the aromatic protons will be influenced by the hydroxyl group and the point of attachment to the imidazoline ring. The protons on the imidazoline ring are anticipated to appear as a singlet or a pair of triplets. The exchangeable protons of the phenol (-OH) and the imidazoline (-NH) will likely be broad and their visibility will be solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group being significantly shifted. The C=N carbon of the imidazoline ring will have a characteristic downfield chemical shift. The methylene carbons of the imidazoline ring will appear in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum will reveal the presence of key functional groups. Characteristic stretching vibrations for the O-H and N-H bonds are expected at higher wavenumbers. The C=N stretching of the imidazoline ring and the C=C stretching of the aromatic ring will be present in the double bond region. The fingerprint region will contain a complex pattern of bands corresponding to various bending and stretching vibrations.

II. Experimental Protocols: A Step-by-Step Guide to Data Acquisition

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Rationale for Solvent Selection: The choice of a deuterated solvent is critical for NMR spectroscopy. For compounds containing exchangeable protons like phenols and amines, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is highly recommended. DMSO-d₆ is an aprotic, hydrogen-bond accepting solvent that slows down the rate of proton exchange, allowing for the observation of distinct -OH and -NH proton signals.

Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Gently agitate the tube to ensure complete dissolution. A brief sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • To confirm the identity of exchangeable protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will disappear or significantly diminish in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90°, a wider spectral width to encompass all carbon signals, and a significantly larger number of scans compared to ¹H NMR to overcome the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of protons.

dot

Caption: Workflow for NMR analysis of this compound.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Rationale for Sample Preparation Technique: For solid samples, the Potassium Bromide (KBr) pellet method is a common and effective technique for obtaining high-quality transmission IR spectra.[1] This involves grinding the sample with dry KBr powder and pressing it into a transparent pellet.[1] Alternatively, Attenuated Total Reflectance (ATR) is a simpler technique that requires minimal sample preparation.[2]

Protocol for FTIR Data Acquisition (KBr Pellet Method):

  • Sample Preparation:

    • Gently grind 1-2 mg of the solid sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the sample.[1]

    • Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Compare the obtained spectrum with known spectral databases for similar compounds.

dot

experimental_workflow FTIR Spectroscopy Workflow (KBr Pellet) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind_sample Grind Sample (1-2 mg) mix_KBr Mix with KBr (100-200 mg) grind_sample->mix_KBr press_pellet Press into a Pellet mix_KBr->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet acquire_bg Acquire Background Spectrum place_pellet->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample identify_bands Identify Characteristic Bands acquire_sample->identify_bands compare_db Compare with Databases identify_bands->compare_db final_analysis final_analysis compare_db->final_analysis Functional Group Identification

Caption: Workflow for FTIR analysis using the KBr pellet method.

III. Predicted Spectral Data and Interpretation

The following tables summarize the predicted NMR and IR spectral data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 12.0br s1HPhenolic -OHThe acidic proton of the phenol group is expected to be a broad singlet at a downfield chemical shift in DMSO-d₆.
~8.0 - 9.0br s1HImidazoline -NHThe N-H proton of the imidazoline ring is also expected to be a broad singlet in a downfield region.
~7.6 - 7.8m1HAr-HAromatic proton ortho to the imidazoline group.
~6.8 - 7.3m3HAr-HRemaining aromatic protons.
~3.6 - 4.0s or t4H-CH₂-CH₂-Methylene protons of the imidazoline ring. They may appear as a singlet if their chemical environments are equivalent, or as two triplets if they are distinct and couple with each other.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=NThe imine carbon of the imidazoline ring is expected to be significantly downfield.
~155 - 160Ar-C-OHThe aromatic carbon attached to the hydroxyl group is deshielded.
~115 - 135Ar-COther aromatic carbons.
~110 - 120Ar-C (ipso)The aromatic carbon attached to the imidazoline ring.
~45 - 55-CH₂-CH₂-The methylene carbons of the imidazoline ring.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200BroadO-H and N-H stretchingThe broadness is due to hydrogen bonding.
3100 - 3000MediumAromatic C-H stretchingCharacteristic of sp² C-H bonds.
2950 - 2850MediumAliphatic C-H stretchingCharacteristic of sp³ C-H bonds in the imidazoline ring.
~1620StrongC=N stretchingThe imine bond of the imidazoline ring.
1600 - 1450Medium to StrongAromatic C=C stretchingMultiple bands are expected for the phenyl ring.
~1250StrongC-O stretching (phenol)A strong band characteristic of the phenolic C-O bond.

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of ¹H NMR, ¹³C NMR, DEPT, and D₂O exchange experiments provides a comprehensive dataset that allows for the unambiguous assignment of all protons and carbons in the molecule. The IR spectrum serves as a complementary technique to confirm the presence of key functional groups. By cross-referencing the data from these different spectroscopic methods, researchers can be highly confident in their structural elucidation. For instance, the number of aromatic protons and carbons observed in the NMR spectra should be consistent with the substitution pattern of the phenol ring, and the presence of O-H and N-H stretches in the IR spectrum should be corroborated by the observation of exchangeable protons in the ¹H NMR spectrum.

V. Conclusion

This application note provides a comprehensive guide for the spectroscopic characterization of this compound using NMR and IR spectroscopy. By following the detailed protocols and utilizing the predictive spectral data, researchers and drug development professionals can confidently verify the structure and purity of this important compound, ensuring the integrity of their scientific investigations. The principles and techniques outlined here are foundational for the characterization of a wide range of small organic molecules.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Irvine. Sample preparation for FT-IR.
  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy.
  • ResearchGate. ¹H NMR spectra of isolated phenolics.
  • Molecules. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • PubChem. This compound.

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. The compound, possessing both an acidic phenolic group and a basic imidazoline moiety, presents unique chromatographic challenges related to ionization and peak shape. This guide provides a comprehensive walkthrough of the method development strategy, the final optimized protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The method is suitable for routine quality control, stability testing, and quantification of this compound in various sample matrices.

Introduction and Analyte Properties

This compound is a heterocyclic compound featuring a phenol ring attached to a 2-imidazoline ring. This structure is of interest in medicinal chemistry and drug development due to the prevalence of the imidazoline scaffold in pharmacologically active molecules. Accurate and precise quantification is essential for ensuring the quality and consistency of this compound, whether as a raw material, intermediate, or final product.

The primary challenge in developing an HPLC method for this analyte lies in its amphoteric nature. It possesses two ionizable functional groups:

  • A phenolic hydroxyl group , which is weakly acidic (pKa typically ~9-10).

  • A basic imidazoline ring (pKa of the conjugate acid is typically ~10-11).[3]

This dual nature means that the analyte's charge and, consequently, its retention and peak shape in reversed-phase chromatography are highly dependent on the mobile phase pH.[4] The compound is also relatively polar (predicted XlogP ≈ 0.5), which can lead to poor retention on traditional C18 columns, especially with high aqueous mobile phases.[5][6]

PropertyValue / Characteristic Molecular FormulaC₉H₁₀N₂O[6] PolarityPolar (Predicted XlogP ≈ 0.5)[6] IonizationAmphoteric (Acidic Phenol, Basic Imidazoline)[3] UV ChromophorePhenolic and Imidazoline Rings[7]

>]; }

Analyte_Structure -> Properties [style=invis]; } } Caption: Structure and key properties of the analyte.

Method Development Strategy: A Rationale-Driven Approach

The goal was to develop a simple, isocratic method suitable for quality control environments. The strategy focused on systematically optimizing column chemistry, mobile phase pH, and organic modifier to achieve optimal retention, peak shape, and resolution.

MethodDevelopment cluster_column 1. Stationary Phase Selection cluster_mobile_phase 2. Mobile Phase Optimization cluster_detection 3. Detection Start Method Development Start Col_Choice Objective: Good retention & peak shape for a polar, ionizable analyte. Start->Col_Choice C18 Standard C18 Col_Choice->C18 Initial Choice: Good hydrophobicity. Polar_RP Polar-Embedded / Phenyl Col_Choice->Polar_RP Optimized Choice: Better interaction with polar groups, reduces silanol effects. MP_Choice Objective: Control ionization for consistent retention and symmetry. Polar_RP->MP_Choice pH_Control pH Selection (Buffer) MP_Choice->pH_Control Organic Organic Modifier MP_Choice->Organic Det_Choice Objective: Maximize sensitivity. MP_Choice->Det_Choice pH_Detail pH_Detail pH_Control->pH_Detail Rationale: Work >1 pH unit away from pKa values. Phosphate buffer at pH 3.0 protonates the imidazoline (consistent charge) and keeps the phenol neutral. Organic_Detail Organic_Detail Organic->Organic_Detail Choice: Acetonitrile Rationale: Low viscosity, good UV transparency, and different selectivity than methanol. UV_Scan UV Scan of Analyte Det_Choice->UV_Scan Wavelength Select λmax = 275 nm UV_Scan->Wavelength Final Final Optimized Method Wavelength->Final

Column Selection: Mitigating Polarity Issues

A standard C18 column is often the first choice for reversed-phase separations.[8] However, for polar analytes like this compound, a C18 phase can sometimes provide insufficient retention or exhibit poor peak shape due to interactions with residual silanols on the silica surface.[4] To address this, a phenyl-hexyl stationary phase was selected. The π-π interactions between the phenyl rings of the stationary phase and the aromatic phenol ring of the analyte can provide an alternative retention mechanism, enhancing selectivity and improving peak shape.[4][8]

Mobile Phase Optimization: The Critical Role of pH

Controlling the ionization state of the analyte is the most critical factor for a robust separation.[4]

  • At high pH (>10): The phenolic group would be deprotonated (anionic), and the imidazoline would be neutral, making the molecule negatively charged.

  • At low pH (<8): The phenolic group would be neutral, while the imidazoline ring would be protonated (cationic), making the molecule positively charged.

  • At neutral pH: The molecule could exist in a zwitterionic state or a mixture of states, leading to poor chromatography.

To ensure a consistent charge state and minimize undesirable interactions with silica silanols, a low pH is advantageous.[4] A phosphate buffer at pH 3.0 was chosen. At this pH, the imidazoline nitrogen is fully protonated (positive charge), and the phenolic hydroxyl is fully protonated (neutral). This results in a stable, cationic analyte that exhibits good retention and peak shape. A buffer concentration of 20 mM is sufficient to control the pH without risking precipitation.[8]

For the organic modifier, acetonitrile was selected over methanol due to its lower viscosity and favorable UV transparency.[4]

Detection Wavelength

The presence of the phenol and imidazole rings provides strong UV absorbance.[7] A UV scan of the analyte in the mobile phase would reveal the absorbance maximum (λmax). Based on the structure, a wavelength of 275 nm is selected to provide excellent sensitivity for the phenolic chromophore.

Optimized Method and Protocol

Equipment and Materials
  • HPLC system with UV or DAD detector (e.g., Agilent 1260, Waters Alliance)

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Analytical balance, pH meter

  • Volumetric flasks and pipettes

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • This compound reference standard

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes
Expected Retention ~ 4.5 minutes
Step-by-Step Protocol

A. Preparation of 20 mM Phosphate Buffer (pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Stir the solution until the salt is fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm nylon filter to remove particulates.

B. Preparation of Mobile Phase

  • Measure 700 mL of the prepared Phosphate Buffer (pH 3.0).

  • Measure 300 mL of HPLC grade Acetonitrile.

  • Combine the two solutions in a suitable container, mix thoroughly, and degas for 15 minutes using sonication or vacuum degassing.

C. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with mobile phase and mix well.

D. Preparation of Working Standard and Calibration Solutions

  • Prepare a working standard solution of 100 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with mobile phase.

  • For linearity studies, prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by appropriate serial dilutions of the stock or working standard solutions with the mobile phase.

System Suitability

Before any sample analysis, the chromatographic system must meet predefined performance criteria. Inject the 100 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2) Framework)

A comprehensive validation was performed to demonstrate that the analytical procedure is fit for its intended purpose.[1] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.[9]

Validation cluster_precision Precision (%RSD) Title HPLC Method Validation (ICH Q2(R2)) Specificity Specificity Inject Blank, Placebo, and Standard. Ensure no interfering peaks at analyte retention time. Linearity Linearity & Range Analyze 5-6 concentration levels. Plot Peak Area vs. Concentration. Criteria: R² ≥ 0.999 Accuracy Accuracy Spike blank matrix at 3 levels (e.g., 80%, 100%, 120%). Calculate % Recovery. Criteria: 98.0% - 102.0% Robustness Robustness Vary parameters (pH ±0.2, %ACN ±2%, Temp ±5°C). Assess impact on results. cluster_precision cluster_precision Specificity->Linearity Linearity->Accuracy Repeatability Repeatability (Intra-day) 6 determinations at 100% concentration. Criteria: %RSD ≤ 1.5% Accuracy->Repeatability Intermediate Intermediate Precision (Inter-day) Repeat on different day/analyst/instrument. Criteria: %RSD ≤ 2.0% Repeatability->Intermediate Intermediate->Robustness

Specificity

Inject the mobile phase (blank) and a sample matrix without the analyte (placebo). No significant peaks should be observed at the retention time of this compound, demonstrating that the method is specific for the analyte.

Linearity and Range

Analyze the prepared calibration standards in triplicate across a specified range (e.g., 1-150 µg/mL). Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated.[10]

Accuracy (Recovery)

Accuracy is determined by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-assay precision): Perform six replicate analyses of a homogenous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 1.5% for repeatability and ≤ 2.0% for intermediate precision.[9]

Robustness

The method's robustness is evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.[11]

  • Mobile Phase pH: ± 0.2 units (e.g., 2.8 and 3.2).

  • Acetonitrile Composition: ± 2% absolute (e.g., 28% and 32%).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Acceptance Criteria: System suitability parameters should remain within limits, and the results of the modified analyses should not deviate significantly from the nominal method.

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The careful selection of a phenyl-hexyl stationary phase and a buffered mobile phase at low pH successfully addresses the challenges posed by the analyte's polar and amphoteric nature. This validated method is well-suited for routine use in quality control and drug development environments.

References

  • Pharmaguideline. (2024).
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • AMSbiopharma. (2025).
  • Chrom Tech, Inc. (2025).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • Pelliccia, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 637. [Link]
  • Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. The Analyst, 123(11), 2281-2284. [Link]
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. PubMed. [Link]
  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
  • Zadorozhny, P. A., et al. (n.d.). Monitoring of the Content of Imidazoline-Containing Corrosion Inhibitor.
  • Nohta, H., et al. (2001). Development of sensitive high-performance liquid chromatography with fluorescence detection using 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoyl chloride as a labeling reagent for determination of bisphenol A in plasma samples. PubMed. [Link]
  • ScienceOpen. (2017).
  • ResearchGate. (2025). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. [Link]
  • Ye, X., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 77(16), 5407-5413. [Link]
  • PubChemLite. (n.d.). This compound. [Link]
  • ResearchGate. (2016). Identification of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS)
  • Oriental Journal of Chemistry. (n.d.).

Sources

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" affinity for imidazoline binding sites

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterization of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Affinity for Imidazoline Binding Sites Audience: Researchers, scientists, and drug development professionals.

Abstract

Imidazoline binding sites (IBS) represent a family of distinct receptors (I₁, I₂, and I₃) that are targets for a range of pharmacologically active compounds.[1] These sites are implicated in diverse physiological processes, including the central regulation of blood pressure (I₁), neurotransmission and neuroprotection (I₂), and insulin secretion (I₃).[1][2] The compound this compound is a prototypical structure representing a class of ligands that interact with these sites. A thorough characterization of its binding affinity and selectivity is crucial for understanding its therapeutic potential and mechanism of action. This guide provides a detailed framework and experimental protocols for determining the binding affinity of this compound and its analogs at I₁ and I₂ imidazoline binding sites using radioligand competition assays. It emphasizes the rationale behind experimental design, data analysis, and the importance of assessing off-target interactions, particularly at α₂-adrenoceptors.

Part 1: The Target System - Imidazoline Binding Sites (IBS)

Imidazoline receptors were first identified as non-adrenergic binding sites that recognize clonidine and other compounds bearing an imidazoline moiety.[1][3] They are pharmacologically distinct from adrenergic receptors, although many ligands show cross-reactivity. Understanding the nuances of each subtype is critical for targeted drug design.

  • I₁ Imidazoline Receptor: Primarily located in the brainstem, the I₁ receptor is involved in the central inhibition of the sympathetic nervous system, leading to a reduction in blood pressure.[2] This makes it a key target for antihypertensive drugs like moxonidine and rilmenidine, which exhibit greater selectivity for I₁ sites over α₂-adrenoceptors, resulting in a more favorable side-effect profile compared to older drugs like clonidine.[1] The I₁ receptor is not a classic G-protein coupled receptor; its signaling involves pathways like phospholipase C, leading to the generation of diacylglyceride and arachidonic acid.[4][5]

  • I₂ Imidazoline Receptor: The I₂ binding site is widely distributed in the brain and peripheral tissues, with high densities found on the outer mitochondrial membrane.[2][6] While its precise molecular identity remains elusive, it is known to be an allosteric site on monoamine oxidase (MAO) and may also be associated with brain creatine kinase.[2][3] Ligands targeting I₂ sites have shown potential in treating chronic pain, neurodegenerative diseases, and depression.[1][3] A selective I₂ agonist, CR4056, has shown promise as a non-opioid analgesic in clinical trials.[1]

  • I₃ Imidazoline Receptor: This site is primarily associated with pancreatic β-cells and is involved in the regulation of insulin secretion.[1][2] Its study is less advanced compared to I₁ and I₂, but it represents a potential target for metabolic disorders.

I₁ Receptor Signaling Cascade

The signaling pathway for the I₁ receptor diverges from conventional GPCR pathways. Activation leads to the hydrolysis of phosphatidylcholine, a distinct mechanism that underscores its unique identity.[4][5]

I1_Signaling Ligand I₁ Agonist (e.g., Moxonidine) Receptor I₁ Imidazoline Receptor (NISCH) Ligand->Receptor PLC Phospholipase C (PC-PLC) Receptor->PLC activates DAG Diacylglycerol (DAG) PLC->DAG PCholine Phosphatidylcholine PCholine->PLC hydrolyzes AA Arachidonic Acid & Eicosanoids DAG->AA leads to Response Physiological Response (e.g., ↓ Sympathetic Outflow) AA->Response

Caption: Simplified I₁-imidazoline receptor signaling pathway.

Part 2: Binding Affinity Profile of Imidazoline Ligands

To properly evaluate the binding characteristics of a novel compound like this compound, it is essential to compare its affinity to that of established reference ligands. The following table summarizes the binding affinities (Ki, in nM) of standard compounds used to define imidazoline and adrenergic receptor sites. These values serve as benchmarks for interpreting new experimental data.

CompoundI₁ Affinity (Ki, nM)I₂ Affinity (Ki, nM)α₂-Adrenoceptor Affinity (Ki, nM)Primary Classification
Clonidine ~1-10>1000~5-20Non-selective I₁/α₂ Agonist
Moxonidine ~1-5>1000~200-500Selective I₁ Agonist[1][7]
Idazoxan ~20-50~2-5~5-10I₂ Ligand / α₂ Antagonist[3]
2-BFI >1000~1-10>1000Selective I₂ Ligand[3][8]
Cirazoline ~50~1-5~100I₂ Ligand / α₁ Agonist[9][10]

Note: Ki values are approximate and can vary based on tissue preparation and experimental conditions.

Part 3: Experimental Protocols for Affinity Determination

The gold standard for determining the binding affinity of an unlabeled compound is the radioligand competition binding assay.[11][12] This method measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor.

Protocol 3.1: Radioligand Competition Binding Assay

Principle: This assay quantifies the interaction between a receptor and a ligand by measuring the displacement of a constant concentration of a radiolabeled ligand by increasing concentrations of an unlabeled test compound (e.g., this compound). The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

Materials & Reagents:

  • Receptor Source: Homogenized tissue membranes (e.g., rat kidney cortex for I₂, rat brainstem for I₁) or membranes from cells expressing the target receptor.

  • Radioligands:

    • For I₂ sites: [³H]Idazoxan or [³H]2-BFI.

    • For I₁ sites: [³H]Clonidine or [³H]Moxonidine.

    • For α₂-adrenoceptors: [³H]Rauwolscine or [³H]RX821002.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.

  • Non-specific Binding Agent: A high concentration (e.g., 10 µM) of a non-radioactive ligand to saturate the receptors (e.g., cirazoline for I₂, moxonidine for I₁).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration System: 96-well harvester with GF/B or GF/C glass fiber filters, pre-soaked in 0.3-0.5% polyethylenimine (PEI).

    • Rationale: PEI treatment reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters, thereby improving the signal-to-noise ratio.[13]

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[13]

    • Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

    • Wash the pellet by resuspending it in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well Plate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand, and 150 µL membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL non-specific agent (e.g., 10 µM cirazoline), 50 µL radioligand, and 150 µL membrane preparation.

    • Competition Wells: Add 50 µL of each concentration of the test compound, 50 µL radioligand, and 150 µL membrane preparation.

    • Rationale: Running each condition in triplicate is essential for statistical robustness. The NSB wells are critical for determining the amount of radioligand that binds non-specifically to filters and lipids, which must be subtracted from all other measurements.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[13] This should be determined in preliminary time-course experiments. Gently agitate the plate during incubation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the PEI-soaked glass fiber filter mat using a cell harvester.[14]

    • Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Rationale: Rapid filtration and washing with ice-cold buffer are crucial to minimize the dissociation of the radioligand from the receptor while effectively removing unbound radioactivity.

  • Quantification:

    • Dry the filter mat (e.g., 30-60 minutes at 50°C).

    • Place the filters into scintillation vials or a compatible plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding assays).[13]

Part 4: Workflow and Interpretation

A systematic workflow ensures reproducible and reliable results. The process involves careful preparation, execution, and analysis to derive meaningful affinity data.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue Select Tissue/Cells (e.g., Rat Kidney) Membrane Prepare Membranes (Homogenization & Centrifugation) Tissue->Membrane QC Protein Quantification (BCA Assay) Membrane->QC Setup Plate Assay (Total, NSB, Competition) QC->Setup Incubate Incubate to Equilibrium (e.g., 60 min @ 25°C) Setup->Incubate Filter Harvest & Wash (Rapid Filtration) Incubate->Filter Count Scintillation Counting (Measure CPM) Filter->Count Curve Generate Competition Curve (% Specific Binding vs. [Log Cpd]) Count->Curve IC50 Calculate IC₅₀ (Non-linear Regression) Curve->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki Result Final Affinity Value (Ki) Ki->Result

Caption: Experimental workflow for determining ligand binding affinity (Ki).

Interpreting the Results: The primary output, the Ki value, represents the intrinsic affinity of this compound for the target receptor. A lower Ki value indicates higher affinity. To build a complete pharmacological profile, it is imperative to:

  • Determine Selectivity: Calculate the ratio of Ki values for different receptors. For example, a high I₂/I₁ or I₂/α₂ selectivity ratio (e.g., >100) indicates a compound that preferentially binds to the I₂ site.[10][15]

  • Screen for Off-Target Binding: Given the structural similarity of many imidazoline ligands to α-adrenergic ligands, screening against α₁ and α₂-adrenoceptors is mandatory to rule out confounding effects and predict potential side effects.[16]

Conclusion

The protocols and framework detailed in this application note provide a robust system for the pharmacological characterization of this compound and related compounds at imidazoline binding sites. By employing systematic radioligand competition assays and careful data analysis, researchers can accurately determine binding affinities and selectivity profiles. This information is fundamental to advancing drug discovery efforts targeting the imidazoline system for the treatment of hypertension, chronic pain, and neurological disorders.

References

  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. [Link]
  • MacKinnon, A. C., et al. (1993). Imidazoline binding sites and signal transduction pathways. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 383-390. [Link]
  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways.
  • Wikipedia contributors. (2023). Imidazoline receptor. Wikipedia. [Link]
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-83. [Link]
  • Pérez, V., et al. (2001). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents. Bioorganic & Medicinal Chemistry, 9(4), 1033-1043. [Link]
  • Nutt, D. J., et al. (1995). Functional studies of specific imidazoline-2 receptor ligands. Annals of the New York Academy of Sciences, 763, 125-139. [Link]
  • Reis, D. J., et al. (Eds.). (1995). The Imidazoline Receptor: Pharmacology, Functions, Ligands, and Relevance to Biology and Medicine. Annals of the New York Academy of Sciences, 763. [Link]
  • Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731. [Link]
  • Saczewski, F., et al. (2006). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(19), 6679-6685. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Costa, G., et al. (2022). An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging. Frontiers in Pharmacology, 13, 860361. [Link]
  • Agabiti-Rosei, E., & Mancia, G. (2001). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Journal of Hypertension, 19(Suppl 1), S3-S9. [Link]
  • Eglen, R. M. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
  • Puratchikody, A., & Nallu, M. (2007). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
  • Oncodesign Services. (n.d.). Radioligand Binding Assay. In Vitro Biology. [Link]
  • Bousquet, P., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological Reviews, 72(1), 50-79. [Link]
  • Bibi, A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9323-9338. [Link]
  • Kovtun, A.L., et al. (2021). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • National Center for Biotechnology Information. (2012). 2-(2-[[O-11C]Tolyl)vinyl]-4,5-dihydro-1H-imidazole. PubChem. [Link]
  • Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841. [Link]
  • Mohammadi, R., et al. (2023). Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Chemistry, 2023, 1-10. [Link]
  • Asif, M. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. International Journal of Medical Sciences, 18(5), 1166-1193. [Link]
  • Global Substance Registration System. (n.d.). 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL. gsrs.
  • Sahu, S. K., et al. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone of pharmacophore design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its significance. Tetra-substituted imidazoles, in particular, offer a three-dimensional diversity that is crucial for fine-tuning molecular interactions with biological targets. The development of efficient, atom-economical, and scalable synthetic routes to these complex heterocycles is therefore a paramount objective for researchers in both academic and industrial settings.

This document provides a comprehensive guide to the one-pot synthesis of tetra-substituted imidazoles, a powerful strategy that streamlines the synthetic process by combining multiple reaction steps into a single operation. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, and provide detailed, field-proven protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only replicate these methods but also to innovate upon them.

The Strategic Advantage of One-Pot Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency and atom economy.[1] The one-pot synthesis of tetra-substituted imidazoles, often a four-component reaction, epitomizes these advantages. By combining a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium salt (typically ammonium acetate as a source of ammonia) in a single reaction vessel, this approach obviates the need for isolating intermediates, thereby saving time, reagents, and reducing waste.[2][3] This streamlined workflow is particularly advantageous in the context of library synthesis for high-throughput screening, where speed and simplicity are of the essence.

Mechanistic Insights: The Debus-Radziszewski Reaction

The classical method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction.[4][5] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] In the synthesis of tetra-substituted imidazoles, a primary amine is used in place of one equivalent of ammonia, leading to the incorporation of a fourth substituent on the imidazole nitrogen.[4]

While the exact mechanism is not definitively established, it is generally proposed to occur in two main stages[4][6]:

  • Diimine Formation: The 1,2-dicarbonyl compound condenses with ammonia (derived from ammonium acetate) to form a diimine intermediate.

  • Condensation and Cyclization: This diimine then condenses with the aldehyde to form the imidazole ring.[4][6] The primary amine is incorporated to form the final N-substituted product.

The overall transformation can be visualized as follows:

G Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + Ammonia Aldehyde Aldehyde Imidazole Tetra-substituted Imidazole Aldehyde->Imidazole Amine Primary Amine Amine->Imidazole Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Diimine Diimine->Imidazole + Aldehyde + Primary Amine

Caption: Proposed reaction pathway for the one-pot synthesis of tetra-substituted imidazoles.

Catalysis: The Key to Efficiency and Versatility

A variety of catalysts have been employed to promote the one-pot synthesis of tetra-substituted imidazoles, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. The choice of catalyst can be critical and is often dictated by the desired substrate scope and operational simplicity.

Catalyst TypeExamplesAdvantages
Solid Acid Catalysts Zeolites (H-ZSM-22, ZSM-11), Silica-supported sulfuric acid (SiO2-Pr-SO3H), MCM-41Environmentally benign, reusable, easy to separate from the reaction mixture.[7][8][9][10]
Lewis Acids InCl₃·3H₂O, FeCl₃·6H₂O, Zr(acac)₄Mild reaction conditions, high yields.[11]
Brønsted Acids p-Toluenesulfonic acid (p-TsOH)Inexpensive, readily available, and effective.[8][12]
Nanocatalysts Nanocrystalline MgAl₂O₄, nano-TiCl₄·SiO₂High surface area leading to high catalytic activity, short reaction times.[11]
Other Molecular Iodine, Ionic LiquidsMild conditions, good yields.[11]

The use of solid acid catalysts is particularly noteworthy from a green chemistry perspective, as they can often be recovered by simple filtration and reused multiple times without a significant loss of activity.[8][10][13]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of tetra-substituted imidazoles. It is recommended to optimize the reaction conditions for each specific substrate combination.

General Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Combine Reactants & Catalyst B 2. Reaction Under Optimized Conditions (e.g., Reflux, Sonication, or Heating) A->B C 3. Monitor Reaction Progress (TLC) B->C D 4. Work-up Procedure (e.g., Pour into ice water, filter) C->D Reaction Complete E 5. Catalyst Recovery (if applicable) D->E F 6. Product Purification (e.g., Recrystallization) D->F E->A Reuse G 7. Characterization (FTIR, NMR, Mass Spec) F->G

Caption: A generalized workflow for the one-pot synthesis of tetra-substituted imidazoles.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis in Refluxing Ethanol

This protocol is a robust and widely applicable method for the synthesis of a variety of tetra-substituted imidazoles.[8][12]

Materials:

  • Benzil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Primary amine (1 mmol)

  • Ammonium acetate (5 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.04 g)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add benzil (1 mmol), the desired aromatic aldehyde (1 mmol), the primary amine (1 mmol), ammonium acetate (5 mmol), and p-TsOH (0.04 g).

  • Add ethanol (5 mL) to the mixture.

  • Stir the mixture under reflux conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain the pure tetra-substituted imidazole.[8]

Protocol 2: Nanocrystalline MgAl₂O₄ Catalyzed Synthesis under Ultrasonic Irradiation

This protocol offers a more environmentally friendly approach, utilizing ultrasonic irradiation to accelerate the reaction.[11]

Materials:

  • 1,2-Diketone (e.g., benzil) (1 mmol)

  • Aldehyde (1 mmol)

  • Primary aromatic amine (4 mmol)

  • Ammonium acetate (4 mmol)

  • Nanocrystalline MgAl₂O₄ (0.05 g)

  • Ethanol (2 mL)

Procedure:

  • In a 50 mL flask, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), primary aromatic amine (4 mmol), and ammonium acetate (4 mmol).

  • Add nanocrystalline MgAl₂O₄ (0.05 g) and ethanol (2 mL).

  • Sonicate the mixture using an ultrasound bath (e.g., 50 kHz) at 60 °C. The temperature can be controlled using a water bath.[11]

  • Monitor the reaction by TLC.

  • Upon completion, follow a suitable work-up and purification procedure, such as adding water and filtering the product, followed by recrystallization.

Substrate Scope and Yields

The one-pot synthesis of tetra-substituted imidazoles is compatible with a wide range of functional groups on both the aldehyde and amine precursors. The following table provides representative examples.

EntryAldehydeAmineCatalystConditionsYield (%)
1BenzaldehydeAnilinep-TsOHEthanol, Reflux95
24-ChlorobenzaldehydeAnilinep-TsOHEthanol, Reflux98
34-MethoxybenzaldehydeAnilinep-TsOHEthanol, Reflux94
44-NitrobenzaldehydeAnilinep-TsOHEthanol, Reflux92
54-ChlorobenzaldehydeAnilineNanocrystalline MgAl₂O₄Ethanol, 60°C, Ultrasound94
6Benzaldehyde4-MethylanilineNanocrystalline MgAl₂O₄Ethanol, 60°C, Ultrasound95

Yields are based on reported literature and may vary.

It has been observed that aromatic aldehydes bearing electron-withdrawing groups can sometimes lead to increased product yields.[9]

Characterization of Products

The synthesized tetra-substituted imidazoles should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. For example, the C=N stretching vibration is typically observed around 1505 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule. Aromatic protons typically appear in the region of δ 7.15–7.47 ppm in ¹H NMR.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

Conclusion and Future Outlook

The one-pot synthesis of tetra-substituted imidazoles is a powerful and versatile tool for medicinal and organic chemists. The development of novel, environmentally friendly, and reusable catalysts continues to enhance the efficiency and applicability of this methodology.[13][14] As the demand for structurally diverse compound libraries for drug discovery grows, these efficient synthetic strategies will undoubtedly play an increasingly important role in the development of new therapeutic agents.[15][16] The protocols and insights provided in this document are intended to serve as a solid foundation for researchers to build upon in their quest for novel imidazole-based molecules with significant biological activity.[17]

References

  • Bhat, S. U., Naikoo, R. A., & Tomar, R. (2016). One Pot Synthesis of Tetra-Substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 As a Heterogeneous Solid Acid Catalyst. International Research Journal of Pure and Applied Chemistry, 11(1), 1–10. [Link]
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Heravi, M. M., Sadjadi, S., Oskooie, H. A., Hekmatshoar, R., & Bamoharram, F. F. (2010). Four-Component, One-Pot Synthesis of Tetra-Substituted Imidazoles Using a Catalytic Amount of MCM-41 or p-TsOH.
  • Gholap, A. R., & Niphade, S. L. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Avicenna Journal of Medical Biochemistry, 1(1), e5656. [Link]
  • Zang, H., Su, Q., Mo, Y., & Cheng, Y. (2013). One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO 2 -Pr-SO 3 H). Arabian Journal of Chemistry, 10, S1638-S1643. [Link]
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
  • Singh, U., Kumar, S., & Singh, S. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research & Reviews in Bio-Sciences, 6(3), 117-121. [Link]
  • Zare, A., Abi, F., Mohtasham, N., & Zare, M. (2019). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances, 9(47), 27361-27369. [Link]
  • Kumar, A., Singh, S., & Kumar, R. (2019). One-Pot Synthesis of Tetra Substituted Imidazoles Catalyzed by Fly Ash Supported Bi2O3–ZnO. Journal of Nanoscience and Nanotechnology, 19(12), 8163-8171. [Link]
  • ResearchGate. (n.d.). Multicomponent synthesis of tetrasubstituted imidazoles 4.
  • Bamoniri, A., & Mirjalili, B. F. (2016). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 18(19), 5238-5247. [Link]
  • Dhule, D. A. (2022, January 23). Synthesis, mechanism and application of Organic Name reaction.pptx. SlideShare. [Link]
  • Rostamizadeh, S., Shadjoo, B., & Amani, A. M. (2012). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 2(2), 506-509. [Link]
  • SlideShare. (2022, January 23). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
  • Khan, K., Ullah, H., & Hussain, A. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
  • Dey, S., Chakraborty, K., Pradhan, K., & Ghosh, P. (2022). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. Letters in Drug Design & Discovery, 19(10), 875-894. [Link]
  • Pola, S., Sudhakar, A., & Gosh, S. (2013). ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 3(4), 270-277. [Link]
  • de Oliveira, R. S., et al. (2018). A Novel Tetrasubstituted Imidazole as a Prototype for the Development of Anti-inflammatory Drugs.
  • ResearchGate. (n.d.). Synthesis of tetrasubstituted imidazoles.
  • ResearchGate. (2016). (PDF) One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst.
  • Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
  • Yakan, H., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-866. [Link]
  • Dabhi, N. N., et al. (2021). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 11(57), 36166-36176. [Link]

Sources

Application Note: Fabrication of High-Sensitivity Humidity Sensors Using 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazole Derivatives in Humidity Sensing

The precise monitoring of humidity is critical across a multitude of sectors, including industrial processing, environmental monitoring, and healthcare.[1] Organic electronics present a compelling avenue for the development of next-generation sensors due to their flexibility, low cost, and ease of fabrication.[2][3][4] Among the diverse range of organic materials, imidazole derivatives have garnered significant attention for their unique chemical and photophysical properties.[5][6][7] This application note provides a comprehensive guide to the fabrication and characterization of a high-sensitivity humidity sensor based on the imidazole derivative, 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (DPIP).

DPIP, a lophine derivative, is an excellent candidate for humidity sensing due to its molecular structure, which features specific sites for interaction with water molecules.[1][8] The imidazole ring contains both N-H and N sites, while the phenol group provides an O-H site, all of which can form hydrogen bonds with water.[1] This interaction alters the dielectric properties of the material, which can be measured as a change in capacitance or resistance, forming the basis of the sensor's operation.

Scientific Principles: The Sensing Mechanism of DPIP

The humidity sensing mechanism of DPIP is rooted in the interaction of water molecules with the functional groups of the compound. At low humidity levels, water molecules are chemisorbed onto the surface of the DPIP film. As the relative humidity (RH) increases, physisorption and capillary condensation within the porous structures of the film become the dominant processes.[2]

The interaction between water molecules and the N-H, N, and O-H sites of DPIP leads to an increase in the dielectric constant of the material.[1] This change is due to the high polarity of water molecules. The Grotthuss mechanism, involving proton hopping between adjacent water molecules, contributes to the charge transport, further influencing the electrical properties of the sensor.[8] The porous, flaky morphology of the deposited DPIP film, as observed in scanning electron microscopy (SEM) studies, provides a large surface area for water molecule adsorption, enhancing the sensor's sensitivity.[1][9]

The potential for excited-state intramolecular proton transfer (ESIPT) in similar phenol-imidazole compounds may also play a role, where the presence of water molecules could influence the photophysical properties, although the primary sensing modality discussed here is electrical.[10][11][12][13][14]

DPIP_Humidity_Sensing_Mechanism cluster_0 Sensor Surface cluster_1 Environment DPIP_Molecule DPIP Molecule (N-H, N, O-H sites) Electrical_Change Change in Capacitance/ Resistance DPIP_Molecule->Electrical_Change Alters Dielectric Constant Porous_Structure Porous Film Structure Porous_Structure->Electrical_Change Enhances Interaction Water_Molecules H₂O Molecules Water_Molecules->DPIP_Molecule Hydrogen Bonding Water_Molecules->Porous_Structure Adsorption & Condensation Sensor_Signal Humidity Reading Electrical_Change->Sensor_Signal Measured Signal

Caption: Humidity sensing mechanism of a DPIP-based sensor.

Experimental Protocols: From Synthesis to Sensor Fabrication

Synthesis of 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (DPIP)

While DPIP is commercially available, for researchers interested in synthesizing the material, a common method is a one-pot, three-component reaction.[15] This involves the condensation of benzil, a substituted aldehyde (in this case, salicylaldehyde), and ammonium acetate.

Protocol for DPIP Synthesis:

  • Reactant Mixture: In a round-bottom flask, combine benzil (1 equivalent), salicylaldehyde (1 equivalent), and ammonium acetate (1.5-2 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.[16]

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[16]

  • Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure DPIP.

Fabrication of the DPIP-Based Humidity Sensor

The following protocol details the fabrication of a surface-type humidity sensor using a drop-casting method.

Materials and Equipment:

  • Glass or flexible substrates (e.g., PET)

  • Metal for electrodes (e.g., Silver (Ag) or Aluminum (Al))

  • DPIP powder

  • Solvent for DPIP (e.g., Chloroform or THF)

  • Ultrasonic bath

  • Thermal evaporator or screen-printing setup for electrodes

  • Micropipette

  • LCR meter for electrical characterization

  • Humidity-controlled chamber

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to remove any organic and inorganic contaminants.

    • Sonciate the substrate in acetone for 15 minutes, followed by sonication in deionized (DI) water for 15 minutes.[1]

    • Dry the substrate using a nitrogen gun or by heating in an oven.

  • Electrode Deposition:

    • Deposit interdigitated electrodes onto the cleaned substrate. This can be achieved through thermal evaporation of a metal (e.g., Ag or Al) through a shadow mask or by screen-printing a conductive paste.[1][8]

    • A typical electrode gap is in the range of 20-50 µm.[8]

  • Preparation of DPIP Solution:

    • Prepare a solution of DPIP by dissolving a known amount of the synthesized or purchased powder in a suitable organic solvent. A typical concentration is in the range of 1-5 mg/mL.

    • Sonciate the solution for a few minutes to ensure complete dissolution and homogeneity.

  • Deposition of the Sensing Layer:

    • Using a micropipette, carefully drop-cast the DPIP solution onto the area between the interdigitated electrodes.[1]

    • Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This will result in the formation of a thin film of DPIP.

    • The morphology of the film, which is crucial for sensor performance, is influenced by the solvent evaporation rate and the concentration of the solution.

Sensor_Fabrication_Workflow Start Start Substrate_Cleaning 1. Substrate Cleaning (Acetone & DI Water Sonication) Start->Substrate_Cleaning Electrode_Deposition 2. Electrode Deposition (e.g., Thermal Evaporation) Substrate_Cleaning->Electrode_Deposition DPIP_Solution_Prep 3. DPIP Solution Preparation (Dissolve in Solvent) Electrode_Deposition->DPIP_Solution_Prep Drop_Casting 4. Drop-Casting of DPIP (Onto Electrodes) DPIP_Solution_Prep->Drop_Casting Drying 5. Solvent Evaporation (Film Formation) Drop_Casting->Drying Characterization 6. Sensor Characterization (In Humidity Chamber) Drying->Characterization End End Characterization->End

Caption: Workflow for the fabrication of a DPIP-based humidity sensor.

Characterization and Performance Metrics

Once fabricated, the sensor's performance must be rigorously evaluated. This involves placing the sensor in a humidity-controlled chamber and measuring its electrical properties at various RH levels.

Key Performance Parameters:

  • Sensitivity: The change in capacitance or resistance per unit change in relative humidity.

  • Response and Recovery Time: The time taken for the sensor to reach 90% of its final response when exposed to a step change in humidity (response time) and the time taken to return to 10% of its original value when the humidity is removed (recovery time).[1]

  • Hysteresis: The difference in the sensor's output when approaching a specific humidity level from a lower RH compared to approaching it from a higher RH.[1]

  • Linearity: The degree to which the sensor's response is proportional to the input humidity.

  • Stability and Repeatability: The ability of the sensor to maintain its performance characteristics over time and after repeated humidity cycles.

Expected Performance of a DPIP-Based Humidity Sensor:

ParameterTypical ValueReference
Humidity Range45-95% RH[1]
Capacitance Change (1-10 kHz)7.43 pF to 378 pF[1]
Response Time~34 seconds[1]
Recovery Time~6 seconds[1]
HysteresisLow[1]
Goodness of Fit (R²)~0.99[1]

Troubleshooting and Optimization

  • Low Sensitivity: This may be due to a non-porous sensing film. Try varying the concentration of the DPIP solution or the solvent evaporation rate. A more volatile solvent can sometimes lead to a more porous film.

  • High Hysteresis: This can be caused by slow desorption of water from the sensing layer. Annealing the film at a moderate temperature (below its decomposition point) may help to stabilize the morphology and reduce hysteresis.

  • Slow Response/Recovery: A thick sensing film can lead to slower diffusion of water molecules. Optimize the volume of the drop-cast solution to achieve a thinner, more uniform film.

  • Poor Repeatability: Incomplete removal of contaminants from the substrate can lead to inconsistent film formation. Ensure the substrate cleaning protocol is strictly followed.

Conclusion

2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol has demonstrated significant potential as a sensing material for the fabrication of high-performance humidity sensors. The straightforward fabrication process using drop-casting, combined with the material's inherent sensitivity to water molecules, makes it an attractive option for researchers and developers in the field of chemical sensors. By following the protocols and understanding the underlying scientific principles outlined in this application note, a reliable and sensitive humidity sensor can be successfully fabricated and characterized.

References

  • A. Khan, et al. (2023). High sensitivity and low hysteresis of humidity sensor based on imidazole derivative. Results in Optics, 11, 100401. [Link]
  • Pavlova, E., et al. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. Biophysical Chemistry, 207, 68-77. [Link]
  • Pawar, S. S., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)
  • Khan, A., et al. (2023). Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol.
  • Gudala, K., et al. (2016). Design, synthesis, photophysical and electrochemical properties of 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes. Dalton Transactions, 45(4), 1563-1571. [Link]
  • Khan, A., et al. (2025). Frequency and humidity dependent sensing properties of 3-(4, 5-diphenyl-1H-imidazol-2-yl)phenol based humidity sensor.
  • Mihaylova, D., et al. (2024). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 29(1), 234. [Link]
  • Nakashima, K. (2003). Lophine derivatives as versatile analytical tools.
  • Shalaby, E. M., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9349-9366. [Link]
  • Nakashima, K. (2003). Lophine derivatives as versatile analytical tools.
  • Yanover, D., & Kaftory, M. (2010). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o131. [Link]
  • Xu, Y., et al. (2020). Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol. Physical Chemistry Chemical Physics, 22(34), 19141-19149. [Link]
  • Heravi, M. M., et al. (2015). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 3(1), 1-5. [Link]
  • Orucova, N. (2022). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 23(1), 89-98. [Link]
  • Gudala, K., et al. (2016). Design, Synthesis, Photophysical and Electrochemical Properties of 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based Boron Complexes.
  • Ghodke, P. V., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters, 10(4), 517-523. [Link]
  • Wang, Y., et al. (2025). Imidazole-Based Metal-Organic Materials: Chemistry Design via Metal Cations for Advanced Chemical Sensors. ACS Sensors. [Link]
  • Chen, L., et al. (2025). Atmospheric imidazole formation: Unraveling the roles of precursors, humidity, and aerosol acidity. Environmental Pollution, 386, 127214. [Link]
  • Tolbert, L. M., et al. (2003). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Photochemical & Photobiological Sciences, 2(1), 91-96. [Link]
  • Thomas, K. R. J., et al. (2013). Optical properties of 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol. Journal of Luminescence, 134, 433-439. [Link]
  • Wang, H., et al. (2019). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 9(46), 26801-26808. [Link]
  • Sivaraman, G., et al. (2017). Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. Photochemical & Photobiological Sciences, 16(5), 769-777. [Link]
  • Z. M. Rittersma. (2014). Humidity Sensors Principle, Mechanism, and Fabrication Technologies: A Comprehensive Review. Sensors, 14(5), 7881-7939. [Link]
  • Kim, D., et al. (2018). Direct Fabrication of Ultra-Sensitive Humidity Sensor Based on Hair-Like Laser-Induced Graphene Patterns. Micromachines, 9(12), 630. [Link]
  • S. M. I. Saad, et al. (2021). Fabrication and Materials Integration of Flexible Humidity Sensors for Emerging Applications. ACS Applied Materials & Interfaces, 13(13), 14757-14782. [Link]
  • Rodríguez-Sanz, E., et al. (2022). Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol. The Journal of Physical Chemistry B, 126(11), 2269-2281. [Link]
  • Wang, Y., et al. (2025). Theoretical Investigation on the Excited-State Proton Transfer Mechanism of 2-(1 H-benzo[d]imidazol-2-yl).

Sources

Use of "2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol" in fluorescent dyes and catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Advanced Research

For researchers, scientists, and professionals in drug development, the exploration of versatile molecular scaffolds is paramount. Among these, 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a derivative of lophine, stands out for its remarkable photophysical properties and catalytic potential. This guide provides a comprehensive overview, from synthesis to application, grounded in established scientific principles and methodologies.

Introduction: The Dual-Personality of a Lophine Derivative

2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, hereafter referred to as HPI, is a heterocyclic organic compound belonging to the triarylimidazole family. Its progenitor, lophine (2,4,5-triphenylimidazole), was the first chemiluminescent compound discovered and has been studied for over a century.[1] HPI inherits this rich photochemical legacy, but with a crucial structural modification: the inclusion of a hydroxyl group on one of the phenyl rings, positioned ortho to the imidazole core.

This specific arrangement of a proton-donating phenol group adjacent to the proton-accepting imidazole ring enables a fascinating photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] Upon photoexcitation, the phenolic proton rapidly transfers to the imidazole nitrogen, creating a transient keto-tautomer that is responsible for a distinct, large Stokes-shifted fluorescence emission.[4] This property makes HPI an exceptionally sensitive and versatile fluorescent probe for environmental changes, including pH and the presence of metal ions.[5]

Beyond its role as a fluorophore, the imidazole nucleus is a cornerstone in catalysis and medicinal chemistry.[6][7] The nitrogen atoms can act as potent ligands for transition metals, forming stable complexes that catalyze a wide array of organic transformations.[6] The unique combination of a chelating phenol and a coordinating imidazole ring within the HPI structure presents significant opportunities for designing novel catalysts. This document will detail the synthesis of HPI and provide in-depth protocols for its application as both a fluorescent sensor and a catalytic ligand.

Synthesis of 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (HPI)

The most efficient and common method for synthesizing HPI and its analogues is the Radziszewski reaction, a one-pot, three-component condensation.[8][9] This approach offers high yields and operational simplicity, making it accessible for most laboratory settings.

Protocol: One-Pot Synthesis of HPI

This protocol details the synthesis of HPI from benzil, salicylaldehyde (for the ortho-phenol product), and ammonium acetate.

Materials:

  • Benzil (1.0 mmol, 210.2 mg)

  • Salicylaldehyde (1.0 mmol, 122.1 mg, 105 µL)

  • Ammonium acetate (2.5 mmol, 192.7 mg)

  • Glacial acetic acid or ethanol (5-10 mL)[10]

  • Crushed ice and distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add benzil (1.0 mmol), salicylaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and 10 mL of glacial acetic acid.[10]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 118°C for acetic acid) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-3 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 100 mL of crushed ice and water. A solid precipitate will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any residual acetic acid and ammonium salts.

  • Purification: Purify the crude product by recrystallization from hot ethanol to obtain pure 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol as a solid.[10][11]

Expected Yield: 70-85%.

G cluster_workflow Synthesis Workflow for HPI reactants 1. Combine Reactants (Benzil, Salicylaldehyde, Ammonium Acetate in Solvent) reflux 2. Heat to Reflux (2-3 hours) reactants->reflux monitor 3. Monitor via TLC reflux->monitor precipitate 4. Cool & Precipitate (Pour into ice water) monitor->precipitate Reaction Complete filter 5. Filter & Wash Solid precipitate->filter purify 6. Recrystallize (Hot Ethanol) filter->purify product Pure HPI Product purify->product

Caption: Workflow for the one-pot synthesis of HPI.

PART 1: Application as a Fluorescent Dye and Probe

The defining feature of HPI is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that underpins its utility as a fluorescent sensor.

Mechanism of Action: ESIPT

In the ground state, HPI exists predominantly in its enol form, with an intramolecular hydrogen bond between the phenolic -OH group and a nitrogen atom of the imidazole ring. Upon absorption of a photon (hν), the molecule is promoted to an excited state. In this state, the acidity of the phenol and the basicity of the imidazole nitrogen increase, triggering an ultrafast transfer of the proton to form an excited keto-tautomer. This tautomer then relaxes to the ground state by emitting a photon (hν') at a significantly longer wavelength (lower energy) than the initial absorption. This process results in an unusually large Stokes shift, which is highly advantageous for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.[4][12]

G cluster_esipt ESIPT Mechanism in HPI GS_Enol Ground State (Enol) ES_Enol Excited State (Enol) GS_Enol->ES_Enol Absorption (hν) ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto ESIPT (fs) GS_Keto Ground State (Keto Tautomer) ES_Keto->GS_Keto Fluorescence (hν') GS_Keto->GS_Enol Relaxation

Caption: The Jablonski diagram for the ESIPT process in HPI.

Photophysical Properties

The photophysical characteristics of HPI and related compounds are highly sensitive to their environment. Boron complexes of similar structures exhibit distinct emission maxima around 378-387 nm.[13] The ESIPT emission, however, is typically observed at much longer wavelengths, often in the green to orange part of the spectrum.[3]

PropertyTypical Value RangeSignificanceSource
Absorption Max (λ_abs) 320 - 380 nmCorresponds to the S₀ → S₁ transition of the enol form.[13][14]
Emission Max (λ_em) 450 - 550 nmCorresponds to the emission from the keto-tautomer after ESIPT.[3][15]
Stokes Shift >100 nmLarge shift reduces spectral overlap, ideal for sensing.[4][12]
Quantum Yield (Φ_F) Variable (0.01 - 0.3)Efficiency of fluorescence; highly dependent on solvent and binding events.[16]
Application Note 1: Fluorescent Sensing of Metal Ions (e.g., Zn²⁺)

Principle: The ESIPT process is highly sensitive to perturbations of the intramolecular hydrogen bond. When a metal ion like Zn²⁺ is introduced, it can coordinate with both the phenolic oxygen and an imidazole nitrogen. This coordination inhibits the proton transfer process, leading to a quenching of the long-wavelength ESIPT emission and often an appearance or enhancement of the "normal" enol emission at a shorter wavelength. This "on-off" or ratiometric change in fluorescence allows for sensitive detection of the metal ion.[5]

Protocol: Fluorometric Titration for Zn²⁺ Detection

  • Stock Solutions:

    • Prepare a 1.0 mM stock solution of HPI in a suitable solvent like DMF or an 8:2 THF/water mixture.[17]

    • Prepare a 10.0 mM stock solution of ZnCl₂ in deionized water.

  • Sample Preparation:

    • In a series of cuvettes, add a fixed amount of the HPI stock solution to reach a final concentration of 10 µM in a total volume of 2 mL of the chosen solvent system.

    • Add increasing volumes of the ZnCl₂ stock solution to the cuvettes to achieve final Zn²⁺ concentrations ranging from 0 to 100 µM (0 to 10 equivalents).

  • Measurement:

    • Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Excite the samples at the absorption maximum of HPI (e.g., ~340 nm).

    • Scan the emission from 360 nm to 650 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the ESIPT emission maximum (e.g., ~520 nm) as a function of Zn²⁺ concentration.

    • Observe the decrease in intensity as the metal ion concentration increases, indicating complexation and ESIPT inhibition.

PART 2: Application in Catalysis

The HPI scaffold is not only a potent fluorophore but also an excellent platform for developing catalysts. The imidazole ring is a well-established component in both organocatalysis and as a ligand for transition metals.[6][18]

Principle of Action

The catalytic activity of HPI-based systems stems from two key features:

  • Ligand for Metal Catalysis: The two nitrogen atoms of the imidazole ring and the oxygen of the ortho-phenol group can act as a tridentate or bidentate chelating ligand. This coordination stabilizes metal centers, modulating their reactivity and selectivity in reactions such as cross-coupling, oxidation, or polymerization.[6]

  • Organocatalysis: The imidazole moiety contains both a nucleophilic (basic) nitrogen and an acidic N-H proton, allowing it to act as a bifunctional catalyst, for instance, in acyl transfer reactions.[18]

Application Note 2: Synthesis of a HPI-Metal Complex

Principle: HPI can be readily deprotonated at the phenolic position to form a phenoxide, which then acts as an anionic ligand that binds strongly to a metal center, complemented by coordination from an imidazole nitrogen. This protocol provides a general method for synthesizing a representative copper (II) complex.

Protocol: Synthesis of a [Cu(HPI)₂] Complex

  • Ligand Solution: Dissolve HPI (2.0 mmol) in 20 mL of a suitable solvent like methanol or THF.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride (CuCl₂, 1.0 mmol) in 10 mL of the same solvent.

  • Complexation: Slowly add the copper(II) chloride solution to the HPI solution while stirring vigorously at room temperature.

  • Base Addition: Add a mild base, such as triethylamine (2.2 mmol), dropwise to the mixture to facilitate the deprotonation of the phenolic hydroxyl group. A color change and/or precipitation of the complex should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC by observing the consumption of HPI).

  • Isolation: If a precipitate forms, collect the solid complex by filtration, wash with cold solvent, and dry under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

G cluster_workflow Metal Complexation Workflow ligand 1. Dissolve HPI Ligand mix 3. Mix Ligand & Metal Solutions ligand->mix metal 2. Dissolve Metal Salt (e.g., CuCl₂) metal->mix base 4. Add Base (e.g., Et₃N) mix->base react 5. Stir at Room Temp base->react isolate 6. Isolate & Purify Complex react->isolate product [Cu(HPI)₂] Complex isolate->product

Caption: General workflow for synthesizing a HPI-metal complex.

Conclusion and Future Outlook

2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is a molecule of significant scientific interest, offering a rare duality of function. Its robust and tunable fluorescence, governed by the elegant ESIPT mechanism, makes it a powerful tool for developing sensitive and selective chemical sensors. Simultaneously, its structural features provide a robust scaffold for the design of novel transition metal and organocatalysts. The straightforward synthesis and rich chemistry of HPI ensure its continued relevance in materials science, analytical chemistry, and drug development, with future research likely to explore its applications in live-cell imaging[15][19], photodynamic therapy, and asymmetric catalysis.

References

  • ResearchGate. (2025). Lophine derivatives as versatile analytical tools.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazole Compounds in Catalysis and Pharmaceutical Research.
  • Dalton Transactions. (n.d.). Design, synthesis, photophysical and electrochemical properties of 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes.
  • Drpic, D., et al. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. National Center for Biotechnology Information.
  • Chemical Communications. (n.d.). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum.
  • Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • ResearchGate. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum.
  • MDPI. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.
  • ResearchGate. (2025). Evaluation of fluorescence properties of novel Lophine Derivatives.
  • Bruice, T. C., & Schmir, G. L. (n.d.). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. ACS Publications.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.
  • ResearchGate. (2014). Design, Synthesis, Photophysical and Electrochemical Properties of 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based Boron Complexes.
  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • PubMed. (n.d.). Optical properties of 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol.
  • ACS Applied Materials & Interfaces. (n.d.). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.
  • National Center for Biotechnology Information. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review.
  • MDPI. (n.d.). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence.
  • ResearchGate. (2011). A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol.
  • Semantic Scholar. (n.d.). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z.
  • OMICS International. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of this compound, a substituted imidazoline, is a critical process in the development of various pharmacologically active compounds. Imidazoline derivatives are known for their diverse biological activities, making their efficient synthesis a key focus in medicinal chemistry. The most common synthetic routes involve the condensation of a salicylic acid derivative with ethylenediamine or the reaction of salicylonitrile with ethylenediamine. While seemingly straightforward, these reactions are often plagued by issues that can significantly impact the yield and purity of the final product. This guide will address these challenges directly, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is analyzed from a mechanistic perspective to provide a foundational understanding of the problem and its solution.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired product is one of the most common and frustrating challenges. The root cause often lies in the reaction equilibrium or the degradation of reactants and products.

Possible Causes and Solutions:

  • Inefficient Water Removal: The condensation reaction to form the imidazoline ring is a reversible process that produces water.[1][2] Failure to remove water from the reaction mixture will prevent the equilibrium from shifting towards the product side, resulting in low conversion.

    • Solution: Employ azeotropic distillation using a Dean-Stark trap with a suitable solvent like xylene or toluene to continuously remove water as it is formed.[1] For larger scale reactions, applying a vacuum can also be effective in driving off water.[1]

  • Suboptimal Reaction Temperature: The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting materials or the product.

    • Solution: Carefully control the reaction temperature. For the initial amidation step (if starting from a carboxylic acid derivative), a temperature of 140-160°C is often employed.[1] The subsequent cyclization to the imidazoline may require a higher temperature, around 220-230°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.

  • Incomplete Amide Formation (when using a carboxylic acid derivative): The synthesis is a two-stage process: amidation followed by cyclization.[4] If the initial amidation is incomplete, the subsequent cyclization will naturally result in a low yield of the imidazoline.

    • Solution: Ensure the amidation step is complete before proceeding to the higher temperature cyclization. Monitor the formation of the amide intermediate by techniques such as IR spectroscopy (observing the appearance of the amide carbonyl peak) or by quantifying the amount of water collected during this phase (approximately one molar equivalent).[1][3]

Issue 2: Product is an Oily Solid or Difficult to Crystallize

Obtaining the final product as an impure oil or a solid that is difficult to crystallize is a frequent purification challenge. This is often due to the presence of unreacted starting materials or byproducts.

Possible Causes and Solutions:

  • Excess Ethylenediamine: Ethylenediamine is often used in excess to drive the reaction forward. However, its high boiling point can make it difficult to remove completely, resulting in an oily product.

    • Solution: After the reaction is complete, remove excess ethylenediamine under reduced pressure (vacuum distillation).[5] Alternatively, you can try to precipitate the product by adding a non-polar solvent like hexane or diethyl ether, in which the imidazoline product may be insoluble while the ethylenediamine remains in solution.[5]

  • Presence of Byproducts: Side reactions can lead to the formation of impurities that co-purify with the product and inhibit crystallization.

    • Solution: Purification by column chromatography is an effective method to separate the desired product from impurities.[5] A range of solvent systems can be explored, starting with a less polar mobile phase and gradually increasing the polarity. Recrystallization from a suitable solvent system (e.g., ethanol, or mixtures of solvents) can also be effective once a solid is obtained.[6]

Issue 3: Formation of Side Products

The formation of unwanted byproducts reduces the yield of the desired imidazoline and complicates the purification process.

Possible Causes and Solutions:

  • Bis-amide Formation: If a dicarboxylic acid is used or if the reaction conditions are not carefully controlled, the formation of a bis-amide, where one molecule of ethylenediamine reacts with two molecules of the carboxylic acid, can occur.

    • Solution: Use a stoichiometric or slight excess of ethylenediamine. Careful control of the reaction temperature and gradual addition of the reagents can also minimize the formation of this byproduct.[1]

  • Degradation at High Temperatures: Prolonged exposure to high temperatures can lead to charring and the formation of colored impurities.[1]

    • Solution: Optimize the reaction time and temperature to achieve a balance between a reasonable reaction rate and minimal degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a two-stage thermal condensation. The first step is the amidation of a salicylic acid derivative (like salicylic acid itself or its ester) with ethylenediamine to form an amide intermediate. The second step is the intramolecular cyclization of this amide at a higher temperature to yield the imidazoline ring, with the elimination of a second molecule of water.[1][4] An alternative route involves the reaction of salicylonitrile with ethylenediamine.[7]

Q2: What are the critical parameters to monitor for maximizing yield?

The key parameters to control are:

  • Reaction Temperature: As discussed in the troubleshooting guide, maintaining the optimal temperature for both the amidation and cyclization steps is crucial.

  • Efficient Water Removal: Continuous removal of water is necessary to drive the reaction equilibrium towards the product.[2]

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the point of maximum conversion and avoid product degradation from prolonged heating.

  • Purity of Starting Materials: The purity of the starting materials, such as the salicylic acid derivative and ethylenediamine, directly impacts the purity and yield of the final product.

Q3: How can I effectively purify the final product?

Purification strategies depend on the nature of the impurities. Common methods include:

  • Vacuum Distillation: To remove volatile impurities and unreacted starting materials like excess ethylenediamine.[1]

  • Column Chromatography: Highly effective for separating the desired product from byproducts with different polarities.[5]

  • Recrystallization: Once a solid product is obtained, recrystallization from a suitable solvent can significantly improve its purity.[6] Experimenting with different solvents (e.g., ethanol, isopropanol, or solvent mixtures) is often necessary to find the optimal conditions.[5]

Q4: Are there any safety precautions I should be aware of?

Yes, this synthesis involves high temperatures and potentially corrosive and reactive chemicals.[1]

  • High Temperatures: The reaction is typically run at elevated temperatures, which poses a risk of thermal burns. Ensure proper shielding and use appropriate personal protective equipment (PPE).

  • Chemical Handling: Handle all chemicals, especially ethylenediamine which is corrosive, in a well-ventilated fume hood.

  • Pressure Build-up: When heating a closed system, be mindful of potential pressure build-up. Ensure the reaction setup is appropriately vented.

Experimental Protocols and Data

Protocol: Synthesis of this compound from Salicylic Acid

This is a generalized protocol and may require optimization for your specific laboratory conditions.

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add salicylic acid (1.0 molar equivalent) and a suitable solvent such as xylene.

  • Reagent Addition: Slowly add ethylenediamine (1.1 to 1.5 molar equivalents) to the flask while stirring. An exothermic reaction may occur.

  • Amidation: Heat the mixture to 140-160°C. Water will begin to collect in the Dean-Stark trap. Continue heating until approximately one molar equivalent of water has been collected. Monitor the reaction progress by TLC.

  • Cyclization: After the amidation is complete, gradually increase the temperature to 220-230°C to initiate the cyclization. A second equivalent of water will be collected. Continue heating until no more water is evolved and TLC analysis indicates the consumption of the amide intermediate.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation, column chromatography, or recrystallization.

Table 1: Influence of Reaction Conditions on Yield
ParameterCondition ACondition BCondition C
Water Removal Reflux CondenserDean-Stark TrapVacuum Distillation
Cyclization Temp. 180°C220°C220°C
Reaction Time 8 hours6 hours5 hours
Observed Yield Low (<30%)Moderate (60-70%)High (>80%)

This table illustrates the significant impact of efficient water removal and optimal temperature on the final product yield.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_amidation Amidation Step cluster_cyclization Cyclization Step SA Salicylic Acid Amide Amide Intermediate SA->Amide + EDA EDA Ethylenediamine Water1 H2O Amide->Water1 - H2O Amide2 Amide Intermediate Imidazoline 2-(4,5-Dihydro-1H- imidazol-2-yl)phenol Amide2->Imidazoline Heat Water2 H2O Imidazoline->Water2 - H2O

Caption: Two-stage synthesis of the target imidazoline.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue CheckWater Check Water Removal Method Start->CheckWater CheckTemp Verify Reaction Temperature Start->CheckTemp CheckPurity Assess Starting Material Purity Start->CheckPurity SolutionWater Implement Dean-Stark or Vacuum CheckWater->SolutionWater Inefficient SolutionTemp Optimize Temperature (Monitor by TLC) CheckTemp->SolutionTemp Suboptimal SolutionPurity Purify Starting Materials CheckPurity->SolutionPurity Impure

Sources

Technical Support Center: Purification of Crude "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The guidance herein is based on established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

Section 1: Initial Assessment & Purification Strategy

The first step in any purification workflow is to assess the nature of the crude material. The unique structure of this compound, possessing both an acidic phenolic hydroxyl group and a basic imidazoline ring, makes it an amphoteric molecule. This property is the key to designing an effective purification strategy, primarily revolving around acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, sticky oil. What's the best initial approach to purification?

An oily or deeply colored crude product suggests the presence of significant impurities, likely polymeric materials or unreacted starting materials. A direct attempt at recrystallization will likely fail.

Recommended Action: The most robust initial strategy is a liquid-liquid acid-base extraction. This method leverages the amphoteric nature of your target compound to separate it from neutral, acidic, or basic impurities.[1][2]

Q2: How do I choose between recrystallization and acid-base extraction as the primary purification method?

The choice depends on the initial purity of your crude material.

  • Acid-Base Extraction First: Ideal for crude mixtures with significant, diverse impurities (e.g., oils, multiple spots on TLC). It acts as a powerful bulk purification step.[3][4]

  • Recrystallization First: Suitable if your crude product is already a solid and appears relatively clean upon initial inspection (e.g., one major spot on TLC with minor, non-polar impurities).

The following decision tree can guide your choice:

Purification_Decision_Tree Start Crude Product TLC Assess Crude Purity (TLC / ¹H NMR) Start->TLC Decision1 Is the product a solid with one major spot? TLC->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes ABE Perform Acid-Base Extraction Decision1->ABE No / Oily End Pure Product Recrystallization->End Chromatography Consider Column Chromatography ABE->Chromatography If purity is still insufficient ABE->End Chromatography->End

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Guide for Acid-Base Extraction

Acid-base extraction is a powerful technique but can present challenges. This section addresses common issues.

Q3: I'm performing an acid-base extraction. At what pH should I extract my compound into the aqueous layer?

To extract your compound into the aqueous layer, you must convert it into a salt.

  • Acidic Extraction: Add a dilute acid (e.g., 1 M HCl) to the organic solution. This protonates the basic imidazoline nitrogen, forming a water-soluble ammonium salt. The aqueous layer should have a pH of 1-2.[4][5] This will leave neutral and acidic impurities in the organic layer.

  • Basic Extraction: Alternatively, you can add a dilute base (e.g., 1 M NaOH) to the organic solution. This deprotonates the acidic phenol, forming a water-soluble sodium phenoxide salt. The aqueous layer should have a pH of 12-13. This will leave neutral and basic impurities in the organic layer.

For this specific molecule, acidic extraction is generally preferred as the imidazoline nitrogen is more basic than the phenol is acidic, leading to a more robust separation from many common organic impurities.

Q4: An emulsion has formed between the organic and aqueous layers, and they won't separate. What do I do?

Emulsion formation is common, especially when solutions are shaken too vigorously.[5] Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Add Brine: Add a small volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.[5]

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Q5: After neutralizing the aqueous layer, my product didn't precipitate. Where is it?

This is a frequent issue if the product has some water solubility in its neutral form or if the concentration is low.[5] Troubleshooting Steps:

  • Confirm Neutralization: Check the pH. To precipitate the neutral compound from an acidic extract, you must add a base (e.g., 1 M NaOH) until the pH is basic (pH 9-10).[4]

  • Back-Extraction: If no solid forms, the neutral product is likely dissolved in the aqueous layer. You must perform a "back-extraction" by adding an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the neutralized aqueous solution and shaking to recover your product into the new organic layer.[4][5]

  • Cooling: Chilling the neutralized aqueous solution in an ice bath can sometimes induce precipitation.

Problem Probable Cause Recommended Solution
Emulsion FormationVigorous shaking; presence of surfactants.Add saturated brine; gentle swirling; filter through Celite.[5]
No Precipitate on NeutralizationCompound is water-soluble; pH is incorrect.Confirm pH is correct; perform back-extraction into an organic solvent.[4][5]
Product "Oils Out"Melting point is below room temperature or depressed by impurities.Proceed with back-extraction; try adding a seed crystal.
Low RecoveryIncomplete extraction or back-extraction.Perform multiple extractions with smaller solvent volumes.[2]

Section 3: Troubleshooting Guide for Recrystallization

Recrystallization is excellent for removing small amounts of impurities from a solid product.

Q6: How do I select an appropriate solvent for recrystallization?

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Screening Process:

  • Place ~20 mg of your crude solid in a test tube.

  • Add the solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good.

  • If it doesn't dissolve, heat the mixture to boiling. If it dissolves, it's a potential candidate.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Recommended Solvents to Screen:

  • Alcohols (Ethanol, Methanol, Isopropanol)[6][7]

  • Esters (Ethyl acetate)[8]

  • Ketones (Acetone)

  • Water (if the compound has sufficient solubility when hot)

  • Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)

Q7: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the hot solvent to make the solution more dilute before allowing it to cool slowly.

  • Lower the Cooling Temperature: Use a different solvent system with a lower boiling point.

  • Scratch the Glass: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes the primary impurities are neutral or acidic.

ABE_Workflow cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) B 2. Add to Separatory Funnel & Extract with 1M HCl (2x) A->B D 4. Organic Layer: Contains Neutral & Acidic Impurities (Set aside) G 7. Extract Aqueous Layer with Fresh EtOAc (3x) H 8. Combine Organic Layers G->H I 9. Wash with Brine H->I J 10. Dry over Na₂SO₄ I->J K 11. Evaporate Solvent J->K L Pure Product K->L C 3. Aqueous Layer: Contains Protonated Product (Collect) E 5. Transfer Aqueous Layer to a Clean Flask C->E F 6. Adjust pH to 9-10 with 1M NaOH F->G Start Crude Product Start->A B->D B->C E->F

Sources

Common side reactions in the synthesis of "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important imidazoline derivative. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the underlying mechanism?

The most prevalent and direct method for synthesizing this compound is through the cyclocondensation of 2-hydroxybenzonitrile with ethylenediamine.[1] This reaction is mechanistically a cyclic Pinner reaction. The process is typically catalyzed by an acid and requires elevated temperatures to drive the reaction to completion.[1]

The reaction proceeds in two key steps:

  • Amidination: The nitrile group of 2-hydroxybenzonitrile is activated by the acid catalyst, making it susceptible to nucleophilic attack by one of the amino groups of ethylenediamine. This forms an intermediate amidine.

  • Cyclization: The second amino group of the ethylenediamine moiety then undergoes an intramolecular nucleophilic attack on the amidine carbon, leading to the formation of the five-membered imidazoline ring and the elimination of ammonia.[2]

dot graph "Pinner_Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="2-Hydroxybenzonitrile +\nEthylenediamine", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Amidine [label="Intermediate Amidine", shape=box, style=filled, fillcolor="#F1F3F4"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> Amidine [label="Nucleophilic Attack\n(Acid Catalyst)"]; Amidine -> Product [label="Intramolecular Cyclization\n(-NH3)"]; } mend Caption: Pinner reaction mechanism for imidazoline synthesis.

TROUBLESHOOTING GUIDE

Problem 1: Low or No Yield of the Desired Product

Q2: I am getting a very low yield of my target compound, or the reaction doesn't seem to be working at all. What are the likely causes and how can I fix this?

Several factors can contribute to low or no yield. Let's break down the common culprits and their solutions.

Potential Cause A: Incomplete Reaction

The cyclocondensation reaction often requires forcing conditions to proceed to completion.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: This reaction often requires high temperatures, sometimes up to 120°C or higher.[3] Ensure your reaction temperature is adequate.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend it.

    • Catalyst Choice: While often acid-catalyzed, some methods utilize sulfur or other catalysts to facilitate the reaction under milder conditions.[3] Consider exploring alternative catalytic systems if high temperatures are problematic for your setup. N-acetylcysteine has also been reported as an effective organocatalyst for this transformation.[2]

Potential Cause B: Inactive Starting Materials

The quality of your starting materials is paramount.

  • Troubleshooting Steps:

    • Verify Purity of 2-Hydroxybenzonitrile: Impurities in the nitrile can inhibit the reaction. Use a freshly purified sample if possible.

    • Check Ethylenediamine Quality: Ethylenediamine can absorb water and carbon dioxide from the atmosphere. Use a fresh, dry sample for the best results.

Potential Cause C: Suboptimal Reaction Conditions

The solvent and stoichiometry can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Solvent Choice: While the reaction can be run neat, high-boiling point solvents can help maintain a consistent temperature.

    • Stoichiometry: An excess of ethylenediamine is often used to drive the reaction forward. A common ratio is 4 equivalents of ethylenediamine to 1 equivalent of the nitrile.[3]

ParameterRecommendationRationale
Temperature 120°C (oil bath)To overcome the activation energy of the cyclization.
Reaction Time 3-150 minutes (monitor by TLC)Ensure complete conversion of starting materials.
Catalyst Sulfur (1 mmol per 4 mmol nitrile)Can allow for milder reaction conditions.
Stoichiometry 4 eq. EthylenediaminePushes the equilibrium towards product formation.

Caption: Recommended Starting Conditions for Synthesis.

Problem 2: Presence of Significant Side Products

Q3: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side reactions?

The formation of side products is a common issue. Here are the most likely culprits:

Side Reaction A: Hydrolysis of the Imidazoline Ring

Imidazolines are susceptible to hydrolysis, which cleaves the ring to form N-acylethylenediamine derivatives. This can occur during the reaction if water is present or during aqueous workup procedures.[4][5]

  • Mechanism of Hydrolysis: The imidazoline ring can be attacked by water, especially under acidic or basic conditions, leading to ring opening.[4][6]

  • Prevention and Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

    • Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate the product.

    • Control pH: During any aqueous extraction, maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis.

dot graph "Hydrolysis_Side_Reaction" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Imidazoline [label="this compound", shape=box, style=filled, fillcolor="#F1F3F4"]; Hydrolysis [label="Ring-Opened Amide", shape=box, style=filled, fillcolor="#F1F3F4"];

// Edges Imidazoline -> Hydrolysis [label="H2O\n(Acid or Base)"]; } mend Caption: Hydrolysis of the imidazoline ring.

Side Reaction B: Oxidation to Imidazole

2-Imidazolines can be oxidized to their corresponding aromatic imidazole counterparts.[7] This is more likely to occur if the reaction is exposed to air for extended periods at high temperatures or if oxidizing agents are present.

  • Prevention and Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]

    • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

Side Reaction C: Thermal Degradation

The high temperatures required for the synthesis can sometimes lead to thermal degradation of the starting materials or the product.[8][9]

  • Prevention and Troubleshooting:

    • Optimize Temperature: While high temperatures are needed, excessive heat can be detrimental. Find the minimum temperature required for a reasonable reaction rate.

    • Use a Milder Catalyst: As mentioned, catalysts like sulfur or N-acetylcysteine may allow for lower reaction temperatures, thus minimizing degradation.[2][3]

Problem 3: Difficulty with Product Purification

Q4: I have confirmed the presence of my product, but I am finding it difficult to purify. What are the best practices for isolating this compound?

The basic nature of the imidazoline ring can make purification challenging, especially with standard silica gel chromatography.

Purification Strategy A: Extraction

A carefully planned extraction can be very effective.

  • Procedure:

    • After the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Wash the organic layer with water or brine to remove excess ethylenediamine and other water-soluble impurities. Be mindful of the pH to avoid hydrolysis.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.[3]

Purification Strategy B: Recrystallization

If the crude product is a solid, recrystallization can be an excellent purification method.

  • Procedure:

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the pure crystals by filtration. Common recrystallization solvents include cyclohexane or methanol.[3][10]

Purification Strategy C: Chromatography on Alumina

If chromatography is necessary, consider using basic or neutral alumina instead of silica gel. The basic nature of alumina will have a better interaction with the basic product and can prevent the streaking and poor separation often seen on silica.

dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Crude [label="Crude Reaction Mixture", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Extraction [label="Liquid-Liquid Extraction", shape=box, style=filled, fillcolor="#F1F3F4"]; Recrystallization [label="Recrystallization", shape=box, style=filled, fillcolor="#F1F3F4"]; Chromatography [label="Alumina Chromatography", shape=box, style=filled, fillcolor="#F1F3F4"]; Pure [label="Pure Product", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Crude -> Extraction; Extraction -> Recrystallization [label="If solid"]; Extraction -> Chromatography [label="If oil or further purity needed"]; Recrystallization -> Pure; Chromatography -> Pure; } mend Caption: General purification workflow.

References

  • Time in Price County, US. Google.
  • 2-Imidazoline - Wikipedia. Wikipedia. [Link]
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
  • Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRAD
  • Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]
  • Preparation of 2-imidazolines from nitriles | Download Table.
  • Mechanism of Acid Hydrolysis of Imidazolines. The Journal of Organic Chemistry. [Link]
  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. White Rose Research Online. [Link]
  • New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. [Link]
  • US4014880A - Process for making imidazolines and tetrahydropyrimidines from oxazolines and alkylenediamines.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments and achieve optimal results.

I. Core Synthesis Pathway & Mechanism

The most direct and widely utilized method for synthesizing this compound derivatives is the acid-catalyzed cyclocondensation of a substituted 2-hydroxybenzonitrile with ethylenediamine. This reaction is a variation of the Pinner reaction, which is a classic method for preparing imidazolines from nitriles.

Reaction Scheme:

The reaction proceeds through two key mechanistic steps:

  • Amidine Formation: The nitrile group is activated by a catalyst, making it susceptible to nucleophilic attack by one of the primary amines of ethylenediamine. This forms an N-substituted amidine intermediate.

  • Intramolecular Cyclization: The second primary amine of the ethylenediamine backbone then attacks the amidine carbon in an intramolecular fashion. This cyclization step, which is typically the rate-limiting step, results in the formation of the five-membered imidazoline ring and the elimination of ammonia. Efficient removal of ammonia is crucial to drive the reaction equilibrium towards the product.

Experimental Workflow Diagram

workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Prepare 2-Hydroxybenzonitrile, Ethylenediamine, Catalyst, Solvent Setup Combine reagents under inert atmosphere (N2/Ar) Reagents->Setup Heat Heat to reflux (e.g., 120-150°C) Monitor reaction via TLC/LC-MS Setup->Heat Cool Cool reaction mixture to RT Heat->Cool Extract Pour into ice water & extract with organic solvent (e.g., CH2Cl2, EtOAc) Cool->Extract Dry Dry organic layer (e.g., Na2SO4) & evaporate solvent Extract->Dry Purify Purify crude product via column chromatography or recrystallization Dry->Purify Analyze Characterize final product (NMR, IR, MS) Purify->Analyze troubleshooting cluster_low_yield Low or No Product Formation cluster_impurity Impure Product Start Problem Encountered Problem_LowYield Low Yield / No Reaction Start->Problem_LowYield Problem_Impure Multiple Spots on TLC / Unexpected NMR Peaks Start->Problem_Impure Cause_Temp Suboptimal Temperature? Problem_LowYield->Cause_Temp Cause_Catalyst Inactive Catalyst? Problem_LowYield->Cause_Catalyst Cause_Purity Poor Reagent Purity? Problem_LowYield->Cause_Purity Solution_Temp Screen temperatures (e.g., 100°C to 150°C) Cause_Temp->Solution_Temp Solution_Catalyst Use fresh catalyst / Increase loading Cause_Catalyst->Solution_Catalyst Solution_Purity Purify starting materials (distill/recrystallize) Cause_Purity->Solution_Purity Cause_SideReaction Side Reactions Occurring? (e.g., Hydrolysis, Amide formation) Problem_Impure->Cause_SideReaction Cause_Workup Product Loss/Decomposition during Work-up? Problem_Impure->Cause_Workup Solution_SideReaction Lower temperature / Use inert atmosphere Cause_SideReaction->Solution_SideReaction Solution_Workup Optimize extraction pH / Use milder purification Cause_Workup->Solution_Workup

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS: 1565-39-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this molecule. Here, you will find troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your experiments and materials.

Overview of the Molecule

This compound, also known as 2-(2-Hydroxyphenyl)-2-imidazoline, is a versatile reactant with the molecular formula C₉H₁₀N₂O.[1][2] Its structure, featuring both a phenolic hydroxyl group and a dihydroimidazole (imidazoline) ring, makes it susceptible to specific environmental and chemical stressors. Understanding these liabilities is critical for accurate research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

The stability of this compound is influenced by five main factors: pH, presence of moisture, exposure to oxygen, light, and temperature.[3] The molecule's two key functional groups—the phenol and the dihydroimidazole ring—are the primary sites of degradation.

  • pH and Moisture (Hydrolysis): The dihydroimidazole ring is susceptible to hydrolysis, particularly in aqueous environments. This reaction can be catalyzed by acidic or basic conditions, leading to the opening of the imidazoline ring.[4]

  • Oxygen (Oxidation): The phenol group is readily oxidized, a reaction that can be accelerated by exposure to atmospheric oxygen, metal ions, or high temperatures.[3][5] This can often result in the formation of colored degradation products.

  • Light (Photodegradation): Exposure to UV and visible light can provide the energy to initiate degradation reactions, breaking chemical bonds and reducing the compound's potency.[3]

  • Temperature (Thermal Degradation): Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation, leading to accelerated degradation.[3][6]

Q2: How should I properly store solid and solution-based forms of this compound?

Proper storage is the most critical step in preventing degradation. Based on the compound's liabilities, we recommend the following conditions, adapted from best practices for similar chemical structures.[7]

ParameterSolid CompoundIn SolutionRationale
Temperature 2-8°C or -20°C (long-term)-20°C or -80°C (long-term)Reduces the rate of thermal degradation and potential oxidative processes.[3]
Atmosphere Tightly sealed containerStore under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[3]
Light Amber glass vial or opaque containerAmber glass vial or wrap in aluminum foilProtects the compound from photodegradation.[3][7]
Container Tightly sealed, inert material (e.g., glass)Tightly sealed glass vial with a PTFE-lined capPrevents ingress of moisture and oxygen. PTFE lining prevents leaching from the cap.
Q3: What are the likely degradation products I might observe?

The two most probable degradation pathways are hydrolysis of the imidazoline ring and oxidation of the phenol ring.

  • Hydrolytic Degradation: The primary product of hydrolysis is expected to be a ring-opened derivative, N-(2-aminoethyl)-2-hydroxybenzamide. This occurs via cleavage of the C-N bond within the dihydroimidazole ring.[4]

  • Oxidative Degradation: Oxidation of the phenol group can lead to the formation of quinone-type structures. These products are often colored (yellow to brown) and can potentially polymerize, leading to complex mixtures.

The diagram below illustrates these primary degradation routes.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Product N-(2-aminoethyl)-2-hydroxybenzamide (Ring-Opened Product) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Quinone-type Species (Colored Impurities) Parent->Oxidation_Product O₂ / Light / Metal Ions G Start Unexpected Peaks in HPLC/LC-MS Check_Storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? Start->Check_Storage Check_Solvent Analyze Solvent Blank: - Contaminated? - Degrading? Start->Check_Solvent Forced_Deg Perform Forced Degradation Study (See Protocol 2) Check_Storage->Forced_Deg Storage OK Remedy_Storage Action: Implement Strict Storage Protocol (See Protocol 1) Check_Storage->Remedy_Storage Storage Inadequate Check_Solvent->Forced_Deg Solvent OK Remedy_Solvent Action: Use Fresh, High-Purity Solvent for Each Experiment Check_Solvent->Remedy_Solvent Solvent Contaminated Identify_Peaks Characterize New Peaks: - Mass Spec (m/z)? - Match with expected degradants? Forced_Deg->Identify_Peaks Remedy_Confirm Action: Confirm Degradant Identity and Adjust Experimental Window Identify_Peaks->Remedy_Confirm

Sources

Troubleshooting guide for "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the common challenges encountered during the synthesis, purification, characterization, and handling of this versatile compound. This document is structured as a series of troubleshooting questions and detailed answers to provide you with both immediate solutions and a deeper understanding of the underlying science.

Section 1: Synthesis and Reaction Optimization

The synthesis of 2-imidazolines, such as this compound, typically involves the condensation of a diamine with a carboxylic acid derivative. This process, while straightforward in principle, has several critical parameters that can significantly impact yield and purity.

Question 1: My synthesis of this compound from a salicylic acid derivative and ethylenediamine is resulting in very low yields. What are the likely causes and how can I improve it?

Answer: Low yields in this type of condensation reaction are a frequent issue, often stemming from one of several factors related to reaction equilibrium, starting material stability, or side reactions.

Potential Causes & Solutions:

  • Incomplete Water Removal: The condensation and subsequent cyclization to form the imidazoline ring are equilibrium reactions that produce water.[1] If water is not efficiently removed from the reaction mixture, the equilibrium will not favor product formation, leading to low conversion.

    • Solution: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. If performing the reaction on a smaller scale under vacuum, ensure the vacuum is sufficient and that any cold traps are functioning effectively to capture water vapor.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can leave unreacted starting materials and promote the formation of undesired side products, such as N,N'-diacylated ethylenediamine.

    • Solution: While a 1:1 molar ratio is theoretically required, empirically testing slight excesses of the more volatile or less stable reactant (often the ethylenediamine) can sometimes drive the reaction to completion. However, a large excess can complicate purification. Start with a precise 1:1 or 1:1.1 ratio of the salicylic acid derivative to ethylenediamine.[1]

  • Suboptimal Temperature and Reaction Time: The initial amidation and the subsequent cyclization require different activation energies.[1] If the temperature is too low, the cyclization step will be slow or incomplete. If it's too high or maintained for too long, it can lead to thermal degradation and charring of the phenolic starting material.[1]

    • Solution: Implement a two-stage heating profile. First, heat the reactants at a lower temperature (e.g., 120-150°C) to facilitate the formation of the amide intermediate. Then, gradually increase the temperature (e.g., 180-220°C) to drive the intramolecular cyclization to the imidazoline.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation.

  • Choice of Starting Material: The reactivity of the salicylic acid derivative is critical. Using salicylic acid directly can work, but esters (e.g., methyl salicylate) or nitriles (e.g., 2-hydroxybenzonitrile) are often more efficient precursors for imidazoline synthesis.[2][3][4]

    • Solution: If using salicylic acid, consider converting it to methyl salicylate first. Alternatively, synthesis from 2-hydroxybenzonitrile and ethylenediamine, often catalyzed by sulfur or an acid, can be a high-yielding route.[3]

Experimental Workflow: General Synthesis Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting a low-yielding synthesis reaction.

G start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material (SM) Remains? check_tlc->sm_present Compare to standards byproducts Major Side Products Present? sm_present->byproducts No incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes side_rxns Diagnosis: Side Reactions Dominating byproducts->side_rxns Yes low_recovery Diagnosis: Product Loss During Workup/Purification byproducts->low_recovery No (Clean reaction, low isolated yield) incomplete_rxn_sol Solutions: - Increase reaction time/temperature - Ensure efficient water removal - Check catalyst activity incomplete_rxn->incomplete_rxn_sol side_rxns_sol Solutions: - Lower reaction temperature - Verify reactant stoichiometry - Change solvent or catalyst side_rxns->side_rxns_sol low_recovery_sol Solutions: - Check aqueous layers for product - Optimize purification method - Assess product stability to workup conditions low_recovery->low_recovery_sol

Caption: A decision tree for diagnosing low-yield synthesis.

Section 2: Purification and Isolation

The dual acidic (phenol) and basic (imidazoline) nature of this compound can complicate its purification.

Question 2: I've synthesized the compound, but I'm struggling to purify it. Column chromatography gives poor separation and recovery, and recrystallization attempts fail.

Answer: This is a common challenge due to the compound's polarity and amphoteric properties. Standard purification methods often require significant optimization.

Troubleshooting Purification:

  • Column Chromatography:

    • Problem: The basic imidazoline nitrogen can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and irreversible adsorption.

    • Solution 1 (Base Additive): Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) or pyridine (~0.5-1%), to your eluent.[5] This competes for the acidic silanol binding sites, allowing your product to elute more cleanly.

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography if the impurities have significantly different polarities.

  • Recrystallization:

    • Problem: Finding a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures can be difficult for this polar, zwitterionic-capable molecule.

    • Solution (Solvent System): Use a binary solvent system. Dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or isopropanol). Then, slowly add a less polar solvent in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, or hexanes) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly to induce crystallization.

  • Acid-Base Extraction:

    • Problem: Direct acid-base extraction can be tricky if impurities have similar acidic or basic properties.

    • Solution (pH-Specific Extraction): This technique can be used for a preliminary cleanup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Then, extract the organic layer with a dilute acid (e.g., 1M HCl). Your product should move to the aqueous layer as the hydrochloride salt. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product, which can then be filtered or extracted back into an organic solvent. Always check a small sample of each layer by TLC to ensure you are not discarding your product.[6]

Section 3: Analytical Characterization

Accurate characterization is essential for confirming the structure and purity of your compound. Here are solutions to common analytical issues.

Question 3: The O-H and N-H protons in my ¹H NMR spectrum are very broad or not visible. How can I confirm their presence and the compound's structure?

Answer: The broadness or disappearance of O-H and N-H proton signals is expected. It's caused by rapid chemical exchange with trace amounts of water in the deuterated solvent and by quadrupole broadening effects from the nitrogen atom.[5]

  • Definitive Confirmation (D₂O Exchange): The standard method to confirm these protons is a D₂O exchange experiment.[5]

    • Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ (which often shows exchangeable protons better than CDCl₃).

    • Remove the NMR tube, add one to two drops of deuterium oxide (D₂O), and shake gently to mix.

    • Re-acquire the spectrum. The signals corresponding to the O-H and N-H protons will disappear or significantly diminish as the protons are replaced by deuterium, confirming their identity.

Question 4: My reverse-phase HPLC analysis shows a broad or tailing peak for my compound. How can I improve the peak shape?

Answer: Poor peak shape in RP-HPLC is typically caused by secondary interactions between the analyte and the stationary phase or by running at a pH where the analyte's ionization state is not uniform.

ProblemProbable Cause(s)Solution(s)
Peak Tailing The basic imidazoline nitrogen is interacting with acidic residual silanol groups on the C18 column.1. Add a basic modifier like 0.1% triethylamine (TEA) to the mobile phase to mask the silanols. 2. Use a modern, base-deactivated HPLC column specifically designed for analyzing basic compounds.[5]
Broad or Split Peak The mobile phase pH is close to the pKa of either the phenol (~10) or the protonated imidazoline (~10-11). This causes the compound to exist as a mixture of ionized and non-ionized forms during elution.1. Buffer the mobile phase to a pH at least 2 units away from the compound's pKa values. 2. For consistent retention and sharp peaks, use an acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid, pH ~2.5-3.5) to ensure both the phenol is neutral and the imidazoline is fully protonated.[5]
Poor Retention The compound is too polar for the mobile phase conditions.1. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. 2. If using buffered mobile phases, ensure the buffer strength is adequate (typically 10-25 mM).

Section 4: Handling, Storage, and Stability

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Question 5: What are the proper storage conditions for this compound, and are there any known stability issues?

Answer: this compound has functional groups that are susceptible to degradation if not stored correctly.

  • Storage: The compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7][8] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.

  • Stability Issues:

    • Oxidation: Phenols are susceptible to air oxidation, which can be catalyzed by light or trace metals, often resulting in the formation of colored quinone-type impurities.[9]

    • Hydrolysis: The imidazoline ring can be susceptible to hydrolysis, especially under strongly acidic or basic aqueous conditions, which would cleave the ring to form the corresponding N-(2-aminoethyl)salicylamide.[10] For this reason, stock solutions should ideally be prepared fresh in organic solvents. If aqueous buffers are required, they should be used promptly.

    • Moisture and Air Sensitivity: Material safety data sheets indicate the compound may be sensitive to air, light, and moisture.

Chemical Structure and Physicochemical Properties

The compound's behavior is dictated by its key functional groups.

G cluster_0 This compound cluster_1 Key Properties mol prop1 Acidic Phenolic -OH (pKa ~10) - Susceptible to oxidation - Donates hydrogen bonds - Site for derivatization prop1->mol Site of Acidity & Oxidation prop2 Basic Imidazoline Ring (pKa ~10-11) - Prone to hydrolysis - Strong H-bond acceptor - Binds to metal ions prop2->mol Site of Basicity & Hydrolysis prop3 Amphoteric Nature - Can act as an acid or a base - Solubility is highly pH-dependent - Can form zwitterions

Caption: Key functional groups and their influence on properties.

Section 5: Frequently Asked Questions (FAQs)

Q: What personal protective equipment (PPE) should I use when handling this compound? A: Always handle this chemical in a fume hood.[8] Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[7] Avoid creating dust; if handling a powder, a dust mask or respirator may be appropriate.

Q: Is this compound soluble in water? A: Its solubility in neutral water is likely low. Due to its amphoteric nature, it will be more soluble in acidic aqueous solutions (forming the hydrochloride salt) and basic aqueous solutions (forming the phenoxide salt). It is generally soluble in polar organic solvents like methanol, ethanol, and DMSO.[9]

Q: Can this compound be used in biological assays? A: Yes, imidazoline and phenol derivatives are widely studied for their biological activities.[11][12][13] However, when preparing stock solutions for assays, use a biocompatible solvent like DMSO at a low final concentration (typically <0.5%) to avoid solvent-induced artifacts. Be mindful of the compound's pH-dependent solubility when preparing dilutions in aqueous buffers.

References

  • CymitQuimica. (n.d.). This compound.
  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet Phenol, solid.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • BenchChem. (2025). Overcoming challenges in the scale-up of imidazoline synthesis.
  • Hangzhou Zhua Technology Co., Ltd. (n.d.). SAFETY DATA SHEET.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • LookChem. (n.d.). 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol(50-60-2).
  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
  • ResearchGate. (2025, August 6). Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications | Request PDF.
  • Master Organic Reactions. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube.
  • PubChemLite. (n.d.). This compound.
  • Khan, I., et al. (2023, March 21). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PMC - NIH.
  • Leah4Sci. (2016, November 10). How to Tackle Organic Chemistry Synthesis Questions.
  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry.
  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from Organic Chemistry: How to... website.
  • Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review.
  • MDPI. (n.d.). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • PubMed. (n.d.). Synthesis, structure, and biological activities of some N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole derivatives.
  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1H-imidazol-2-yl)
  • ResearchGate. (2025, August 6). Synthesis and corrosion inhibition behavior of imidazoline derivatives based on vegetable oil | Request PDF.
  • ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles | Download Table.
  • BenchChem. (2025). Technical Support Center: Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives.
  • MDPI. (2020, July 8). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides.
  • PubMed Central (PMC). (n.d.). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities.
  • Wikipedia. (n.d.). 2-Imidazoline.

Sources

Technical Support Center: Purification of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 1565-39-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this versatile compound. My aim is to equip you with the scientific rationale behind the purification strategies, enabling you to make informed decisions during your experimental work.

I. Understanding the Molecule: Key to Effective Purification

This compound is a bifunctional molecule possessing both a weakly acidic phenolic hydroxyl group and a basic imidazoline ring. This amphoteric nature is the cornerstone of a highly effective purification strategy based on acid-base extraction. The compound is generally a solid at room temperature with solubility in polar organic solvents.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

A1: The formation of a dark, oily crude product often suggests the presence of polymeric impurities or unreacted starting materials from the synthesis, which commonly involves the condensation of a hydroxyphenyl derivative with ethylenediamine.

Troubleshooting Steps:

  • Initial Wash: Begin by triturating the oily residue with a non-polar solvent like hexanes or diethyl ether. This will often remove non-polar impurities and may induce crystallization of your product.

  • Acid-Base Extraction: This is the most powerful technique for this molecule. The strategy is to selectively move the desired compound between aqueous and organic phases, leaving impurities behind. Please refer to the detailed protocol in Section III .

  • Recrystallization: If acid-base extraction yields a solid, recrystallization is an excellent final polishing step.

Q2: I performed an acid-base extraction, but my recovery is very low. What could have gone wrong?

A2: Low recovery after an acid-base extraction can stem from several factors:

  • Incorrect pH adjustment: Ensure the pH is sufficiently basic (pH > 11) to deprotonate the phenol and sufficiently acidic (pH < 4) to protonate the imidazoline. Use a pH meter for accurate measurements.

  • Incomplete extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[2]

  • Emulsion formation: Emulsions can trap your product at the interface of the aqueous and organic layers. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.

  • Product solubility in the aqueous phase: Even in its neutral form, the compound may have some water solubility. Back-extracting the aqueous layers with a fresh portion of organic solvent after neutralization can help recover dissolved product.

Q3: What are the best recrystallization solvents for this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For structurally similar compounds, alcohols like ethanol have proven effective.[1] A mixed solvent system can also be very powerful.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, water (for the salt form).

  • Mixed Solvents: Ethanol/water, acetone/hexanes, ethyl acetate/hexanes.

A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[3]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be employed to confirm the purity of your this compound.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect any impurities. A reversed-phase C18 column with a UV detector is a common setup for similar compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any residual solvents or impurities. ¹H and ¹³C NMR are standard.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Melting Point Analysis A sharp melting point range is indicative of high purity.

III. Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a weak acidic solution (e.g., 1 M citric acid or saturated ammonium chloride solution).

    • Shake the funnel gently, venting frequently.

    • Allow the layers to separate and discard the aqueous layer.

  • Basic Extraction (to isolate the desired product):

    • To the organic layer, add an equal volume of a strong base solution (e.g., 1 M NaOH). The phenolic proton will be deprotonated, forming a water-soluble phenoxide salt.[6][7]

    • Shake the funnel and allow the layers to separate.

    • Drain the aqueous layer containing your product into a clean flask.

    • Repeat the basic extraction on the organic layer to ensure complete recovery.

  • Neutralization and Product Recovery:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~5-6), which will precipitate your purified product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product under vacuum.

cluster_0 Acid-Base Extraction Workflow A Crude Product in Organic Solvent B Weak Acid Wash (e.g., 1M Citric Acid) A->B C Separate Layers B->C D Organic Layer: Contains neutral impurities and product C->D Organic Phase E Aqueous Layer: Discard (contains basic impurities) C->E Aqueous Phase F Strong Base Extraction (e.g., 1M NaOH) D->F G Separate Layers F->G H Organic Layer: Discard (contains neutral impurities) G->H Organic Phase I Aqueous Layer: Contains sodium phenoxide salt of product G->I Aqueous Phase J Acidify with 1M HCl I->J K Precipitated Pure Product J->K L Filter, Wash, and Dry K->L M Pure this compound L->M

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Recrystallization

This protocol is ideal as a final purification step after acid-base extraction or for crude products that are already substantially pure.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

cluster_1 Recrystallization Workflow A Impure Solid Product B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if needed) B->C Optional D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for purification by recrystallization.

IV. References

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. PubMed Central. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Synthesis of 2‐(2‐hydroxyphenyl)imidazoles 6. ResearchGate. [Link]

  • Exp 6 - Extraction. Unknown Source.

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. ResearchGate. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Method for quantitative determination of imidazole derivatives (imidazoline group). Google Patents.

  • Purification Columns: Efficient Sample Clean-up. Food & Feed Analysis. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Process for the manufacture of imidazolines. Google Patents.

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and industrial-scale production of this important imidazoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and efficiency of your synthesis.

I. Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific problems that may arise during the scale-up of this compound synthesis, offering explanations and actionable solutions.

Issue 1: Low Yield of this compound Upon Scale-Up

Question: We achieved a high yield of this compound at the lab scale, but the yield dropped significantly when we moved to a larger reactor. What are the likely causes and solutions?

Answer: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors related to reaction kinetics and process parameters that do not scale linearly.

Potential Causes & Solutions:

  • Inefficient Water Removal: The synthesis of imidazolines from a nitrile or ester and ethylenediamine is a condensation reaction that produces water.[1] This is an equilibrium process, and inefficient water removal at a larger scale can shift the equilibrium back towards the reactants, thus lowering the yield. The surface-area-to-volume ratio decreases as the reactor size increases, making passive evaporation less effective.

    • Solution: At a larger scale, it is crucial to actively remove water. Employing azeotropic distillation with a suitable solvent like xylene and a Dean-Stark trap is a highly effective method.[2] Alternatively, applying a vacuum during the cyclization step can also facilitate water removal.[2]

  • Poor Heat Transfer: The reaction is typically endothermic and requires significant energy input.[3] Larger reaction volumes can lead to inefficient and uneven heat distribution, creating hot spots or cooler regions within the reactor. This can result in the formation of side products or incomplete reactions.

    • Solution: Ensure your reactor is equipped with an efficient heating and agitation system to maintain a uniform temperature throughout the reaction mixture. Consider using a jacketed reactor with a thermal fluid for better temperature control. Monitoring the internal temperature at multiple points can help identify and rectify any temperature gradients.

  • Suboptimal Reaction Time and Temperature: The ideal reaction conditions established at the lab scale may not be directly transferable to a larger scale. The extended time required to heat a larger volume can affect the overall reaction kinetics.

    • Solution: A re-optimization of the reaction time and temperature at the pilot scale is often necessary. Stepwise heating can be beneficial; first to a temperature suitable for the initial amidation, followed by an increase to the higher temperature required for cyclization.[3]

Issue 2: Formation of Bis-Amide and Other Impurities

Question: Our final product of this compound is contaminated with a significant amount of bis-amide byproduct. How can we minimize its formation?

Answer: The formation of bis-amide and other impurities is often a result of incorrect stoichiometry or suboptimal reaction conditions that favor side reactions over the desired cyclization.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of byproducts. For instance, an excess of the starting phenol-containing reactant relative to ethylenediamine can favor the formation of a bis-amide where both amino groups of the diamine have reacted without cyclizing.

    • Solution: Carefully control the stoichiometry. Using a slight molar excess (e.g., 1.1:1) of ethylenediamine can help minimize the formation of the bis-amide byproduct.[3]

  • Sub-optimal Reaction Conditions: Conditions that promote the initial amidation but are not sufficient for the subsequent, higher-temperature cyclization will lead to an accumulation of the amide intermediate and its side products.

    • Solution: Implement a controlled, two-stage heating profile. First, heat the reactants to a moderate temperature (e.g., 80-150°C) to facilitate the amidation step. Once the amidation is complete, slowly increase the temperature to the range required for cyclization (typically 190-220°C).[3] This ensures the amide intermediate is efficiently converted to the desired imidazoline.

Issue 3: Product Discoloration and Degradation

Question: The final this compound product is discolored (yellow to brown). What causes this, and what purification strategies are effective at a larger scale?

Answer: Product discoloration is often indicative of thermal degradation or the presence of colored impurities formed during the reaction.

Potential Causes & Solutions:

  • Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to charring and the formation of colored impurities.

    • Solution: Minimize the time the reaction mixture is held at high temperatures. Once the reaction is complete, cool the mixture down as quickly as is safely possible. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.

  • Purification Challenges: Standard laboratory purification techniques like column chromatography can be difficult and costly to implement on an industrial scale.

    • Solution: For the purification of this compound at scale, consider the following methods:

      • Vacuum Distillation: This can be effective for removing lower-boiling impurities and any unreacted starting materials.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity. The choice of solvent will depend on the solubility profile of the product and its impurities.

      • Acid-Base Extraction: As an imidazoline, the product is basic and can be protonated. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The aqueous layer containing the protonated product can then be basified to precipitate the purified product, which is then extracted back into an organic solvent.

Purification MethodAdvantagesDisadvantages
Vacuum Distillation Effective for volatile impurities.Not suitable for thermally sensitive compounds.
Recrystallization Can yield very pure product.Can be solvent-intensive and may have yield losses.
Acid-Base Extraction Good for separating from non-basic impurities.Requires handling of acids and bases; can be multi-step.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 2-substituted-2-imidazolines involves the condensation of a suitable precursor with ethylenediamine.[1] For this compound, this typically involves reacting a derivative of salicylic acid (2-hydroxybenzoic acid), such as the nitrile (2-cyanophenol) or an ester (e.g., methyl salicylate), with ethylenediamine at elevated temperatures. The reaction proceeds through an initial amidation followed by an intramolecular cyclization to form the imidazoline ring.[2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: The key parameters to control are reaction temperature, reaction time, pressure/vacuum for water removal, and mixing efficiency.[2] Careful optimization of these parameters is essential for achieving high yield and purity.[2] Online monitoring, particularly for water removal and the conversion of the amide intermediate, is highly recommended for robust quality control.[2]

Q3: Why is efficient water removal so critical in this synthesis?

A3: Both the initial amidation and the subsequent cyclization steps are equilibrium reactions that produce water.[2] To drive the reaction forward and achieve a high conversion to the final imidazoline product, water must be continuously and efficiently removed.[2] Inadequate water removal is a common reason for low yields in imidazoline synthesis.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The synthesis involves high temperatures and potentially high pressures, which introduce several safety risks at a larger scale.[2] Key considerations include:

  • Thermal Runaway: The risk of a thermal runaway reaction increases with larger reaction volumes. A thorough thermodynamic analysis of the reaction is crucial to understand the heat flow and potential hazards.

  • Chemical Handling: The reactants and products may be corrosive or have other hazards.[4] Proper personal protective equipment (PPE) and handling procedures are mandatory.

  • Ventilation: Adequate ventilation is necessary to handle any volatile chemicals or reaction byproducts.[5]

  • Emergency Procedures: A clear and well-practiced emergency shutdown procedure is essential.[2]

III. Experimental Protocols & Visualizations

Protocol: Synthesis of this compound from Methyl Salicylate and Ethylenediamine

Materials:

  • Methyl salicylate

  • Ethylenediamine

  • Xylene (or another suitable solvent for azeotropic water removal)

  • Nitrogen or Argon gas

  • Jacketed reactor with overhead stirrer, condenser, and Dean-Stark trap

  • Heating/cooling system

Procedure:

  • Reactor Setup: Assemble the jacketed reactor with an overhead stirrer, a condenser fitted with a Dean-Stark trap, and an inlet for inert gas.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging Reactants: Charge the reactor with methyl salicylate and xylene. Begin agitation.

  • Addition of Ethylenediamine: Slowly add a slight molar excess of ethylenediamine to the reactor. An exothermic reaction may occur, so control the addition rate to maintain the desired temperature.

  • Amidation Step: Heat the reaction mixture to a moderate temperature (e.g., 120-140°C) and hold for a period to allow for the formation of the amide intermediate. Water will begin to collect in the Dean-Stark trap.

  • Cyclization Step: After the initial water evolution slows, gradually increase the temperature to reflux (typically 180-220°C depending on the solvent) to drive the cyclization to completion. Continue to collect water in the Dean-Stark trap until no more is produced.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The product can be isolated by removing the solvent under reduced pressure and then purified by recrystallization or vacuum distillation.

Diagrams

Synthesis_Pathway Reactants Methyl Salicylate + Ethylenediamine Intermediate Amide Intermediate Reactants->Intermediate Amidation (120-140°C) Water1 - H2O Product This compound Intermediate->Product Cyclization (180-220°C) Water2 - H2O

Caption: General synthesis pathway for this compound.

Troubleshooting_Flowchart Start Low Yield at Scale-Up CheckWater Is water removal efficient? Start->CheckWater CheckHeat Is heat transfer uniform? CheckWater->CheckHeat Yes SolutionWater Implement azeotropic distillation or vacuum. CheckWater->SolutionWater No CheckConditions Are reaction conditions optimized? CheckHeat->CheckConditions Yes SolutionHeat Improve agitation and use a jacketed reactor. CheckHeat->SolutionHeat No SolutionConditions Re-optimize temperature and time for the larger scale. CheckConditions->SolutionConditions No

Caption: Troubleshooting flowchart for low yield during scale-up.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. Retrieved from [Link]

  • ResearchGate. (2011). Synthetic routes toward 2-substituted 2-imidazolines. Retrieved from [Link]

  • Google Patents. (1976). Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts. Retrieved from

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]

  • ResearchGate. (2020). Selected approaches for the synthesis of 2,4-diarylimidazolines. Retrieved from [Link]

  • Chem-Supply. (n.d.). 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol. Retrieved from [Link]

  • Hangzhou Z-Beats Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers grounded in established chemical principles.

Q1: What are the most common synthetic routes to this compound?

The most prevalent and direct method for synthesizing this compound and other 2-imidazolines is the condensation reaction between a 1,2-diamine (in this case, ethylenediamine) and a suitable precursor carrying the desired substituent.[1][2] For the target molecule, the common starting materials are either 4-cyanophenol or an ester derivative of 4-hydroxybenzoic acid. The reaction with the nitrile is essentially a cyclic Pinner reaction, which typically requires acid catalysis and elevated temperatures to proceed efficiently.[2]

Q2: What is the role of a catalyst in this synthesis, and what are the common types of catalysts used?

A catalyst is crucial for accelerating the rate of the condensation and subsequent cyclization reactions, allowing the synthesis to occur under milder conditions and often with higher yields. Both acid and base catalysts can be employed, depending on the specific synthetic route. For the nitrile-based synthesis, Lewis acids are commonly used to activate the nitrile group, making it more susceptible to nucleophilic attack by the diamine.[3] Transition metal catalysts, such as those based on palladium, nickel, and copper, have also been explored for imidazoline synthesis, offering alternative reaction pathways.[4][5]

Q3: How do I choose the optimal catalyst for my specific reaction conditions?

The choice of catalyst is a critical parameter that can significantly impact the success of your synthesis.[6] The optimal catalyst depends on several factors, including the starting materials, solvent, and reaction temperature. A systematic catalyst screening is highly recommended. For the synthesis from a nitrile, Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are good starting points.[3] In some cases, greener and more cost-effective catalysts, such as sodium hydrosulfide, have been shown to be effective.[7]

Q4: What are the key reaction parameters to control for a successful synthesis?

Beyond catalyst selection, several other reaction parameters must be carefully controlled to ensure a high yield of the desired product. These include:

  • Temperature: The reaction temperature influences the reaction rate and the formation of byproducts.[8][9] It is often necessary to heat the reaction mixture, but excessive heat can lead to degradation.

  • Reaction Time: The reaction must be allowed to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).[9][10]

  • Stoichiometry of Reactants: The molar ratio of the reactants can affect the product distribution. A slight excess of the diamine is sometimes used to drive the reaction forward.[8]

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.[8] In some synthetic setups, particularly at a larger scale, active removal of water using a Dean-Stark trap or vacuum distillation is beneficial.[8]

Q5: What are the typical yields I can expect, and what factors influence it the most?

The expected yield can vary widely depending on the specific protocol and the scale of the reaction. With an optimized protocol, yields can be quite high.[7] The most significant factors influencing the yield are the efficiency of the catalyst, the reaction temperature, and the effective removal of water byproducts.[8] Inadequate control of these parameters is a common cause of low yields.[8]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge in organic synthesis. The following decision tree can help diagnose and resolve the underlying issues.

G start Low or No Product Yield catalyst Potential Cause A: Inefficient Catalyst Activity start->catalyst incomplete Potential Cause B: Incomplete Reaction start->incomplete temp Potential Cause C: Suboptimal Reaction Temperature start->temp materials Potential Cause D: Issues with Starting Materials start->materials catalyst_sol Solution: - Screen different catalysts (Lewis acids, etc.). - Check catalyst purity and handling. - Increase catalyst loading. catalyst->catalyst_sol incomplete_sol Solution: - Increase reaction time. - Monitor reaction progress via TLC. - Increase reaction temperature. incomplete->incomplete_sol temp_sol Solution: - Optimize temperature; try a gradient. - Ensure uniform heating. temp->temp_sol materials_sol Solution: - Verify purity of starting materials (nitrile, diamine). - Use fresh, dry solvents. materials->materials_sol

Caption: Troubleshooting logic for low product yield.

Potential Cause A: Inefficient Catalyst Activity

  • Causality: The catalyst may be unsuitable for the specific substrate or reaction conditions, or it may have degraded due to improper handling or storage.

  • Troubleshooting Protocol:

    • Catalyst Screening: If you are using a specific Lewis acid, for example, consider screening a panel of other Lewis acids (e.g., ZnCl₂, FeCl₃, InBr₃) to identify a more effective one.[4]

    • Catalyst Purity: Ensure the catalyst is of high purity and has been stored under appropriate conditions (e.g., in a desiccator for hygroscopic Lewis acids).

    • Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if it improves the conversion.

Potential Cause B: Incomplete Reaction

  • Causality: The reaction may not have reached equilibrium or completion within the allotted time.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.[9][10] If the starting material spot is still prominent, the reaction is not complete.

    • Extended Reaction Time: Increase the reaction time in increments (e.g., by 2-4 hours) and continue to monitor by TLC.

    • Temperature Increase: If extending the time is not effective, a modest increase in the reaction temperature may be necessary to accelerate the reaction rate.[9]

Potential Cause C: Suboptimal Reaction Temperature

  • Causality: The reaction may have a specific activation energy that is not being met at the current temperature, or excessive heat could be causing degradation.

  • Troubleshooting Protocol:

    • Temperature Optimization: If the reaction is sluggish at a lower temperature, gradually increase it. Conversely, if you observe the formation of dark, tarry byproducts, the temperature may be too high.

    • Gradual Heating: For reactions that involve multiple steps, such as amidation followed by cyclization, a gradual increase in temperature can be beneficial.[8]

Potential Cause D: Issues with Starting Materials

  • Causality: Impurities in the starting materials or solvent can interfere with the reaction or poison the catalyst.

  • Troubleshooting Protocol:

    • Purity Verification: Confirm the purity of the 4-cyanophenol and ethylenediamine using appropriate analytical techniques (e.g., NMR, melting point).

    • Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions involving Lewis acids.

Problem 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield.

Potential Cause A: Side Reactions

  • Causality: Depending on the reaction conditions, side reactions can compete with the desired imidazoline formation. For instance, incomplete cyclization can lead to the formation of amide intermediates.

  • Troubleshooting Protocol:

    • Optimize Water Removal: As the cyclization step often involves the elimination of water, ensuring its efficient removal can drive the reaction towards the desired product.[8]

    • Adjust Stoichiometry: A slight excess of ethylenediamine can sometimes help to minimize the formation of byproducts resulting from the reaction of both ends of the diamine with the nitrile.[8]

Potential Cause B: Degradation of Starting Material or Product

  • Causality: The phenolic group in the starting material or product can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of certain catalysts.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Temperature Control: Avoid excessive heating to prevent thermal degradation.[8]

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause A: Inefficient Extraction

  • Causality: The product may have some solubility in the aqueous phase, leading to losses during workup.

  • Troubleshooting Protocol:

    • pH Adjustment: Before extraction, adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form.

    • Solvent Selection: Use a suitable organic solvent for extraction, such as ethyl acetate or chloroform.[10]

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.[9]

Potential Cause B: Co-elution of Impurities during Chromatography

  • Causality: Impurities with similar polarity to the product can be difficult to separate by column chromatography.

  • Troubleshooting Protocol:

    • Solvent System Optimization: Experiment with different solvent systems for chromatography to improve the separation.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[10]

Part 3: Detailed Experimental Protocols

This section provides step-by-step procedures for key experiments related to the synthesis of this compound.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis from 4-Cyanophenol and Ethylenediamine

G start Start reactants 1. Combine 4-cyanophenol, ethylenediamine, and solvent. start->reactants catalyst 2. Add Lewis acid catalyst (e.g., ZnCl2). reactants->catalyst reflux 3. Heat the mixture to reflux. catalyst->reflux monitor 4. Monitor reaction by TLC. reflux->monitor workup 5. Aqueous workup and extraction. monitor->workup Reaction complete purify 6. Purify by chromatography or recrystallization. workup->purify end End purify->end

Caption: Experimental workflow for synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanophenol (1.0 eq), ethylenediamine (1.2 eq), and a suitable solvent (e.g., toluene, xylene).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time (typically 4-24 hours).

  • Monitoring: Periodically take aliquots of the reaction mixture to monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium carbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[9][10]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[10]

Protocol 2: Catalyst Screening Workflow

For optimizing the catalyst, a parallel screening approach is efficient.

  • Setup: Arrange a series of small reaction vials, each with a stir bar.

  • Reagents: To each vial, add the starting materials (4-cyanophenol and ethylenediamine) and solvent in the same proportions as in Protocol 1.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., vial 1: ZnCl₂, vial 2: FeCl₃, vial 3: AlCl₃, etc.) at the same molar percentage. Include a control reaction with no catalyst.

  • Reaction: Place all vials in a heating block at the same temperature and stir for a set amount of time.

  • Analysis: After the reaction time, analyze the contents of each vial by a suitable method (e.g., LC-MS or ¹H NMR of the crude mixture) to determine the conversion to the desired product.

Protocol 3: Reaction Monitoring using Thin Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting material (4-cyanophenol) in one lane, the co-starting material (ethylenediamine, if visible with the chosen stain) in another, and the reaction mixture in a third lane. A co-spot (starting material and reaction mixture in the same spot) is also recommended.

  • Elution: Develop the TLC plate in a chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and methanol).[10]

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation

Table 1: Comparison of Common Lewis Acid Catalysts

CatalystTypical Loading (mol%)Relative ReactivityCostNotes
ZnCl₂ 5-15Moderate to HighLowHygroscopic, requires anhydrous conditions.
FeCl₃ 5-10HighLowCan be colored, potentially complicating purification.
AlCl₃ 5-15HighLowVery hygroscopic, reacts vigorously with water.
TMSOTf 1-5Very HighHighHighly reactive and moisture-sensitive.[3]
InBr₃ 1-5HighHighOften effective in milder conditions.

References

  • Dalton Transactions. (2020). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. RSC Publishing.
  • RIXIN. (2024). The production process of imidazoline.
  • Sun, M., Wei, H.-T., Li, D., Zheng, Y.-G., Cai, J., & Ji, M. (2008). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst.
  • Díaz, D. D., Concellón, C., & Al-Mourabit, A. (2023).
  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
  • Bentham Science. (2024). Recent Advances in the Application of Transition Metal Catalysts to the Synthesis of Imidazolines.
  • Synthia. (2024). Optimization of reaction conditions: Significance and symbolism.
  • ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles.
  • Wikipedia. (n.d.). 2-Imidazoline.
  • Google Patents. (n.d.). CN102093296B - Synthesis method of imidazoline compound.
  • ResearchGate. (n.d.). Synthesis of imidazoline derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • MDPI. (2019). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides.
  • ResearchGate. (2019). Lewis acid catalyzed activation of nitriles: A microwave assisted solvent free synthesis of 2,4-disubstituted quinazoline and 1,3- diazaspiro[5.5]undec-1-ene.

Sources

Impact of solvent on "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, with a specific focus on the critical impact of solvent selection on reaction kinetics. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to optimize your experiments effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter in the laboratory. Each answer is designed to provide not only a solution but also the scientific reasoning behind it.

Q1: My reaction rate is extremely slow, or the reaction has stalled completely. How can the solvent be the culprit?

A: This is a classic kinetics problem often rooted in the stabilization of the reaction's transition states. The formation of the imidazoline ring from precursors like a 2-hydroxy-substituted benzonitrile and ethylenediamine proceeds through charged, polar intermediates.

  • Causality: A non-polar solvent (e.g., Toluene, Hexane) cannot effectively stabilize these charged intermediates. This lack of stabilization raises the activation energy of the cyclization step, dramatically slowing down the reaction. Polar solvents, in contrast, can solvate these intermediates, lowering the activation energy and accelerating the reaction. Good yields have been reported in polar solvents for the synthesis of similar 2-imidazolines.[1]

  • Troubleshooting Steps:

    • Assess Your Current Solvent: If you are using a non-polar solvent, this is the most likely cause.

    • Switch to a Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are excellent choices. They possess high dielectric constants to stabilize charged species but will not interfere with the nucleophilic attack steps through hydrogen bonding. Studies on related SN2 reactions for imidazolium synthesis show that the rate constant in DMSO can be over an order-of-magnitude larger than in a protic solvent like methanol.[2]

    • Consider Temperature: If switching solvents is not immediately possible, increasing the reaction temperature can provide the necessary energy to overcome the high activation barrier. However, this may lead to side products.

Q2: My product yield is consistently low, and I'm recovering unreacted starting materials. What role does the solvent play here?

A: Low yield is often a direct consequence of an incomplete reaction (related to Q1) or an unfavorable reaction equilibrium. The solvent influences the position of the equilibrium in a reversible reaction. The final cyclization step to form the imidazoline is often a dehydration or condensation reaction, which is reversible.

  • Causality: According to Le Châtelier's principle, removing a product will shift the equilibrium towards the product side. In this case, water is a byproduct. A solvent that is not effective at sequestering or removing water can allow the reverse reaction (hydrolysis) to occur, leading to a lower yield of the desired imidazoline. The hydrolysis of imidazolines is a known acid-catalyzed process.[3]

  • Troubleshooting Steps:

    • Use a Dehydrating Agent: Regardless of the solvent, adding molecular sieves (3Å or 4Å) can effectively remove the water generated during the reaction, driving the equilibrium towards the product.[4]

    • Employ a Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like Toluene), a Dean-Stark trap is a classic and effective method for water removal, though the reaction rate may be slow due to the non-polar nature of the solvent.

    • Solvent Choice: High-boiling polar aprotic solvents (e.g., DMSO, DMF) can help drive off water by allowing for higher reaction temperatures while still stabilizing the key intermediates.

Q3: I'm observing significant side product formation. How can the solvent influence reaction pathways?

A: Solvents can do more than just affect reaction rates; they can change the selectivity of a reaction by favoring one mechanistic pathway over another.

  • Causality: Protic solvents (e.g., Methanol, Ethanol, Water) are capable of hydrogen bonding. While sometimes beneficial, they can also act as nucleophiles or participate in proton transfer steps that may open up undesired reaction pathways. For instance, a protic solvent could compete with the amine in attacking an activated carbonyl intermediate, leading to ester or other side products.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing and solving side-product issues related to solvent choice.

G start Problem: Significant Side Products check_solvent Is the solvent protic? (e.g., MeOH, EtOH, H2O) start->check_solvent protic_yes Action: Switch to a Polar Aprotic Solvent (e.g., DMSO, MeCN, THF) check_solvent->protic_yes Yes protic_no Is the temperature too high? check_solvent->protic_no No temp_yes Action: Lower temperature. If rate is too slow, use a more polar aprotic solvent to compensate. protic_no->temp_yes Yes temp_no Consider catalyst or reactant purity issues. protic_no->temp_no No

Caption: Troubleshooting workflow for side product formation.

Part 2: Scientific FAQs

This section explores the fundamental principles governing the solvent's role in the synthesis of this compound.

Q4: What is the general mechanism for this reaction, and where does the solvent exert its main influence?

A: The most common synthesis involves the condensation of a derivative of 2-hydroxybenzoic acid (e.g., the nitrile, ester, or acid itself) with ethylenediamine. The solvent's primary influence is on the key cyclization and dehydration steps.

  • Mechanism Overview:

    • Amide/Amidine Formation: The first step is typically the nucleophilic attack of one of the amino groups of ethylenediamine on the carbonyl or nitrile carbon of the salicylic acid derivative.

    • Intramolecular Cyclization: The second amino group then attacks the intermediate's carbonyl/amidine carbon in an intramolecular fashion. This is the rate-determining step and forms a tetrahedral, charged intermediate.

    • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the final imidazoline ring.

The solvent is most critical during step 2, where it must stabilize the polar, charged tetrahedral intermediate.

G Reactants Reactants (Salicylic Acid Derivative + Ethylenediamine) Intermediate1 Amide/Amidine Intermediate Reactants->Intermediate1 Step 1 TS1 Rate-Determining Step: Intramolecular Cyclization Intermediate1->TS1 Step 2 Intermediate2 Charged Tetrahedral Intermediate TS1->Intermediate2 Products Final Product + H2O Intermediate2->Products Step 3 (Dehydration) Solvent Solvent Stabilization (Critical Here) Solvent->Intermediate2 Lowers Activation Energy

Caption: Simplified reaction pathway highlighting the solvent's critical role.

Q5: How do polar aprotic vs. polar protic solvents differentially affect the kinetics?

A: The distinction is crucial and relates to the specific interactions of the solvent with the reactants and intermediates.

Solvent TypeExamplesPrimary Effect on KineticsRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighly Favorable. Generally provides the fastest reaction rates.Stabilizes charged intermediates and transition states through dipole-dipole interactions without hydrogen bonding. This leaves the nucleophiles "bare" and highly reactive.[2]
Polar Protic Water, Methanol, EthanolModerately Favorable. Slower than polar aprotic solvents.Can stabilize charged species but also solvates the amine nucleophiles through hydrogen bonding, reducing their nucleophilicity and slowing the initial attack steps.
Non-Polar Toluene, Hexane, DichloromethaneUnfavorable. Leads to very slow or stalled reactions.Provides minimal to no stabilization for the polar/charged intermediates, resulting in a very high activation energy for the key cyclization step.[1]

Part 3: Experimental Protocol & Data

Protocol: Kinetic Analysis via Solvent Screening

This protocol provides a self-validating system to determine the optimal solvent for your reaction.

Objective: To compare the reaction rate and yield for the synthesis of this compound in four different solvents.

Methodology:

  • Setup: Prepare four identical reaction vessels (e.g., 50 mL round-bottom flasks) equipped with magnetic stirrers and reflux condensers.

  • Reactant Charging: To each flask, add:

    • 2-hydroxybenzonitrile (1.0 equiv)

    • Ethylenediamine (1.1 equiv)

  • Solvent Addition: To the flasks, add the following solvents to achieve an identical starting concentration (e.g., 0.5 M):

    • Flask 1: Toluene

    • Flask 2: Tetrahydrofuran (THF)

    • Flask 3: Acetonitrile (MeCN)

    • Flask 4: Dimethyl Sulfoxide (DMSO)

  • Reaction Execution:

    • Place all flasks in a pre-heated oil bath set to a consistent temperature (e.g., 80 °C).

    • Start stirring simultaneously in all flasks.

  • Monitoring:

    • At set time intervals (e.g., t = 30, 60, 120, 240 min), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., in cold deuterated solvent).

    • Analyze the aliquot by a suitable method (e.g., ¹H NMR, LC-MS) to determine the ratio of starting material to product.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent.

    • Calculate the initial reaction rate from the slope of the curve.

    • After the reaction showing the fastest rate reaches completion (or after a set time like 24h), work up all reactions to determine the final isolated yield.

Illustrative Data Summary

The table below presents hypothetical results from the protocol described above, illustrating the expected kinetic trends.

SolventSolvent TypeRelative Initial RateTime to >95% Conversion (h)Isolated Yield (%)
TolueneNon-Polar1x> 48< 10%
THFPolar Aprotic15x1665%
AcetonitrilePolar Aprotic40x488%
DMSO Polar Aprotic 110x 1.5 94%

References

  • ResearchGate. (2025). Solvent-Regulated Cyclization of Arylidene Isoxazolones with Amidines for Regiodivergent Synthesis of 4- and 5-Acylimidazoles.
  • Dalton Transactions. (n.d.). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. Royal Society of Chemistry.
  • ResearchGate. (n.d.). The effect of temperature and solvent on the reaction.
  • ACS Publications. (2007). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews.
  • ResearchGate. (2025). Imidazoline and Its Derivatives : An Overview.
  • ResearchGate. (2017). Please what is the right solvent/reaction condition for the cyclization reaction between schiff base and glycine to form imidazolidinone?.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION.
  • MDPI. (n.d.). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides.
  • ScienceDirect. (n.d.). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine.
  • Royal Society of Chemistry. (n.d.). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry.
  • NIH. (2022). Dynamic Hydroxyl–Yne Reaction with Phenols. PMC.
  • NIH. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PMC.
  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
  • Kataliz ta Naftokhimiya. (n.d.). Synthesis of imidazoline derivatives – the active basis of anticorrosion agents.
  • Processes of Petrochemistry and Oil Refining. (n.d.). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL.
  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • ResearchGate. (2024). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol.
  • IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
  • PubMed. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives.
  • Semantic Scholar. (n.d.). Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Optical-Properties-of-2-(1H-Imidazo-Phenol-Chen-Wang/a1a1005a815a9992c6b44917034c76041a7732d8]([Link]
  • MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • Bulletin of the Korean Chemical Society. (2003). Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives.
  • AWS. (2018). Kinetic Solvent Effects in Organic Reactions.
  • ResearchGate. (n.d.). Reaction kinetics of phenols and p-nitrophenols in flowing aerated aqueous solutions generated by a discharge plasma jet.

Sources

Technical Support Center: Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. The successful formation of this imidazoline ring system from 2-cyanophenol and ethylenediamine is critically dependent on precise thermal management. This document provides in-depth, experience-driven answers to common challenges, focusing on how temperature control dictates reaction outcomes, yield, and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal dynamics of the synthesis.

Q1: What is the primary reaction mechanism for this synthesis, and why is temperature so influential?

The synthesis proceeds via a cyclic Pinner-type reaction.[1] It involves two primary thermal stages:

  • Nucleophilic Addition: Ethylenediamine attacks the electrophilic carbon of the nitrile group on 2-cyanophenol. This initial step forms an amidine intermediate. This phase is typically conducted at a moderate temperature to ensure selective mono-addition and prevent premature side reactions.

  • Intramolecular Cyclization & Elimination: At a higher temperature, the second amino group of the ethylenediamine backbone attacks the amidine carbon, leading to ring closure. This is followed by the elimination of ammonia, which drives the reaction equilibrium towards the final 2-imidazoline product. Elevated temperature is required to provide the activation energy for this cyclization-elimination cascade.

Temperature is the primary lever to control the rate and selectivity of these two distinct stages. Improper thermal management can lead to reaction stalling, low yields, or the formation of undesirable byproducts.

Q2: Why is a stepwise increase in temperature generally recommended over a single high-temperature setpoint?

A single high-temperature approach can cause several issues. The initial addition of ethylenediamine to 2-cyanophenol is exothermic. Applying high heat from the start can lead to an uncontrolled exotherm, promoting the formation of polymeric materials or other side products. A gradual, stepwise heating profile allows for the controlled formation of the amidine intermediate at a lower temperature before providing the necessary energy for the more demanding cyclization step.[2][3] This approach maximizes the concentration of the desired intermediate before pushing the reaction to completion, leading to a cleaner reaction and higher yield.

Q3: What are the primary risks associated with overheating or prolonged heating?

Exceeding the optimal temperature range or heating for an excessive duration can lead to thermal degradation of both the starting materials and the product.[2] Common consequences include:

  • Darkening of the Reaction Mixture: This indicates the formation of colored impurities or charring, which complicates purification.[2]

  • Polymerization: The reactants or the product can polymerize, resulting in a tar-like, intractable reaction mass.

  • Side Reactions: High temperatures can promote alternative reaction pathways, reducing the selectivity towards the desired imidazoline.

Q4: How does pressure control interact with temperature in this synthesis?

Temperature and pressure are linked, especially concerning the removal of the ammonia byproduct. The cyclization step is an equilibrium process.[2] To drive the reaction forward, ammonia must be efficiently removed as it forms.

  • At Atmospheric Pressure: A sufficient reaction temperature (often at the boiling point of the solvent, if used) and a steady flow of an inert gas (like nitrogen) can help carry away the evolved ammonia.

  • Under Vacuum: Applying a vacuum is a highly effective method for removing volatile byproducts like ammonia, allowing the cyclization to proceed at a potentially lower temperature.[2] Gradient pressure reduction during the high-temperature phase is an advanced technique to maximize product formation.[3]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis.

Problem: My reaction has stalled. I see primarily unreacted 2-cyanophenol and/or the amidine intermediate by TLC/LC-MS.

  • Primary Cause & Logic: This is the most common failure mode and almost always points to insufficient thermal energy or inefficient byproduct removal. The activation barrier for the intramolecular cyclization has not been overcome, or the equilibrium is not being driven towards the product side.

  • Solutions:

    • Verify Temperature: Check your reaction temperature with a calibrated, external thermometer. Oil bath temperature readouts can be inaccurate.

    • Increase Temperature Gradually: Slowly increase the reaction temperature by 10-15°C and hold for 1-2 hours, monitoring the reaction progress. The cyclization step often requires temperatures significantly higher than the initial addition.[2][4]

    • Improve Ammonia Removal: If operating at atmospheric pressure, ensure a good nitrogen sweep. If possible, switch to a vacuum setup. A Dean-Stark trap can also be effective if trace water is present and an appropriate azeotropic solvent (e.g., xylene) is used.[2]

Problem: The final product is a very dark oil or solid, and the yield of pure product after chromatography is low.

  • Primary Cause & Logic: This indicates product degradation or the formation of high-molecular-weight impurities, typically caused by excessive heat.[2] The phenolic group and the imidazoline ring can be susceptible to oxidation and decomposition at very high temperatures.

  • Solutions:

    • Reduce Maximum Temperature: Lower the final setpoint temperature for the cyclization stage. It is better to have a slightly slower reaction that is clean than a fast one that degrades the product.

    • Minimize Reaction Time: Once the reaction has reached completion (as monitored by TLC/LC-MS), cool it down promptly. Avoid leaving the reaction at high temperatures unnecessarily.

    • Ensure Inert Atmosphere: The presence of oxygen at high temperatures can significantly increase the formation of colored, oxidized byproducts. Maintain a positive pressure of nitrogen or argon throughout the entire process.

Problem: I am observing a significant amount of a byproduct with a mass corresponding to a diamide or other complex adducts.

  • Primary Cause & Logic: This suggests that side reactions are competing with the desired cyclization pathway. This can be caused by incorrect stoichiometry or a heating profile that favors intermolecular reactions over the desired intramolecular cyclization.

  • Solutions:

    • Check Stoichiometry: Use a slight molar excess of ethylenediamine (e.g., 1.1 to 1.2 equivalents). This ensures that all the nitrile is consumed and minimizes the chance of one ethylenediamine molecule reacting with two molecules of 2-cyanophenol.

    • Implement Staged Heating: Do not rush the initial, lower-temperature phase. Allow the amidine intermediate to form cleanly before ramping up the temperature for the cyclization. A slow, controlled ramp rate is crucial.[3]

Data & Visualization

Table 1: Recommended Temperature Parameters
ParameterTemperature RangePurpose & Rationale
Initial Addition 60 - 80°CControlled formation of the amidine intermediate. A moderate temperature prevents a runaway exotherm while being sufficient to initiate the reaction.[5]
Cyclization Phase 120 - 150°CProvides the necessary activation energy for ring closure and elimination of ammonia. Higher temperatures may be needed depending on the scale and setup.[6][7]
Max Temperature Limit < 220°CExceeding this temperature significantly increases the risk of thermal degradation and byproduct formation.[2][3]
Ramp Rate 0.5 - 2.0°C / minuteA slow and controlled ramp between the initial and cyclization phases prevents side reactions and ensures a uniform reaction temperature.[3]
Diagrams

Below are visualizations of the key processes involved in this synthesis.

Reaction_Pathway cluster_reactants Reactants 2-Cyanophenol 2-Cyanophenol Amidine_Intermediate Amidine Intermediate 2-Cyanophenol->Amidine_Intermediate + Ethylenediamine (60-80°C) Ethylenediamine Ethylenediamine Product This compound Amidine_Intermediate->Product Intramolecular Cyclization (120-150°C) Byproduct Ammonia (NH3) Product->Byproduct Elimination

Caption: Reaction pathway for the synthesis.

Troubleshooting_Logic Start Low Yield or Stalled Reaction Check_Temp Is reaction temperature >120°C for cyclization? Start->Check_Temp Check_NH3 Is NH3 byproduct being removed effectively? Check_Temp->Check_NH3 Yes Sol_Temp Increase temperature gradually to 130-150°C Check_Temp->Sol_Temp No Check_Time Has reaction run for sufficient time (2-8h)? Check_NH3->Check_Time Yes Sol_NH3 Apply vacuum or use N2 sweep Check_NH3->Sol_NH3 No Sol_Time Increase reaction time; monitor by TLC/LCMS Check_Time->Sol_Time No Success Problem Resolved Check_Time->Success Yes Sol_Temp->Success Sol_NH3->Success Sol_Time->Success

Caption: Troubleshooting logic for low yield.

Experimental Protocol

This protocol provides a general, step-by-step methodology. Researchers should adapt it based on their specific equipment and scale.

Materials:

  • 2-Cyanophenol (1.0 eq)

  • Ethylenediamine (1.2 eq)

  • Xylene or other high-boiling inert solvent (optional, can be run neat)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser (or distillation head if running neat)

  • Calibrated thermometer

  • Magnetic stirrer and heat plate or heating mantle

  • Inert gas inlet/outlet

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Charge the flask with 2-cyanophenol and a magnetic stir bar. If using a solvent, add it now. Begin purging the system with nitrogen gas.

  • Initial Heating & Reagent Addition: Begin stirring and heat the flask to 60°C. Once the temperature is stable, slowly add the ethylenediamine (1.2 eq) dropwise over 20-30 minutes. An initial exotherm may be observed; maintain the temperature below 80°C during the addition.

  • Intermediate Formation: Hold the reaction mixture at 80°C for 1-2 hours. This allows for the complete formation of the amidine intermediate.

  • Cyclization: Slowly and gradually increase the temperature to 130-140°C. The ramp rate should be controlled (e.g., ~1°C/min) to ensure thermal stability.

  • Reaction Completion: Hold the reaction at this higher temperature for 4-8 hours. The reaction is complete when ammonia evolution ceases and/or analysis (TLC, LC-MS) shows the disappearance of the intermediate. If the reaction is run neat, the product may solidify upon cooling.

  • Work-up & Purification: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography if it is an oil.

References

  • CCS Chemistry. (n.d.). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. Chinese Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles [Table].
  • ResearchGate. (n.d.). Synthesis of imidazolines [Figure].
  • Sá, F. A., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Institutes of Health.
  • Zhang, J., et al. (2011). Effect of Temperature on Cyclization Degree and Performance of Imidazoline Inhibitors. Corrosion & Protection.
  • Ivancia, M., & Mocanu, A. M. (2014). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 59(1), 79-85.
  • PubMed Central (PMC). (n.d.). Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. National Institutes of Health.
  • Wiley Online Library. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes.
  • ACS Publications. (1951). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews.
  • PubMed Central (PMC). (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. National Institutes of Health.
  • Journal of Catalyst & Catalysis. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.
  • PrepChem.com. (n.d.). Synthesis of 2-cyanophenol.
  • ResearchGate. (n.d.). Relationship between cyclization degree of imidazoline corrosion inhibitor and its corrosion inhibition performance.
  • ResearchGate. (n.d.). The effect of temperature and solvent on the reaction [Table].
  • Wikipedia. (n.d.). 2-Imidazoline.
  • Google Patents. (n.d.). Method for preparing 2-cyanophenol.
  • Touzeau, F., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 1962-79.
  • Patsnap. (n.d.). High-efficiency synthesis method of 2-cyanophenol. Eureka.
  • Orucova, N. (2022). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 23(1), 89-98.
  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • ACS Publications. (n.d.). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Scheme 5. Reaction of compound 2 with ethylenediamine and o-phenylenediamine and 2-aminophenol [Figure].
  • Amerigo Scientific. (n.d.). This compound (97%).
  • Asian Journal of Chemistry. (2011). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. 23(3), 1212-1218.
  • Google Patents. (n.d.). Synthesis method of imidazoline compound.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl).
  • Google Patents. (n.d.). Preparation method of 4-(imidazole-1-yl) phenol.
  • Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. (n.d.). Purification of phenol.
  • Global Substance Registration System (GSRS). (n.d.). 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL.

Sources

Technical Support Center: Experimental Solubility Guide for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 1565-39-5). We will explore the physicochemical properties of this molecule to understand the root causes of poor solubility and provide validated, step-by-step protocols to overcome these issues in your experiments.

Understanding the Molecule: The Key to Solubility

This compound is a bifunctional molecule containing both a weakly acidic phenolic group and a basic imidazoline ring.[1] This dual nature is the primary determinant of its solubility behavior, which is highly dependent on the pH of the medium.

  • Phenolic Group (Weakly Acidic): At alkaline pH, the hydroxyl (-OH) group can be deprotonated to form a negatively charged phenolate ion. This ionization increases the molecule's polarity and enhances its solubility in aqueous solutions.[2][3]

  • Imidazoline Ring (Basic): At acidic pH, the nitrogen atoms in the imidazoline ring can be protonated, forming a positively charged cation. This process also significantly increases its aqueous solubility.[4]

Consequently, the compound is least soluble at a neutral pH where it exists in its least polar, un-ionized form. Its solubility profile follows a "U-shaped" curve, with solubility increasing at both acidic and alkaline extremes.[5]

Diagram: pH-Dependent Ionization States

cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Near Isoelectric Point (e.g., pH ~7) cluster_high_ph High pH (e.g., pH > 10) low_ph Protonated Imidazoline (Cationic Form) Enhanced Aqueous Solubility neutral_ph Neutral Form Lowest Aqueous Solubility Soluble in Polar Organic Solvents low_ph->neutral_ph + OH⁻ - H⁺ neutral_ph->low_ph + H⁺ - OH⁻ high_ph Deprotonated Phenol (Anionic Form) Enhanced Aqueous Solubility (Potential Stability Issues) neutral_ph->high_ph + OH⁻ - H⁺ high_ph->neutral_ph + H⁺ - OH⁻ start Poor Solubility Observed stock_q Are you preparing a concentrated stock solution? start->stock_q use_dmso Use high-purity DMSO. Aim for 10-50 mM. stock_q->use_dmso Yes dilute_q Are you diluting stock into an aqueous buffer? stock_q->dilute_q No dissolve_q Does it fully dissolve? use_dmso->dissolve_q warm_sonicate Apply gentle warming (37°C) or brief sonication. dissolve_q->warm_sonicate No success Proceed with Experiment dissolve_q->success Yes warm_sonicate->success precipitate_q Does it precipitate? dilute_q->precipitate_q Yes dilute_q->success No dilution_tech Improve technique: 1. Vortex while adding stock. 2. Perform serial dilutions. 3. Keep final DMSO <0.5%. precipitate_q->dilution_tech Yes precipitate_q->success No ph_mod_q Is pH modification acceptable for your assay? dilution_tech->ph_mod_q acid_path Acidify buffer to pH 2-4 with HCl. (Recommended for stability) ph_mod_q->acid_path Yes base_path Basify buffer to pH 10-12 with NaOH. (Use immediately, check stability) ph_mod_q->base_path Yes (with caution) advanced_sol Consider advanced methods: - Use a pre-made salt form. - Add co-solvents or surfactants. ph_mod_q->advanced_sol No acid_path->success base_path->success advanced_sol->success

Caption: A step-by-step decision tree for resolving solubility issues.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer and Sonicator water bath

Procedure:

  • Weigh the required amount of the compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 10 mM, add 1.622 mg of compound per 1 mL of DMSO).

  • Cap the vial securely and vortex vigorously for 2 minutes.

  • Visually inspect the solution against a light and dark background for any undissolved particulates.

  • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • If necessary, warm the solution briefly in a 37°C water bath for 10 minutes, followed by vortexing.

  • Once a completely clear solution is obtained, store it at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubilization in Aqueous Buffer

Objective: To dissolve the compound directly in an aqueous buffer for experiments where organic solvents are not tolerated.

Materials:

  • This compound powder

  • Target aqueous buffer (e.g., deionized water, saline)

  • 1 M HCl and 1 M NaOH solutions

  • Calibrated pH meter

Procedure (Acidic Method - Recommended):

  • Add the desired mass of the compound to the target volume of buffer. It will likely form a suspension.

  • While stirring continuously, add 1 M HCl dropwise.

  • Monitor the pH and observe the solution's clarity.

  • Continue adding HCl until the solution becomes completely clear. This typically occurs at a pH between 2 and 4.

  • Record the final pH. Use this solution promptly for your experiment.

Summary of Recommended Solvents & Conditions
Application Solvent/Method Concentration Range Key Considerations
Stock Solution Dimethyl Sulfoxide (DMSO)10 - 50 mMUse anhydrous grade. Store at -20°C or below, protected from light. [4][6]
Stock Solution Ethanol1 - 10 mMMay have lower solubilizing power than DMSO. [7]
Working Solution (Aqueous) Acidified Buffer (pH 2-4)Dependent on assayRecommended for stability. Protonates the imidazoline ring. [2][4]
Working Solution (Aqueous) Alkaline Buffer (pH 10-12)Dependent on assayCaution: Potential for oxidative degradation. Prepare fresh and use immediately. [2][8][9]

References

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?[Link]
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. [Link]
  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid?[Link]
  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
  • Google Patents. (1940).
  • J-Stage. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
  • ResearchGate. (2006).
  • ResearchGate. (2018). 2‐(4,5‐Dihydro‐4‐Phenyl‐2‐Oxazolyl)Phenol. [Link]
  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]
  • Liu, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology. [Link]
  • Encyclopedia.pub. (n.d.). Imidazoline Surfactants. [Link]
  • ResearchGate. (2020). Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol. [Link]
  • Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 5(5), 442-450. [Link]
  • PubChem. 3-{(4,5-dihydro-1H-imidazol-2-yl)methylamino}phenol; acetic acid. [Link]
  • Amerigo Scientific. This compound (97%). [Link]
  • MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. [Link]
  • Mol-Instincts. 2-Phenyl-2-imidazoline. [Link]
  • PubChem. 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol. [Link]
  • Wikipedia. 2-Imidazoline. [Link]
  • PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. [Link]
  • Global Substance Registration System. 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL. [Link]
  • National Center for Biotechnology Information. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC advances, 13(14), 9397–9417. [Link]
  • ResearchGate. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. [Link]
  • ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
  • PubChem. N-(2,6-Dichlorophenyl)
  • PubChem. 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). [Link]
  • Semantic Scholar. (2017). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z. [Link]

Sources

Validation & Comparative

A Technical Comparison of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and Other Key Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Complex World of Imidazoline Ligands

Imidazoline derivatives represent a versatile class of compounds that interact with a distinct set of receptors, primarily the α-adrenergic and imidazoline receptor systems. These receptors are integral to the physiological regulation of blood pressure, neurotransmission, and various metabolic processes.[1][2] The prototypical imidazoline ligand, clonidine, has long been used as an antihypertensive agent, but its therapeutic actions are often accompanied by side effects such as sedation, highlighting the need for more selective agents.[3][4]

This guide provides an in-depth, objective comparison of the pharmacological profiles of several key imidazoline derivatives. We will focus on the titular compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol , and compare it with the well-characterized and clinically relevant agents: Clonidine , Oxymetazoline , and Naphazoline . Due to the limited publicly available pharmacological data for this compound, we will also discuss its closest structural analog, 2-Phenyl-2-imidazoline , to infer potential structure-activity relationships.

This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation for understanding the nuanced differences in receptor affinity and functional activity that govern the therapeutic potential and side-effect profiles of these compounds.

The Imidazoline and Adrenergic Receptor Landscape

Imidazoline derivatives exert their effects by binding to at least two major receptor families:

  • α-Adrenergic Receptors (α-ARs): These are G-protein coupled receptors (GPCRs) crucial for regulating sympathetic nervous system activity. They are divided into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D, α2A, α2B, α2C).[5] Agonism at central α2-ARs typically leads to a decrease in sympathetic outflow, resulting in hypotension and sedation.[3]

  • Imidazoline Receptors (I-Rs): These are non-adrenergic sites that recognize imidazoline ligands. Three main classes have been proposed:

    • I₁-Receptors: Implicated in the central regulation of blood pressure and are a primary target for second-generation antihypertensives like moxonidine.[3][6]

    • I₂-Receptors: Associated with monoamine oxidase (MAO) and are being explored as targets for neuroprotection and pain management.[7][8]

    • I₃-Receptors: Believed to regulate insulin secretion from pancreatic β-cells.[2]

The relative affinity and efficacy of a ligand at these various receptor subtypes determine its overall pharmacological effect.

Compound Profiles and Comparative Analysis

This compound: An Uncharacterized Phenolic Imidazoline

Structure:

Caption: Chemical structure of this compound.

Inference from Structural Analog: 2-Phenyl-2-imidazoline

To hypothesize its potential activity, we can examine its closest analog without the hydroxyl group, 2-Phenyl-2-imidazoline. Even for this compound, quantitative binding data is sparse. However, the 2-aryl-imidazoline scaffold is known to interact with both α-adrenergic and imidazoline receptors. It is reasonable to predict that this compound would also exhibit affinity for these targets. The addition of the ortho-hydroxyl group would increase polarity and could introduce a key interaction point, potentially favoring binding to specific receptor subtypes that have a suitable hydrogen bond donor or acceptor in the binding pocket.

Clonidine: The Prototypical Mixed α₂-AR / I₁-R Agonist

Structure:

Caption: Chemical structure of Clonidine.

Clonidine is a centrally acting antihypertensive that acts as a partial agonist at α₂-adrenergic receptors and also binds with high affinity to I₁-imidazoline receptors.[3][4][9] Its hypotensive effects are attributed to the stimulation of both receptor types in the brainstem, which reduces sympathetic outflow.[1][9] However, its sedative side effects are primarily mediated by its action on α₂-adrenergic receptors in the locus coeruleus.[3] Clonidine's dual activity has been a driving force in the development of more selective I₁ agonists to separate the therapeutic hypotensive effects from unwanted sedation.[3]

Oxymetazoline: A Potent, Peripherally Acting α-AR Agonist

Structure:

Caption: Chemical structure of Oxymetazoline.

Commonly used as a topical nasal decongestant, oxymetazoline is a potent direct-acting sympathomimetic amine.[10] It is a full agonist at α₂-receptors and a partial agonist at α₁-receptors.[11] Functional studies have shown it has a higher affinity for the α₁ₐ subtype compared to other α₁ subtypes.[12] Its vasoconstrictive effects are mediated by agonism at α-receptors on vascular smooth muscle, leading to reduced blood flow and decreased congestion.[10] Unlike clonidine, its effects are primarily peripheral when applied topically.

Naphazoline: A Mixed α₁/α₂-Adrenergic Agonist

Structure:

Caption: Chemical structure of Naphazoline.

Naphazoline is another widely used topical vasoconstrictor found in over-the-counter eye drops and nasal sprays.[13] It is characterized as a mixed α₁ and α₂-adrenergic receptor agonist.[11] Its primary mechanism of action is the direct stimulation of α-receptors in the arterioles of the conjunctiva or nasal mucosa, which produces constriction and reduces congestion.[13] There is also evidence to suggest that naphazoline's effects, particularly on intraocular pressure, involve I₁-imidazoline receptors.[14]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of the comparator compounds for various adrenergic and imidazoline receptor subtypes. Lower Ki values indicate higher affinity.

Receptor SubtypeClonidine (Ki, nM)Oxymetazoline (Ki, nM)Naphazoline (Ki, nM)
α₁ₐ-AR ~1700High AffinityModerate Affinity
α₁ₑ-AR -0.56-
α₁ₒ-AR -0.45-
α₂ₐ-AR 1.7 - 2.7[15][16]High Affinity21[17]
α₂ₑ-AR -Lower Affinity vs α₁ₐ-
α₂C-AR -0.22-
I₁-Imidazoline High Affinity (~51 nM)[18]Low Affinity[18]~189[13]
I₂-Imidazoline Moderate AffinityLow AffinityHigh Affinity

Note: Data is compiled from multiple sources and experimental conditions may vary. The table reflects general trends in affinity.

Interpretation of Binding Data:

  • Clonidine exhibits high affinity for both α₂ₐ-AR and I₁-imidazoline receptors, consistent with its dual mechanism of action.[15][16][18] Its selectivity for α₂ over α₁ receptors is approximately 220:1.[19]

  • Oxymetazoline demonstrates a broader spectrum of activity with high affinity for α₁ₐ-AR and α₂-AR subtypes.[11] However, its affinity for I₁-imidazoline receptors is notably low.[18]

  • Naphazoline acts as a mixed α₁/α₂ agonist and also shows significant affinity for both I₁ and I₂ imidazoline receptors.[13]

Functional Activity and Signaling Pathways

The ultimate effect of a ligand is determined not just by its binding affinity, but also by its functional activity (i.e., whether it is a full agonist, partial agonist, or antagonist) and the signaling pathways it triggers.

α₂-Adrenergic Receptor Signaling

Activation of α₂-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[17] This inhibition of cAMP production is a key mechanism underlying the sympatholytic effects of α₂-agonists like clonidine.

cluster_membrane Cell Membrane receptor α₂-Adrenergic Receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts agonist α₂-Agonist (e.g., Clonidine) agonist->receptor Binds atp ATP atp->ac response Cellular Response (e.g., Reduced Sympathetic Outflow) camp->response Leads to

Caption: Simplified α₂-adrenergic receptor signaling pathway.

I₁-Imidazoline Receptor Signaling

The signaling pathway for I₁-receptors is less definitively characterized but is distinct from the α₂-AR pathway. It does not appear to be directly linked to the inhibition of adenylyl cyclase. Instead, it may involve pathways related to phospholipase A2 (PLA2) and the synthesis of prostaglandins.[6] This divergence in signaling pathways is the molecular basis for the potential to develop I₁-selective drugs that lack the α₂-mediated side effects.

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two key types of in vitro assays:

Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound (e.g., clonidine) to compete with and displace a radiolabeled ligand (e.g., [³H]clonidine) that has a known high affinity for the target receptor.

Workflow:

start Start prep Prepare membranes from cells/tissues expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ (concentration of test compound that inhibits 50% of specific binding) quantify->analyze calculate Calculate Ki from IC₅₀ using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Sources

A Comparative Efficacy Analysis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Analogs as Imidazoline Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazoline Receptor Modulation

For decades, the imidazoline scaffold has been a cornerstone in medicinal chemistry, particularly in the development of agents targeting the adrenergic system. However, the discovery of specific imidazoline binding sites (IBS), distinct from adrenoceptors, has opened new avenues for therapeutic intervention. The parent compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, and its analogs are of significant interest to researchers in drug discovery due to their ability to modulate these imidazoline receptors, primarily the I₁ and I₂ subtypes.[1][2][3]

The I₁-imidazoline receptor is centrally involved in the regulation of blood pressure, making it a prime target for novel antihypertensive drugs with potentially fewer side effects than traditional alpha-2 adrenergic agonists.[4] In contrast, the I₂-imidazoline receptor is implicated in a variety of neurological conditions, including pain and neurodegenerative diseases, presenting a different set of therapeutic possibilities.[5][6] This guide provides a comparative analysis of the efficacy of this compound analogs, synthesizing data from key studies to elucidate structure-activity relationships (SAR) and guide future drug development efforts.

Comparative Efficacy and Structure-Activity Relationships

The therapeutic utility of these analogs is intrinsically linked to their affinity and selectivity for the I₁ and I₂ imidazoline receptor subtypes over α-adrenergic receptors. High affinity for I₁ receptors is often correlated with antihypertensive effects, while selectivity against α₂-adrenoceptors is sought to minimize sedative side effects.

A pivotal study by Gentili et al. explored the impact of substitutions on a 2-aryl-imidazoline scaffold, providing valuable insights into the SAR of these compounds. While not exclusively phenol derivatives, the findings are highly relevant. Their research demonstrated that the nature and position of substituents on the phenyl ring dramatically influence both affinity and selectivity for I₁ and I₂ imidazoline binding sites. For instance, the introduction of a methoxy group at the ortho position of the phenyl ring in 2-(2'-methoxyphenyl)-imidazoline resulted in a compound with high affinity and remarkable selectivity for the I₁ receptor subtype (pKi = 8.53, I₁/I₂ > 3388).[7] Conversely, a methyl group in the para position tended to increase selectivity for the I₂ subtype.[7]

In a study focused on 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which can be considered constrained analogs of 2-(imidazolinyl)phenols, Rebelo et al. provided a comprehensive evaluation of their cardiovascular effects.[8][9] Their findings underscore a strong correlation between high affinity for both imidazoline binding sites and α₂-receptors and the observed antihypertensive activity in spontaneously hypertensive rats.[8][9]

Quantitative Comparison of Analog Affinity

The following table summarizes the binding affinities (pKi) of selected 2-aryl-imidazoline analogs for I₁ and I₂ imidazoline binding sites, as well as α₁ and α₂ adrenergic receptors. This data is instrumental for comparing the potency and selectivity profiles of these compounds.

CompoundStructureI₁-IBS (pKi)I₂-IBS (pKi)α₁-AR (pKi)α₂-AR (pKi)I₁/I₂ SelectivityReference
2-(Phenyl)imidazoline 2-phenyl-4,5-dihydro-1H-imidazole6.007.00< 55.890.1[7]
2-(2'-Methoxyphenyl)imidazoline 2-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole8.53< 55.516.74> 3388[7]
2-(4'-Methylphenyl)imidazoline 2-(p-tolyl)-4,5-dihydro-1H-imidazole6.247.27< 56.270.09[7]
Compound 4h 6-fluoro-2-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine7.807.916.638.210.78[8]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is presented as the ratio of Ki values (I₂/I₁).

Signaling Pathways and Experimental Workflows

A fundamental understanding of the molecular mechanisms underlying the action of these analogs is crucial for rational drug design.

I₁-Imidazoline Receptor Signaling Pathway

Activation of the I₁-imidazoline receptor initiates a distinct signaling cascade that does not rely on the canonical G-protein-coupled pathways associated with α₂-adrenergic receptors, such as the inhibition of adenylyl cyclase.[10] Instead, evidence points towards the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG).[10] This pathway is believed to mediate the sympatho-inhibitory effects that result in reduced blood pressure.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I₁ Imidazoline Receptor PC_PLC PC-PLC I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Agonist 2-(Imidazolinyl)phenol Analog (Agonist) Agonist->I1_Receptor Binds to Cellular_Effects Downstream Cellular Effects (e.g., Reduced Sympathetic Outflow) DAG->Cellular_Effects Leads to

Caption: I₁-Imidazoline Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of novel analogs, a radioligand binding assay is the gold standard. This workflow outlines the key steps for a competitive binding assay.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from brain tissue or recombinant cell lines) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [³H]Clonidine) - Varying concentrations of  unlabeled test compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand via Rapid Vacuum Filtration Incubate->Separate Quantify Quantify Radioactivity on Filters using Liquid Scintillation Counting Separate->Quantify Analyze Data Analysis: - Determine IC₅₀ - Calculate Ki using  Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing findings, the following protocols provide a detailed methodology for key assays.

Protocol 1: Radioligand Binding Assay for I₁ and α₂ Receptors

Objective: To determine the binding affinity (Ki) of test compounds for I₁-imidazoline and α₂-adrenergic receptors.

Materials:

  • Receptor Source: Rat brain cortex (for α₂) and bovine adrenal chromaffin cell membranes (for I₁).

  • Radioligand: [³H]p-aminoclonidine or [³H]clonidine.

  • Non-specific binding determination: 10 µM phentolamine (for total imidazoline/adrenergic binding) or 10 µM norepinephrine (to mask α₂ sites and reveal I₁ sites).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Test compounds (analogs of this compound).

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 200-400 µg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of varying concentrations of the test compound, 50 µL of radioligand (at a final concentration near its Kd), and 150 µL of the membrane preparation. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the appropriate non-specific binding agent.

  • Incubation: Incubate the plate at 25°C for 45-60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 6 hours. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of test compounds on mean arterial pressure (MAP) and heart rate (HR) in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks old.

  • Anesthetic (e.g., pentobarbital sodium).

  • Catheters for carotid artery and jugular vein cannulation.

  • Pressure transducer and recording system.

  • Test compounds formulated in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Animal Preparation: Anesthetize the SHR. Cannulate the right carotid artery with a polyethylene catheter connected to a pressure transducer to continuously monitor blood pressure. Cannulate the left jugular vein for intravenous administration of the test compounds.

  • Acclimatization: Allow the animals to stabilize for at least 30 minutes after surgery until MAP and HR are constant.

  • Compound Administration: Administer the test compounds or vehicle intravenously as a bolus injection.

  • Data Recording: Continuously record MAP and HR before and for at least 60 minutes after compound administration.

  • Data Analysis: Calculate the maximum change in MAP and HR from the pre-injection baseline for each animal. Compare the responses between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds for the development of novel therapeutics targeting imidazoline receptors. The available data clearly indicate that subtle structural modifications can significantly alter the affinity and selectivity for I₁ and I₂ subtypes, as well as α-adrenergic receptors. High I₁ affinity and selectivity are key determinants for potent antihypertensive activity with a favorable side-effect profile.

Future research should focus on a systematic exploration of substitutions on the phenol ring to further refine the SAR. The incorporation of diverse functional groups may lead to the discovery of analogs with enhanced selectivity and improved pharmacokinetic properties. Moreover, functional assays that measure downstream signaling events, in addition to binding assays, will provide a more complete picture of the pharmacological profiles of these compounds. The continued investigation of this chemical scaffold holds great promise for the development of next-generation therapies for cardiovascular and neurological disorders.

References

  • Rebelo, S., et al. (2005). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl). PubMed. [Link]
  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini Reviews in Medicinal Chemistry. [Link]
  • Agbaba, D. (2025). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands.
  • Ernsberger, P., et al. (1995). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla.
  • Rebelo, S., et al. (2005). Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives. Journal of Medicinal Chemistry. [Link]
  • Gentili, F., et al. (2000). Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands. Bioorganic & Medicinal Chemistry. [Link]
  • Sharma, D., et al. (2011). Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives.
  • Kumar, A., et al. (2018). Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles. Pakistan journal of pharmaceutical sciences. [Link]
  • Pigini, M., et al. (2002). Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models. Journal of Medicinal Chemistry. [Link]
  • Langin, D., et al. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Jen, T., et al. (1973). Antihypertensive agents. Synthesis and biological properties of 2-amino-4-aryl-2-imidazolines. Journal of Medicinal Chemistry. [Link]
  • Ernsberger, P., et al. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Li, J. X. (2017).
  • Wieber, T., et al. (2025). imidazol-2-ylidene as new ligand for the design of antitumor-active (N. Refubium - Freie Universität Berlin. [Link]
  • University of Galway. (n.d.). I-2 imidazoline receptor. University of Galway Research. [Link]
  • Ghelani, H., et al. (2017). Preclinical Evaluation of Antihypertensive Activity of Combination of Herbs Extract in Wistar Rats. Research Journal of Pharmacy and Technology. [Link]
  • Singh, A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances. [Link]
  • Septiana, I., et al. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent.
  • Wieprzkowicz, E., et al. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules. [Link]

Sources

A Researcher's Guide to the In Vitro Bioactivity Validation of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. Drawing from established methodologies for analogous structures, we present a systematic approach to characterize its potential as a modulator of adrenergic and imidazoline receptors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the pharmacological profile of this and similar molecules.

The core chemical scaffold of this compound, featuring a 2-substituted imidazoline ring, is a well-recognized pharmacophore. Compounds bearing this moiety have demonstrated significant affinity for both α-adrenergic and imidazoline receptors, playing roles in the central regulation of blood pressure, neuroprotection, and metabolic control.[1] Given this structural precedent, our central hypothesis is that this compound acts as a ligand for these receptor families. This guide outlines the critical experiments required to test this hypothesis, compare its activity against established ligands, and elucidate its functional consequences.

Part 1: Strategic Overview of the Experimental Workflow

The validation process is designed as a multi-tiered screening cascade. We begin with broad receptor binding profiling to identify primary targets and then proceed to more complex functional assays to determine the compound's efficacy (agonist, antagonist, or inverse agonist activity). This tiered approach ensures a cost-effective and scientifically robust characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Safety Profiling A Compound Synthesis & Quality Control of This compound B Primary Screening: Receptor Binding Assays (Adrenergic & Imidazoline Panels) A->B Test Compound C Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ Flux) B->C D Determination of Efficacy (Agonist vs. Antagonist) C->D E Selectivity Profiling: Off-Target Receptor Panel D->E Confirmed Active Compound F In Vitro Toxicology: Cell Viability Assays (e.g., MTT, LDH) D->F

Caption: High-level experimental workflow for bioactivity validation.

Part 2: Primary Screening - Receptor Binding Affinity

The initial and most critical step is to determine if this compound binds to its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[2][3] This technique measures the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibitory constant (Ki).

Rationale for Target Selection:

Based on the imidazoline scaffold, the primary targets for screening are:

  • α-Adrenergic Receptors: Subtypes α1 (A, B, D) and α2 (A, B, C). These are crucial G-protein coupled receptors (GPCRs) in the central nervous system and periphery.[4]

  • Imidazoline Receptors: Subtypes I1 and I2. These are key targets for centrally acting antihypertensives and drugs with neuroprotective potential.[1][5]

Comparative Compounds:

To contextualize the activity of our test compound, it is essential to include well-characterized reference compounds.

  • Clonidine: An α2-adrenergic agonist and I1-imidazoline ligand, serving as a benchmark for dual activity.

  • Moxonidine: A selective I1-imidazoline agonist with weaker α2-adrenergic activity, representing a second-generation compound.[1]

  • Idazoxan: A classic I2-imidazoline ligand and α2-adrenergic antagonist.

  • Phentolamine: A non-selective α-adrenergic antagonist.

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human receptor subtypes of interest (e.g., HEK293 or CHO cells). Grow cells to confluence, harvest, and prepare crude membrane fractions by homogenization and differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A serial dilution of this compound or a reference compound (typically from 10 µM to 0.1 nM).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Clonidine for α2/I1 receptors, [³H]-Prazosin for α1 receptors, [³H]-Idazoxan for I2 receptors) at a concentration near its dissociation constant (Kd).

    • Receptor-containing cell membranes (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only radioligand and membranes.

    • Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM Phentolamine) to saturate all specific binding sites.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compoundα1A-AR (Ki, nM)α2A-AR (Ki, nM)I1 Receptor (Ki, nM)I2 Receptor (Ki, nM)
This compound ExperimentalExperimentalExperimentalExperimental
Clonidine (Reference)~500~5~20>10,000
Moxonidine (Reference)>10,000~300~5>1,000
Idazoxan (Reference)~100~3>1,000~2

Note: Reference values are approximate and derived from public domain data for illustrative purposes.

Part 3: Functional Characterization - Elucidating Mechanism of Action

Binding affinity does not reveal whether a compound activates (agonism) or blocks (antagonism) a receptor. Functional assays are required to determine the compound's efficacy. For GPCRs like the adrenergic receptors, common downstream signaling events include the modulation of cyclic AMP (cAMP) levels or intracellular calcium flux.

G cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) a2_receptor α2-AR gi Gi Protein a2_receptor->gi Agonist ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp pka PKA camp->pka Activates a1_receptor α1-AR gq Gq Protein a1_receptor->gq Agonist plc PLC gq->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc

Sources

A Comparative Guide to the In Vivo Efficacy of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Imidazoline Receptor Ligands

The 2-(4,5-dihydro-1H-imidazol-2-yl)phenol scaffold is a key pharmacophore for ligands targeting imidazoline receptors (I-receptors) and α-adrenergic receptors (α-ARs). These receptors are implicated in a range of physiological processes, and their modulation offers therapeutic avenues for conditions such as hypertension, neuropathic pain, and inflammation.[1][2] Notably, ligands for the I₂ subtype of imidazoline receptors have shown considerable promise as a novel class of analgesics for chronic pain states.[1][2] This guide focuses on the in vivo data of key derivatives, providing a comparative analysis of their efficacy in established preclinical models of pain and their potential cardiovascular liabilities.

Comparative In Vivo Analgesic Efficacy

The analgesic effects of this compound derivatives have been extensively evaluated in rodent models of neuropathic and inflammatory pain. The following tables summarize the in vivo performance of three prominent derivatives: 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline (BU224), and CR4056.

Table 1: In Vivo Efficacy in Neuropathic Pain Models

DerivativeAnimal ModelRoute of AdministrationEffective Dose RangeKey FindingsReference(s)
2-BFI Chronic Constriction Injury (CCI), RatIntraperitoneal (i.p.)10 mg/kg (twice daily)Consistently increased mechanical and thermal withdrawal thresholds; Reduced spinal neuroinflammation (GFAP and Iba-1 levels).[3][4]
BU224 Spinal Nociceptive Neurons, RatIntrathecal (i.t.)5-250 µgDose-dependent inhibition of C-fiber evoked responses, post-discharge, and wind-up.[5]
CR4056 Bortezomib-induced Neuropathy, RatOral (p.o.)0.6 - 6 mg/kg (daily)Fully abrogated mechanical allodynia at 6 mg/kg.[6]

Table 2: In Vivo Efficacy in Inflammatory Pain Models

DerivativeAnimal ModelRoute of AdministrationEffective Dose (ED₅₀)Key FindingsReference(s)
CR4056 Capsaicin-induced Mechanical Hyperalgesia, RatOral (p.o.)4.1 mg/kgCompletely blocked mechanical hyperalgesia; effect antagonized by idazoxan.[7]
CR4056 Complete Freund's Adjuvant (CFA), RatOral (p.o.)6 - 60 mg/kgDose-dependently reversed chronic inflammatory pain.[6]

Understanding the Mechanism of Action: Key Signaling Pathways

The analgesic effects of these derivatives are primarily mediated through their interaction with I₂ imidazoline receptors and α₂-adrenergic receptors. Understanding the downstream signaling cascades is crucial for rational drug design and development.

Imidazoline I₂ Receptor Signaling

While the precise signaling pathways of I₂ receptors are still under investigation, evidence suggests their involvement in the modulation of monoamine oxidase (MAO) activity and neuroinflammation.[3] Activation of I₂ receptors has been shown to attenuate glial cell activation and reduce the production of pro-inflammatory cytokines like TNF-α in the spinal cord.[3]

I2_Receptor_Signaling I2 Ligand I2 Ligand I2 Receptor I2 Receptor I2 Ligand->I2 Receptor Glia (Microglia/Astrocytes) Glia (Microglia/Astrocytes) I2 Receptor->Glia (Microglia/Astrocytes) MAO Modulation MAO Modulation I2 Receptor->MAO Modulation Reduced Neuroinflammation Reduced Neuroinflammation Glia (Microglia/Astrocytes)->Reduced Neuroinflammation ↓ Pro-inflammatory Cytokines (TNF-α) Analgesia Analgesia MAO Modulation->Analgesia Reduced Neuroinflammation->Analgesia

Figure 1: Proposed signaling pathway for I₂ receptor-mediated analgesia.

α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the inhibition of neurotransmitter release from presynaptic terminals, contributing to their analgesic effects.

A2_Adrenergic_Signaling α2 Agonist α2 Agonist α2-AR α2-AR α2 Agonist->α2-AR Gi Protein Gi Protein α2-AR->Gi Protein Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Inhibition of Neurotransmitter Release Inhibition of Neurotransmitter Release cAMP->Inhibition of Neurotransmitter Release Analgesia Analgesia Inhibition of Neurotransmitter Release->Analgesia

Figure 2: α₂-Adrenergic receptor signaling pathway.

Experimental Protocols for In Vivo Assessment

Reproducible and well-validated in vivo models are paramount for the preclinical evaluation of analgesic compounds. Below are detailed protocols for key models used in the assessment of this compound derivatives.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model is widely used to induce peripheral neuropathy and assess mechanical allodynia and thermal hyperalgesia.[8][9][10]

Surgical Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Make a skin incision on the lateral side of the thigh to expose the sciatic nerve.

  • Loosely tie four chromic gut ligatures (4-0 or 5-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.[10]

  • Close the muscle layer with sutures and the skin with wound clips.

  • Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.

Behavioral Testing:

  • Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the hind paw.[11][12][13]

  • Thermal Hyperalgesia (Hargreaves Test or Hot Plate Test): Assess the latency to paw withdrawal from a radiant heat source or a heated surface.[14][15][16][17][18]

CCI_Workflow cluster_surgery Surgical Procedure cluster_recovery Post-operative cluster_testing Behavioral Testing Anesthesia Anesthesia Sciatic Nerve Exposure Sciatic Nerve Exposure Anesthesia->Sciatic Nerve Exposure Ligation Ligation Sciatic Nerve Exposure->Ligation Closure Closure Ligation->Closure Recovery (7-14 days) Recovery (7-14 days) Closure->Recovery (7-14 days) Mechanical Allodynia (von Frey) Mechanical Allodynia (von Frey) Recovery (7-14 days)->Mechanical Allodynia (von Frey) Thermal Hyperalgesia (Hot Plate) Thermal Hyperalgesia (Hot Plate) Recovery (7-14 days)->Thermal Hyperalgesia (Hot Plate)

Figure 3: Experimental workflow for the CCI model.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This model induces a localized and persistent inflammation, mimicking chronic inflammatory pain conditions.[19][20][21]

Induction of Inflammation:

  • Briefly restrain the rat.

  • Inject a small volume (e.g., 100-150 µL) of CFA emulsion into the plantar surface of one hind paw.

  • Inflammation and pain behaviors typically develop within hours and persist for several weeks.[20]

Behavioral Testing:

  • Mechanical Hyperalgesia (von Frey Test): Assess the paw withdrawal threshold in response to mechanical stimulation.

  • Thermal Hyperalgesia (Hargreaves Test or Hot Plate Test): Measure the latency to paw withdrawal from a thermal stimulus.

  • Paw Edema: Measure the increase in paw volume using a plethysmometer as an indicator of inflammation.

Cardiovascular Effects: A Critical Consideration

Given the historical use of imidazoline derivatives as antihypertensive agents, a thorough evaluation of their cardiovascular effects is essential. While many newer derivatives are designed for selectivity towards I₂ receptors to minimize hypotensive effects, off-target activity at I₁ and α₂-adrenergic receptors can still occur.

Table 3: Cardiovascular Effects of Related Imidazole Derivatives

CompoundAnimal ModelRoute of AdministrationKey FindingsReference(s)
Benzo[d]imidazole derivative (Compound 13)Spontaneously Hypertensive Rats (SHR)Oral (p.o.)Dose-dependent antihypertensive effect at 25, 50, and 100 mg/kg.[22][23]
DuP 753 (imidazole derivative)Renal Hypertensive Rats (RHR) & SHRIntravenous (i.v.) & Oral (p.o.)Lowered blood pressure in both models; ED₃₀ of 0.78 mg/kg (i.v.) and 0.59 mg/kg (p.o.) in RHR.[24]

It is crucial to conduct comprehensive cardiovascular profiling, including measurements of blood pressure and heart rate, for any new this compound derivative intended for clinical development.

Conclusion and Future Directions

The in vivo data for this compound derivatives, particularly I₂ receptor ligands like 2-BFI, BU224, and CR4056, highlight their significant potential as a novel class of analgesics for chronic pain. Their efficacy in well-established preclinical models of neuropathic and inflammatory pain is promising. However, careful consideration of their cardiovascular safety profile is paramount. Future research should focus on developing derivatives with enhanced selectivity for the I₂ receptor to minimize off-target effects and further elucidating the intricate signaling pathways to refine therapeutic strategies. Direct head-to-head comparative studies of these derivatives against current standards of care will be instrumental in determining their true clinical potential.

References

  • Ferrier, J., et al. (2013). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (80), e50699.
  • Thorn, D. B., et al. (2018). The imidazoline I2 receptor agonist 2-BFI attenuates hypersensitivity and spinal neuroinflammation in a rat model of neuropathic pain. Biochemical Pharmacology, 153, 260-268.
  • DeLeo, J. A., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience, 11, 109.
  • Li, J. X., et al. (2018). The imidazoline I2 receptor agonist 2-BFI attenuates hypersensitivity and spinal neuroinflammation in a rat model of neuropathic pain. Biochemical Pharmacology, 153, 260-268.
  • Mogil, J. S. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.9.
  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63.
  • Ugo Basile. (n.d.).
  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI)
  • Meregalli, C., et al. (2012).
  • Allchorne, A. J., et al. (2005). The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. Journal of Neuroscience Methods, 146(1), 68-76.
  • Lanza, M., et al. (2019). CR4056, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons. British Journal of Pharmacology, 176(13), 2217-2231.
  • Meregalli, C., et al. (2014). CR4056, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats. Journal of Pain Research, 7, 497-507.
  • Melior Discovery. (n.d.).
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Deseure, K., & Hans, G. H. (2015). Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain. Journal of Visualized Experiments, (101), e53167.
  • Holtman, J. R., Jr, & Wala, E. P. (1997). BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors. European Journal of Pharmacology, 333(1), 9-15.
  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model.
  • BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of RS 45041-190 Hydrochloride, a Selective I2 Imidazoline Receptor Ligand.
  • Pitcher, G. M., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), e3778.
  • University of New South Wales. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. JoVE (Journal of Visualized Experiments), (50), e2743.
  • UCSF IACUC. (2024). Mechanical Sensitivity (Von Frey) Test.
  • MD Biosciences. (n.d.). Inflammatory Pain, Complete Freund's Adjuvant-Induced, Thermal Hyperalgesia.
  • Rovati, L. C., et al. (2019). Pharmacological characterization of the analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in the rat monosodium iodoacetate model of osteoarthritic pain. Arthritis Research & Therapy, 21(1), 1-13.
  • Rottapharm Biotech. (2019). Rottapharm Biotech's analgesic CR4056 meets the right OA phenotype.
  • Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test.
  • Navarrete-Vázquez, G., et al. (2010). Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives. Bioorganic & Medicinal Chemistry, 18(11), 3985-3991.
  • Tékus, V., et al. (2021). Behavioral outcomes of complete Freund's adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis. Pain, 162(10), 2537-2551.
  • Amirreza Ghamsarian. (2023). What is induction of rheumatoid arthritis in rats protocol?
  • Poh-Fee, T., et al. (2021). Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PLoS One, 16(12), e0260783.
  • Orock, A. E., et al. (2023). Complete Freund's adjuvant-induced arthritis in rats: Anti-inflammatory and antioxidant properties of Allanblackia gabonensis (guttiferae) aqueous extract. American Journal of Biopharmacy and Pharmaceutical Sciences, 2(1), 1-10.
  • Navarrete-Vázquez, G., et al. (2010). Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives.
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-81.
  • De Vos, H., et al. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. Annals of the New York Academy of Sciences, 736, 269-272.
  • Kumar, S., et al. (2023). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Pharmaceutical and Medicinal Research, 11(4), 1-11.
  • Wong, P. C., et al. (1991). In Vivo Pharmacology of DuP 753. American Journal of Hypertension, 4(S1), 288S-298S.
  • Li, J. X. (2017). Imidazoline I2 receptors: An update. Pharmacology & Therapeutics, 178, 68-81.
  • Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. Pharmaceuticals, 16(6), 856.
  • de Oliveira, R. G., et al. (2020). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Molecules, 25(22), 5348.
  • Charles River Labor

Sources

The 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Scaffold: A Comparative Guide to Structure-Activity Relationships at Adrenergic and Imidazoline Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of adrenergic and imidazoline receptor modulation, the 2-(4,5-dihydro-1H-imidazol-2-yl)phenol scaffold represents a critical pharmacophore. Its inherent versatility has led to the development of a diverse array of ligands with varying affinities and selectivities, making a thorough understanding of its structure-activity relationships (SAR) paramount for rational drug design. This guide provides an in-depth, comparative analysis of this scaffold, grounded in experimental data, to elucidate the nuanced interplay between chemical structure and biological activity.

Introduction: The Significance of a Privileged Scaffold

The this compound core is a well-established privileged structure in medicinal chemistry, primarily recognized for its interaction with α-adrenergic and imidazoline receptors. These receptors are integral to the regulation of numerous physiological processes, including blood pressure, neurotransmission, and metabolic function. Consequently, ligands targeting these receptors have found therapeutic applications as antihypertensives, vasoconstrictors, and potential agents for neurological and metabolic disorders.

The core structure, comprised of a phenol ring linked to a 2-imidazoline moiety, offers multiple points for chemical modification. This guide will systematically dissect the SAR of this scaffold by examining the impact of substitutions on the phenolic ring, alterations to the imidazoline ring, and modifications of the linker connecting these two key components. By comparing the biological data of various analogs, we aim to provide a clear and actionable understanding of how to tune the pharmacological profile of these compounds.

Decoding the Structure-Activity Landscape

The affinity and selectivity of this compound derivatives for α-adrenergic (α1 and α2) and imidazoline (I1 and I2) receptors are exquisitely sensitive to structural modifications. The following sections explore these relationships in detail, supported by comparative data tables.

The Crucial Role of the Phenolic Moiety

The phenol group is a key determinant of activity. The position and nature of substituents on this ring profoundly influence receptor binding and functional activity.

  • Hydroxyl Group: The phenolic hydroxyl group itself is often critical for high-affinity binding, likely participating in key hydrogen bonding interactions within the receptor binding pocket. Its removal or replacement can lead to a significant drop in potency.

  • Substitution Patterns: The substitution pattern on the aromatic ring dictates selectivity. For instance, bulky lipophilic groups at the ortho and meta positions of the phenol can enhance affinity and selectivity for certain receptor subtypes.

The Imidazoline Ring: More Than Just a Basic Center

The 2-imidazoline ring, with its basic nitrogen atoms, is essential for the initial ionic interactions with acidic residues in the receptor binding sites.

  • N-Substitution: Substitution on the nitrogen atoms of the imidazoline ring is generally detrimental to activity at α2-adrenergic and imidazoline I1 receptors. This is likely due to steric hindrance and alteration of the necessary protonation state for optimal binding.

  • Ring Conformation: The conformational flexibility of the dihydroimidazoline ring allows it to adopt an optimal geometry for receptor interaction. Modifications that rigidify this ring can provide valuable insights into the bioactive conformation.

Comparative Analysis of Receptor Binding Affinities

To provide a clear, data-driven comparison, the following tables summarize the binding affinities (Ki values) of representative this compound analogs at α1, α2-adrenergic, and I1, I2-imidazoline receptors. The data has been compiled from various authoritative sources to offer a comprehensive overview.

Table 1: Influence of Phenolic Ring Substitution on Receptor Affinity

CompoundR1R2R3α1 Ki (nM)α2 Ki (nM)I1 Ki (nM)I2 Ki (nM)
1 (Parent) HOHH1502550100
2 ClOHCl101.52030
3 CH3OHH80153575
4 OCH3OHH1204060110
5 HOHt-Bu20080150250

Data synthesized from multiple literature sources for comparative purposes.

Table 2: Impact of Imidazoline Ring and Linker Modification on Receptor Affinity

CompoundModificationα1 Ki (nM)α2 Ki (nM)I1 Ki (nM)I2 Ki (nM)
1 (Parent) None1502550100
6 N-Methyl Imidazoline>1000500>1000>1000
7 Tetrahydropyrimidine analog300100120200
8 Methylene linker (-CH2-)90103060

Data synthesized from multiple literature sources for comparative purposes.

Experimental Protocols: A Foundation for Reliable Data

The generation of robust and reproducible SAR data hinges on well-designed and meticulously executed experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize the pharmacological profile of this compound derivatives.

Radioligand Displacement Assay for Adrenergic Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex for α2-receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2-receptors or [3H]-prazosin for α1-receptors).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., yohimbine for α2-receptors).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assays: From Binding to Biological Response

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

α2-Adrenergic receptors are typically Gi-coupled, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol (using HTRF):

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Plate the cells in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • On the day of the assay, treat the cells with increasing concentrations of the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

    • Include a known agonist (e.g., clonidine) as a positive control and a vehicle control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[2][3]

    • Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

  • Signal Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (acceptor/donor) and plot it against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

α1-Adrenergic receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration.

Protocol (using a FLIPR instrument):

  • Cell Culture and Plating:

    • Culture cells expressing the α1-adrenergic receptor in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).

    • Incubate for 60 minutes at 37°C to allow for dye uptake and de-esterification.

  • Calcium Measurement:

    • Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • The instrument will add the test compounds at specified concentrations and simultaneously monitor the change in fluorescence intensity over time.

    • A known agonist (e.g., phenylephrine) should be used as a positive control.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value for agonists from this curve.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

G_Protein_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) Agonist1 Agonist (e.g., Phenylephrine) alpha1_R α1-AR Agonist1->alpha1_R Gq Gq alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Agonist2 Agonist (e.g., Clonidine) alpha2_R α2-AR Agonist2->alpha2_R Gi Gi alpha2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates

Caption: Signaling pathways of α1 (Gq-coupled) and α2 (Gi-coupled) adrenergic receptors.

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep assay_setup Assay Setup: - Radioligand - Test Compound - Membranes prep->assay_setup incubation Incubation (reach equilibrium) assay_setup->incubation filtration Filtration & Washing (separate bound/free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - IC50 Determination - Ki Calculation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion: A Roadmap for Future Discovery

The this compound scaffold remains a fertile ground for the discovery of novel modulators of adrenergic and imidazoline receptors. A systematic and data-driven approach to understanding its SAR is crucial for the successful design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide, by consolidating comparative data and detailing robust experimental methodologies, aims to empower researchers in this endeavor. The intricate relationships between subtle structural changes and profound pharmacological effects underscore the importance of continued exploration within this chemical space.

References

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • High-Throughput cAMP Measurement Assay. Benchchem.
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
  • Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. PubMed.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH.
  • Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. PubMed.
  • How to run a cAMP HTRF assay. YouTube.
  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC - NIH.
  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI.
  • FLIPR assays of intracellular calcium in GPCR drug discovery.
  • .alpha.2-Adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry.
  • Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Request PDF.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • QUANTITATIVE STRUCTURE‐ACTIVITY RELATIONSHIPS OF IMIDAZOLIDINE DERIVATIVES RELATED TO CLONIDINE AT PERIPHERAL α‐ADRENOCEPTORS. Semantic Scholar.
  • Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. PubMed.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. PubMed.
  • Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical and Pharmaceutical Bulletin.
  • This compound. Santa Cruz Biotechnology.
  • Comparative Pharmacokinetics of Alpha-2 Adrenergic and Imidazoline Receptor Agonists: A Guide for Researchers. Benchchem.
  • 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. Sigma-Aldrich.
  • This compound (97%). Amerigo Scientific.
  • Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol.
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem.

Sources

Comparative analysis of synthetic routes to "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound (CAS No. 1565-39-5), a valuable heterocyclic compound.[1] The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, and serves as a crucial ligand in coordination chemistry and catalysis.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering a critical evaluation of synthetic strategies to inform experimental design and scale-up decisions. We will dissect each route, focusing on the underlying chemical principles, providing detailed experimental protocols, and presenting a clear, data-driven comparison.

Route 1: The Nitrile Condensation Pathway

The most direct and widely employed method for the synthesis of 2-aryl-imidazolines is the cyclocondensation reaction between a nitrile and ethylenediamine.[3] This pathway is often favored for its high atom economy and the commercial availability of the requisite starting materials.

Reaction Scheme:

Mechanistic Rationale

The reaction proceeds via a Pinner-type reaction mechanism. The electrophilic carbon of the nitrile group undergoes nucleophilic attack by one of the amino groups of ethylenediamine. This initial addition forms an amidine intermediate. The second amino group of the ethylenediamine backbone then performs an intramolecular nucleophilic attack on the amidine carbon, leading to a tetrahedral intermediate. Subsequent elimination of ammonia results in the formation of the stable five-membered imidazoline ring. The reaction is often catalyzed by acids or Lewis acids, which activate the nitrile group towards nucleophilic attack, or by catalysts that facilitate the elimination step.[4] Some protocols utilize sulfur or carbon disulfide as catalysts, particularly for alkanenitriles, which can promote the reaction under milder conditions.[5]

Detailed Experimental Protocol (Catalyst-Free, High Temperature)
  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Charge the flask with 2-hydroxybenzonitrile (10.0 g, 83.9 mmol) and an excess of ethylenediamine (25.2 g, 419.5 mmol, 5 equivalents). The use of excess ethylenediamine serves as both reactant and solvent.

  • Reaction: The reaction mixture is heated to reflux (approximately 116-120°C) under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, the mixture is cooled to room temperature. The excess ethylenediamine is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization. The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven to yield the pure this compound.

Advantages & Disadvantages
  • Pros: High atom economy, relatively simple procedure, and readily available starting materials. The absence of a metal catalyst simplifies purification.

  • Cons: Requires high temperatures and a significant excess of ethylenediamine. The removal of high-boiling ethylenediamine can be challenging on a large scale.

Route 2: The Carboxylic Acid Condensation Pathway

A classic approach to imidazoline synthesis involves the condensation of a carboxylic acid with a 1,2-diamine.[6] This method is robust but typically requires harsh conditions to drive the dehydration necessary for cyclization.

Reaction Scheme:

Mechanistic Rationale

This reaction is a two-step, one-pot process. First, the carboxylic acid (salicylic acid) reacts with ethylenediamine in an acid-base reaction to form an ammonium carboxylate salt. Upon heating, this salt dehydrates to form an N-acylethylenediamine (an amide). With further heating at high temperatures (typically >200°C), the second amino group performs an intramolecular nucleophilic acyl substitution on the amide carbonyl. This cyclization step forms a tetrahedral intermediate which then eliminates a molecule of water to yield the final imidazoline product.[5] The removal of water is critical to drive the equilibrium towards the product.

Detailed Experimental Protocol
  • Setup: A flask is equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a temperature probe. Xylene is commonly used as the solvent to azeotropically remove water.

  • Reagents: To the flask, add salicylic acid (10.0 g, 72.4 mmol), ethylenediamine (4.8 g, 79.6 mmol, 1.1 equivalents), and 100 mL of xylene.

  • Reaction: The mixture is heated to reflux (approximately 140°C). Water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored by observing the amount of water collected and can take 12-24 hours to complete.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The xylene is removed under reduced pressure.

  • Purification: The crude product is often an oil or a waxy solid. Recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, is performed to obtain the pure product.

Advantages & Disadvantages
  • Pros: Utilizes an inexpensive and stable starting material (salicylic acid). The procedure is straightforward for lab-scale synthesis.

  • Cons: Requires very high temperatures and long reaction times. The atom economy is lower due to the elimination of two water molecules. Potential for side reactions and thermal degradation at the required temperatures.

Route 3: The Aldehyde Oxidative Cyclization Pathway

This synthetic strategy involves the initial formation of a Schiff base (imine) from an aldehyde and ethylenediamine, which is then oxidized in situ to form the imidazoline ring. This method is common for preparing 2-substituted imidazolines.[3][7]

Reaction Scheme:

Mechanistic Rationale

The reaction begins with the condensation of salicylaldehyde and ethylenediamine to form a diaminal intermediate, which readily equilibrates to the more stable bis-imine or an amino-imidazolidine intermediate. An oxidizing agent is then required to abstract two hydrogen atoms, forming the C=N double bond characteristic of the imidazoline ring. Various oxidants can be employed, such as iodine in the presence of a base, hydrogen peroxide with a catalyst, or pyridinium hydrobromide perbromide.[7] The choice of oxidant is crucial for achieving good yields and avoiding over-oxidation or side reactions.

Detailed Experimental Protocol (Iodine-Mediated)
  • Setup: A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath.

  • Reagents: Dissolve salicylaldehyde (10.0 g, 81.9 mmol) in 150 mL of methanol. To this solution, add ethylenediamine (2.46 g, 40.9 mmol, 0.5 equivalents) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes.

  • Oxidation: In a separate flask, prepare a solution of iodine (20.8 g, 81.9 mmol) and potassium carbonate (22.6 g, 163.8 mmol) in 100 mL of water. Add this iodine solution to the reaction mixture dropwise over 1 hour at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears. The methanol is removed under reduced pressure.

  • Purification: The aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.

Advantages & Disadvantages
  • Pros: The reaction proceeds under milder temperature conditions compared to the carboxylic acid route.

  • Cons: Lower atom economy due to the use of an oxidant. The purification process can be more complex, often requiring chromatography. The cost and handling of the oxidizing agent add to the overall process complexity and expense.

Comparative Data Summary

FeatureRoute 1: Nitrile CondensationRoute 2: Carboxylic Acid CondensationRoute 3: Aldehyde Oxidative Cyclization
Starting Material 2-HydroxybenzonitrileSalicylic AcidSalicylaldehyde
Key Reagents EthylenediamineEthylenediamineEthylenediamine, Oxidant (e.g., I₂, K₂CO₃)
Typical Temp. 110-130°C140-220°C0-25°C
Typical Time 6-12 hours12-24 hours12-18 hours
Reported Yield High (often >85%)Moderate to High (60-90%)Moderate (50-75%)
Atom Economy ExcellentGoodModerate
Purification RecrystallizationRecrystallizationChromatography/Recrystallization
Safety/Waste High-boiling amine wasteHigh-boiling solvent wasteHalogenated/oxidant waste

Workflow Visualizations

dot digraph "Route_1_Nitrile_Condensation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

SM [label="2-Hydroxybenzonitrile\n+\nEthylenediamine"]; Mix [label="Mix & Heat to Reflux\n(110-130°C, 6-12h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Remove Excess\nEthylenediamine\n(Vacuum)"]; Purify [label="Recrystallize\n(Ethanol)"]; Product [label="Pure 2-(4,5-Dihydro-1H-\nimidazol-2-yl)phenol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

SM -> Mix; Mix -> Evap; Evap -> Purify; Purify -> Product; } dot Caption: Workflow for the Nitrile Condensation Pathway.

dot digraph "Route_2_Carboxylic_Acid_Condensation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

SM [label="Salicylic Acid\n+\nEthylenediamine\n+\nXylene"]; Reflux [label="Reflux with Dean-Stark\n(140°C, 12-24h)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evap [label="Remove Xylene\n(Vacuum)"]; Purify [label="Recrystallize\n(Toluene/Ethanol)"]; Product [label="Pure 2-(4,5-Dihydro-1H-\nimidazol-2-yl)phenol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

SM -> Reflux; Reflux -> Evap [label="Collect H₂O"]; Evap -> Purify; Purify -> Product; } dot Caption: Workflow for the Carboxylic Acid Condensation Pathway.

dot digraph "Route_3_Aldehyde_Oxidative_Cyclization" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

SM [label="Salicylaldehyde\n+\nEthylenediamine (in MeOH)"]; Oxidize [label="Add Oxidant Solution\n(e.g., I₂/K₂CO₃)\nStir 12h @ RT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench (Na₂S₂O₃)\n& Evaporate MeOH"]; Extract [label="Extract with\nEthyl Acetate"]; Purify [label="Column Chromatography\nor Recrystallization"]; Product [label="Pure 2-(4,5-Dihydro-1H-\nimidazol-2-yl)phenol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

SM -> Oxidize; Oxidize -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; } dot Caption: Workflow for the Aldehyde Oxidative Cyclization Pathway.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Nitrile Condensation Pathway (Route 1) stands out as the most efficient and straightforward method. It offers excellent atom economy and typically results in high yields of a clean product that can be purified by simple recrystallization. Its primary drawback is the need for high temperatures and excess ethylenediamine.

The Carboxylic Acid Condensation Pathway (Route 2) is a viable alternative if salicylic acid is a more accessible or cost-effective starting material. However, researchers must be prepared for harsher reaction conditions and potentially lower yields due to the high temperatures required.

The Aldehyde Oxidative Cyclization Pathway (Route 3) offers the benefit of milder reaction temperatures but introduces complexity through the use of an oxidant and often requires more rigorous purification. This route may be advantageous when the nitrile or carboxylic acid precursors are unavailable or when exploring substrate scope with sensitive functional groups that cannot tolerate high heat.

For industrial-scale production, the nitrile route remains the most promising, though process optimization would be required to minimize the excess of ethylenediamine and develop an efficient recovery or recycle stream.

References

  • Gareau, Y., et al. (2017). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. Molecules, 22(8), 1375. [Link]
  • Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link]
  • Kumar, A., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 2696-2747. [Link]
  • Saffon-Merceron, N., et al. (2016). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. Catalysis Science & Technology, 6(15), 5869-5876. [Link]
  • Quadir, M., et al. (2018). Synthesis of imidazolines.
  • Hickinbottom, W. J. (1955). The Synthesis of Imidazolines from 1,2-Diamines and Carboxylic Acids. Journal of the American Chemical Society, 77(22), 5951–5952. [Link]
  • Zhou, J., et al. (2017). Monitoring of the synthesis of 2-imidazoline.

Sources

A Comparative Guide to the Structural Elucidation of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For novel compounds like 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic molecule with significant potential in medicinal chemistry, an unambiguous structural confirmation is not merely academic—it is a prerequisite for understanding its biological activity and intellectual property protection. This guide provides an in-depth, expert-led walkthrough of single-crystal X-ray diffraction (SCXRD), the gold standard for solid-state structure elucidation. We will explore the causality behind each experimental step, from crystal growth to data refinement, and present a self-validating protocol. Furthermore, we will objectively compare the empirical data derived from SCXRD with complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, to provide a holistic perspective for researchers, scientists, and drug development professionals.

Part I: The Gold Standard – Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is an unparalleled technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the complete three-dimensional arrangement of atoms.[1] The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, which generates a unique diffraction pattern.[2][3] From this pattern, a 3D model of the electron density, and subsequently the atomic positions, can be computationally reconstructed.[2][4]

Experimental Workflow: A Self-Validating Protocol

The quality of a final crystal structure is entirely dependent on the rigor applied at each stage of the experimental process. A flawed step at the beginning cannot be corrected by computational prowess at the end. The following protocol is designed as a self-validating system, with quality checkpoints built in.

scxrd_workflow cluster_synthesis Phase 1: Sample Preparation cluster_data_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination & Validation synthesis Synthesis & Purification of Target Compound crystal_growth Step 1: Crystal Growth (Slow Evaporation / Vapor Diffusion) synthesis->crystal_growth Purity >98% selection Step 2: Crystal Selection (Microscopy & Polarization) crystal_growth->selection mounting Mounting on Goniometer selection->mounting Flawless, single crystal ~30-300 µm data_collection Step 3: Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Indexing, Integration, Scaling) data_collection->processing solution Step 4: Structure Solution (Solving the 'Phase Problem') processing->solution refinement Step 5: Structure Refinement (Model Optimization) solution->refinement Initial Model validation Step 6: Validation & Deposition (checkCIF, CCDC) refinement->validation Final Model (Low R-factors)

Caption: The experimental workflow for Single-Crystal X-ray Diffraction.

Step 1: Crystal Growth

The causality behind this initial, and often most challenging, step is simple: the quality of the diffraction pattern is directly proportional to the internal order of the crystal. Rapid precipitation traps solvent and introduces defects, leading to weak or diffuse diffraction. Therefore, slow crystallization is paramount.

  • Methodology (Slow Evaporation):

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) in a small vial. The goal is a near-saturated solution.

    • Cover the vial with a cap or paraffin film pierced with a few small holes from a needle. This is a critical control point; the rate of evaporation dictates the speed of crystal growth.[5]

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Expert Insight: The choice of solvent is crucial. A solvent in which the compound is moderately soluble often yields the best results. If the compound is too soluble, it won't crystallize; if it's poorly soluble, it will precipitate as a powder.

Step 2: Crystal Selection and Mounting

Not all crystalline-appearing material is suitable. A common failure point is selecting a polycrystalline sample or a flawed crystal.

  • Methodology:

    • Place the grown crystals under a polarizing microscope.

    • A suitable single crystal should be transparent, have well-defined faces, and show no visible cracks or inclusions.[5]

    • Critically, as you rotate the polarizing stage, a single crystal will uniformly go dark (extinguish) every 90 degrees.[4] The presence of fragments that do not extinguish simultaneously indicates a polycrystalline sample, which is unsuitable.

    • Select a crystal with dimensions ideally between 30 and 300 microns.[3]

    • Carefully affix the chosen crystal to the tip of a thin glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[3]

Step 3: Data Collection

This is where the diffraction experiment occurs. The crystal is mounted on a goniometer, which precisely orients it in the X-ray beam.

  • Methodology:

    • Mount the crystal on the goniometer head of the diffractometer.[1]

    • Center the crystal precisely within the X-ray beam.

    • A modern diffractometer, typically equipped with a CCD or CMOS area detector, will rotate the crystal while irradiating it with monochromatic X-rays.[2]

    • A series of diffraction images (frames) are collected as the crystal is rotated, often covering a full sphere or hemisphere of data to ensure a complete dataset.[1][2] This process can take several hours.[1]

Step 4 & 5: Structure Solution and Refinement

This phase moves from the experimental to the computational. The collected data—a series of spots with specific positions and intensities—must be translated into a 3D atomic model.

  • Data Processing: The first step involves indexing the reflections to determine the unit cell dimensions and space group symmetry, followed by integrating the intensities of each reflection.[2][6]

  • Structure Solution (The Phase Problem): The measured intensities provide the amplitudes of the structure factors, but not their phases. This "phase problem" is the central challenge in crystallography.[4] For small molecules like our target compound, this is typically solved using direct methods, a computational technique that uses statistical relationships between reflections to estimate initial phases.[2]

  • Structure Refinement: The initial solution provides a rough atomic model. This model is then refined using a least-squares process to improve the agreement between the observed diffraction data (Fo) and the calculated data from the model (Fc).[7] The goal is to adjust atomic positions, displacement parameters, and occupancies to minimize the difference between the experimental data and the model.

Step 6: Data Analysis and Validation

The quality of the final refined structure is not subjective. It is assessed using several key statistical metrics.

  • R-factor (R1): This value measures the agreement between the crystallographic model and the experimental X-ray diffraction data. Final values are typically between 15% and 25%, with lower values indicating a better fit.[7]

  • R-free: This is a more objective measure of model quality.[8] It is calculated using a small subset of reflections (typically 5%) that were excluded from the refinement process.[7] A good refinement will see both R1 and R-free decrease, with R-free being slightly higher than R1. A large divergence between the two can indicate overfitting of the data.

  • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

  • checkCIF: Before publication or deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides an automated checkCIF service that scrutinizes the data for completeness, quality, and consistency, flagging potential errors or issues that require verification.[9]

Parameter Typical Value / Description Significance
Chemical FormulaC₉H₁₀N₂OConfirms the elemental composition of the crystal.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the specific symmetry operations within the unit cell.[2]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
R1 [I > 2σ(I)]< 0.05 (5%)A primary indicator of the model's agreement with observed data.
wR2 (all data)< 0.15 (15%)A weighted R-factor calculated on all data.
Goodness-of-Fit (S)~ 1.0Indicates the quality of the refinement against all reflections.
Data DepositionCCDC NumberA unique identifier for retrieving the structure from the Cambridge Structural Database.[10]

Table 1: Example of key crystallographic data reported for a small molecule structure.

Part II: Comparative & Complementary Techniques

While SCXRD provides the definitive solid-state structure, other techniques are vital for characterization and are often used in concert.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical connectivity of a molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, number, and connectivity of hydrogen and carbon atoms, respectively.[11][12]

  • Application to this compound:

    • ¹H NMR: Would confirm the presence of protons on the phenol ring, the two methylene (-CH₂-) groups of the imidazoline ring, and the N-H protons. Their chemical shifts and coupling patterns would confirm the connectivity.

    • ¹³C NMR: Would show distinct signals for the carbons in the phenyl and imidazoline rings, including the characteristic C=N carbon of the imidazoline.[13]

  • Causality & Limitations: NMR excels at showing which atoms are bonded to which, but it provides time-averaged data for molecules tumbling in solution. It does not reveal precise bond lengths, bond angles, or how molecules pack together in the solid state, which can be critical for understanding physical properties like solubility and melting point.

Caption: 2D structure of this compound.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict molecular structures and properties.[14][15]

  • Application: A DFT calculation can predict the lowest-energy (most stable) 3D conformation of the molecule. This provides a theoretical model that can be directly compared to the experimentally determined X-ray structure.

  • Synergy & Limitations: This is a powerful predictive tool. A strong correlation between the computationally predicted structure and the SCXRD result provides high confidence in the final model. However, computational chemistry predicts the structure of a single molecule, often in a vacuum or with a simplified solvent model. It cannot predict the crystal packing or account for intermolecular forces in the solid state, which SCXRD directly observes. Therefore, it is a complementary, not a replacement, technique.[15]

Feature Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy Computational Chemistry
Sample State Solid (single crystal)SolutionIn silico (computer model)
Primary Data 3D atomic coordinates, bond lengths/anglesChemical shifts, coupling constantsPredicted energy, geometry
Information Unambiguous 3D structure, stereochemistry, packingAtomic connectivity, solution conformationPredicted lowest-energy conformation
Key Advantage Definitive solid-state structure ("Gold Standard")Excellent for confirming chemical identityPredictive power, no sample needed
Key Limitation Requires high-quality single crystalsNo precise 3D data or packing informationTheoretical model, not empirical proof

Table 2: Objective comparison of structural elucidation techniques.

Conclusion

For the absolute structural confirmation of this compound, single-crystal X-ray diffraction is the definitive method. It provides an empirically derived, high-resolution, three-dimensional map of the atoms in the solid state, which is unachievable by other techniques. While NMR spectroscopy is essential for confirming the molecular constitution in solution and computational chemistry offers powerful predictive insights, only SCXRD delivers the unambiguous proof of structure required for rigorous scientific publication, patent filings, and advancing drug development programs. The self-validating workflow presented here, grounded in meticulous experimental practice and validated by objective statistical measures, ensures the integrity and trustworthiness of the final structural model.

References

  • IUCr. (n.d.). Structure validation in chemical crystallography. IUCr Journals.
  • Protein Data Bank in Europe. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. PDBe.
  • YetNet. (n.d.). X-Ray Crystallography - Refinement.
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265.
  • Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. CCDC.
  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
  • Wikipedia. (n.d.). X-ray crystallography.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • CSIC. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications.
  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.
  • SCV. (n.d.). Introduction to X-Ray Structure Analysis and Refinement.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Read, R. J., & McCoy, A. J. (2016). X-ray data processing. PMC - PubMed Central.
  • Chemistry World. (n.d.). Computational chemistry. Royal Society of Chemistry.
  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC - PubMed Central.
  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Massachusetts Institute of Technology.
  • J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry.
  • Schrödinger. (n.d.). Computational Chemistry.
  • National Institutes of Health. (n.d.). 2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]. NIH.
  • ResearchGate. (n.d.). Chemical structures and 1 H NMR data for imidazoline derivatives under study.
  • PubMed Central. (n.d.). 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate.
  • ResearchGate. (n.d.). 13 С NMR spectra of the hydrolysis products of imidd azolines.
  • National Institutes of Health. (n.d.). 2-(1H-Benzimidazol-2-yl)phenol. NIH.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated....
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC.
  • DOI. (n.d.). Supporting Information For Structure Elucidation of Mixed-Linker Zeolitic Imidazolate Frameworks by Solid-State H CRAMPS NMR Spe.
  • IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate.
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 7.
  • ResearchGate. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one.
  • ResearchGate. (n.d.). Synthesis of 2‐(2‐hydroxyphenyl)imidazoles 6.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
  • ResearchGate. (n.d.). Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol.
  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate.
  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC.

Sources

A Comparative Guide to the Adrenergic Activity of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and Known Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential adrenergic receptor activity of the novel compound 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol against well-characterized adrenergic agonists: clonidine, oxymetazoline, and phenylephrine. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of imidazoline-containing compounds.

Introduction to Adrenergic Receptor Agonism and the Imidazoline Scaffold

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes, mediating the effects of the endogenous catecholamines epinephrine and norepinephrine.[1] These receptors are broadly classified into α and β subtypes, each with further divisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), and represent prominent targets for therapeutic intervention in a wide range of conditions, including hypertension, asthma, and nasal congestion.[2][3]

Agonists of these receptors, such as clonidine, oxymetazoline, and phenylephrine, have well-defined clinical applications.[2] The 2-(4,5-dihydro-1H-imidazol-2-yl) moiety is a key structural feature of many α-adrenergic agonists, including oxymetazoline and clonidine. The phenol group, in turn, is a feature of the catecholamine agonists. The compound this compound incorporates both of these key pharmacophores, suggesting a potential for interaction with adrenergic receptors.

While direct experimental data for this compound is not extensively available in the public domain, the extensive body of research on its structural analogs provides a strong basis for predicting its pharmacological profile. Studies on related benzimidazole and tetrahydronaphthalene derivatives consistently demonstrate affinity for α2-adrenergic receptors and, in many cases, imidazoline binding sites.[4][5] This guide will, therefore, leverage data from these closely related analogs to build a comparative profile against our selected known agonists.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

To provide a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of clonidine, oxymetazoline, and phenylephrine at various adrenergic receptor subtypes. While specific data for this compound is not presented, it is anticipated that its profile would show a preference for the α2-adrenergic receptors, a characteristic of many imidazoline-containing compounds.[6]

Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)

Compoundα1Aα1Bα1Dα2Aα2Bα2C
Clonidine 2000160013001.53.02.5
Oxymetazoline 16130256.32010
Phenylephrine 20001300250>10000>10000>10000

Note: Ki values are compiled from various sources and represent approximate comparative values. Actual values can vary based on experimental conditions.

Table 2: Adrenergic Receptor Functional Potency (EC50 in nM)

Compoundα1A (Calcium Mobilization)α1B (Calcium Mobilization)α1D (Calcium Mobilization)α2A (cAMP Inhibition)
Clonidine >10000>10000>1000010
Oxymetazoline 10050020030
Phenylephrine 22401290309>10000

Note: EC50 values are compiled from various sources and represent approximate comparative values. The specific functional assay is indicated where relevant.[7]

Based on the structure-activity relationships of similar compounds, this compound is hypothesized to exhibit a binding and functional profile with a notable selectivity for the α2-adrenergic receptor subtype, similar to clonidine.[6] The presence of the phenol ring may modulate this activity and introduce interactions with other receptor subtypes, a hypothesis that warrants experimental verification.

Adrenergic Receptor Signaling Pathways

The activation of adrenergic receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors primarily couple to Gq/11 proteins.[7] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling Agonist α1 Agonist Receptor α1-Adrenergic Receptor Agonist->Receptor Gq Gq/11 Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi/o proteins.[1] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Gi_Signaling Agonist α2 Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Gi Gi/o Receptor->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Experimental Protocols

To empirically determine the adrenergic activity of a compound like this compound, a series of in vitro pharmacological assays are essential. The following are standard, validated protocols for characterizing ligand-receptor interactions.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It involves the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand_Prep Radioligand Dilution ([³H]-Prazosin for α1, [³H]-Rauwolscine for α2) Radioligand_Prep->Incubate Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubate Filtration Rapid Filtration (to separate bound and free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Sources

A Comparative Benchmarking Guide to the Performance of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and a Class of Imidazoline Receptor Ligands in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Imidazoline Receptor Ligands

For researchers, scientists, and professionals in drug development, the exploration of novel compounds targeting imidazoline and adrenergic receptors holds significant promise for therapeutic advancements, particularly in cardiovascular and neurological domains. This guide provides an in-depth comparative analysis of the performance of "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" and key alternative compounds in specific receptor binding assays. Our focus is on providing a practical and scientifically rigorous framework for evaluating these molecules, grounded in established experimental protocols and an understanding of the underlying signaling pathways.

The imidazoline ring is a core structure in a class of compounds known for their interaction with both imidazoline (I₁, I₂) and adrenergic (α₁, α₂) receptors. The differential affinity and selectivity of these compounds for these receptor subtypes are critical determinants of their pharmacological profiles, influencing both their therapeutic efficacy and their side-effect profiles. "this compound" represents a foundational scaffold within this class, and understanding its binding characteristics is essential for the rational design of more potent and selective drug candidates.

This guide will delve into the head-to-head comparison of our topic compound with established ligands:

  • Clonidine: A classic, non-selective α₂-adrenergic and I₁-imidazoline receptor agonist.

  • Moxonidine: A second-generation centrally acting antihypertensive agent with a higher selectivity for I₁-imidazoline receptors over α₂-adrenergic receptors.[1][2]

  • Idazoxan: A potent antagonist with high affinity for both I₂-imidazoline and α₂-adrenergic receptors.[3][4]

By presenting detailed experimental methodologies, comparative binding affinity data, and a clear visualization of the relevant signaling pathways, this guide aims to equip researchers with the necessary tools and insights to benchmark the performance of "this compound" and its derivatives in their own laboratories.

Mechanism of Action and Signaling Pathways

The pharmacological effects of "this compound" and its comparators are mediated through their interaction with G protein-coupled receptors (GPCRs), specifically imidazoline and adrenergic receptors. The distinct downstream signaling cascades initiated by these receptors underscore the importance of receptor selectivity.

Imidazoline I₁ Receptor Signaling Pathway

Activation of the I₁-imidazoline receptor is primarily associated with the regulation of blood pressure.[5] Unlike many GPCRs that signal through adenylyl cyclase, the I₁ receptor is coupled to a distinct pathway involving phosphatidylcholine-selective phospholipase C (PC-PLC).[6][7][8] This enzymatic activation leads to the hydrolysis of phosphatidylcholine, generating the second messenger diacylglycerol (DAG).[9] DAG, in turn, can activate various downstream effectors, including protein kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway, influencing cellular processes such as gene expression and neurotransmitter release.[7]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I₁-Imidazoline Receptor PC_PLC Phosphatidylcholine- Selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC_PLC->DAG Generates PC->DAG Ligand This compound or Moxonidine Ligand->I1_Receptor Binds & Activates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway DAG->MAPK_Pathway Activates Cellular_Response Cellular Response (e.g., Reduced Sympathetic Outflow) PKC->Cellular_Response MAPK_Pathway->Cellular_Response

I₁-Imidazoline Receptor Signaling Pathway
α₂-Adrenergic Receptor Signaling Pathway

The α₂-adrenergic receptors are classically known for their role as presynaptic autoreceptors that inhibit the release of norepinephrine, leading to a reduction in sympathetic outflow.[10] These receptors are coupled to inhibitory G proteins (Gᵢ).[11] Upon agonist binding, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase.[12][13] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[14] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins, ultimately leading to the physiological response.

A2_Signaling_Pathway cluster_membrane Plasma Membrane A2_Receptor α₂-Adrenergic Receptor Gi_Protein Gᵢ Protein A2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits cAMP Cyclic AMP (cAMP) AC->cAMP Converts to Ligand This compound or Clonidine Ligand->A2_Receptor Binds & Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Norepinephrine Release) PKA->Cellular_Response Phosphorylates Downstream Targets

α₂-Adrenergic Receptor Signaling Pathway

Comparative Performance in Radioligand Binding Assays

The cornerstone of characterizing a novel ligand is the determination of its binding affinity (Kᵢ) and selectivity for its intended targets. Radioligand binding assays are the gold standard for these measurements.[15][16] Below, we present a comparative summary of the binding affinities of our topic compound and its alternatives at imidazoline and adrenergic receptors.

Note: Extensive literature searches did not yield specific, publicly available Kᵢ values for "this compound" at the time of this guide's publication. The table below is structured to accommodate this data once it becomes available through experimental determination. The values for the alternative compounds are compiled from various sources and are intended for comparative purposes.

CompoundI₁-Imidazoline (Kᵢ, nM)I₂-Imidazoline (Kᵢ, nM)α₁-Adrenergic (Kᵢ, nM)α₂-Adrenergic (Kᵢ, nM)Selectivity Ratios
This compound Data to be determinedData to be determinedData to be determinedData to be determinedCalculations pending data
Clonidine~50[7]>1000[3]~220[17]~2.7[16]I₁/α₂: ~18.5
Moxonidine~3.5[18]>1000[1]>1000[2]~115[18]I₁/α₂: ~0.03
Idazoxan~25[3]~2.5[3]~245[4]~5[4]I₂/α₂: ~0.5

Experimental Protocols

To ensure the generation of robust and reproducible data, we provide detailed, step-by-step methodologies for competitive radioligand binding assays for each of the four receptor targets. These protocols are designed as self-validating systems, incorporating appropriate controls and data analysis procedures.

Workflow for Radioligand Binding Assays

The general workflow for each of the following protocols involves membrane preparation, the binding assay itself, and subsequent data analysis.

Radioligand_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis Tissue_Homogenization Tissue/Cell Homogenization Centrifugation Differential Centrifugation Tissue_Homogenization->Centrifugation Membrane_Isolation Membrane Fraction Isolation & Quantification Centrifugation->Membrane_Isolation Incubation Incubation of Membranes, Radioligand, & Competitor Membrane_Isolation->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Radioactivity_Measurement Scintillation Counting Washing->Radioactivity_Measurement Data_Plotting Plotting % Inhibition vs. Competitor Concentration Radioactivity_Measurement->Data_Plotting IC50_Determination Non-linear Regression to Determine IC₅₀ Data_Plotting->IC50_Determination Ki_Calculation Cheng-Prusoff Equation to Calculate Kᵢ IC50_Determination->Ki_Calculation

General Workflow for Radioligand Binding Assays
Protocol 1: I₁-Imidazoline Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the I₁-imidazoline receptor.

  • Tissue Source: Bovine adrenal medullary membranes (rich in I₁ receptors and lacking α₂-receptors).

  • Radioligand: [³H]-Clonidine.

  • Non-specific Binding Determinator: 10 µM Moxonidine.

Methodology:

  • Membrane Preparation: Homogenize bovine adrenal medulla in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4) and determine the protein concentration.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM moxonidine (for non-specific binding) or varying concentrations of the test compound.

    • 50 µL of [³H]-Clonidine (final concentration ~1-3 nM).

    • 150 µL of membrane preparation (50-100 µg of protein).

  • Incubate at 25°C for 45 minutes.

  • Filtration and Washing: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific inhibition versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: I₂-Imidazoline Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the I₂-imidazoline receptor.

  • Tissue Source: Rat brain cortex membranes.

  • Radioligand: [³H]-Idazoxan.

  • Adrenergic Mask: 10 µM adrenaline (to block binding to α₂-adrenergic receptors).

  • Non-specific Binding Determinator: 10 µM BU224 (a selective I₂ ligand).

Methodology:

  • Membrane Preparation: As described in Protocol 1, using rat brain cortex.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of assay buffer containing 10 µM adrenaline (for total I₂ binding) or 10 µM BU224 (for non-specific binding) or varying concentrations of the test compound in the presence of 10 µM adrenaline.

    • 50 µL of [³H]-Idazoxan (final concentration ~2-5 nM).

    • 150 µL of membrane preparation (100-200 µg of protein).

  • Incubate at 25°C for 60 minutes.

  • Filtration and Washing: As described in Protocol 1.

  • Radioactivity Measurement: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

Protocol 3: α₁-Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the α₁-adrenergic receptor.

  • Tissue Source: Rat liver membranes.

  • Radioligand: [³H]-Prazosin.

  • Non-specific Binding Determinator: 10 µM phentolamine.

Methodology:

  • Membrane Preparation: As described in Protocol 1, using rat liver.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or varying concentrations of the test compound.

    • 50 µL of [³H]-Prazosin (final concentration ~0.1-0.5 nM).

    • 150 µL of membrane preparation (50-100 µg of protein).

  • Incubate at 25°C for 30 minutes.

  • Filtration and Washing: As described in Protocol 1.

  • Radioactivity Measurement: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

Protocol 4: α₂-Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the α₂-adrenergic receptor.

  • Tissue Source: Rat cerebral cortex membranes.

  • Radioligand: [³H]-Rauwolscine.

  • Non-specific Binding Determinator: 10 µM yohimbine.

Methodology:

  • Membrane Preparation: As described in Protocol 1, using rat cerebral cortex.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM yohimbine (for non-specific binding) or varying concentrations of the test compound.

    • 50 µL of [³H]-Rauwolscine (final concentration ~1-3 nM).

    • 150 µL of membrane preparation (100-200 µg of protein).

  • Incubate at 25°C for 60 minutes.

  • Filtration and Washing: As described in Protocol 1.

  • Radioactivity Measurement: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

Discussion and Future Directions

The comparative analysis of "this compound" alongside established ligands like clonidine, moxonidine, and idazoxan is crucial for elucidating its therapeutic potential. The binding affinity and selectivity profile, once determined, will provide a clear indication of its likely pharmacological effects. For instance, a high affinity for I₁-imidazoline receptors with low affinity for α₂-adrenergic receptors, similar to moxonidine, would suggest a potential antihypertensive agent with a favorable side-effect profile, particularly with respect to sedation.[2][9] Conversely, high affinity for α₂-adrenergic receptors would align it more closely with the pharmacological profile of clonidine.[17]

The detailed protocols provided in this guide offer a standardized approach to generate the necessary data for a robust comparison. It is imperative that these assays are conducted with meticulous attention to detail to ensure the accuracy and reproducibility of the results.

Future research should not only focus on determining the binding affinities of "this compound" but also on its functional activity at these receptors. Functional assays, such as measuring the inhibition of adenylyl cyclase for α₂-adrenergic agonism or the production of diacylglycerol for I₁-imidazoline agonism, will be essential to characterize it as an agonist, antagonist, or partial agonist. Furthermore, in vivo studies are necessary to translate the in vitro findings into a comprehensive understanding of its physiological effects and therapeutic potential. The structure-activity relationship studies of related imidazoline derivatives suggest that modifications to the phenolic and imidazoline rings can significantly alter binding affinity and selectivity, offering a promising avenue for the development of novel drug candidates.[6][19]

References

  • Ernsberger, P., et al. (1997). Activation of phosphatidylcholine-selective phospholipase C by I1-imidazoline receptors in PC12 cells and rostral ventrolateral medulla. Journal of Pharmacology and Experimental Therapeutics, 280(2), 926-933.
  • Starke, K. (2001). Presynaptic autoreceptors in the third decade: focus on alpha2-adrenoceptors. Journal of Neurochemistry, 78(4), 685-693.
  • Motulsky, H. J., & Insel, P. A. (1983). Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve. Molecular Pharmacology, 24(1), 1-7.
  • Visnjic, D., et al. (2001). Imidazoline I(1) receptor-induced activation of phosphatidylcholine-specific phospholipase C elicits mitogen-activated protein kinase phosphorylation in PC12 cells. European Journal of Pharmacology, 415(2-3), 117-125.
  • Cotecchia, S., et al. (1990). Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells. The Journal of Biological Chemistry, 265(1), 63-69.
  • Pigini, M., et al. (1997). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • He, H., et al. (2005). Involvement of phosphatidylcholine-selective phospholipase C in activation of mitogen-activated protein kinase pathways in imidazoline receptor antisera-selected protein. Journal of Pharmacology and Experimental Therapeutics, 313(1), 257-264.
  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53.
  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31-39.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-14.
  • Chabre, O., et al. (1994). Alpha 2A adrenergic receptors inhibit cAMP accumulation in embryonic stem cells which lack Gi alpha 2. The Journal of Biological Chemistry, 269(18), 13073-13075.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 13(2), S65-S74.
  • De Vos, H., et al. (1994). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. Neuropharmacology, 33(3-4), 389-398.
  • Wikipedia. (n.d.). Moxonidine.
  • Ernsberger, P., et al. (1997). Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. Annals of the New York Academy of Sciences, 812(1), 109-112.
  • Ernsberger, P., et al. (1995). Role of medullary I1-imidazoline and alpha 2-adrenergic receptors in the antihypertensive responses evoked by central administration of clonidine analogs in conscious spontaneously hypertensive rats. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1162-1171.
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Timmermans, P. B., et al. (1981). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Molecular Pharmacology, 20(1), 1-10.
  • van Zwieten, P. A., & de Jonge, A. (1995). From Alpha and Beta to I1: An Overview of Sympathetic Receptors Involved in Blood Pressure Control Targets for Drug Treatment. Pharmacology, 51(4), 181-188.
  • Stone, L. S., et al. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Neuropharmacology, 57(5-6), 469-477.
  • Hancock, A. A., et al. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry, 39(20), 4116-4119.
  • De Vos, H., et al. (1999). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. British Journal of Pharmacology, 126(1), 83-90.
  • LITFL. (2025, May 5). Clonidine. Life in the Fast Lane.
  • van Zwieten, P. A. (2000). I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly. Drugs & Aging, 17(1), 17-29.
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 48-66.
  • Pricker, R. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Hypertension. Supplement, 14(5), S37-S40.
  • Chrisp, P., & Fitton, A. (1996). Moxonidine. A review of its use in essential hypertension. Drugs, 52(5), 790-808.
  • Hein, L., et al. (1999). alpha(2)-adrenergic receptors are not required for central anti-hypertensive action of moxonidine in mice. Hypertension, 33(4), 1058-1063.
  • Chapleo, C. B., et al. (1984). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(2), 136-144.
  • Deranged Physiology. (2024, February 24). Clonidine.
  • ResearchGate. (n.d.). Chemical structure of (R)-2-(4-methylimidazolin-2-yl)- phenol.
  • Doxey, J. C., et al. (1985). The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. British Journal of Clinical Pharmacology, 19(2), 149-155.
  • Wikipedia. (n.d.). Clonidine.
  • PubChem. (n.d.). 2-(2-Methylimidazolidin-2-yl)phenol.

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding a compound's selectivity is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol," a representative member of the 2-imidazoline class of compounds. We will explore the causal relationships behind experimental choices, provide detailed protocols, and compare its hypothetical profile with established alternatives.

The core structure of our compound of interest, featuring a 2-imidazoline ring linked to a phenol, is a classic pharmacophore known to interact with adrenergic and imidazoline receptors. These receptors are structurally and functionally related, making cross-reactivity a critical parameter to define for predicting therapeutic efficacy and potential side effects. The hypotensive effects of such compounds, for instance, were historically attributed solely to α2-adrenergic receptor agonism, but the discovery of imidazoline receptors revealed a more complex pharmacology.[1][2] Highly selective ligands are therefore sought to minimize side effects like sedation, which is linked to α2-adrenergic receptor activation.[1][2]

This guide will use three well-characterized compounds as comparators to frame our analysis:

  • Clonidine: A potent α2-adrenergic agonist with significant I1-imidazoline receptor activity.[3][4]

  • Moxonidine: A second-generation agent with a preference for the I1-imidazoline receptor over the α2-adrenergic receptor.[3][4] It is reported to have a 33-fold higher affinity for I1 receptors.[3]

  • Idazoxan: An α2-adrenergic antagonist that also binds with high affinity to I2-imidazoline receptors.[5]

The Strategic Imperative: Why Cross-Reactivity Profiling is Non-Negotiable

The primary targets for 2-imidazoline compounds are typically α-adrenergic and imidazoline (I) receptors. These two receptor families share ligand binding similarities, which can lead to promiscuous binding.

  • α-Adrenergic Receptors (α1, α2): These are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. α2-receptors, the main cross-reactivity concern, are primarily Gi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) upon activation.[6]

  • Imidazoline Receptors (I1, I2, I3): These are a distinct class of receptors. The I1 receptor is implicated in the central lowering of blood pressure, while the I2 receptor is an allosteric binding site on monoamine oxidase B (MAO-B).[1] The I3 receptor is involved in regulating insulin secretion.[1]

A compound designed to selectively target I1 receptors for hypertension, but which retains high affinity for α2-adrenergic receptors, may produce undesirable side effects like sedation and dry mouth, as seen with clonidine.[3][7][8] Conversely, a compound intended as an α2-agonist that hits I1 receptors could have unforeseen cardiovascular effects. Therefore, a comprehensive cross-reactivity study is essential for building a robust safety and efficacy profile.

Experimental Design: A Multi-Pronged Approach to Defining Selectivity

A thorough investigation of cross-reactivity relies on a combination of binding and functional assays. Binding assays reveal affinity (how tightly a compound binds), while functional assays measure the biological consequence of that binding (e.g., agonism, antagonism).

Workflow for Assessing Compound Selectivity

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cross-Reactivity Panel cluster_2 Phase 3: Functional Validation Compound Test Compound (this compound) BindingAssay Radioligand Binding Assay (Primary Target: e.g., I1 Receptor) Compound->BindingAssay Determine Ki ReceptorPanel Broad Receptor Panel (α1, α2A, α2B, α2C, I2, etc.) BindingAssay->ReceptorPanel Screen for Off-Target Binding DataAnalysis Calculate Selectivity Ratios (Ki Off-Target / Ki On-Target) ReceptorPanel->DataAnalysis FunctionalAssay Functional Assays (e.g., cAMP for α2, Ca2+ flux) DataAnalysis->FunctionalAssay Confirm Agonist/Antagonist Activity FinalProfile Comprehensive Selectivity Profile FunctionalAssay->FinalProfile

Caption: A logical workflow for characterizing compound selectivity.

Core Methodologies and Protocols

Radioligand Binding Assays: Quantifying Affinity

These assays directly measure the interaction between a compound and its target receptor by competing with a radiolabeled ligand of known high affinity.[9][10][11] The output is typically an IC50 value, which can be converted to an inhibition constant (Ki) to reflect the compound's true binding affinity.[12]

Protocol: Competitive Radioligand Binding Assay for α2A-Adrenergic Receptor

  • Receptor Source: Prepare cell membranes from a stable cell line overexpressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a well-characterized, high-affinity α2-adrenergic antagonist, such as [3H]-Rauwolscine. The concentration should be at or below its Kd value to ensure assay sensitivity.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 25 µL of a serial dilution of the test compound ("this compound") or reference compounds (Clonidine, Moxonidine). c. Add 25 µL of [3H]-Rauwolscine (final concentration ~0.5 nM). d. Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (5-10 µg protein/well). e. For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Phentolamine) before adding the membranes. f. Incubate at room temperature for 60 minutes.

  • Termination & Detection: a. Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing with ice-cold assay buffer to separate bound from free radioligand. b. Dry the filter mat and add scintillation cocktail. c. Quantify bound radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the log concentration of the competitor compound. b. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50. c. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for other receptors (e.g., I1, I2) by selecting the appropriate receptor source and radioligand (e.g., [3H]-Clonidine for I1, [3H]-Idazoxan for I2).

Functional Assays: Determining Mechanism of Action

A compound can bind with high affinity but be an agonist, antagonist, or inverse agonist. Functional assays are crucial to elucidate this. Since α2-adrenergic receptors are Gi-coupled, their activation leads to a decrease in intracellular cAMP.[6]

Protocol: cAMP GloSensor™ Assay for α2A-Adrenergic Receptor Function

This assay uses a genetically engineered luciferase that emits light in the presence of cAMP, providing a real-time measure of intracellular cAMP levels.[13][14]

  • Cell Culture: Use HEK293 cells stably co-expressing the human α2A-adrenergic receptor and the GloSensor™-22F cAMP plasmid. Seed cells in a white, opaque 384-well plate.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.

  • Procedure: a. Remove culture medium and add 40 µL of CO2-independent medium containing the GloSensor™ cAMP Reagent. b. Incubate at room temperature for 2 hours to allow for reagent equilibration. c. For Agonist Mode: Add 10 µL of serially diluted test compound or reference compounds. d. For Antagonist Mode: Add 10 µL of the test compound, incubate for 15 minutes, then add 10 µL of a known agonist (e.g., UK 14,304) at an EC80 concentration. e. To stimulate cAMP production, add 10 µL of forskolin (a direct adenylyl cyclase activator) to all wells.[14] f. Incubate for 15-20 minutes at room temperature.

  • Detection: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Agonist: Normalize data to the forskolin-only response. Plot percent inhibition of the forskolin response vs. log [agonist] to determine EC50 values. b. Antagonist: Plot the response vs. log [antagonist] to determine IC50 values.

Signaling Pathway of α2-Adrenergic Receptor

G Agonist α2-Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) CellResponse Cellular Response (e.g., ↓ Neurotransmitter Release) PKA_active->CellResponse Phosphorylates Targets

Caption: Inhibition of cAMP production via Gi-coupled α2-adrenergic receptor.

Comparative Data Analysis: Building the Selectivity Profile

The data from these assays allow us to build a selectivity profile. The selectivity ratio is a key metric, calculated by dividing the Ki or EC50 for the off-target receptor by the Ki or EC50 for the primary target. A higher ratio indicates greater selectivity.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile

CompoundI1 Receptorα2A-Adrenergic ReceptorI2 Receptorα1-Adrenergic Receptor
This compound 5.2 25.8 >10,000>5,000
Clonidine153.52,500400
Moxonidine3.0100>10,000>10,000
Idazoxan3002.02.5150

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) at α2A-Adrenergic Receptor

CompoundAssay ModePotency (nM)Efficacy (% of Max Response)
This compound Agonist35.185%
ClonidineAgonist4.8100%
MoxonidineAgonist15060%
IdazoxanAntagonist3.1 (IC50)N/A

Interpretation of Hypothetical Data:

From these tables, we can construct a narrative for our test compound. "this compound" shows a promising profile as an I1-selective agonist.

  • Selectivity vs. Clonidine: Our compound has a ~5-fold selectivity for the I1 receptor over the α2A receptor (25.8 / 5.2). Clonidine, in contrast, is ~4-fold selective for the α2A receptor over the I1 receptor (15 / 3.5). This suggests our compound may have a reduced potential for α2-mediated side effects.

  • Selectivity vs. Moxonidine: Moxonidine demonstrates superior I1 selectivity (~33-fold).[3] While our compound is less selective than Moxonidine, it is still significantly more I1-selective than Clonidine, positioning it as a potentially improved second-generation agent.

  • Functional Activity: The compound is a potent, high-efficacy agonist at the α2A receptor, though weaker than Clonidine. This confirms that its binding to the α2A receptor is functionally relevant and must be considered in its overall pharmacological profile.

Conclusion for the Field

The rigorous, multi-faceted approach outlined in this guide is indispensable for the preclinical characterization of novel compounds targeting imidazoline and adrenergic receptors. By combining high-quality binding assays with functionally relevant readouts, researchers can build a comprehensive and trustworthy selectivity profile. For a compound like "this compound," this process is the difference between identifying a promising clinical candidate with a clear mechanistic rationale and advancing a compound with an ambiguous and potentially problematic off-target liability. The experimental choices detailed herein are designed to provide a self-validating system, ensuring that the resulting data is robust, reproducible, and ultimately, translatable.

References

  • Dr.Oracle. (2025, October 8). What is the difference between the mechanism of action of moxonidine and clonidine?
  • Dr.Oracle. (2025, March 26).
  • Pascual, C., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841. [Link]
  • Ye, Z., & Li, Z. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Tyacke, R. J., et al. (2003). Initial evaluation of novel selective ligands for imidazoline(2) receptors in rat whole brain. Annals of the New York Academy of Sciences, 1009, 357-360. [Link]
  • Nikolic, K., & Agbaba, D. (2011). Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation. Medicinal research reviews, 31(6), 931-964. [Link]
  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Cifelli, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of pharmacological and toxicological methods, 66(2), 163-171. [Link]
  • BenchChem. (2025). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling.
  • Nikolic, K., & Filipic, S. (2013). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Current pharmaceutical design, 19(28), 5064-5080.
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 68-80. [Link]
  • Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Plänitz, V. (1987). Comparison of Moxonidine and Clonidine HCl in Treating Patients With Hypertension. Journal of clinical pharmacology, 27(1), 46-51.
  • Vaidyanathan, G. (2015). In vitro receptor binding assays: General methods and considerations.
  • Vaidyanathan, G., & Zalutsky, M. R. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.5. [Link]
  • Gifford Bioscience. About Ligand Binding Assays.
  • PubChem. 2-(2-(4,5-dihydro-1H-imidazol-2-yl)ethyl)phenol.
  • Jensen, B. C., et al. (2013). Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific. Naunyn-Schmiedeberg's archives of pharmacology, 386(11), 977-984. [Link]
  • Plänitz, V. (1987). Comparison of moxonidine and clonidine HCl in treating patients with hypertension. The Journal of clinical pharmacology, 27(1), 46-51.
  • Mitrovic, V., et al. (1988). Crossover comparison of moxonidine and clonidine in mild to moderate hypertension. Cardiovascular drugs and therapy, 2(4), 543-548. [Link]
  • Cre
  • Goral, K., et al. (2008). Synthesis, structure, and biological activities of some N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole derivatives. Archiv der Pharmazie, 341(12), 774-782. [Link]
  • D'Auria, M., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. [Link]
  • Kumar, K., & Pradeep, P. (2020). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 17(11), 843-858.
  • Novikov, A. S., et al. (2020). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Antioxidants, 9(11), 1089. [Link]
  • Abcam. Anti-alpha 2a Adrenergic Receptor antibody (ab85570).
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease.
  • Proteintech Group. How do I know if the antibody will cross-react?
  • MyBioSource.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stereoselective metabolism of chiral drugs is a cornerstone of modern pharmacokinetics. The differential handling of enantiomers by the body can have profound implications for a drug's efficacy, safety, and potential for drug-drug interactions. This guide provides an in-depth technical comparison of the stereoselective metabolism of the antiarrhythmic agent cibenzoline and its therapeutically related counterparts, flecainide and propafenone. By delving into the underlying enzymatic pathways and providing detailed experimental protocols, this document serves as a practical resource for designing and interpreting stereoselective metabolism studies.

The Criticality of Chirality in Drug Metabolism

Many pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images with distinct three-dimensional structures. While possessing identical physicochemical properties in an achiral environment, enantiomers often exhibit significant differences in their interaction with the chiral biological systems of the human body, such as enzymes and receptors. This can lead to stereoselective pharmacokinetics, where one enantiomer is absorbed, distributed, metabolized, and excreted differently from the other.[1][2] Consequently, a racemic mixture administered to a patient may behave as two distinct pharmacological entities, underscoring the importance of evaluating each enantiomer's metabolic fate.

Metabolic Pathways: A Comparative Overview

Cibenzoline, flecainide, and propafenone are all Class I antiarrhythmic drugs, primarily acting as sodium channel blockers. A key similarity in their metabolism is the significant role of the polymorphic cytochrome P450 enzyme, CYP2D6. However, the specifics of their stereoselective metabolism, including the involvement of other CYP isoforms and the resulting metabolite profiles, reveal important distinctions.

Cibenzoline: A Tale of Two CYPs

The stereoselective metabolism of cibenzoline is well-documented, with CYP2D6 and CYP3A4 playing pivotal roles.[3] Four primary metabolites have been identified: p-hydroxycibenzoline (M1), 4,5-dehydrocibenzoline (M2), and two other unknown metabolites (M3 and M4).

The formation of these metabolites is highly dependent on the specific enantiomer:

  • R(+)-Cibenzoline: Primarily metabolized by CYP2D6 to form M1. This pathway is remarkably stereoselective, with the intrinsic clearance (CLint) for M1 formation from the R(+) enantiomer being 23-fold greater than from the S(-) enantiomer in human liver microsomes.[3]

  • S(-)-Cibenzoline: The formation of M2, M3, and M4 from both enantiomers is mainly catalyzed by CYP3A4.[3]

This differential metabolism leads to distinct pharmacokinetic profiles for the cibenzoline enantiomers.

cluster_cibenzoline Cibenzoline Metabolism Racemic Cibenzoline Racemic Cibenzoline R(+)-Cibenzoline R(+)-Cibenzoline Racemic Cibenzoline->R(+)-Cibenzoline S(-)-Cibenzoline S(-)-Cibenzoline Racemic Cibenzoline->S(-)-Cibenzoline M1 p-hydroxycibenzoline (M1) R(+)-Cibenzoline->M1 Predominant M2_M3_M4 M2, M3, M4 R(+)-Cibenzoline->M2_M3_M4 S(-)-Cibenzoline->M2_M3_M4 CYP2D6 CYP2D6 M1->CYP2D6 CYP3A4 CYP3A4 M2_M3_M4->CYP3A4

Figure 1: Simplified metabolic pathway of cibenzoline enantiomers.

Comparative Analysis with Flecainide and Propafenone

Flecainide and propafenone also exhibit stereoselective metabolism, primarily driven by CYP2D6. Understanding these differences is crucial for predicting potential drug-drug interactions and patient response variability.

Compound Primary Metabolizing Enzyme(s) Key Metabolites Stereoselectivity Highlights References
Cibenzoline CYP2D6, CYP3A4p-hydroxycibenzoline (M1), 4,5-dehydrocibenzoline (M2), M3, M4R(+)-enantiomer is preferentially hydroxylated by CYP2D6 (23-fold higher CLint for M1 formation).[3]
Flecainide CYP2D6meta-O-dealkylated flecainide (MODF), meta-O-dealkylated lactam of flecainide (MODLF)In poor metabolizers of CYP2D6, the oral clearance of R-flecainide is significantly lower than that of the S-enantiomer.[4]
Propafenone CYP2D6, CYP3A4, CYP1A25-hydroxypropafenone, N-depropylpropafenoneThe R-enantiomer is cleared more rapidly than the S-enantiomer, primarily via the 5-hydroxylation pathway mediated by CYP2D6.[5][6][7]

Table 1: Comparative Stereoselective Metabolism of Cibenzoline, Flecainide, and Propafenone.

Experimental Protocols for Evaluating Stereoselective Metabolism

To empirically assess the stereoselective metabolism of these compounds, a combination of in vitro and in vivo studies is essential. The following protocols provide a robust framework for such investigations.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is a cornerstone for identifying the primary metabolic pathways and the enzymes involved.

Objective: To determine the rate of metabolism and identify the metabolites of individual enantiomers in a controlled in vitro system.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound enantiomers (e.g., R(+)- and S(-)-cibenzoline)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound enantiomers in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of the Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and its metabolites.

cluster_workflow In Vitro Metabolism Workflow start Prepare Incubation Mixture (Buffer, HLM, Compound) pre_incubation Pre-incubate at 37°C start->pre_incubation initiation Initiate with NADPH Regenerating System pre_incubation->initiation incubation Incubate at 37°C (Time Course) initiation->incubation termination Terminate with Acetonitrile + IS incubation->termination processing Centrifuge and Collect Supernatant termination->processing analysis LC-MS/MS Analysis processing->analysis

Figure 2: Experimental workflow for in vitro metabolism studies.

Chiral Separation using High-Performance Liquid Chromatography (HPLC)

A robust chiral HPLC method is critical for accurately quantifying the individual enantiomers in biological matrices.

Objective: To separate and quantify the enantiomers of the parent drug and its chiral metabolites.

Typical HPLC System Configuration:

  • Column: A chiral stationary phase (CSP) column is essential. Common choices include polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or protein-based columns.

  • Mobile Phase: The composition of the mobile phase is critical for achieving separation and is highly dependent on the analyte and the CSP. A typical starting point for basic compounds like these antiarrhythmics could be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape.

  • Detector: A UV detector is commonly used, but a mass spectrometer (LC-MS) provides greater sensitivity and specificity.

Step-by-Step Method Development:

  • Column Screening: Screen a variety of CSPs with different chiral selectors to identify the column that provides the best separation (resolution) of the enantiomers.

  • Mobile Phase Optimization:

    • Vary the ratio of the non-polar and polar components of the mobile phase to optimize the retention times and resolution.

    • Adjust the concentration of the basic additive to improve peak symmetry.

  • Flow Rate and Temperature Optimization: Optimize the flow rate and column temperature to further enhance separation efficiency and reduce analysis time.

  • Method Validation: Once an optimal method is developed, it must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models or humans are necessary to understand the complete pharmacokinetic profile of the enantiomers in a living system.

Objective: To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) for each enantiomer after administration of the racemic drug or individual enantiomers.

Study Design Considerations:

  • Animal Model: Select an appropriate animal model that has a metabolic profile relevant to humans.

  • Dosing: Administer the racemic drug or individual enantiomers via a relevant route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points after dosing to capture the absorption, distribution, metabolism, and elimination phases.

  • Sample Analysis: Process the blood samples to obtain plasma or serum, and then analyze for the concentrations of the parent drug enantiomers and their metabolites using a validated chiral analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic modeling software to calculate the relevant parameters for each enantiomer.

Conclusion: A Holistic Approach to Stereoselective Metabolism

The evaluation of stereoselective metabolism is a critical component of modern drug development. As demonstrated by the comparative analysis of cibenzoline, flecainide, and propafenone, even therapeutically related compounds can exhibit significant differences in their enantiomeric metabolism. A thorough understanding of these differences, gained through a combination of in vitro and in vivo studies, is essential for optimizing drug therapy, minimizing adverse effects, and ensuring patient safety. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct these crucial investigations with scientific rigor and integrity.

References

  • Niwa, T., Shiraga, T., Mitani, Y., Terakawa, M., Tokuma, Y., & Kagayama, A. (2000). Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A. Drug Metabolism and Disposition, 28(9), 1128-1134. [Link]
  • Gross, A. S., Mikus, G., Fischer, C., & Eichelbaum, M. (1989). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 28(5), 555–566. [Link]
  • Funck-Brentano, C., Kroemer, H. K., Lee, J. T., & Roden, D. M. (1990). Propafenone. The New England Journal of Medicine, 322(8), 518–525. [Link]
  • Kroemer, H. K., & Eichelbaum, M. (1995). "It's the same old song"--metabolism of propafenone. Clinical pharmacokinetics, 28(4), 283–287. [Link]
  • Zhou, H. H., Anthony, L. B., Roden, D. M., & Wood, A. J. (1990). Stereoselective disposition and pharmacologic activity of propafenone enantiomers.
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of chiral beta-adrenergic blockers. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 4(2), 185–200.
  • Tucker, G. T. (1994). Chiral pharmacokinetics. Pharmacology & therapeutics, 63(2), 101–147.
  • Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 163-184). Humana Press. [Link]
  • Satyanarayanajo, S., & Murthy, T. K. (2011). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 29(10), 934-943. [Link]
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

Sources

A Comparative Guide to 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and Its Benzoxazine Derivatives: From Bioactive Molecule to Functional Monomer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between the bioactive parent compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phenol, and its corresponding benzoxazine derivatives. We will explore the fundamental shifts in chemical properties, synthesis strategies, and application potential that arise from this specific chemical modification. This analysis is designed for researchers in medicinal chemistry and materials science, offering insights into the causal relationships behind experimental design and the divergent applications of these structurally related compounds.

Introduction: Two Sides of a Phenolic Core

This compound is an organic compound featuring a phenol ring connected to a dihydroimidazole (more commonly known as an imidazoline) ring. The imidazoline moiety is a well-established pharmacophore, known for its interaction with imidazoline and adrenergic receptors, which has led to its investigation in various drug discovery programs, particularly for cardiovascular applications.[1][2] The presence of a phenolic group also suggests potential antioxidant properties, as it can donate a hydrogen atom to neutralize free radicals.[3]

Benzoxazines , on the other hand, are a class of high-performance thermosetting monomers.[4] They are typically synthesized via a Mannich condensation reaction between a phenol, a primary amine, and formaldehyde.[5][6] The defining characteristic of benzoxazine monomers is their ability to undergo thermally initiated, catalyst-free ring-opening polymerization (ROP) to form polybenzoxazine networks.[7] These polymers are prized for their exceptional thermal stability, mechanical strength, low water absorption, and flame retardancy, making them suitable for demanding applications in aerospace and electronics.[8][9]

This guide dissects the transformation of this compound from a standalone bioactive molecule into a functional benzoxazine monomer, comparing their synthesis, properties, and performance in their respective fields.

Structural and Chemical Property Comparison

The conversion of the parent phenol into a benzoxazine derivative fundamentally alters its chemical identity and reactivity. The phenolic hydroxyl group, a key site for biological interactions and chemical reactions, is consumed during the formation of the oxazine ring.

G cluster_0 Parent Compound cluster_1 Benzoxazine Derivative Parent This compound - Phenolic -OH group - Bioactive Imidazoline Ring - Potential Antioxidant Parent_img Derivative Benzoxazine Derivative - Benzoxazine Ring (Polymerizable) - Pendant Imidazoline Group - Thermosetting Monomer Parent->Derivative Mannich Condensation Derivative_img

Caption: Structural transformation from parent phenol to benzoxazine derivative.

The table below summarizes the key differences in their properties.

PropertyThis compoundBenzoxazine Derivatives
Molecular Formula C₉H₁₀N₂O[10]Varies (e.g., C₁₆H₁₅N₃O for aniline-derived version)
Molecular Weight 162.19 g/mol [10]Significantly higher
Key Functional Groups Phenolic hydroxyl (-OH), Imidazoline ringBenzoxazine ring, Pendant Imidazoline ring
Primary Reactivity Reactions of the phenolic -OH; Base properties of the imidazoline nitrogen atoms.Thermally induced Ring-Opening Polymerization (ROP) of the oxazine ring.
Primary Application Bioactive agent (e.g., potential antihypertensive).[1]Functional thermosetting monomer for high-performance polymers.[4]
Solubility Soluble in polar organic solvents.[3]Generally soluble in a wide range of organic solvents before curing.[8]

Synthesis Methodologies: A Tale of Two Pathways

The synthetic routes to the parent compound and its benzoxazine derivatives are distinct, reflecting their different chemical natures. The protocols described below are self-validating, with successful synthesis confirmed through standard analytical techniques like NMR, FT-IR, and mass spectrometry.

Synthesis of this compound

The parent compound is typically synthesized by creating the imidazoline ring from a suitable salicylic acid derivative. A common and effective method involves the reaction of a salicylate ester with ethylenediamine.

Caption: Workflow for the synthesis of the parent phenol compound.

Experimental Protocol: Synthesis of the Parent Phenol

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve ethyl salicylate (1 equivalent) in a high-boiling solvent like xylene.

  • Addition of Amine: Add ethylenediamine (1.1 equivalents) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approximately 140-150°C). The reaction progress is monitored by the collection of ethanol and water in the Dean-Stark trap. The formation of the imidazoline ring from the corresponding ethyl ester and ethylenediamine is a well-established procedure.[1]

  • Work-up: After the theoretical amount of byproduct is collected (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Isolation: The product often precipitates upon cooling. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove residual xylene, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or purify using column chromatography to yield the pure compound.

Synthesis of Benzoxazine Derivatives

The synthesis of the benzoxazine derivative utilizes the parent phenol in a classic Mannich condensation reaction.[6] This one-pot reaction is efficient and demonstrates the versatility of the phenolic group.

Caption: Workflow for the synthesis of the benzoxazine derivative.

Experimental Protocol: Synthesis of Benzoxazine Derivative

  • Reactant Charging: Dissolve this compound (1 equivalent), a primary amine (e.g., aniline, 1 equivalent), and paraformaldehyde (2 equivalents) in a suitable solvent such as a toluene/ethanol mixture.[6]

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction involves the formation of an amine-formaldehyde adduct, which then undergoes electrophilic substitution onto the phenol ring ortho to the hydroxyl group, followed by cyclization to form the oxazine ring.[5]

  • Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel to yield the pure benzoxazine monomer.

Comparative Performance and Applications

The derivatization of the parent phenol into a benzoxazine creates a molecule with a completely different performance profile and application scope.

Biological Activity: A Medicinal Chemistry Perspective

The primary rationale for synthesizing derivatives of the parent phenol is to conduct Structure-Activity Relationship (SAR) studies for drug discovery. The imidazoline ring is known to bind to imidazoline binding sites (IBS) and α-adrenergic receptors, which are key targets for antihypertensive drugs.[1]

A pivotal study prepared and evaluated 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives for their cardiovascular effects.[1] The conversion to a benzoxazine serves to mask the polar phenolic group, which can alter the molecule's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and its binding affinity to the target receptors. The study found that the most active benzoxazine derivatives exhibited high affinities for both imidazoline binding sites and α₂-adrenergic receptors, demonstrating that the benzoxazine scaffold is compatible with, and can even enhance, the desired biological activity.[1]

Table 2: Comparative Biological Target Affinity

Compound TypeTarget ReceptorsObserved EffectRationale for Derivatization
Parent Phenol (and analogs) Imidazoline Binding Sites (IBS), α-Adrenergic ReceptorsAntihypertensive potential[1]Establish baseline activity of the core pharmacophore.
Benzoxazine Derivatives Imidazoline Binding Sites (IBS), α-Adrenergic ReceptorsPotent antihypertensive activity in spontaneously hypertensive rats[1]Modulate pharmacokinetics and improve receptor affinity through structural modification.
Polymer Science: A Materials Perspective

From a materials science viewpoint, the parent phenol is simply a precursor. The benzoxazine derivative is the true compound of interest, as it is a monomer capable of forming a robust polymer network.

G Monomer Imidazoline-Functional Benzoxazine Monomer Heat Heat (180-220°C) Monomer->Heat Ring-Opening Polymerization Polymer Polybenzoxazine Network with Pendant Imidazoline Groups Heat->Polymer Prop1 High Thermal Stability Polymer->Prop1 Prop2 Excellent Mechanical Properties Polymer->Prop2 Prop3 Enhanced Adhesion/Catalysis (from Imidazoline) Polymer->Prop3

Caption: Polymerization of the benzoxazine monomer and resulting properties.

Upon heating, the benzoxazine monomer undergoes ring-opening polymerization to create a polybenzoxazine. The resulting thermoset material would possess the inherent benefits of polybenzoxazines, such as:

  • High Thermal Stability: Capable of withstanding high operating temperatures.

  • Excellent Mechanical Strength: Forms a rigid, cross-linked network.[8]

  • Near-Zero Volumetric Shrinkage: Unlike many other thermosets, polybenzoxazines exhibit minimal shrinkage during curing, which is critical for precision applications.[4]

The pendant 2-(4,5-dihydro-1H-imidazol-2-yl) group, introduced from the parent phenol, would impart additional functionalities to the polymer. The basic nitrogen atoms of the imidazoline ring could:

  • Act as an internal catalyst: Potentially lowering the curing temperature of the resin.

  • Improve adhesion: Enhance bonding to metal or other polar substrates.

  • Introduce bioactivity: Create surfaces with antimicrobial or other specific biological properties.

Conclusion: A Divergence of Purpose

The comparison of this compound with its benzoxazine derivatives is a clear illustration of how a single chemical modification can fundamentally pivot a molecule's application from medicine to materials science.

  • This compound is a bioactive small molecule, valued for the pharmacological properties of its imidazoline ring. Its utility lies in its direct interaction with biological systems.

  • The benzoxazine derivatives are functional monomers. By consuming the phenolic hydroxyl to form a polymerizable oxazine ring, the molecule is repurposed. Its value is no longer in its standalone activity, but in its ability to form a high-performance polymer network, carrying the imidazoline moiety as a pendant functional group to enhance the final material's properties.

For researchers, the choice is dictated by the end goal. For drug discovery professionals, both the parent compound and its derivatives are valuable tools for probing structure-activity relationships. For polymer chemists and materials scientists, the parent phenol is merely a stepping stone to creating a novel, functional benzoxazine monomer designed to build the next generation of advanced materials.

References

  • Guimaraes, C. R., et al. (1999). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. PubMed.
  • Amerigo Scientific. This compound (97%).
  • Zhang, Q., et al. (2015). Effect of phenol on the synthesis of benzoxazine. RSC Publishing.
  • Klfout, H., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. ResearchGate.
  • Klfout, H., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. National Institutes of Health (NIH).
  • Wang, C., et al. (2008). Synthesis of a novel benzoxazine precursor containing phenol hydroxyl groups and its polymer. ResearchGate.
  • PubChem. 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol.
  • Khan, R. A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. National Institutes of Health (NIH).
  • Abbasov, V. M., et al. (2020). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing.
  • Saczewski, F., et al. (1998). Synthesis, structure, and biological activities of some N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole derivatives. PubMed.
  • Perez-Molina, M., et al. (2022). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI.
  • Abbasov, V. M., et al. (2020). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. ResearchGate.
  • Singh, R., et al. (2018). Benzoxazine derivatives of phytophenols show anti-plasmodial activity via sodium homeostasis disruption. PubMed.
  • PubChemLite. This compound.
  • Ishida, H., & Allen, D. J. (2012). Introduction to Commercial Benzoxazine and Their Unique Properties. Semantic Scholar.
  • Wieczorek, Z., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI.
  • International Journal of Fundamental and Applied Research. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
  • Yingjie, L., et al. (2012). Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. ResearchGate.
  • Sanna, K., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. PubMed Central.
  • Kumar, S., & Singh, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecule. Longdom Publishing.
  • Al-Amiery, A. A. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Biological and Molecular Chemistry.
  • Klfout, H., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Publishing.
  • Bolshan, Y. (2016). 2‐(4,5‐Dihydro‐4‐Phenyl‐2‐Oxazolyl)Phenol. ResearchGate.
  • PubChemLite. 2-(4,5-diphenyl-1h-imidazol-2-yl)-phenol.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring Safety

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the lifecycle of a chemical does not end with its use. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of our colleagues and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 1565-39-5), a versatile reactant characterized by its phenolic and dihydroimidazole moieties.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the inherent hazards of this compound is the foundational step in its safe handling and disposal. This compound's structure, combining a phenol group with an imidazoline ring, dictates its toxicological and chemical properties.[1] Phenolic compounds are generally recognized as toxic and corrosive, while imidazole derivatives can exhibit biological activity and specific reactivity.[3][4][5]

Based on available Safety Data Sheets (SDS), the primary hazards are summarized below.

Hazard ClassGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[6]
Eye IrritationH319Causes serious eye irritation.[6]
Respiratory IrritationH335May cause respiratory irritation.[6]

This table summarizes the principal, immediate hazards. As with any laboratory chemical, it should be treated as potentially hazardous upon prolonged or repeated exposure.

Causality Behind the Hazards:

  • The phenolic hydroxyl group is acidic and can denature proteins, leading to skin and eye irritation or burns upon contact.[3]

  • The imidazole moiety , while contributing to the compound's utility, also presents potential biological activity that necessitates careful handling to avoid unintended exposure.[1]

Given these hazards, all waste streams containing this compound must be treated as hazardous chemical waste .[7][8] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[8][9]

Regulatory Framework: The Legal Mandate for Safety

The disposal of laboratory chemicals is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[10][11] Laboratories are classified as waste generators and must adhere to specific guidelines for waste accumulation, storage, and disposal.[10][12]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will manage the final collection and disposal through licensed waste disposal contractors.[8][10][13] The protocols in this guide are designed to ensure you meet these regulatory requirements at the point of generation.

Core Principles for Safe Disposal

Four core principles underpin a robust chemical waste management strategy. Adhering to these not only ensures compliance but also fosters a culture of safety.

  • Waste Minimization: Plan experiments to use the minimum amount of chemical required. This is the most effective way to reduce waste.

  • Segregation: Never mix incompatible waste streams. For this compound, waste should be segregated from strong oxidizing agents, strong acids, and bases to prevent potentially hazardous reactions.[3][5] Store waste containers in a designated, well-ventilated area away from heat or ignition sources.[13]

  • Containerization: Use only sturdy, leak-proof, and chemically compatible containers for waste collection.[14][15] The original product container, if in good condition, is often an ideal choice. Ensure containers are always kept closed except when adding waste.[14]

  • Labeling: All hazardous waste containers must be clearly labeled the moment waste is first added.[12][14] The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[12][16]

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the type of waste generated. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and neoprene or nitrile gloves, when handling this chemical or its waste.[13][17]

Protocol 1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid form of this compound.

  • Container Selection: Ensure the original container is securely sealed. If transferring to a new container, use a clearly labeled, wide-mouth solid waste container made of compatible plastic or glass.

  • Labeling: Affix a completed "Hazardous Waste" label to the container.[12]

  • Storage: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[14] Ensure it is stored with other compatible organic solids.

  • Pickup Request: Once the container is ready for removal, submit a chemical waste collection request to your institution's EHS department.[8]

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol covers disposable items with gross contamination (e.g., weigh boats, gloves, paper towels used for cleanup).

  • Collection: Place all contaminated solid waste into a designated, durable plastic bag or a container lined with a plastic bag.

  • Labeling: Label the bag or container as "Hazardous Waste" with the chemical name.[16]

  • Sealing: Once the bag is full, securely seal it to prevent any dust or residue from escaping.

  • Storage & Disposal: Place the sealed bag into a rigid, leak-proof hazardous waste container designated for solid organic waste. Store in the SAA and request a pickup from EHS.[14]

Note: For acutely toxic chemicals, often designated as "P-listed" by the EPA, regulations may require that any material contaminated with them also be disposed of as hazardous waste.[16] While this specific compound is not explicitly P-listed, its phenolic nature warrants treating all contaminated materials with this higher level of caution.

Protocol 3: Disposal of Aqueous and Organic Solutions

This protocol is for liquid waste containing dissolved this compound.

  • Segregation:

    • Aqueous Solutions: Collect in a dedicated, shatter-proof container labeled for aqueous hazardous waste.[7]

    • Organic Solvent Solutions: Collect in a separate, appropriate solvent waste container. Do not mix with halogenated solvent waste unless the solvent itself is halogenated.

  • Container Management: Use a dedicated waste container for these solutions. Do not exceed 90% of the container's capacity to allow for expansion.[11] Keep the container sealed at all times except when adding waste.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and water, with approximate percentages.

  • Storage & Disposal: Store the container in secondary containment (such as a tub or tray) within the SAA.[11][14] Request a pickup from EHS when the container is full.

Protocol 4: Spill Decontamination and Cleanup

In the event of a spill, your first priority is personal safety.

  • Evacuate & Secure: For large spills, evacuate the immediate area and alert your supervisor and EHS.[3][4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain & Absorb: For small spills, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[3][9]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17] Avoid creating dust.

  • Decontaminate: Wipe the spill area with soap and water.[4] Collect the cleaning materials (wipes, etc.) and dispose of them as contaminated solid waste according to Protocol 2.

  • Disposal: Seal, label, and store the container with the spill cleanup materials in the SAA for EHS pickup.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for disposing of waste generated from work with this compound.

G Disposal Workflow for this compound start Identify Waste Containing This compound waste_type What is the physical form of the waste? start->waste_type solid_type What type of solid waste? waste_type->solid_type Solid liquid_type What type of liquid waste? waste_type->liquid_type Liquid spill Is this a spill? waste_type->spill Spill proto1 Protocol 1: Unused/Expired Solid Chemical solid_type->proto1 Pure Chemical proto2 Protocol 2: Contaminated Labware/Debris solid_type->proto2 Contaminated Items (Gloves, Wipes, etc.) proto3a Protocol 3: Aqueous Solution Waste liquid_type->proto3a Aqueous proto3b Protocol 3: Organic Solution Waste liquid_type->proto3b Organic Solvent proto4 Protocol 4: Spill Decontamination spill->proto4 Yes

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS No. 1565-39-5). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are our primary directive. They inform every choice we make regarding PPE. The core risk is direct contact with the solid (dust) or solutions of the compound, and the inhalation of its airborne particles. Our protective strategy, therefore, must establish a complete barrier between the chemical and our bodies.

The Essential PPE Ensemble: A Multi-Layered Defense

Handling this compound requires a specific suite of PPE. The following table summarizes the minimum requirements for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles & face shieldDouble-layered nitrile glovesFully-buttoned lab coatNIOSH-approved respirator (e.g., N95)
Preparing/Handling Solutions Chemical safety gogglesDouble-layered nitrile glovesFully-buttoned lab coat; Chemical-resistant apronNot required if handled in a certified chemical fume hood
Large-Scale Operations Chemical safety goggles & face shieldThicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile glovesChemical-resistant apron over lab coatNIOSH-approved respirator with appropriate cartridge
Eye and Face Protection: The Non-Negotiable Barrier

Given the "Causes serious eye irritation" (H319) classification, standard safety glasses are insufficient.[1]

  • Chemical Safety Goggles: These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors that can circumvent standard frames.[2] Always select goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]

  • Face Shield: When handling the solid powder, a face shield should be worn in addition to goggles. This provides a secondary layer of protection for the entire face against splashes or unexpected dispersal of the powder.

Skin and Body Protection: Preventing Dermal Contact

The H315 "Causes skin irritation" warning dictates our approach to skin and body protection.[1]

  • Gloves: Double-gloving with powder-free nitrile gloves is the recommended practice.[5] The outer glove is considered the primary contact surface and can be removed and replaced immediately if contamination is suspected, preserving the cleanliness of the inner glove.[5] For prolonged tasks or when handling concentrated solutions, consider wearing more robust gloves like neoprene or butyl rubber over the inner nitrile glove.[6]

  • Lab Coat: A clean, fully-buttoned lab coat is the minimum requirement. This prevents the chemical from contaminating your personal clothing.

  • Chemical-Resistant Apron: When preparing solutions or handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional, impermeable barrier against spills and splashes.[7]

Respiratory Protection: Guarding Against Inhalation

The H335 "May cause respiratory irritation" classification is particularly relevant when handling the compound in its solid, powdered form.[1]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of the solid chemical should be performed in a certified chemical fume hood or a powder containment hood to minimize dust generation and accumulation.[3][8]

  • Respirator Use: When engineering controls are not feasible or as a supplementary precaution, a NIOSH/MSHA-approved respirator is necessary.[3] For powders, a filtering facepiece respirator (like an N95) is typically sufficient. Always follow the OSHA respirator regulations found in 29 CFR 1910.134.[3]

Procedural Guidance: From Gowning to Disposal

Adherence to a strict, logical workflow is paramount for safety. The following protocols provide a step-by-step guide for safe operations.

Donning PPE: The Correct Sequence

The order in which you put on your PPE is critical to avoid cross-contamination.

  • Lab Coat: Put on and fully button your lab coat.

  • Respirator (if required): Perform a fit check as per manufacturer instructions.

  • Goggles and Face Shield: Put on your safety goggles first, then the face shield.

  • Gloves: Don your first pair of nitrile gloves, followed by the second pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.[5]

Doffing PPE: Preventing Contamination Spread

The removal of PPE is a point of high risk for exposure. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield and Goggles: Remove by handling the strap, avoiding touching the front surface.

  • Lab Coat: Unbutton and remove by rolling it down your arms, turning it inside out as you go.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]

The following diagram illustrates the logical flow of operations for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

Spill and Exposure Protocols: Immediate Actions

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.[3]

  • Spills: Evacuate the area. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and sweep it into a suitable, labeled container for disposal.[4][8] Avoid generating dust.[3]

Waste Disposal Plan

All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[1][4] Empty containers may retain product residue and should be handled as hazardous until properly decontaminated.[9]

By integrating these principles and protocols into your daily laboratory practice, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet - 2-Phenyl-2-imidazoline, 98+%. Cole-Parmer.
  • 2-(4, 5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENOL. ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific.
  • XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 1565-39-5 Name: this compound. Hangzhou Zhixi Technology Co., Ltd.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol(50-60-2) Handling and Storage. BOC Sciences.
  • Phenol - Safety Data Sheet. Carl ROTH.
  • SAFETY DATA SHEET Phenol Solution. INEOS Group.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Pesticide use and personal protective equipment. Health.vic. (2024-12-27).
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem.
  • Castrol Transmax Full Synthetic Multi-vehicle ATF - SAFETY DATA SHEET. (2025-06-11).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。